molecular formula C8H12O4 B1196250 Eudragits CAS No. 26589-39-9

Eudragits

Cat. No.: B1196250
CAS No.: 26589-39-9
M. Wt: 172.18 g/mol
InChI Key: IQSHMXAZFHORGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eudragits are a versatile family of synthetic polymethacrylate copolymers extensively used in pharmaceutical research to design advanced drug delivery systems. These polymers are renowned for their ability to provide precise, pH-dependent drug release profiles, enabling targeted delivery to specific regions of the gastrointestinal tract. The main application of this compound is the coating of solid oral dosage forms like tablets, capsules, and multiparticulates to achieve immediate, delayed, or sustained release. Eudragit E, for instance, is soluble at gastric pH up to 5 and is widely used for immediate release and taste-masking. Anionic polymers like Eudragit L 100-55 (dissolves above pH 5.5), L 100 (dissolves above pH 6.0), and S 100 (dissolves above pH 7.0) are the gold standard for enteric coatings, protecting APIs from the acidic gastric environment and enabling release in the intestine or colon. Eudragit RL and RS polymers, which are permeable and swellable independent of pH, can be blended to fine-tune permeability for sustained-release formulations. Their research value is profound, as they are pivotal in enhancing the solubility and bioavailability of poorly soluble APIs through the formation of amorphous solid dispersions via techniques like hot melt extrusion and spray drying. The mechanism of action for delayed release is based on the presence of functional groups in the polymer backbone that ionize only at specific pH values, ensuring the polymer film remains intact in the stomach but dissolves rapidly upon reaching the predetermined intestinal pH, thereby triggering drug release. Their thermoplastic nature and compatibility with processes like HME and 3D printing make them highly valuable for developing innovative and personalized medicines. With a proven history of safe application spanning over 60 years and monographs in all major pharmacopoeias, this compound offer researchers a reliable and versatile toolkit for formulation development. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

26589-39-9

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl prop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/2C4H6O2/c1-3-4(5)6-2;1-3(2)4(5)6/h3H,1H2,2H3;1H2,2H3,(H,5,6)

InChI Key

IQSHMXAZFHORGY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.COC(=O)C=C

Canonical SMILES

CC(=C)C(=O)O.COC(=O)C=C

Synonyms

eudispert
Eudragit
Eudragit 12,5P
Eudragit L
Eudragit L 30 D
Eudragit L-100
Eudragit S
Eudragit S-100
eudragits
methylmethacrylate-methacrylic acid copolymer
MMA-MAA polymer
PMMA-MA
PMMA-MAA
poly(methylmethacrylate-co-methacrylic acid)
polymethacrylic acid methyl ester
Vitan-2M

Origin of Product

United States

Foundational & Exploratory

Eudragit Polymers: A Comprehensive Technical Guide to Chemical Composition and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudragit polymers, a family of polymethacrylates, are indispensable excipients in the pharmaceutical industry, offering unparalleled versatility in the design and development of advanced drug delivery systems. Their wide range of physicochemical properties, stemming from variations in their chemical composition, allows for precise control over drug release profiles, making them suitable for applications ranging from taste masking to targeted colonic delivery. This technical guide provides an in-depth exploration of the chemical composition and properties of various Eudragit grades, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Chemical Composition of Eudragit Polymers

Eudragit polymers are synthesized by the polymerization of acrylic and methacrylic acids or their esters.[1] The specific monomers and their ratios in the polymer chain dictate the unique properties of each Eudragit grade.[2][3] They are broadly classified into cationic, anionic, and neutral polymers.

Cationic Polymers: The Eudragit E series are cationic copolymers containing dimethylaminoethyl methacrylate (B99206), which imparts a positive charge at acidic pH levels.[4][5]

Anionic Polymers: The Eudragit L and S series are anionic copolymers of methacrylic acid and methyl methacrylate.[6][7] The ratio of free carboxyl groups to ester groups determines their pH-dependent solubility.[6][7] Eudragit L100-55 is an anionic copolymer of methacrylic acid and ethyl acrylate (B77674).[8][9]

Neutral Polymers: The Eudragit RL and RS series are copolymers of ethyl acrylate, methyl methacrylate, and a low content of a methacrylic acid ester with quaternary ammonium (B1175870) groups, resulting in pH-independent permeability.[2][3] Eudragit NE and NM are neutral copolymers of ethyl acrylate and methyl methacrylate without any functional ionic groups.

Physicochemical Properties of Eudragit Polymers

The diverse chemical compositions of Eudragit polymers give rise to a wide spectrum of physicochemical properties, which are critical for their application in drug delivery. Key properties include molecular weight, glass transition temperature (Tg), and solubility.

Table 1: Physicochemical Properties of Cationic and Anionic Eudragit Polymers
Eudragit GradeTypeMonomer CompositionMolecular Weight ( g/mol )Glass Transition Temperature (°C)Solubility
Eudragit E 100 / E PO CationicDimethylaminoethyl methacrylate, butyl methacrylate, methyl methacrylate (2:1:1)[4][5]~47,000[4][10]48[11]Soluble in gastric fluid up to pH 5.0[12]
Eudragit L 100 AnionicMethacrylic acid, methyl methacrylate (1:1)[6][7]~125,000[2][3]>130[11]Soluble at pH ≥ 6.0[1][12]
Eudragit S 100 AnionicMethacrylic acid, methyl methacrylate (1:2)[6][7]~125,000[2][3]>150[2][3]Soluble at pH ≥ 7.0[1][12]
Eudragit L 100-55 AnionicMethacrylic acid, ethyl acrylate (1:1)[8][9]~320,000[9]110[11]Soluble at pH ≥ 5.5[8][12]
Eudragit FS 30 D AnionicMethyl acrylate, methyl methacrylate, methacrylic acid[12]~280,000[2][3]48[2][3]Soluble at pH ≥ 7.0[12]
Table 2: Physicochemical Properties of Neutral Eudragit Polymers
Eudragit GradeTypeMonomer CompositionMolecular Weight ( g/mol )Glass Transition Temperature (°C)Permeability
Eudragit RL 100 / RL PO Neutral (Cationic functional groups)Ethyl acrylate, methyl methacrylate, trimethylammonioethyl methacrylate chloride~32,000[2][3]70[2][3]High
Eudragit RS 100 / RS PO Neutral (Cationic functional groups)Ethyl acrylate, methyl methacrylate, trimethylammonioethyl methacrylate chloride~32,000[2][3]53[13]Low
Eudragit NE 30 D / NM 30 D NeutralEthyl acrylate, methyl methacrylate--Insoluble, swellable

Experimental Protocols

Accurate characterization of Eudragit polymers is crucial for formulation development. The following are detailed methodologies for key experiments.

Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)

Objective: To determine the weight average molecular weight (Mw) of Eudragit polymers.

Methodology:

  • System Preparation: An HPLC system equipped with a size-exclusion column (e.g., Waters Ultrahydrogel 1000 and 120 in series) and a charged-aerosol detector (CAD) is used.[12][14]

  • Mobile Phase Preparation: A suitable mobile phase, such as a mixture of 90:10 (v/v) 44.75 mM aqueous ammonium acetate (B1210297) buffer (pH 6.6) and acetonitrile, is prepared and degassed.[12][15]

  • Standard and Sample Preparation:

    • A stock solution of the Eudragit polymer standard is prepared by dissolving a known amount in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.

    • For a formulated product, a known amount of the crushed tablet or powder is dissolved in the mobile phase, sonicated to ensure complete dissolution of the polymer, and centrifuged to remove insoluble excipients.[12][15]

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min (Isocratic)[12]

    • Injection volume: 100 µL[12]

    • Column temperature: 40 °C[12]

  • Data Analysis: A calibration curve is generated by plotting the log of the molecular weight of the standards against their retention times. The molecular weight of the sample is determined by comparing its retention time to the calibration curve.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature of Eudragit polymers.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.[2]

  • Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.[8]

  • Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical program involves:

    • Heating from room temperature to a temperature above the expected Tg at a constant rate (e.g., 10 °C/min).[10]

    • Cooling to a temperature below the Tg.

    • A second heating scan at the same rate.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve of the second heating scan.[11] The Tg is determined as the midpoint of this transition.

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the Eudragit polymer and to detect potential drug-polymer interactions.

Methodology:

  • Sample Preparation: The polymer sample can be analyzed as a dry powder. For drug-polymer mixtures, the physical mixture or the formulated product is used.

  • Spectral Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.[3]

  • Data Analysis: The characteristic absorption peaks are identified and assigned to specific functional groups. For example, the C=O stretching vibration of the ester groups in Eudragit S100 appears around 1728 cm⁻¹, and the carboxylic acid group shows a peak around 1446 cm⁻¹.[4]

Determination of pH-Dependent Solubility

Objective: To determine the pH at which a specific Eudragit polymer dissolves.

Methodology:

  • Buffer Preparation: A series of buffer solutions with different pH values (e.g., from pH 1.2 to 7.4) are prepared.[16]

  • Solubility Test: An excess amount of the Eudragit polymer is added to each buffer solution.[16]

  • Equilibration: The suspensions are shaken in a water bath at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 72 hours) to reach equilibrium.[16]

  • Analysis: The suspensions are centrifuged, and the supernatant is filtered. The concentration of the dissolved polymer in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[16] The pH at which a significant increase in solubility is observed is considered the dissolution pH.

Visualizing Key Relationships and Workflows

pH-Dependent Solubility of Eudragit Polymers

The following diagram illustrates the pH-dependent solubility of different Eudragit grades, which is a fundamental principle for their application in enteric coating and targeted drug delivery.

Eudragit_Solubility cluster_jejunum_ileum Jejunum & Ileum (pH 6.5-7.5) Eudragit E Eudragit E Soluble Soluble Eudragit E->Soluble Insoluble_highpH Insoluble_highpH Eudragit E->Insoluble_highpH Insoluble @ pH > 5.0 Eudragit L100-55 Eudragit L100-55 Soluble @ pH > 5.5 Soluble @ pH > 5.5 Eudragit L100-55->Soluble @ pH > 5.5 Insoluble Insoluble Eudragit L100-55->Insoluble Eudragit L Eudragit L Soluble @ pH > 6.0 Soluble @ pH > 6.0 Eudragit L->Soluble @ pH > 6.0 Eudragit L->Insoluble Eudragit S Eudragit S Soluble @ pH > 7.0 Soluble @ pH > 7.0 Eudragit S->Soluble @ pH > 7.0 Eudragit S->Insoluble Eudragit FS Eudragit FS Eudragit FS->Soluble @ pH > 7.0 Eudragit FS->Insoluble

Caption: pH-dependent solubility profiles of various Eudragit polymers in the gastrointestinal tract.

Experimental Workflow: Nanoprecipitation of Eudragit Nanoparticles

This diagram outlines the general workflow for preparing Eudragit nanoparticles using the nanoprecipitation method, a common technique for encapsulating drugs.[6][17]

Nanoprecipitation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoprecipitation Process cluster_characterization Characterization A Dissolve Eudragit and Drug in Solvent C Add Organic Phase to Aqueous Phase under Stirring A->C B Prepare Aqueous Solution (with or without stabilizer) B->C D Solvent Evaporation C->D E Nanoparticle Suspension D->E F Particle Size & Zeta Potential E->F G Drug Entrapment Efficiency E->G H In Vitro Drug Release E->H

Caption: A typical experimental workflow for the preparation and characterization of Eudragit nanoparticles via nanoprecipitation.

Logical Relationship: Eudragit Type and Drug Delivery Application

This diagram illustrates the logical relationship between the type of Eudragit polymer and its primary application in oral drug delivery, guided by its physicochemical properties.

Eudragit_Application cluster_type Eudragit Polymer Type cluster_property Key Property cluster_application Primary Application Cationic Cationic (Eudragit E) Prop_Cationic Soluble at Acidic pH Cationic->Prop_Cationic Anionic Anionic (Eudragit L, S, FS) Prop_Anionic pH-Dependent Solubility Anionic->Prop_Anionic Neutral Neutral (Eudragit RL, RS, NE, NM) Prop_Neutral pH-Independent Permeability/ Swellability Neutral->Prop_Neutral App_Cationic Taste Masking, Immediate Release in Stomach Prop_Cationic->App_Cationic App_Anionic Enteric Coating, Targeted Intestinal/Colonic Release Prop_Anionic->App_Anionic App_Neutral Sustained/Controlled Release Prop_Neutral->App_Neutral

Caption: Logical relationship between Eudragit polymer type, its key property, and its primary application in oral drug delivery.

References

A Comprehensive Technical Guide to Eudragit® Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Eudragit® family of polymethacrylate (B1205211) polymers represents a versatile and indispensable platform for controlling the release of active pharmaceutical ingredients (APIs). This in-depth guide provides a technical overview of the various Eudragit® grades, their physicochemical properties, and their applications in pharmaceutical formulations.

Introduction to Eudragit® Polymers

Eudragit® polymers are synthetic copolymers derived from acrylic and methacrylic acids and their esters.[1] Developed by Evonik Industries, these polymers are widely used as pharmaceutical excipients to achieve immediate, delayed (enteric), and sustained drug release.[1][2] Their versatility stems from the ability to modify their chemical structure, leading to a range of polymers with distinct solubility profiles, primarily dependent on the pH of the surrounding environment.[3] This pH-dependent solubility is the cornerstone of their functionality in targeted drug delivery. Eudragit® polymers are available in various physical forms, including aqueous dispersions, powders, and granules.[3]

Classification and Physicochemical Properties of Eudragit® Grades

Eudragit® polymers are broadly classified into cationic, anionic, and neutral polymers based on the functional groups in their structure. This classification directly correlates with their solubility behavior and, consequently, their application in drug delivery.

Cationic Eudragit® Grades

Cationic Eudragit® polymers, primarily the E series, are soluble in acidic environments up to pH 5.0.[3] This property makes them ideal for applications requiring rapid drug release in the stomach.

Anionic Eudragit® Grades

Anionic Eudragit® polymers, which include the L, S, and FS series, are insoluble in acidic conditions but dissolve at specific pH values in the neutral to alkaline range.[3] This characteristic is leveraged for enteric coatings to protect acid-labile drugs from the gastric environment and for targeted drug release in the intestines.[1]

Neutral Eudragit® Grades

Neutral Eudragit® polymers, such as the RL, RS, NE, and NM series, exhibit pH-independent permeability.[4] Drug release from formulations containing these polymers is primarily controlled by diffusion through the polymer matrix or coating. They are widely used for sustained-release applications.

The table below summarizes the key quantitative properties of various Eudragit® grades.

Eudragit® Grade Chemical Name Functional Group Solubility Molecular Weight ( g/mol ) Glass Transition Temperature (Tg) (°C) Primary Application
Eudragit® E PO/100 Poly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate-co-methyl methacrylate) 1:2:1Dimethylaminoethyl methacrylate (B99206) (cationic)Soluble in gastric fluid up to pH 5.0~47,000[5]48[6]Immediate release, taste masking, moisture protection[2]
Eudragit® L 100 Poly(methacrylic acid-co-methyl methacrylate) 1:1Methacrylic acid (anionic)Soluble at pH > 6.0[3]~125,000[5]>130[6]Enteric coating (release in jejunum)[1]
Eudragit® S 100 Poly(methacrylic acid-co-methyl methacrylate) 1:2Methacrylic acid (anionic)Soluble at pH > 7.0[3]~125,000[5]130 (± 5)[6]Enteric coating (release in ileum/colon)[1]
Eudragit® L 100-55 Poly(methacrylic acid-co-ethyl acrylate) 1:1Methacrylic acid (anionic)Soluble at pH > 5.5[3]~320,000110[6]Enteric coating (release in duodenum)[1]
Eudragit® FS 30 D Poly(methyl acrylate-co-methyl methacrylate-co-methacrylic acid) 7:3:1Methacrylic acid (anionic)Soluble at pH > 7.0[3]~280,000[5]48[4]Colon-specific delivery[1]
Eudragit® RL PO/100 Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.2Trimethylammonioethyl methacrylate chloride (cationic)pH-independent, high permeability[3]~32,000[5]70[4]Sustained release
Eudragit® RS PO/100 Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.1Trimethylammonioethyl methacrylate chloride (cationic)pH-independent, low permeability[3]~32,000[5]65[4]Sustained release
Eudragit® NE 30 D Poly(ethyl acrylate-co-methyl methacrylate) 2:1Neutral esterspH-independent, permeable-9[4]Sustained release, coatings

Experimental Protocols

In Vitro Dissolution Testing for Enteric-Coated Formulations

This protocol is based on the USP General Chapter <711> Dissolution for delayed-release dosage forms and is designed to assess the acid resistance and subsequent drug release of enteric-coated tablets or capsules.[7][8]

Apparatus: USP Apparatus 1 (basket) or 2 (paddle)

Procedure:

  • Acid Stage (Gastric Simulation):

    • Dissolution Medium: 750 mL of 0.1 N HCl.

    • Temperature: 37 ± 0.5 °C.

    • Agitation: As specified in the product monograph (typically 50 or 100 rpm for paddle, 100 rpm for basket).

    • Duration: 2 hours.

    • Sampling: At the end of 2 hours, withdraw a sample of the medium to determine the amount of drug released. The amount of drug dissolved in the acid stage should not exceed the limit specified in the monograph (typically <10%).

  • Buffer Stage (Intestinal Simulation):

    • After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate (B84403) to the vessel. Adjust the pH to the desired value (e.g., 6.8 for Eudragit® L 100-55 or 7.2 for Eudragit® S 100) with 2 N HCl or 2 N NaOH. Alternatively, the dosage form can be transferred to a new vessel containing the buffer medium.

    • Continue the dissolution test for the time specified in the monograph.

    • Sampling: Withdraw samples at predetermined time points and analyze for drug content.

Preparation and Characterization of Eudragit® Films

This protocol describes a general method for preparing Eudragit® films for the evaluation of their physicochemical and mechanical properties.

Materials:

  • Eudragit® polymer

  • Appropriate solvent system (e.g., isopropyl alcohol:water 9:1 for Eudragit® RL 100)[9]

  • Plasticizer (e.g., triethyl citrate (B86180) (TEC), dibutyl phthalate (B1215562) (DBP))

  • Casting dish (e.g., Teflon-coated Petri dish)

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the Eudragit® polymer in the selected solvent system to achieve a specific concentration (e.g., 10-20% w/v).

    • If a plasticizer is required, add it to the polymer solution at a predetermined concentration (e.g., 10-20% based on polymer weight) and stir until a homogenous solution is obtained.[9]

  • Film Casting:

    • Pour a defined volume of the polymer solution into the casting dish.

    • Allow the solvent to evaporate at a controlled temperature and humidity. For organic-based solutions, this can be done at room temperature in a fume hood, followed by drying in an oven at a temperature below the polymer's Tg.[9] For aqueous dispersions, drying is typically performed at an elevated temperature (e.g., 40-60 °C).

  • Film Characterization:

    • Thickness: Measure the film thickness at multiple points using a digital micrometer.

    • Mechanical Properties: Use a texture analyzer or a universal testing machine to determine the tensile strength and elongation at break of the film strips.[10]

    • Water Vapor Permeability: Determine the water vapor transmission rate (WVTR) using a permeability cup method (e.g., ASTM E96).

    • Surface Morphology: Examine the surface of the film using Scanning Electron Microscopy (SEM).

Visualization of Mechanisms and Workflows

pH-Dependent Drug Release from Enteric-Coated Dosage Forms

The following diagram illustrates the mechanism of drug release from a dosage form coated with an anionic Eudragit® polymer as it transits through the gastrointestinal tract.

G cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH > 5.5) Stomach Enteric-Coated Tablet (Eudragit® L/S Intact) Intestine Eudragit® Coating Dissolves Drug Release Stomach->Intestine Transit

Caption: pH-dependent dissolution of Eudragit® coating.

Drug Release from a Sustained-Release Matrix Tablet

This diagram shows the process of drug release from a matrix tablet formulated with a pH-independent Eudragit® polymer (e.g., Eudragit® RS).

G MatrixTablet Sustained-Release Matrix Tablet (Drug dispersed in Eudragit® RS) Hydration Hydration of the Matrix MatrixTablet->Hydration Swelling Swelling and Pore Formation Hydration->Swelling Diffusion Drug Diffusion through Pores Swelling->Diffusion DrugRelease Sustained Drug Release Diffusion->DrugRelease

Caption: Diffusion-controlled drug release from a matrix.

Workflow for Developing a Eudragit®-Based Oral Formulation

The following diagram outlines the key steps involved in the development of an oral drug delivery system using Eudragit® polymers.

G DefineTarget Define Target Release Profile (Immediate, Delayed, Sustained) SelectEudragit Select Appropriate Eudragit® Grade(s) DefineTarget->SelectEudragit Formulation Formulation Development (e.g., Coating, Matrix Tablet) SelectEudragit->Formulation Characterization Physicochemical Characterization (e.g., Dissolution, Stability) Formulation->Characterization Optimization Formulation Optimization Characterization->Optimization Optimization->Formulation ScaleUp Scale-Up and Manufacturing Optimization->ScaleUp

Caption: Eudragit® formulation development workflow.

References

Eudragit Polymers: A Technical Guide to pH-Dependent Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core solubility characteristics of the Eudragit family of polymers, with a specific focus on their pH-dependent dissolution profiles. Eudragit polymers are a versatile range of polymethacrylates widely utilized in the pharmaceutical industry for targeted drug delivery, enteric coatings, and modified-release formulations. Their precise and predictable solubility at different pH levels allows for the controlled release of active pharmaceutical ingredients (APIs) in specific regions of the gastrointestinal tract (GIT).

Core Principles of pH-Dependent Solubility

The pH-dependent solubility of Eudragit polymers is determined by the nature and ratio of their functional groups. Anionic polymers in the Eudragit L and S series contain carboxylic acid groups that are ionized at higher pH levels, leading to polymer dissolution in the neutral to alkaline environment of the intestines.[1][2][3] Conversely, cationic polymers, such as Eudragit E, possess amino groups that become protonated and soluble in the acidic environment of the stomach.[2][4] Neutral Eudragit polymers, including the RL and RS grades, exhibit pH-independent permeability.[1]

Quantitative Solubility Data for Eudragit Grades

The following table summarizes the pH-dependent solubility of various Eudragit grades, providing a clear comparison for formulation development.

Eudragit GradePolymer TypeChemical Composition (Key Monomers)Dissolution pH ThresholdPrimary Application
Eudragit L 100-55 AnionicMethacrylic acid, Ethyl acrylate> 5.5Enteric coating (duodenum release)
Eudragit L 30 D-55 AnionicMethacrylic acid, Ethyl acrylate> 5.5Enteric coating (duodenum release)
Eudragit L 100 AnionicMethacrylic acid, Methyl methacrylate (B99206) (1:1 ratio)> 6.0Enteric coating (jejunum release)
Eudragit S 100 AnionicMethacrylic acid, Methyl methacrylate (1:2 ratio)> 7.0Enteric coating (ileum/colon release)
Eudragit FS 30 D AnionicMethyl acrylate, Methyl methacrylate, Methacrylic acid> 7.0Colon-specific delivery
Eudragit E 100 / PO / 12,5 CationicDimethylaminoethyl methacrylate, Butyl methacrylate, Methyl methacrylate< 5.0Taste masking, gastric release
Eudragit RL / RS Cationic (quaternary ammonium (B1175870) groups)Ethyl acrylate, Methyl methacrylate, Trimethylammonioethyl methacrylate chloridepH-independent swellingSustained release
Eudragit NE / NM NeutralEthyl acrylate, Methyl methacrylatepH-independent permeabilitySustained release

Experimental Protocols for Determining pH-Dependent Solubility

The determination of the pH-dependent solubility of Eudragit polymers is a critical step in pharmaceutical formulation development. While specific protocols may vary based on the dosage form and regulatory requirements, the following outlines a generalized methodology based on standard pharmacopeial methods.

Materials and Equipment
  • Eudragit polymer film or coated dosage form

  • USP dissolution apparatus (e.g., Apparatus 2 - Paddle)

  • pH meter

  • Analytical balance

  • Buffer solutions of varying pH (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for drug quantification

Generalized Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_sampling Sampling and Analysis cluster_data Data Interpretation prep_polymer Prepare Polymer Film or Coated Dosage Form setup_apparatus Set up USP Dissolution Apparatus (e.g., 37°C, specified RPM) prep_polymer->setup_apparatus prep_media Prepare Dissolution Media (e.g., Buffers of varying pH) prep_media->setup_apparatus add_dosage Introduce Dosage Form into Dissolution Vessel setup_apparatus->add_dosage start_test Commence Dissolution Test add_dosage->start_test sampling Withdraw Samples at Predetermined Time Intervals start_test->sampling analysis Analyze Samples (e.g., UV-Vis, HPLC) sampling->analysis plot_profile Plot Dissolution Profile (% Drug Release vs. Time) analysis->plot_profile determine_ph Determine pH Threshold for Dissolution plot_profile->determine_ph

Caption: Generalized workflow for determining the pH-dependent dissolution of Eudragit polymers.

Detailed Methodological Steps:
  • Preparation of Dissolution Media : Prepare buffer solutions that mimic the pH of different segments of the GIT. For example, 0.1 N HCl (pH 1.2) can be used to simulate gastric fluid, while phosphate (B84403) buffers of varying pH (e.g., 5.5, 6.0, 6.8, 7.0, 7.2) can simulate intestinal fluids.[5]

  • Dissolution Apparatus Setup : A USP Apparatus 2 (paddle method) is commonly employed. The dissolution medium is placed in the vessels and allowed to equilibrate to 37 ± 0.5°C. The paddle speed is typically set to a specified rate, such as 75 rpm.[5]

  • Sample Introduction : The Eudragit-coated dosage form or a prepared film of the polymer is introduced into each dissolution vessel.

  • Sampling : At predetermined time intervals, aliquots of the dissolution medium are withdrawn from each vessel. To maintain a constant volume, an equivalent amount of fresh, pre-warmed medium may be added.

  • Sample Analysis : The concentration of the dissolved API in the collected samples is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. This allows for the determination of the percentage of drug released over time.

  • Data Analysis : The cumulative percentage of drug released is plotted against time to generate a dissolution profile for each pH condition. The pH at which significant and rapid drug release occurs is identified as the dissolution threshold for the specific Eudragit polymer. For instance, Eudragit L100 shows rapid dissolution at pH 7.2, with approximately 90% mass loss in 60 minutes, whereas Eudragit S100 exhibits significant dissolution at pH 8.0.[5]

Logical Relationship of Eudragit Composition to pH-Dependent Solubility

The chemical structure of the Eudragit polymers dictates their interaction with the aqueous environment at different pH values. The following diagram illustrates the logical relationship between the polymer's functional groups and its dissolution behavior.

G cluster_anionic Anionic Eudragits (L, S, FS series) cluster_cationic Cationic this compound (E series) anionic_structure Presence of Carboxylic Acid (-COOH) Functional Groups low_ph Low pH (Acidic Environment) -COOH groups are protonated (non-ionized) anionic_structure->low_ph high_ph High pH (Neutral/Alkaline Environment) -COOH groups are deprotonated (-COO⁻) anionic_structure->high_ph insoluble Polymer is Insoluble low_ph->insoluble soluble Polymer is Soluble due to Electrostatic Repulsion high_ph->soluble cationic_structure Presence of Amino Functional Groups low_ph_cat Low pH (Acidic Environment) Amino groups are protonated (-NH⁺) cationic_structure->low_ph_cat high_ph_cat High pH (Neutral/Alkaline Environment) Amino groups are non-ionized cationic_structure->high_ph_cat soluble_cat Polymer is Soluble low_ph_cat->soluble_cat insoluble_cat Polymer is Insoluble high_ph_cat->insoluble_cat

Caption: Relationship between functional groups and pH-dependent solubility of Eudragit polymers.

References

Eudragit® Polymers: A Technical Guide to Mechanisms of Action in Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for Eudragit® polymers in controlling drug release. It details the chemical properties of different Eudragit® grades, their corresponding release mechanisms, quantitative data, and the experimental protocols used for their evaluation.

Introduction to Eudragit® Polymers

Eudragit® polymers are a versatile family of synthetic polymethacrylates widely used as functional excipients in pharmaceutical formulations.[1] These copolymers, derived from acrylic and methacrylic acid esters, are instrumental in developing advanced oral solid dosage forms.[2] Their primary applications include taste masking, moisture protection, and, most significantly, the controlled and targeted release of active pharmaceutical ingredients (APIs).[1][3]

The functionality of each Eudragit® polymer is determined by the specific functional groups within its structure, which dictates its solubility and permeability characteristics in the varying pH environments of the gastrointestinal (GI) tract.[2] This allows for the design of drug delivery systems with immediate, delayed (enteric), or sustained release profiles.[4] Eudragit® polymers can be broadly classified into three main categories based on their mechanism of action:

  • pH-Dependent Soluble Polymers (Anionic & Cationic): These polymers dissolve at specific pH values, enabling targeted drug release in different segments of the GI tract, such as the stomach, duodenum, or colon.[3]

  • pH-Independent Permeable Polymers (Neutral): These polymers are insoluble throughout the GI tract but allow for drug release via diffusion at a controlled rate.[5]

pH-Dependent Eudragit®: Mechanism of Targeted Release

Anionic Copolymers (Enteric and Colonic Release)

Anionic Eudragit® polymers contain carboxylic acid functional groups that drive their pH-dependent solubility.[3] These polymers are designed to protect acid-labile drugs from the harsh environment of the stomach and to prevent gastric irritation from certain APIs.[6]

Mechanism of Action: In the highly acidic environment of the stomach (pH 1-3), the carboxylic acid groups remain protonated (unionized), rendering the polymer insoluble and keeping the dosage form intact. As the dosage form transitions to the higher pH of the small intestine (pH > 5.5), the carboxylic groups deionize, forming carboxylate salts (-COO⁻).[3][7] The resulting electrostatic repulsion between the charged groups causes the polymer chains to hydrate, swell, and ultimately dissolve, releasing the encapsulated drug.[8] The specific pH at which dissolution occurs is determined by the ratio of free carboxyl groups to ester groups in the polymer backbone.[9]

G cluster_stomach Stomach (pH 1-3) cluster_intestine Intestine (pH > 5.5) Stomach_Tablet Intact Coated Tablet Stomach_Polymer Anionic Polymer (-COOH, Unionized) Insoluble Stomach_Tablet->Stomach_Polymer Coating protects API Intestine_Polymer Polymer Ionizes (-COO⁻, Soluble) Stomach_Tablet->Intestine_Polymer GI Transit Intestine_Dissolution Coating Dissolves Intestine_Polymer->Intestine_Dissolution API_Release API Release Intestine_Dissolution->API_Release

Caption: Mechanism of pH-dependent dissolution for anionic Eudragit® polymers.

Cationic Copolymers (Gastric Release)

Cationic Eudragit® polymers are characterized by the presence of dimethylaminoethyl methacrylate (B99206) groups, which confer solubility in acidic environments.[2][8]

Mechanism of Action: At a gastric pH of up to 5.0, the tertiary amine functional groups become protonated, acquiring a positive charge.[2][8] This charge leads to the hydration and rapid dissolution of the polymer, facilitating immediate or taste-masked drug release in the stomach.[8] Once in the higher pH environment of the intestines, these groups are deprotonated, and the polymer becomes insoluble.[3]

G cluster_stomach Stomach (pH < 5.0) cluster_intestine Intestine (pH > 5.0) Stomach_Polymer Cationic Polymer (-N(CH₃)₂H⁺, Protonated) Soluble Stomach_Dissolution Coating Dissolves Stomach_Polymer->Stomach_Dissolution API_Release API Release Stomach_Dissolution->API_Release Intestine_Tablet Insoluble Polymer Stomach_Dissolution->Intestine_Tablet GI Transit Intestine_Polymer Polymer Deprotonates (-N(CH₃)₂) Insoluble Intestine_Tablet->Intestine_Polymer

Caption: Mechanism of pH-dependent dissolution for cationic Eudragit® E polymers.

Quantitative Properties of pH-Dependent Eudragit® Polymers

The precise control over drug release is achieved by selecting a polymer grade with a dissolution profile matching the target region of the GI tract.

Table 1: Summary of pH-Dependent Eudragit® Copolymers

Polymer Grade Chemical Composition Functional Group Dissolution pH Target Release Site Key Applications
Eudragit® E PO/100 Poly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate-co-methyl methacrylate) 1:2:1 Dimethylaminoethyl < 5.0 Stomach Taste/odor masking, immediate release.[2][3][8]
Eudragit® L 100-55 Poly(methacrylic acid-co-ethyl acrylate) 1:1 Carboxylic Acid > 5.5 Duodenum (Upper Intestine) Enteric coating for sensitive APIs.[4][8][10]
Eudragit® L 100 Poly(methacrylic acid-co-methyl methacrylate) 1:1 Carboxylic Acid > 6.0 Jejunum to Ileum Enteric coating, targeting the mid-intestine.[3][8]
Eudragit® S 100 Poly(methacrylic acid-co-methyl methacrylate) 1:2 Carboxylic Acid > 7.0 Lower Ileum and Colon Colon-targeted delivery.[8][10][11]

| Eudragit® FS 30 D | Poly(methyl acrylate-co-methyl methacrylate-co-methacrylic acid) 7:3:1 | Carboxylic Acid | > 7.0 | Colon | Colon-targeted delivery.[3][8] |

pH-Independent Eudragit®: Mechanism of Sustained Release

This class of polymers is insoluble in aqueous media across the physiological pH range. Drug release is controlled by diffusion through a swollen polymer matrix or a water-insoluble film coating.[3] These polymers are ideal for formulating sustained-release dosage forms that provide prolonged therapeutic effect and improved patient compliance.[5]

Mechanism of Action: The release mechanism is governed by the permeability of the polymer.[5] Eudragit® RL and RS grades contain quaternary ammonium (B1175870) groups which are present as salts.[3] These ionic groups promote the influx of water, causing the polymer to swell and creating a porous network through which the dissolved drug can diffuse.[3] The release rate can be precisely modulated by adjusting the ratio of highly permeable (RL) to low permeability (RS) polymers.[5] Eudragit® NE and NM grades are neutral polymers with esterified carboxylic groups, resulting in low permeability and drug release controlled purely by diffusion through the polymer film.[3][12]

G cluster_matrix Insoluble Polymer Matrix / Coating Matrix Eudragit® RL/RS/NE/NM + API Swelling Polymer Swelling Matrix->Swelling Diffusion API Diffusion (Through pores/film) Swelling->Diffusion Release Sustained API Release Diffusion->Release Water Aqueous GI Fluid Water->Matrix Water Ingress

Caption: Mechanism of diffusion-controlled sustained release for pH-independent Eudragit® polymers.

Quantitative Properties of pH-Independent Eudragit® Polymers

The permeability of these polymers is the key parameter for controlling the drug release rate over time.

Table 2: Summary of pH-Independent Eudragit® Copolymers

Polymer Grade Chemical Composition Functional Group Permeability Release Mechanism Key Applications
Eudragit® RL (PO/100) Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.2 Quaternary Ammonium High Diffusion Time-controlled, sustained release coatings.[3][5]
Eudragit® RS (PO/100) Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.1 Quaternary Ammonium Low Diffusion Sustained release, often combined with RL.[3][5]

| Eudragit® NE/NM 30 D | Poly(ethyl acrylate-co-methyl methacrylate) 2:1 | Neutral Ester | Low | Diffusion | Flexible, sustained-release coatings and matrices.[3][12] |

Experimental Protocols for Characterization

Evaluating the performance of Eudragit®-based formulations requires standardized in vitro testing that simulates physiological conditions.

Protocol: In Vitro Dissolution for Enteric-Coated Formulations

This method assesses the acid resistance and subsequent drug release of pH-dependent anionic polymer coatings.

  • Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM or USP Apparatus 1 (Basket) at 50-100 RPM.

  • Acid Stage (Stomach Simulation):

    • Medium: 750-900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2.

    • Duration: 2 hours.

    • Procedure: Place the dosage form in the acid medium. Withdraw samples at specified intervals (e.g., 60 and 120 minutes).

    • Acceptance Criteria: Typically, less than 10% of the drug should be released during this stage.

  • Buffer Stage (Intestinal Simulation):

    • Medium: Adjust the pH of the dissolution medium by adding a pre-calculated amount of a phosphate (B84403) buffer concentrate to achieve the target pH (e.g., pH 6.8 for Eudragit® L or pH 7.4 for Eudragit® S). The final volume is typically 1000 mL.[11]

    • Duration: 4-8 hours, or until complete drug release.

    • Procedure: Continue the dissolution test, withdrawing samples at frequent intervals (e.g., 15, 30, 45, 60 minutes, and then hourly). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the collected samples for drug content using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol: Release Kinetics from Sustained-Release Matrix Tablets

This method characterizes the rate and mechanism of drug release from pH-independent polymer matrices.

  • Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM.

  • Dissolution Medium: 900 mL of a physiologically relevant buffer (e.g., pH 6.8 or 7.4 phosphate buffer) to ensure sink conditions.

  • Duration: 12 to 24 hours.[11]

  • Procedure: Place the matrix tablet in the dissolution medium. Withdraw samples at regular, extended intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24 hours).

  • Analysis: Quantify the drug concentration in each sample via UV-Vis or HPLC.

  • Data Modeling: Plot the cumulative percentage of drug released versus time. Fit the release data to mathematical models to elucidate the release mechanism:

    • Zero-Order Model: Indicates drug release is constant over time, independent of concentration.

    • Higuchi Model: A plot of cumulative drug release vs. the square root of time. Linearity suggests the release is governed by Fickian diffusion.[13]

    • Korsmeyer-Peppas Model: Used to analyze release from polymeric systems when the mechanism is not well known or when more than one mechanism is involved.

G start Prepare Formulation (Coating or Matrix) diss_setup Setup Dissolution Apparatus (e.g., USP II @ 50 RPM) start->diss_setup acid_stage Acid Stage (0.1N HCl, pH 1.2, 2h) diss_setup->acid_stage For Enteric Formulations buffer_stage Buffer Stage (e.g., pH 6.8, >6h) diss_setup->buffer_stage For Sustained-Release acid_stage->buffer_stage Change Medium sampling Collect Samples at Predetermined Intervals buffer_stage->sampling analysis Analyze Drug Concentration (HPLC / UV-Vis) sampling->analysis plotting Plot: % Release vs. Time analysis->plotting modeling Fit Data to Kinetic Models (Higuchi, Zero-Order, etc.) plotting->modeling end Determine Release Profile & Mechanism modeling->end

References

Eudragit applications in oral drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of the Eudragit® family of polymers in oral drug delivery systems. Eudragit polymers, which are copolymers derived from acrylic and methacrylic acids, are highly versatile excipients used to control the release of active pharmaceutical ingredients (APIs), enhance drug stability, and improve patient compliance. This guide provides a comprehensive overview of the different Eudragit grades, their physicochemical properties, and their specific applications in immediate, delayed (enteric), and sustained-release oral dosage forms. Detailed experimental protocols for common formulation techniques and a summary of quantitative data on drug release are also presented to aid researchers in the development of robust oral drug delivery systems.

Introduction to Eudragit Polymers

Eudragit polymers are a brand of polymethacrylates widely used in the pharmaceutical industry as film-coating agents and matrix formers for oral solid dosage forms.[1][2] Their popularity stems from their versatility, excellent film-forming properties, and a long history of safe use.[3] The different grades of Eudragit are distinguished by the varying ratios of their monomeric components, which in turn dictates their solubility and permeability characteristics.[1] This allows for precise control over the site and rate of drug release within the gastrointestinal (GI) tract.

Eudragit polymers can be broadly classified into three main categories based on their dissolution behavior:

  • Cationic Polymers (e.g., Eudragit E): Soluble in acidic environments (up to pH 5), making them suitable for taste masking and immediate-release formulations in the stomach.[4][5]

  • Anionic Polymers (e.g., Eudragit L, S, and FS series): Insoluble in acidic media but dissolve at specific pH values in the neutral to alkaline range of the small intestine and colon. This property is utilized for enteric coatings to protect acid-labile drugs or prevent gastric irritation, and for targeted drug delivery to specific regions of the intestine.[6]

  • Neutral/Non-ionic Polymers (e.g., Eudragit RL, RS, NE, and NM): These polymers are insoluble in aqueous media across the physiological pH range but are permeable to water and dissolved drugs. They are primarily used to formulate sustained-release dosage forms where drug release is controlled by diffusion through the polymer matrix or coating.

Applications of Eudragit in Oral Drug Delivery Systems

The diverse range of Eudragit polymers enables their application in various oral drug delivery strategies, from simple protective coatings to complex targeted and modified-release systems.

Immediate-Release and Taste Masking

Eudragit E grades are cationic copolymers that are soluble in gastric fluid up to pH 5.0.[3] This property makes them ideal for applications where rapid drug release in the stomach is desired. Furthermore, their insolubility in the neutral pH of saliva allows for effective taste masking of bitter APIs.[7][8][9]

Key Applications of Eudragit E:

  • Taste Masking: By coating drug particles, Eudragit E forms a barrier that prevents the drug from dissolving in the mouth and interacting with taste receptors.[7][10][11] The coating then readily dissolves in the acidic environment of the stomach, releasing the drug for absorption.

  • Moisture Protection: The polymer film provides a protective barrier against humidity, enhancing the stability of moisture-sensitive drugs.

  • Improved Swallowability: A smooth Eudragit E coating can improve the swallowability of tablets and capsules.

A study on the taste-masking effectiveness of Eudragit E PO for orally disintegrating tablets demonstrated a significant reduction in drug dissolution in the initial minutes, which correlated with improved taste perception in human volunteers.[7]

Delayed-Release (Enteric Coating)

Enteric coatings are employed to protect drugs from the acidic environment of the stomach, to prevent gastric irritation by the drug, or to deliver the drug to a specific region of the small intestine for local action or optimal absorption.[12] The anionic Eudragit L and S series are the most widely used polymers for this purpose due to their pH-dependent solubility.[13][14]

  • Eudragit L 100-55 and L 30 D-55: These polymers dissolve at a pH of 5.5 and above, making them suitable for drug release in the duodenum.[15][16]

  • Eudragit L 100: With a dissolution threshold of pH 6.0, this polymer is used for targeting the jejunum and ileum.[12]

  • Eudragit S 100: This polymer dissolves at pH 7.0 and above, enabling drug release in the terminal ileum and colon.[13]

The choice of Eudragit grade or a combination of grades allows for precise targeting of drug release to specific segments of the small intestine.[12] For instance, a combination of Eudragit L 100 and S 100 can be used to achieve drug release in the pH range of 6.0 to 7.0.[12]

Colon-Specific Drug Delivery

Targeting drugs to the colon is advantageous for the local treatment of diseases such as inflammatory bowel disease (Crohn's disease and ulcerative colitis) and colorectal cancer, as well as for the systemic delivery of peptides and proteins that are degraded in the upper GI tract.[17] Eudragit polymers play a crucial role in achieving colon-specific delivery, primarily through a pH-dependent mechanism.

Eudragit FS 30 D is an anionic copolymer that dissolves at a pH of 7.0 and above, making it particularly suitable for colon targeting.[17][18][19] Combining a pH-sensitive polymer like Eudragit FS 30 D with a time-dependent release polymer can further enhance the specificity of colonic delivery by minimizing premature drug release in the upper GI tract.[17]

In a study developing cyclosporine A-loaded nanoparticles for treating colitis, a dual-functional system using Eudragit FS 30 D and PLGA was employed. The Eudragit FS 30 D component prevented premature drug release in the stomach and small intestine, while the PLGA component provided sustained release in the colon.[17]

Sustained-Release

Sustained-release formulations are designed to release the drug over an extended period, thereby maintaining a therapeutic concentration in the blood for a longer duration, reducing dosing frequency, and improving patient compliance. The water-insoluble but permeable Eudragit RL and RS grades are commonly used for this purpose.[20][21][22]

  • Eudragit RL (High Permeability): Contains a higher proportion of quaternary ammonium (B1175870) groups, making it more permeable to water and leading to a faster drug release.

  • Eudragit RS (Low Permeability): Has a lower content of quaternary ammonium groups, resulting in lower permeability and a slower drug release rate.

By blending Eudragit RL and RS in different ratios, the permeability of the film coat or matrix can be precisely controlled to achieve the desired drug release profile.[21] Drug release from these systems is primarily governed by diffusion through the swollen polymer.[20]

Quantitative Data on Drug Release

The following tables summarize quantitative data from various studies on the in-vitro drug release from oral dosage forms formulated with different Eudragit polymers. It is important to note that direct comparison between studies may be limited due to variations in the model drug, formulation composition, and dissolution test conditions.

Table 1: Drug Release from Eudragit® RL and RS Matrix Tablets

Eudragit® Grade(s)DrugFormulation TypeDissolution MediumTime (hours)Cumulative Drug Release (%)Reference
Eudragit RS POTheophyllineMatrix TabletWater8~81[21]
Eudragit RS PO / RL POTheophyllineMatrix TabletWater12~85[21]
Eudragit RLGlimepirideMatrix Tablet0.1N HCl / Water10100[22]
Eudragit RSPOParacetamolMatrix TabletpH 1.2≥ 4.5≥ 91.36[20]

Table 2: Drug Release from Enteric-Coated and Colon-Targeted Formulations

Eudragit® Grade(s)DrugFormulation TypeDissolution ConditionsTimeCumulative Drug Release (%)Reference
Eudragit L 100PrednisoloneCoated TabletpH 1.2 then pH 6.82h (pH 1.2)< 10[14]
Eudragit S 100PrednisoloneCoated TabletpH 1.2 then pH 7.22h (pH 1.2)< 10[14]
Eudragit L 100-55PrednisoloneCoated TabletpH 1.2 then pH 5.62h (pH 1.2)< 10[14]
Eudragit FS 30 D / PLGACyclosporine ANanoparticlespH 1.20.5~18[17]
Eudragit FS 30 D / PLGACyclosporine ANanoparticlespH 6.84~25[17]
Eudragit FS 30 D / PLGACyclosporine ANanoparticlespH 7.418~80[17]
Eudragit L 30 D-55KetoprofenCoated TabletpH 1.2, 6.8, 7.4898.70 ± 3.71[15]
Eudragit FS 30 DKetoprofenCoated TabletpH 1.2, 6.8, 7.4878.37 ± 2.43[15]

Table 3: Taste-Masking Efficiency of Eudragit® E PO

DrugFormulationDissolution MediumTime (minutes)Cumulative Drug Release (%)Reference
Paracetamol (uncoated)Orally Disintegrating TabletSimulated Salivary Fluid392.5[8]
Paracetamol (coated)Orally Disintegrating TabletSimulated Salivary Fluid39.5[8]
Diclofenac SodiumTaste-Masked Enteric Granules (1:0.25 ratio)Simulated Salivary Fluid--[10]
Diclofenac SodiumTaste-Masked Enteric Granules (1:1 ratio)Simulated Salivary Fluid-Lower release than 1:0.25[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Eudragit polymers in oral drug delivery systems.

Preparation of Sustained-Release Matrix Tablets by Direct Compression

This protocol describes the preparation of sustained-release matrix tablets using Eudragit RL PO and/or RS PO.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Eudragit RL PO

  • Eudragit RS PO

  • Diluent (e.g., Microcrystalline Cellulose)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Lubricant (e.g., Magnesium Stearate)

Procedure:

  • Sieving: Pass the API, Eudragit polymer(s), and diluent through a suitable mesh sieve (e.g., #40) to ensure uniformity.

  • Blending: Accurately weigh the sieved materials and blend them in a suitable blender (e.g., V-blender or bin blender) for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.

  • Lubrication: Add the glidant and lubricant to the blend and mix for a shorter duration (e.g., 3-5 minutes).

  • Compression: Compress the final blend into tablets using a tablet press equipped with the desired tooling. The compression force should be optimized to achieve tablets with appropriate hardness and friability.

Enteric Coating of Pellets using a Fluid Bed Coater

This protocol outlines the procedure for applying an enteric coat of Eudragit L 30 D-55 to drug-loaded pellets.

Materials:

  • Drug-loaded pellets (substrate)

  • Eudragit L 30 D-55 aqueous dispersion

  • Plasticizer (e.g., Triethyl Citrate - TEC)

  • Anti-tacking agent (e.g., Talc, Glyceryl Monostearate)

  • Purified Water

Procedure:

  • Coating Suspension Preparation:

    • Disperse the anti-tacking agent in a portion of the purified water with homogenization.

    • Add the plasticizer to the remaining purified water and stir until a homogenous emulsion is formed.

    • Slowly add the plasticizer emulsion to the anti-tacking agent dispersion while stirring.

    • Gently stir the Eudragit L 30 D-55 dispersion and pass it through a sieve (e.g., 0.5 mm).

    • Slowly pour the sieved Eudragit dispersion into the plasticizer/anti-tacking agent mixture and continue stirring for about 30 minutes.

  • Fluid Bed Coating Process:

    • Preheat the fluid bed coater to the target product temperature.

    • Load the drug-loaded pellets into the product bowl.

    • Start the fluidization and allow the pellets to reach the target temperature.

    • Begin spraying the coating suspension onto the fluidized pellets at a controlled rate.

    • Monitor and control the process parameters (inlet air temperature, product temperature, fluidization air volume, spray rate, and atomizing air pressure) throughout the coating process.

    • Once the desired weight gain (coating level) is achieved, stop spraying and continue to dry the coated pellets in the fluid bed for a specified time (e.g., 10-15 minutes).

    • Cool down the pellets and discharge them from the coater.

  • Curing (Optional but recommended): Cure the coated pellets in a curing oven at a specific temperature and time (e.g., 40°C for 24 hours) to ensure complete film formation.

Preparation of Microspheres by Emulsion-Solvent Evaporation

This protocol describes the preparation of Eudragit-based microspheres using a water-in-oil (w/o) or oil-in-water (o/w) emulsion solvent evaporation method.[23][24][25]

Materials:

  • API

  • Eudragit polymer (e.g., Eudragit S100, RS 100)

  • Organic solvent (e.g., Dichloromethane, Acetone, Ethanol)

  • External phase (e.g., Liquid Paraffin for w/o, Purified Water with a stabilizer for o/w)

  • Emulsifying/Stabilizing agent (e.g., Span 80 for w/o, Polyvinyl Alcohol (PVA) for o/w)

Procedure (o/w method as an example):

  • Organic Phase Preparation: Dissolve the API and the Eudragit polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizing agent (e.g., PVA) in purified water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an o/w emulsion. The homogenization speed and time are critical parameters that influence the droplet size and, consequently, the final microsphere size.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of the external phase and stir continuously at a controlled temperature to allow the organic solvent to evaporate. The evaporation rate can be controlled by adjusting the temperature and pressure (e.g., under vacuum).

  • Microsphere Collection and Washing: Once the solvent has completely evaporated, the solidified microspheres are collected by filtration or centrifugation. The collected microspheres are then washed multiple times with purified water to remove any residual stabilizer and unencapsulated drug.

  • Drying: The washed microspheres are dried, for example, by lyophilization or in a desiccator.

In-Vitro Dissolution Testing for Enteric-Coated Dosage Forms

This protocol is based on the USP general chapter <711> for delayed-release dosage forms.[26][27][28][29]

Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle)

Procedure:

  • Acid Stage:

    • Place the dosage form in the dissolution vessel containing 750 mL of 0.1 N HCl.

    • Operate the apparatus at the specified speed (e.g., 100 rpm for baskets, 50-75 rpm for paddles) for 2 hours at 37 ± 0.5 °C.

    • At the end of 2 hours, withdraw a sample of the medium to test for drug release, which should be minimal to demonstrate acid resistance.

  • Buffer Stage:

    • Add 250 mL of 0.20 M tribasic sodium phosphate, pre-equilibrated to 37 ± 0.5 °C, to the vessel. This will adjust the pH to 6.8. Alternatively, the entire acid medium can be replaced with 900-1000 mL of pH 6.8 buffer.

    • Continue the dissolution test for the specified time (e.g., 45 minutes or as defined in the product monograph).

    • Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for key experimental procedures described in this guide.

sustained_release_matrix_tablet_workflow cluster_materials Starting Materials cluster_process Manufacturing Process cluster_output Final Product API API Sieving Sieving of Powders API->Sieving Eudragit Eudragit RL/RS PO Eudragit->Sieving Diluent Diluent Diluent->Sieving Glidant Glidant Lubrication Lubrication (add Glidant, Lubricant) Glidant->Lubrication Lubricant Lubricant Lubricant->Lubrication Blending Blending (API, Eudragit, Diluent) Sieving->Blending Blending->Lubrication Compression Tablet Compression Lubrication->Compression FinalTablet Sustained-Release Matrix Tablet Compression->FinalTablet

Caption: Workflow for the preparation of sustained-release matrix tablets.

enteric_coating_workflow cluster_materials Materials cluster_prep Coating Suspension Preparation cluster_coating Fluid Bed Coating cluster_output Final Product Pellets Drug-loaded Pellets Loading Load Pellets Pellets->Loading EudragitDisp Eudragit L 30 D-55 Sieving Sieve Eudragit Dispersion EudragitDisp->Sieving Plasticizer Plasticizer (e.g., TEC) Emulsion Prepare Plasticizer Emulsion Plasticizer->Emulsion AntiTack Anti-tacking Agent Dispersion Disperse Anti-tacking Agent AntiTack->Dispersion Mixing1 Mix Dispersion and Emulsion Dispersion->Mixing1 Emulsion->Mixing1 Mixing2 Combine all components Mixing1->Mixing2 Sieving->Mixing2 Spraying Spray Coating Suspension Mixing2->Spraying Fluidization Fluidize and Preheat Loading->Fluidization Fluidization->Spraying Drying Drying Spraying->Drying CoatedPellets Enteric-Coated Pellets Drying->CoatedPellets

Caption: Workflow for enteric coating of pellets in a fluid bed coater.

microsphere_workflow cluster_phases Phase Preparation cluster_process Microencapsulation Process cluster_output Final Product OrganicPhase Prepare Organic Phase (API + Eudragit in Solvent) Emulsification Emulsification (High-speed homogenization) OrganicPhase->Emulsification AqueousPhase Prepare Aqueous Phase (Stabilizer in Water) AqueousPhase->Emulsification SolventEvap Solvent Evaporation (Continuous stirring) Emulsification->SolventEvap Collection Microsphere Collection (Filtration/Centrifugation) SolventEvap->Collection Washing Washing Collection->Washing Drying Drying (e.g., Lyophilization) Washing->Drying Microspheres Drug-loaded Microspheres Drying->Microspheres

Caption: Workflow for microsphere preparation by o/w solvent evaporation.

Conclusion

Eudragit polymers offer a versatile and reliable platform for the development of a wide range of oral drug delivery systems. Their well-defined physicochemical properties and diverse range of grades allow for precise control over drug release, enabling formulators to design dosage forms that meet specific therapeutic objectives. From taste masking and enteric protection to colon-specific and sustained release, Eudragit polymers are indispensable tools for the modern pharmaceutical scientist. This guide has provided a comprehensive overview of their applications, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in the field of oral drug delivery.

References

An In-depth Technical Guide to Eudragit® for Enteric Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Eudragit® in Enteric Drug Delivery

Enteric coating is a critical formulation strategy in the pharmaceutical industry, designed to protect acid-labile active pharmaceutical ingredients (APIs) from the harsh, low-pH environment of the stomach or to prevent gastric irritation from certain drugs.[1][2] This targeted delivery approach ensures that the drug is released in the neutral to alkaline environment of the small intestine, where absorption is optimal. For over six decades, Eudragit® polymers, which are copolymers derived from acrylic and methacrylic acids, have been the gold standard for achieving reliable, pH-dependent enteric protection.[2]

These synthetic polymers offer significant advantages, including batch-to-batch consistency and the ability to precisely control the pH at which the coating dissolves, allowing for targeted drug release in specific regions of the gastrointestinal (GI) tract, from the duodenum to the colon.[1][2] This guide provides a comprehensive technical overview of Eudragit® polymers, covering their chemistry, formulation principles, application processes, and evaluation methodologies.

Eudragit® Polymers: Chemistry and Grades

Eudragit® polymers are anionic copolymers based on methacrylic acid and its esters (e.g., ethyl acrylate (B77674) or methyl methacrylate).[1][3] The key to their enteric functionality lies in the carboxylic acid groups (-COOH) within the polymer backbone.[4] The ratio of these free carboxyl groups to the ester groups determines the pH at which the polymer becomes soluble.[3]

In the acidic environment of the stomach (pH 1-3), the carboxylic acid groups remain protonated (non-ionized), rendering the polymer insoluble and the coating intact.[1] Upon transit to the higher pH of the small intestine (pH > 5.5), the carboxylic groups ionize to form carboxylate salts (-COO⁻), leading to electrostatic repulsion between the polymer chains, subsequent swelling, and eventual dissolution of the coating.[1]

Different grades of Eudragit® are available to target specific regions of the GI tract, each characterized by a distinct dissolution pH. The most common grades for enteric coating can be supplied as aqueous dispersions, organic solutions, or powders.[2]

Table 1: Key Eudragit® Grades for Enteric Coating

Eudragit® GradePolymer CompositionDissolution pHTarget Release Site
Eudragit® L 30 D-55 Methacrylic Acid - Ethyl Acrylate Copolymer (1:1)> 5.5Duodenum
Eudragit® L 100-55 Methacrylic Acid - Ethyl Acrylate Copolymer (1:1)> 5.5Duodenum
Eudragit® L 100 Methacrylic Acid - Methyl Methacrylate Copolymer (1:1)> 6.0Jejunum
Eudragit® S 100 Methacrylic Acid - Methyl Methacrylate Copolymer (1:2)> 7.0Ileum / Colon
Eudragit® FS 30 D Methacrylic Acid - Methyl Acrylate - Methyl Methacrylate Copolymer> 7.0Colon

Source: Evonik Health Care, various technical datasheets.[1][2][5][6][7][8]

These grades can be blended in various ratios to fine-tune the dissolution profile for intermediate pH values, offering high precision in drug targeting.[1][2]

Mechanism of pH-Dependent Enteric Release

The functionality of a Eudragit® enteric coat is a direct result of its chemical structure and the physiological pH gradient of the GI tract. The process can be visualized as a pH-triggered switch.

G Stomach Stomach (pH 1-3) Polymer_Insoluble Eudragit® Polymer Carboxyl groups (-COOH) are protonated Polymer is insoluble, coating is intact Stomach->Polymer_Insoluble Low pH Environment Intestine Small Intestine (pH > 5.5) Stomach->Intestine Protection API is Protected No premature drug release Polymer_Insoluble->Protection Polymer_Soluble Eudragit® Polymer Carboxyl groups (-COO⁻) are ionized Polymer swells and dissolves Intestine->Polymer_Soluble Higher pH Environment Release API is Released Drug available for absorption Polymer_Soluble->Release G Start Start: Define Target Release Profile (e.g., pH 6.0) Select_Polymer Select Eudragit® Grade (e.g., Eudragit® L 100) Start->Select_Polymer Formulate Formulate Coating Suspension (Polymer, Plasticizer, Glidant) Select_Polymer->Formulate Coat Apply Coating (e.g., Fluid Bed Coater) Formulate->Coat QC In-Process Controls (Weight Gain, Appearance) Coat->QC Dissolution Perform Two-Stage Dissolution Test (USP <711>) QC->Dissolution Passes IPC Evaluate Evaluate Results (Acid Resistance & Release Profile) Dissolution->Evaluate Pass Product Meets Specification Evaluate->Pass Pass Fail Optimize Formulation or Process Evaluate->Fail Fail Fail->Formulate Reformulate Fail->Coat Adjust Parameters

References

The Core Principle: pH-Dependent Solubility for Taste Masking

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Taste Masking of Bitter APIs Using Eudragit® Polymers

For decades, the bitter taste of many active pharmaceutical ingredients (APIs) has been a significant hurdle in the development of palatable oral dosage forms, leading to poor patient compliance, particularly in pediatric and geriatric populations. Eudragit® polymers, a family of polymethacrylates, have emerged as a highly effective and versatile solution for taste masking. This technical guide provides a comprehensive overview of the core principles, formulation strategies, and evaluation techniques for utilizing Eudragit® polymers to effectively mask the taste of bitter APIs.

The primary mechanism by which Eudragit® polymers achieve taste masking is through their pH-dependent solubility. The most commonly used grade for this purpose is Eudragit® E, a cationic copolymer that is insoluble at the neutral pH of saliva (approximately 6.8-7.4) but readily dissolves in the acidic environment of the stomach (pH 1-3).[1][2][3][4] This differential solubility prevents the API from being released in the oral cavity and interacting with taste receptors, while ensuring its rapid release and absorption in the stomach.[5][6]

In some cases, taste masking can also be achieved through the formation of electrostatic complexes between the polymer and the API. For acidic drugs, the cationic nature of Eudragit® E can lead to the formation of a complex that reduces the drug's solubility in the mouth.[2]

dot

Caption: Mechanism of Eudragit® E for taste masking.

Key Eudragit® Grades for Taste Masking

While various Eudragit® grades exist for different pharmaceutical applications, the Eudragit® E series is the most prominent for taste masking.

Eudragit® GradePolymer TypeSolubility ProfilePrimary Application in Taste Masking
Eudragit® E PO / E 100 Cationic copolymer of dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylateSoluble in acidic media up to pH 5.0; insoluble above pH 5.0Forms a protective coating that prevents drug release in the mouth and allows for immediate release in the stomach.[5][6]
Eudragit® L 30 D-55 Anionic copolymer of methacrylic acid and ethyl acrylateSoluble above pH 5.5Primarily used for enteric coating, but can be combined with other polymers to achieve specific release profiles for taste masking.[1]
Eudragit® RL/RS Copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groupspH-independent permeabilityUsed in combination with other grades to modulate drug release.[1][5]

Formulation Technologies

Several techniques can be employed to formulate bitter APIs with Eudragit® for effective taste masking. The choice of method often depends on the physicochemical properties of the API, the desired dosage form, and scalability.

Spray Drying

This technique involves dissolving or suspending the API and the Eudragit® polymer in a suitable solvent system and then spraying the solution into a hot air stream to evaporate the solvent, resulting in taste-masked microparticles.[7][8]

Key Parameters:

  • Drug-to-Polymer Ratio: A critical factor influencing the effectiveness of taste masking.

  • Inlet Temperature and Aspiration Rate: Must be optimized to ensure efficient solvent evaporation without degrading the API.

  • Spray Rate: Affects the particle size and morphology of the resulting microparticles.

Fluid Bed Coating

In this method, solid drug particles or granules are suspended in a fluidized bed of air, and a solution of the Eudragit® polymer is sprayed onto them, forming a continuous taste-masking film.[7][8]

Key Parameters:

  • Coating Solution Composition: Often includes plasticizers (e.g., stearic acid) and anti-tacking agents (e.g., talc) to improve film quality.[7][8]

  • Airflow Rate and Temperature: Controls the fluidization of particles and the rate of solvent evaporation.

  • Spray Nozzle Position and Atomization Pressure: Influences the uniformity of the coating.

Solvent Evaporation

This technique involves dissolving the API and Eudragit® in a volatile organic solvent, which is then emulsified in an immiscible liquid phase. The solvent is subsequently removed by evaporation, leading to the formation of taste-masked microspheres.[9][10]

Key Parameters:

  • Solvent System: The choice of solvent and non-solvent is crucial for particle formation.

  • Stirring Speed: Affects the droplet size of the emulsion and, consequently, the final particle size.

  • Evaporation Rate: Controlled by temperature and pressure.

Hot-Melt Extrusion (HME)

HME is a solvent-free process where the API and Eudragit® polymer are mixed and heated, and the molten mass is then forced through a die to form an extrudate. This can result in a solid dispersion of the API within the polymer matrix, effectively masking its taste.[11]

Key Parameters:

  • Extrusion Temperature: Must be above the glass transition temperature of the polymer but below the degradation temperature of the API.

  • Screw Speed: Influences the mixing and residence time of the material in the extruder.

  • Die Design: Determines the shape and size of the extrudate.

dot

Formulation_Workflow cluster_formulation Formulation Development API_Selection Bitter API Selection Method_Selection Method Selection API_Selection->Method_Selection Polymer_Selection Eudragit® Grade Selection Polymer_Selection->Method_Selection Spray_Drying Spray Drying Method_Selection->Spray_Drying Fluid_Bed_Coating Fluid Bed Coating Method_Selection->Fluid_Bed_Coating Solvent_Evaporation Solvent Evaporation Method_Selection->Solvent_Evaporation HME Hot-Melt Extrusion Method_Selection->HME Optimization Process Parameter Optimization Spray_Drying->Optimization Fluid_Bed_Coating->Optimization Solvent_Evaporation->Optimization HME->Optimization Taste_Masked_Product Taste-Masked Formulation Optimization->Taste_Masked_Product

Caption: General workflow for developing taste-masked formulations.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Eudragit®-based taste masking.

Table 1: Drug-to-Polymer Ratios and Taste Masking Efficacy

APIEudragit® GradeFormulation MethodOptimal Drug:Polymer RatioOutcomeReference
Donepezil HClEudragit® E POSpray Drying1:2Successful taste masking[7][8]
Diclofenac SodiumEudragit® E POSolvent Evaporation1:0.25 (enteric particle to polymer)Effective taste masking with minimal impact on drug release[8]
Ondansetron HClEudragit® E 100Spray Drying1:2Taste masking achieved[12]
Acetaminophen (B1664979)Eudragit® E 100Solvent Evaporation1:3Drug release below bitterness threshold in simulated saliva[10]
AzithromycinEudragit® E POSolvent Evaporation2:1Efficient taste masking with <2% drug release in 60s in SSF[9]

Table 2: In Vitro Drug Release in Simulated Salivary Fluid (SSF)

APIEudragit® Grade & RatioFormulation Method% Drug Release in SSF (Time)Reference
AzithromycinEudragit® E PO (2:1)Solvent Evaporation< 2% (60s)[9]
AcetaminophenEudragit® E 100 (1:3)Solvent Evaporation10.26 µg/ml (<900µg/ml threshold) (2 min)[10]
Diclofenac SodiumEudragit® E PO (1:0.25)Rotary EvaporationSignificantly inhibited compared to uncoated drug[7]

Experimental Protocols

Preparation of Taste-Masked Microparticles by Solvent Evaporation

Objective: To encapsulate a bitter API within a Eudragit® E PO matrix to prevent its release in a neutral pH environment.

Materials:

Procedure:

  • Dissolve the desired amounts of the API and Eudragit® E PO in dichloromethane to form the dispersed phase.[9]

  • If used, dissolve magnesium stearate in a separate portion of dichloromethane and then mix with the API/polymer solution.

  • In a separate beaker, place the liquid paraffin (continuous phase).

  • Slowly add the dispersed phase to the continuous phase while stirring at a controlled speed (e.g., 700 rpm) to form an oil-in-oil emulsion.

  • Continue stirring to allow for the evaporation of the dichloromethane. This can be done at room temperature or with gentle heating.

  • The solidified microparticles are then collected by filtration, washed with a suitable solvent (e.g., n-hexane) to remove the oil, and dried.

In Vitro Taste Masking Evaluation using Dissolution in Simulated Salivary Fluid (SSF)

Objective: To assess the effectiveness of the taste-masking formulation by measuring the amount of drug released in a medium that mimics the oral cavity.

Materials:

  • Taste-masked formulation

  • Simulated Salivary Fluid (SSF, pH 6.8)

  • Dissolution apparatus (e.g., USP Apparatus 2 or a small-volume shake-flask)[13]

  • Analytical method for drug quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

  • Prepare SSF with a composition that mimics human saliva (e.g., containing phosphates, sodium chloride, potassium chloride, and calcium chloride, adjusted to pH 6.8).

  • Place a known amount of the taste-masked formulation into the dissolution vessel containing a small volume of SSF (e.g., 10-50 mL).

  • Stir at a low speed (e.g., 50 rpm) to simulate the conditions in the mouth.

  • Withdraw samples at predetermined short time intervals (e.g., 30 seconds, 1 minute, 2 minutes, 5 minutes).

  • Analyze the samples for drug content using a validated analytical method.

  • The taste masking is considered effective if the amount of drug released remains below its known bitterness threshold concentration. A strong correlation has been established between low drug dissolution in SSF and successful in vivo taste masking.[13][14][15]

In Vivo Taste Assessment by Human Taste Panel

Objective: To directly evaluate the palatability of the taste-masked formulation in human volunteers.

Procedure:

  • Recruit and train a panel of healthy adult volunteers.

  • A small, standardized amount of the taste-masked formulation is placed in the volunteer's mouth.

  • The volunteer holds the formulation in their mouth for a specified period (e.g., 30-60 seconds) without swallowing.

  • The sample is then spat out, and the mouth is rinsed with water.

  • The volunteer rates the bitterness of the sample on a predefined scale (e.g., a 0-3 or 1-5 scale, where higher numbers indicate greater bitterness).[3][16]

  • A washout period is observed between samples to prevent sensory fatigue.

  • The results from the taste-masked formulation are compared to those of the pure API and a placebo.

dot

Evaluation_Pathway cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Taste-Masked Formulation Dissolution Dissolution Testing in SSF (pH 6.8) Start->Dissolution Release_Check Drug Release < Bitterness Threshold? Dissolution->Release_Check E_Tongue Electronic Tongue Analysis Release_Check->E_Tongue Yes Human_Panel Human Taste Panel Release_Check->Human_Panel Yes Fail Reformulate Release_Check->Fail No Palatability_Score Low Bitterness Score? E_Tongue->Palatability_Score Human_Panel->Palatability_Score Pass Successful Taste Masking Palatability_Score->Pass Yes Palatability_Score->Fail No

Caption: Evaluation pathway for taste-masked formulations.

Conclusion

Eudragit® polymers, particularly the Eudragit® E series, offer a robust and reliable platform for taste masking a wide variety of bitter APIs. By leveraging their pH-dependent solubility, formulators can develop palatable oral dosage forms that improve patient adherence and therapeutic outcomes. The selection of the appropriate Eudragit® grade, combined with a suitable formulation technology and a thorough evaluation strategy, is key to achieving successful taste masking. This guide provides the foundational knowledge and practical insights for researchers, scientists, and drug development professionals to effectively utilize Eudragit® polymers in their taste-masking endeavors.

References

Introduction: The Role of Eudragit® Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Eudragit-Based Microencapsulation

Eudragit® polymers are a versatile family of polymethacrylates widely utilized in the pharmaceutical industry for developing advanced drug delivery systems.[1] Their popularity stems from their biocompatibility, tolerance, and diverse range of chemical compositions that allow for precise control over drug release.[1][2] Microencapsulation using these polymers is a key technique to mask tastes, protect sensitive active pharmaceutical ingredients (APIs), improve bioavailability, and, most importantly, achieve controlled or targeted drug release.[3]

This guide delves into the fundamental principles of Eudragit-based microencapsulation, focusing on the core methodologies, drug release mechanisms, and the critical parameters that govern the final product's characteristics.

Classification of Eudragit® Polymers

Eudragit® polymers can be broadly categorized based on their solubility and permeability, which dictates their application in drug delivery.

  • pH-Dependent Soluble Polymers (Enteric Coatings): These polymers contain functional carboxylic acid groups and are insoluble in the acidic environment of the stomach but dissolve at specific, higher pH values found in the intestines.[4] This property is ideal for protecting acid-labile drugs or preventing gastric irritation.[4][5]

    • Eudragit® L-100-55: Dissolves at pH > 5.5 (Duodenum).[6][7]

    • Eudragit® L-100: Dissolves at pH > 6.0 (Jejunum).[5][8]

    • Eudragit® S-100: Dissolves at pH > 7.0 (Ileum and Colon).[5][7]

  • pH-Independent Permeable Polymers (Sustained Release): These polymers are insoluble in aqueous media across the physiological pH range but are permeable, allowing for drug release via diffusion.[9][10] They contain varying amounts of quaternary ammonium (B1175870) groups, which influences their permeability.[10][11]

    • Eudragit® RL (High Permeability): Contains a higher ratio of quaternary ammonium groups, leading to greater swelling and faster drug diffusion.[9][11]

    • Eudragit® RS (Low Permeability): Contains fewer quaternary ammonium groups, resulting in lower permeability and slower drug diffusion.[9][11] These two polymers are often blended to achieve specific, customized release profiles.[9][11]

Eudragit_Classification Eudragit Eudragit® Polymers Enteric pH-Dependent (Enteric) Eudragit->Enteric for Delayed Release Sustained pH-Independent (Sustained) Eudragit->Sustained for Sustained Release L100_55 Eudragit® L-100-55 (dissolves at pH > 5.5) Enteric->L100_55 L100 Eudragit® L-100 (dissolves at pH > 6.0) Enteric->L100 S100 Eudragit® S-100 (dissolves at pH > 7.0) Enteric->S100 RL Eudragit® RL (High Permeability) Sustained->RL RS Eudragit® RS (Low Permeability) Sustained->RS

Classification of common Eudragit® polymers for microencapsulation.

Core Microencapsulation Techniques

Several techniques are employed for Eudragit-based microencapsulation, with the choice depending on the drug's properties, the desired particle characteristics, and scalability.

Emulsion-Solvent Evaporation

The emulsion-solvent evaporation method is the most widely cited technique for preparing Eudragit microparticles.[3][12][13] It involves the emulsification of a polymer and drug solution (the dispersed phase) into an immiscible liquid (the continuous phase), followed by the removal of the solvent, which causes the polymer to precipitate around the drug, forming solid microparticles.[3][14]

Key Variations:

  • Oil-in-Water (o/w): Used for encapsulating water-insoluble (lipophilic) drugs. The polymer and drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane, acetone) and then emulsified in an aqueous solution containing a stabilizer.

  • Water-in-Oil (w/o): Suitable for water-soluble drugs. The drug is dissolved in an aqueous phase, which is then emulsified into an organic solution of the polymer. To prevent the drug from partitioning into the external phase, an oil-based continuous phase like liquid paraffin (B1166041) is often used, leading to a modified w/o/o (water-in-oil-in-oil) double emulsion system.[15]

Solvent_Evaporation_Workflow cluster_phase1 Phase Preparation cluster_phase2 Emulsification & Solidification cluster_phase3 Harvesting A1 Dissolve Drug & Eudragit in Organic Solvent (Dispersed Phase) B Pour Dispersed Phase into Continuous Phase under Constant Stirring A1->B A2 Prepare Immiscible Liquid with Emulsifier (Continuous Phase) A2->B C Emulsion Formation (Droplets) B->C D Solvent Evaporation (via heat or vacuum) C->D E Polymer Precipitation & Microparticle Hardening D->E F Filtration E->F G Washing (e.g., with n-hexane) F->G H Drying G->H I Free-Flowing Microparticles H->I Drug_Release_Mechanism Start Microparticle in GI Tract Stomach Stomach (pH 1.2-3.0) Start->Stomach Stomach_Action Enteric Polymer (L/S) is Insoluble Drug is Protected Stomach->Stomach_Action Intestine Intestine (pH > 5.5) Stomach->Intestine Transit Intestine_Action Enteric Polymer Dissolves Intestine->Intestine_Action Drug_Release Drug Release Intestine_Action->Drug_Release Parameter_Influence cluster_params Process & Formulation Parameters cluster_chars Microparticle Characteristics P1 Polymer Concentration C1 Particle Size P1->C1 Increases C2 Encapsulation Efficiency P1->C2 Increases P2 Drug/Polymer Ratio P2->C1 Increases P2->C2 Decreases C3 Drug Release Rate P2->C3 Increases P3 Stirring Rate P3->C1 Decreases P4 Solvent Type C4 Surface Morphology P4->C4 Affects

References

Eudragit® Nomenclature and Classification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudragit® polymers, a family of polymethacrylates, are pivotal excipients in the pharmaceutical industry, offering versatile solutions for controlled and targeted drug delivery. Their widespread use stems from a diverse range of grades with distinct physicochemical properties, allowing for the formulation of dosage forms with immediate, delayed, or sustained release profiles. This technical guide provides a comprehensive overview of the Eudragit® nomenclature and classification system, supported by quantitative data, detailed experimental protocols for characterization, and visual diagrams to elucidate key relationships.

Understanding the Eudragit® Nomenclature

The nomenclature of Eudragit® polymers provides essential information about their chemical composition and functional properties. The brand name "Eudragit" itself is derived from "Eu-" (good), "-dragit" (coating), signifying its primary application in pharmaceutical coatings.[1] The letters and numbers that follow in a specific grade's name denote its key characteristics:

  • Letter Designation: Indicates the type of functional group and its resulting solubility behavior.

    • L and S: Anionic polymers containing carboxylic acid groups, leading to solubility at higher pH levels (enteric coatings). "L" signifies dissolution at a lower pH than "S".

    • E: Cationic polymer with dimethylaminoethyl methacrylate (B99206) groups, resulting in solubility in acidic conditions (gastric fluid).[2][3]

    • RL and RS: Cationic polymers with quaternary ammonium (B1175870) groups, providing pH-independent permeability. "RL" (high permeability) has a higher content of these groups than "RS" (low permeability).[3]

    • NE and NM: Neutral polymers with ester groups, exhibiting pH-independent swelling and permeability.[3]

  • Number Designation: Often relates to the physical form or specific properties.

    • 100: Typically refers to solid forms like powders or granules.

    • 30 D or 40 D: Indicates an aqueous dispersion with the number representing the percentage of solid content.

    • -55: In Eudragit® L 100-55, it specifies the pH at which the polymer begins to dissolve (pH 5.5).

Classification of Eudragit® Polymers

Eudragit® polymers are broadly classified into three main categories based on their ionic properties, which dictate their solubility and drug release characteristics.[4]

Anionic Eudragit® Polymers

These polymers are insoluble in acidic media but dissolve in a pH-dependent manner as the pH increases. This property makes them ideal for enteric coatings, protecting acid-labile drugs from the gastric environment and enabling targeted release in the intestines.[2]

Cationic Eudragit® Polymers

Cationic Eudragit® polymers are soluble in acidic environments up to pH 5, making them suitable for applications requiring drug release in the stomach.[4] They are also used for taste masking.[3] Another subclass of cationic polymers (RL and RS) contains quaternary ammonium groups, leading to pH-independent permeability, which is useful for sustained-release formulations.[3]

Neutral Eudragit® Polymers

Neutral Eudragit® polymers exhibit pH-independent swelling and permeability. They are primarily used in sustained-release matrix tablets and coatings where the drug release is controlled by diffusion through the swollen polymer.[3]

Quantitative Data of Eudragit® Grades

The following tables summarize the key quantitative data for various Eudragit® grades, facilitating easy comparison for formulation development.

Table 1: Anionic Eudragit® Polymers

GradeMonomer CompositionRatio of Functional GroupsApprox. Molecular Weight ( g/mol )Glass Transition Temp. (°C)Dissolution pH
Eudragit® L 100 Methacrylic acid, Methyl methacrylate1:1 (Carboxyl to Ester)125,000[4]>150[5]> 6.0[6]
Eudragit® S 100 Methacrylic acid, Methyl methacrylate1:2 (Carboxyl to Ester)125,000[4]>150[5]> 7.0[6]
Eudragit® L 100-55 Methacrylic acid, Ethyl acrylate1:1 (Carboxyl to Ester)320,000110> 5.5[6]
Eudragit® L 30 D-55 Methacrylic acid, Ethyl acrylate1:1 (Carboxyl to Ester)320,000[7]-> 5.5
Eudragit® FS 30 D Methacrylic acid, Methyl acrylate, Methyl methacrylate-280,000[5]48[5]> 7.0[5][6]

Table 2: Cationic Eudragit® Polymers

GradeMonomer CompositionRatio of MonomersApprox. Molecular Weight ( g/mol )Glass Transition Temp. (°C)Solubility/Permeability
Eudragit® E 100 / E PO / E 12,5 Dimethylaminoethyl methacrylate, Butyl methacrylate, Methyl methacrylate2:1:1[2][8]47,000[2][8]48Soluble up to pH 5.0
Eudragit® RL 100 / RL PO / RL 30 D Ethyl acrylate, Methyl methacrylate, Trimethylammonioethyl methacrylate chloride1:2:0.232,000[5]70 (for 100/PO)[5]pH-independent, high permeability
Eudragit® RS 100 / RS PO / RS 30 D Ethyl acrylate, Methyl methacrylate, Trimethylammonioethyl methacrylate chloride1:2:0.132,00065 (for 100/PO)pH-independent, low permeability

Table 3: Neutral Eudragit® Polymers

GradeMonomer CompositionApprox. Molecular Weight ( g/mol )Glass Transition Temp. (°C)Permeability
Eudragit® NE 30 D / NE 40 D Ethyl acrylate, Methyl methacrylate-9pH-independent
Eudragit® NM 30 D Ethyl acrylate, Methyl methacrylate-11pH-independent

Visualization of Eudragit® Classification

The following diagrams illustrate the logical relationships in the Eudragit® classification system.

Eudragit_Classification Polymethacrylates Eudragit® Polymethacrylates Anionic Anionic Polymethacrylates->Anionic Cationic Cationic Polymethacrylates->Cationic Neutral Neutral Polymethacrylates->Neutral L_S L & S Grades (pH > 6.0 or 7.0) Anionic->L_S L55 L-55 & FS Grades (pH > 5.5 or 7.0) Anionic->L55 E E Grades (pH < 5.0) Cationic->E RL_RS RL & RS Grades (pH-independent) Cationic->RL_RS NE_NM NE & NM Grades (pH-independent) Neutral->NE_NM

Caption: Hierarchical classification of Eudragit® polymers.

Experimental Protocols for Characterization

Detailed methodologies are crucial for the accurate characterization of Eudragit® polymers and their formulations.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and assess the physical state (amorphous or crystalline) of the polymer.

Methodology:

  • Accurately weigh 2-5 mg of the Eudragit® polymer powder into a standard aluminum DSC pan.

  • Seal the pan, and if analyzing a dispersion, pierce the lid to allow for the evaporation of water.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Equilibrate the sample at a low temperature, for example, -50°C.

  • Heat the sample at a constant rate, typically 10 K/min, under a nitrogen atmosphere (e.g., 40 ml/min).[9]

  • Record the heat flow as a function of temperature. The Tg is observed as a step change in the baseline of the thermogram.

  • For modulated DSC, apply a sinusoidal temperature oscillation (e.g., amplitude of 0.5 K and a period of 60 s) over a linear heating rate (e.g., 3 K/min) to separate overlapping thermal events.[9]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the polymer and to detect potential drug-polymer interactions.

Methodology:

  • For solid samples: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the Eudragit® powder with dry KBr and compressing the mixture into a thin, transparent disc.

  • For film analysis: Cast a thin film of the polymer solution or dispersion onto a suitable substrate (e.g., a KBr or NaCl disc) and dry it in a vacuum oven (e.g., for 2 hours at 70°C) to remove the solvent.[6]

  • Place the sample in the FTIR spectrometer.

  • Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups of the polymer (e.g., C=O of esters and carboxylic acids).

Viscosity Measurement

Objective: To determine the viscosity of Eudragit® solutions or dispersions, which is a critical parameter for processing.

Methodology:

  • Prepare a solution or dispersion of the Eudragit® polymer at a specified concentration in a suitable solvent (e.g., 12.5% w/w dry substance in a 60:40 w/w mixture of isopropyl alcohol and acetone).[4]

  • Use a Brookfield viscometer or a similar rotational viscometer equipped with a suitable spindle (e.g., UL adapter).

  • Maintain the sample at a constant temperature (e.g., 20°C).

  • Measure the viscosity at a specified rotational speed (e.g., 30 rpm).[4]

  • Allow the reading to stabilize before recording the viscosity value in mPa·s.

Particle Size Analysis (for Dispersions)

Objective: To determine the particle size distribution of Eudragit® aqueous dispersions.

Methodology:

  • Dilute the Eudragit® dispersion with a suitable dispersant (e.g., deionized water) to an appropriate concentration for analysis.

  • Use a laser diffraction particle size analyzer.

  • Introduce the diluted sample into the analyzer's measurement cell.

  • Perform the measurement according to the instrument's instructions, which involves passing a laser beam through the sample and detecting the scattered light pattern.

  • The instrument's software will calculate the particle size distribution based on the scattering data.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the characterization of an Eudragit® polymer.

Experimental_Workflow start Start: Eudragit® Sample dsc DSC Analysis (Tg, Physical State) start->dsc ftir FTIR Analysis (Functional Groups) start->ftir viscosity Viscosity Measurement (Solution/Dispersion) start->viscosity particle_size Particle Size Analysis (Dispersions) start->particle_size data_analysis Data Analysis and Interpretation dsc->data_analysis ftir->data_analysis viscosity->data_analysis particle_size->data_analysis report Technical Report data_analysis->report

Caption: General workflow for Eudragit® characterization.

This in-depth guide serves as a valuable resource for professionals in the pharmaceutical sciences, providing a clear understanding of Eudragit® nomenclature and classification, comprehensive quantitative data for informed selection, and detailed methodologies for robust characterization. The versatility of the Eudragit® polymer family, when properly understood and applied, offers significant potential for the development of innovative and effective drug delivery systems.

References

A Comprehensive Guide to the Glass Transition Temperatures of Eudragit® Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the glass transition temperatures (Tg) of various Eudragit® grades, a critical parameter in pharmaceutical formulation and development. Understanding the Tg is essential for predicting the physical stability, processability, and performance of drug delivery systems incorporating these versatile polymers.

The Significance of Glass Transition Temperature in Pharmaceutical Formulations

The glass transition temperature is a key characteristic of amorphous and semi-crystalline polymers.[1] It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a sharp melting point but occurs over a range of temperatures.[2] For Eudragit® polymers, which are widely used in oral solid dosage forms for applications such as enteric coatings, sustained release, and taste masking, the Tg influences several critical aspects of drug product development:

  • Physical Stability: Storing a formulation near or above its Tg can lead to increased molecular mobility, potentially causing drug crystallization and compromising the stability of amorphous solid dispersions.[3]

  • Manufacturing Processes: Techniques like hot-melt extrusion (HME) require processing temperatures above the polymer's Tg to ensure adequate flow and mixing.[4][5] Knowledge of the Tg is crucial for defining the processing window, as temperatures that are too high can lead to polymer degradation.[3][5]

  • Film Formation: For coating applications, the Tg affects the minimum film-forming temperature and the mechanical properties of the resulting film, such as its flexibility and adhesion.[6]

  • Drug Release: The Tg can influence the permeability and swelling behavior of the polymer matrix, thereby affecting the drug release profile.[7]

Glass Transition Temperatures of Various Eudragit® Grades

The following table summarizes the glass transition temperatures for a range of Eudragit® grades. It is important to note that the reported values can vary between studies due to differences in experimental conditions, such as heating and cooling rates, and the specific analytical technique employed.[1][8]

Eudragit® GradePolymer TypeGlass Transition Temperature (Tg) in °C
Eudragit® E PO Cationic copolymer of dimethylaminoethyl methacrylate (B99206), butyl methacrylate, and methyl methacrylate48 - 57
Eudragit® L 100 Anionic copolymer of methacrylic acid and methyl methacrylate (1:1 ratio)>130 - 195
Eudragit® S 100 Anionic copolymer of methacrylic acid and methyl methacrylate (1:2 ratio)>150 - 173
Eudragit® L 100-55 Anionic copolymer of methacrylic acid and ethyl acrylate (B77674) (1:1 ratio)110 - 120
Eudragit® FS 30 D Anionic copolymer of methyl acrylate, methyl methacrylate, and methacrylic acid48
Eudragit® RL PO/100 Copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacryloyl ethyl trimethyl ammonium (B1175870) chloride63 - 70
Eudragit® RS PO/100 Copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacryloyl ethyl trimethyl ammonium chloride64 - 65
Eudragit® NE 30 D Neutral copolymer of ethyl acrylate and methyl methacrylate9
Eudragit® NM 30 D Neutral copolymer of ethyl acrylate and methyl methacrylate11
Eudragit® RL 30 D Aqueous dispersion of Eudragit® RL55
Eudragit® RS 30 D Aqueous dispersion of Eudragit® RS55

Note: The data in this table is compiled from multiple sources.[3][4][5][6][7][9][10][11][12][13] Slight variations in Tg values are expected due to different analytical methods and conditions.

Experimental Protocol for Determining Glass Transition Temperature

The most common technique for measuring the Tg of polymers is Differential Scanning Calorimetry (DSC).[1][2][14] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] The glass transition is observed as a step-like change in the heat flow curve.[2][15]

Detailed DSC Methodology

1. Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system is required.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the Eudragit® polymer powder into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components. For aqueous dispersions, the sample should be dried to a constant weight before analysis.

3. DSC Analysis:

  • First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., 0°C) to a temperature significantly above it (e.g., 200°C) at a controlled heating rate, typically 10°C/min.[15][16] This initial scan is crucial to erase the thermal history of the polymer.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This creates a uniform thermal history for the subsequent measurement.

  • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the transition region. The Tg is determined from this second heating scan to ensure a more accurate and reproducible measurement.[15]

4. Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve from the second heating scan.[8]

Visualizing Eudragit® Classification and Experimental Workflow

To further aid in the understanding of Eudragit® polymers and the determination of their thermal properties, the following diagrams are provided.

Eudragit_Classification cluster_types Eudragit® Polymer Types cluster_grades Example Grades Cationic Cationic (Soluble in acidic pH) E Eudragit® E Cationic->E Anionic Anionic (Soluble in neutral to alkaline pH) L Eudragit® L Anionic->L S Eudragit® S Anionic->S FS Eudragit® FS Anionic->FS Neutral Neutral (pH-independent swelling) RL_RS Eudragit® RL/RS Neutral->RL_RS NE_NM Eudragit® NE/NM Neutral->NE_NM

Caption: Classification of Eudragit® polymers based on their ionic properties.

DSC_Workflow start Start sample_prep Sample Preparation (5-10 mg in Al pan) start->sample_prep first_heat First Heating Scan (e.g., 10°C/min) Erase thermal history sample_prep->first_heat cooling Controlled Cooling (e.g., 10°C/min) Create uniform thermal history first_heat->cooling second_heat Second Heating Scan (e.g., 10°C/min) Measure Tg cooling->second_heat analysis Data Analysis (Determine Tg midpoint) second_heat->analysis end End analysis->end

Caption: Experimental workflow for determining Tg using DSC.

This guide provides a foundational understanding of the glass transition temperatures of various Eudragit® grades. For specific applications, it is always recommended to perform experimental determination of the Tg under conditions that are relevant to the intended manufacturing process and storage conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Toxicity Profile of Eudragit® Polymers

Introduction

Eudragit® polymers, a family of polymethacrylates, have been integral to the pharmaceutical industry for over six decades.[1] First introduced in 1953, these synthetic polymers are renowned for their versatility in oral solid dosage forms, enabling functionalities from taste masking and moisture protection to complex controlled and targeted drug release profiles.[2][3][4] Their primary applications include enteric coatings that protect active pharmaceutical ingredients (APIs) from the acidic environment of the stomach, and sustained-release matrices that modulate drug dissolution over time.[1][5]

Given their widespread use as pharmaceutical excipients, a thorough understanding of their safety and toxicity profile is paramount for any drug development professional. This technical guide provides a comprehensive overview of the toxicological data for Eudragit® polymers, summarizing key in vitro and in vivo studies, regulatory status, and detailed experimental methodologies.

Regulatory Status and General Safety

Eudragit® polymers are generally considered non-toxic and non-irritating materials for their intended use in oral drug formulations.[4][6] They are listed in major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph.Eur.), and Japanese Pharmacopoeia (JPE).[4][7] The U.S. Food and Drug Administration (FDA) includes Eudragit® in its Inactive Ingredient Guide for oral capsules and tablets.[4] For many grades, the Acceptable Daily Intake (ADI) is designated as "not specified" by joint FAO/WHO expert committees, indicating a very low toxicity profile.[8] The recommended daily human consumption is generally regarded as safe at 2 milligrams per kilogram of body weight.[4]

Toxicology Profile

The safety of Eudragit® polymers has been established through a range of toxicological studies. Due to their high molecular weight, they are generally not absorbed from the gastrointestinal tract and are excreted unchanged in the feces.

Acute, Sub-chronic, and Chronic Toxicity (in vivo)

Long-term oral toxicity studies in animal models have demonstrated a high tolerance for Eudragit® polymers. These studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which informs safe human exposure levels.

A 6-month oral toxicity study in rats with Eudragit® L 30 D-55 showed a NOAEL of 600 mg/kg/day.[8] At the highest dose of 1500 mg/kg/day, a reduction in body weight gain and minor intestinal inflammation were observed.[8] In a 1-year study in dogs, the same polymer was well-tolerated up to the highest dose tested, establishing a NOAEL of 80 mg/kg/day.[8] These tolerated doses in animal studies provide a reasonable assurance of safety, exceeding the maximum estimated human daily intake by several folds.[8] Another study on Eudragit® polymer nanoparticles administered to rats at a single dose of 50 mg/kg showed the ability to cross the blood-brain barrier but induced only minor toxic effects on the brain, suggesting further long-term studies are needed for this specific application.[9]

Polymer Species Duration NOAEL Observed Effects at Higher Doses Reference
Eudragit® L 30 D-55Rat6 Months600 mg/kg/dayReduced body weight gain and intestinal inflammation at 1500 mg/kg/day.[8]
Eudragit® L 30 D-55Dog1 Year80 mg/kg/dayNo treatment-related changes observed.[8]
Cytotoxicity (in vitro)

In vitro cytotoxicity assays are fundamental in assessing the potential of a substance to cause cell damage or death. Studies on various cell lines have consistently shown that Eudragit® polymers have low cytotoxicity.

For instance, hydrogels prepared with various Eudragit® polymers were tested on T84 human colon cancer cells using the MTT assay. The results indicated that the materials were non-cytotoxic, with cell viability remaining above 94% after 24 hours of incubation.[10] A material is generally considered non-cytotoxic if cell viability is greater than 70%.[10] In another study, nanoparticles composed of Alginate/Eudragit® S 100 were tested on the non-cancerous Vero cell line, revealing a high IC50 value of 536 µg/mL, further confirming their low cytotoxic potential.[11] However, some studies have noted that the byproducts of certain Eudragit®-containing hydrogel formulations (specifically those with Eudragit® RSPO and RL100) can lead to a significant decrease in the metabolic activity of MRC-5 cells.[12]

Polymer/Formulation Cell Line Assay Concentration Result Reference
Eudragit®-based HydrogelsT84 (Human Colon Cancer)MTTVarious>94% cell viability[10]
Alginate/Eudragit® S 100 NanocapsulesVero (Non-cancerous)MTTUp to 536 µg/mLIC50 = 536 µg/mL (Non-toxic)[11]
Indomethacin-loaded Eudragit® L 100 NanocapsulesHuman LymphocytesComet & CBMN5 - 500 µg/mLNo significant DNA damage[13]
Indomethacin-loaded Eudragit® L 100 NanocapsulesHepG2Comet & CBMN5 - 500 µg/mLMinor clastogenic/aneugenic effect only at 500 µg/mL[13]
Eudragit® RSPO & RL100 Hydrogel ByproductsMRC-5Metabolic ActivityN/ASignificantly decreased metabolic activity[12]
Genotoxicity

Genotoxicity assays evaluate the potential of a compound to damage cellular DNA, which can lead to mutations and potentially cancer. Eudragit® polymers have been shown to be non-genotoxic in standard assays.

A study evaluating indomethacin-loaded Eudragit® L 100 nanocapsules used the comet assay and cytokinesis-block micronucleus (CBMN) assay on human lymphocytes and HepG2 cells.[13] The results showed no significant DNA damage in either cell type at concentrations up to 500 µg/mL in the comet assay.[13] The CBMN test confirmed these findings, although a small but statistically significant clastogenic/aneugenic effect was noted in HepG2 cells at the highest tested concentration of 500 µg/mL.[13] Furthermore, genotoxicity studies using the comet assay on Vero cells and the Allium cepa root assay showed that Alginate/Eudragit® S 100 nanocapsules exerted no significant genotoxic effects.[11]

Polymer Degradation and Metabolism

Eudragit® polymers are largely stable in the gastrointestinal tract. Their mechanism of action is primarily based on pH-dependent solubility rather than degradation.[14]

  • Anionic Polymers (E, L, S, FS series): These polymers contain carboxylic acid groups and are designed to dissolve at specific pH values. For example, Eudragit® L grades dissolve at pH > 6.0, while S grades dissolve at pH > 7.0, allowing for targeted release in the jejunum or colon, respectively.[2][14]

  • Cationic Polymers (E series): These are soluble in acidic conditions (up to pH 5.0) and are used for taste masking or immediate release in the stomach.[14]

  • Neutral Polymers (RL, RS, NE, NM series): These polymers have pH-independent permeability and are used for sustained release formulations, controlling drug release via diffusion through the polymer matrix.[2][15]

Hydrolytic degradation of the ester groups can occur under extreme acidic conditions, but this is not a significant pathway in vivo.[16][17] Due to their high molecular weight, the polymers are not absorbed systemically and are excreted from the body intact.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol describes a typical method for assessing the cytotoxicity of Eudragit®-based formulations on a cell line, such as T84 or Vero cells.

  • Objective: To determine the effect of the test material on cell viability by measuring the metabolic activity of the cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Culture: Plate cells (e.g., T84) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Prepare various concentrations of the Eudragit® formulation in a cell culture medium. Remove the old medium from the wells and add 100 µL of the test solutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the negative control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

In Vivo Chronic Oral Toxicity Study

This protocol outlines a general procedure for a long-term toxicity study in a rodent model, based on regulatory guidelines.

  • Objective: To determine the potential adverse effects of repeated long-term oral administration of an Eudragit® polymer and to establish a NOAEL.

  • Methodology:

    • Animal Model: Use a standard rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group (e.g., 30/sex/group).

    • Dose Groups: Establish at least three dose levels (low, mid, high) and a control group (vehicle only). For example, 0, 200, 600, and 1500 mg/kg/day.[8]

    • Administration: Administer the test substance daily via oral gavage (stomach tube) for the duration of the study (e.g., 6 months).[8]

    • Monitoring: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.

    • Clinical Pathology: Perform hematology, clinical chemistry, and urinalysis at specified intervals (e.g., at 3 months and at termination).

    • Ophthalmology: Conduct ophthalmoscopic examinations before the study and at termination.

    • Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues from all animals in the control and high-dose groups for histopathological examination.

    • Data Analysis: Analyze all data for statistically significant differences between treated and control groups. The highest dose level with no statistically or biologically significant adverse findings is determined as the NOAEL.

Genotoxicity: The Comet Assay (Single Cell Gel Electrophoresis)

This protocol details a method to detect DNA damage in individual cells exposed to Eudragit® formulations.

  • Objective: To quantify DNA strand breaks in cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, leaving behind the DNA-containing nucleoid. The DNA is unwound under alkaline conditions. During electrophoresis, damaged DNA (fragments) migrates away from the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

  • Methodology:

    • Cell Treatment: Expose cells (e.g., human lymphocytes or HepG2) to various concentrations of the test substance for a defined period (e.g., 3 hours).[13]

    • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow it to solidify.

    • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.

    • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for about 20 minutes to unwind the DNA.

    • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

    • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualization and Scoring: Examine the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA migration (e.g., % DNA in the tail, tail length, tail moment). At least 100 cells per sample should be scored.

Visualizations

Eudragit_Safety_Evaluation_Workflow start Eudragit Polymer Formulation in_vitro In Vitro Toxicity Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames, Comet) in_vitro->genotoxicity in_vivo In Vivo Animal Studies (Pre-clinical) cytotoxicity->in_vivo genotoxicity->in_vivo acute Acute Toxicity (Single High Dose) in_vivo->acute chronic Chronic Toxicity (Repeated Dose, e.g., 6-12 months) in_vivo->chronic biocompatibility Biocompatibility & Local Tolerance in_vivo->biocompatibility regulatory Regulatory Submission & Approval (e.g., FDA, EMA) acute->regulatory chronic->regulatory biocompatibility->regulatory safe_excipient Established as Safe Pharmaceutical Excipient regulatory->safe_excipient

Caption: Logical workflow for the safety evaluation of Eudragit® polymers.

MTT_Assay_Workflow A 1. Plate Cells in 96-well Plate B 2. Incubate for 24h for Cell Adherence A->B C 3. Treat Cells with Eudragit Formulation (Multiple Concentrations) B->C D 4. Incubate for 24-48h C->D E 5. Add MTT Reagent to Each Well D->E F 6. Incubate for 4h (Viable cells form formazan crystals) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance at 570nm G->H I 9. Calculate % Cell Viability H->I

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Eudragit_GI_Tract_Behavior start Oral Administration (Tablet with Eudragit® L 100 Coating) stomach Stomach (pH 1-3) start->stomach Transit duodenum Duodenum (pH ~6.0) stomach->duodenum Coating Intact (API Protected) jejunum Jejunum / Ileum (pH > 6.5) duodenum->jejunum Coating Begins to Dissolve excretion Excretion jejunum->excretion Coating Fully Dissolved (API Released) Polymer excreted

Caption: Behavior of an enteric Eudragit® polymer in the GI tract.

Conclusion

The extensive body of evidence from over half a century of use and dedicated toxicological testing confirms the excellent safety profile of Eudragit® polymers as pharmaceutical excipients. Data from in vivo chronic toxicity, in vitro cytotoxicity, and genotoxicity studies consistently demonstrate that these polymers are safe for oral administration. Their mechanism of action, which relies on pH-dependent solubility rather than systemic absorption and metabolism, is a key factor in their biocompatibility. For drug development professionals, Eudragit® polymers represent a reliable and well-characterized platform for designing and formulating safe and effective oral dosage forms. As with any excipient, it is essential to consider the specific grade and application, but the overall toxicological profile of the Eudragit® family is one of high safety and regulatory acceptance.

References

A Researcher's Comprehensive Guide to Eudragit® Polymers: From Procurement to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for laboratory professionals engaged in pharmaceutical research and development. It provides a detailed overview of Eudragit® polymers, their sourcing for research purposes, key technical specifications for informed selection, and practical, detailed protocols for their application in common drug delivery systems.

Sourcing and Procurement of Eudragit® for Research Laboratories

Eudragit® polymers are manufactured by Evonik Industries, which stands as the primary source for these materials.[1] For research and development purposes, these polymers are available in laboratory-scale quantities through various channels, including direct contact with Evonik and through a network of global and regional chemical suppliers.

When purchasing Eudragit® for laboratory use, it is crucial to specify the exact grade required for the intended application, as their physicochemical properties vary significantly. Researchers can request samples from some suppliers to evaluate the polymers before committing to a larger purchase.

Below is a summary of channels for procuring Eudragit® polymers for research applications:

Supplier CategoryExamplesRegions ServedNotes
Primary Manufacturer Evonik IndustriesGlobalThe primary source for all Eudragit® grades and comprehensive technical support.[2]
Global Scientific Suppliers Fisher ScientificNorth America, Europe, AsiaOffers various Eudragit® grades, often in smaller, lab-friendly packaging.[3]
Regional & Specialized Chemical Suppliers (India) Biomall, Ottokemi, Ultra Pure Lab Chem Industries, CDH Fine Chemical, Alpha ChemikaIndiaA variety of suppliers in India offer Eudragit® polymers for laboratory use, often with specific grades readily available.[4][5][6][7][8][9]
Regional & Specialized Chemical Suppliers (General) Various online chemical marketplacesGlobalPlatforms that connect buyers with multiple chemical suppliers.

Technical Specifications of Common Eudragit® Grades

The selection of the appropriate Eudragit® grade is critical for the successful development of a drug delivery system. The diverse family of Eudragit® polymers includes cationic, anionic, and neutral polymethacrylates, each with distinct properties tailored for specific applications such as enteric protection, sustained release, or taste masking.[10]

The key differentiating properties include the polymer's solubility as a function of pH, its permeability, and its physical form (e.g., powder, aqueous dispersion). These characteristics are dictated by the specific monomers used in their synthesis.[10]

Below is a comparative table summarizing the key technical specifications of commonly used Eudragit® grades for research and development:

Eudragit® Grade Polymer Type Chemical Composition Solubility / Release Profile Typical Application
Eudragit® E PO CationicPoly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate-co-methyl methacrylate) 1:2:1Soluble in gastric fluid up to pH 5.0Taste masking, moisture protection, immediate release coatings.[11]
Eudragit® L 100-55 AnionicPoly(methacrylic acid-co-ethyl acrylate) 1:1Soluble at pH > 5.5Enteric coating for release in the duodenum.[12]
Eudragit® L 100 AnionicPoly(methacrylic acid-co-methyl methacrylate) 1:1Soluble at pH > 6.0Enteric coating for release in the jejunum.[10]
Eudragit® S 100 AnionicPoly(methacrylic acid-co-methyl methacrylate) 1:2Soluble at pH > 7.0Enteric coating for release in the ileum and colon.
Eudragit® RL Neutral (with quaternary ammonium (B1175870) groups)Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate (B99206) chloride) 1:2:0.2pH-independent, high permeabilitySustained-release coatings and matrices.
Eudragit® RS Neutral (with quaternary ammonium groups)Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.1pH-independent, low permeabilitySustained-release coatings and matrices.
Eudragit® NE 30 D NeutralPoly(ethyl acrylate-co-methyl methacrylate) 2:1pH-independent, insoluble, low permeabilitySustained-release coatings and matrices.

Experimental Protocols for Laboratory Applications

The following sections provide detailed methodologies for common laboratory-scale applications of Eudragit® polymers. These protocols are generalized from published research and should be adapted and optimized for specific drug candidates and formulation goals.

Enteric Coating of Pellets/Tablets

This protocol describes the preparation of an organic solution of Eudragit® L 100 for enteric coating, a common technique to protect acid-labile drugs or prevent gastric irritation.

Materials and Equipment:

  • Eudragit® L 100 powder

  • Triethyl citrate (B86180) (TEC) as plasticizer

  • Talc (B1216) as anti-tacking agent

  • Isopropyl alcohol

  • Acetone (B3395972)

  • Magnetic stirrer and stir bar

  • Beaker

  • Spray coating apparatus (e.g., fluid bed coater)

Methodology:

  • Preparation of the Coating Solution:

    • Prepare a solvent mixture of isopropyl alcohol and acetone (typically in a 1:1 ratio).

    • Slowly add the Eudragit® L 100 powder to the solvent mixture under continuous stirring until a clear solution is obtained. The polymer concentration is typically around 10-15% (w/v).

    • Dissolve the required amount of triethyl citrate (plasticizer, typically 10-25% of the polymer weight) in the polymer solution.

    • Disperse the talc (anti-tacking agent) in the solution under stirring.

  • Coating Process:

    • Preheat the tablet or pellet cores in the coating apparatus.

    • Spray the coating solution onto the cores under controlled conditions of inlet air temperature, atomizing pressure, and spray rate.

    • Ensure the cores are continuously moving to achieve a uniform coating.

  • Drying and Curing:

    • After the application of the coating solution, dry the coated cores in the apparatus for a specified time to remove the residual solvents.

    • For some applications, a subsequent curing step (e.g., at 40-60°C for a set period) may be necessary to ensure film formation and desired release properties.

Enteric_Coating_Workflow cluster_prep Coating Solution Preparation cluster_coating Coating Process cluster_post Post-Coating start Start solvent_mix Prepare Isopropyl Alcohol/ Acetone Mixture start->solvent_mix dissolve_eudragit Dissolve Eudragit® L 100 solvent_mix->dissolve_eudragit add_plasticizer Add Triethyl Citrate (Plasticizer) dissolve_eudragit->add_plasticizer disperse_talc Disperse Talc (Anti-tacking Agent) add_plasticizer->disperse_talc preheat_cores Preheat Tablet/Pellet Cores disperse_talc->preheat_cores spray_coat Spray Coating Solution preheat_cores->spray_coat dry_cores Dry Coated Cores spray_coat->dry_cores cure_cores Cure Coated Cores (Optional) dry_cores->cure_cores end End cure_cores->end

Workflow for Laboratory-Scale Enteric Coating.
Preparation of Sustained-Release Matrix Tablets

This protocol outlines the direct compression method for preparing sustained-release matrix tablets using Eudragit® RS 100.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Eudragit® RS 100

  • Lactose or other suitable filler/binder

  • Magnesium stearate (B1226849) as lubricant

  • Sieves

  • Blender (e.g., V-blender)

  • Tablet press

Methodology:

  • Sieving and Blending:

    • Pass the API, Eudragit® RS 100, and filler through an appropriate mesh sieve to ensure uniformity.

    • Combine the sieved powders in a blender and mix for a sufficient time to achieve a homogenous blend.

  • Lubrication:

    • Add the magnesium stearate to the powder blend and mix for a short duration (typically 2-5 minutes). Over-mixing should be avoided as it can negatively impact tablet hardness.

  • Compression:

    • Load the final blend into the hopper of a tablet press.

    • Compress the blend into tablets of the desired weight, hardness, and thickness.

Sustained_Release_Tablet_Workflow start Start weigh Weigh API, Eudragit® RS 100, and Filler start->weigh sieve Sieve Powders weigh->sieve blend Blend API, Eudragit®, and Filler sieve->blend add_lubricant Add Magnesium Stearate (Lubricant) blend->add_lubricant final_blend Final Blending (Short Duration) add_lubricant->final_blend compress Compress into Tablets final_blend->compress end End compress->end

Direct Compression Workflow for Sustained-Release Matrix Tablets.
Formulation of Nanoparticles by Nanoprecipitation

This protocol details a common method for preparing Eudragit®-based nanoparticles for drug delivery research.

Materials and Equipment:

  • Eudragit® polymer (e.g., Eudragit® L 100)

  • Active Pharmaceutical Ingredient (API)

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (e.g., purified water, buffer)

  • Stabilizer (e.g., Poloxamer 188, PVA)

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

  • Rotary evaporator or magnetic stirrer for solvent evaporation

Methodology:

  • Preparation of Organic Phase:

    • Dissolve the API and the selected Eudragit® polymer in a suitable organic solvent.

  • Preparation of Aqueous Phase:

    • Dissolve the stabilizer in the aqueous phase.

  • Nanoprecipitation:

    • Slowly add the organic phase dropwise into the aqueous phase under continuous stirring.

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to polymer precipitation around the drug.

  • Solvent Evaporation:

    • Allow the organic solvent to evaporate from the nanoparticle suspension, typically by stirring at room temperature or using a rotary evaporator under reduced pressure.

  • Purification and Collection:

    • The resulting nanoparticle suspension can be purified (e.g., by centrifugation or dialysis) to remove unencapsulated drug and excess stabilizer.

    • The purified nanoparticles can be collected as a suspension or lyophilized to obtain a dry powder.

Nanoparticle_Formation_Pathway cluster_phases Phase Preparation organic_phase Organic Phase: Dissolve API and Eudragit® in Organic Solvent nanoprecipitation Nanoprecipitation: Inject Organic Phase into Aqueous Phase with Stirring organic_phase->nanoprecipitation aqueous_phase Aqueous Phase: Dissolve Stabilizer in Water aqueous_phase->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap purification Purification (e.g., Centrifugation) solvent_evap->purification collection Collection: Suspension or Lyophilized Powder purification->collection

Logical Pathway for Eudragit® Nanoparticle Formulation.

This guide provides a foundational understanding and practical starting points for utilizing Eudragit® polymers in a research laboratory setting. For specific applications and troubleshooting, consulting the detailed technical literature from the manufacturer and relevant scientific publications is highly recommended.

References

Eudragit Polymers: A Technical Guide to Molecular Weight and its Formulation Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse family of Eudragit® polymers, focusing on the critical role of molecular weight in pharmaceutical formulation. Eudragit polymers are synthetic copolymers of acrylic and methacrylic acid and their esters, widely utilized for controlled drug release and targeted delivery. Understanding the relationship between their molecular characteristics and formulation performance is paramount for developing robust and effective dosage forms.

Eudragit Grades and Molecular Weights

Eudragit polymers are available in various grades, each with distinct physicochemical properties tailored for specific applications. The molecular weight is a key parameter influencing these properties. The following table summarizes the approximate weight-average molecular weights (Mw) for several common Eudragit grades. It is important to note that these values are often provided as approximations by the manufacturer and can vary slightly between batches.

Eudragit® GradePolymer TypeApproximate Molecular Weight ( g/mol )Key Application Area
Eudragit L 100 Anionic copolymer of methacrylic acid and methyl methacrylate (B99206) (1:1 ratio)~ 125,000[1]Enteric coating, dissolution above pH 6.0
Eudragit S 100 Anionic copolymer of methacrylic acid and methyl methacrylate (1:2 ratio)~ 125,000[1]Enteric coating, dissolution above pH 7.0
Eudragit L 100-55 Anionic copolymer of methacrylic acid and ethyl acrylate (B77674) (1:1 ratio)~ 320,000[2]Enteric coating, dissolution above pH 5.5
Eudragit L 30 D-55 Aqueous dispersion of Eudragit L 100-55~ 320,000[2]Aqueous enteric coating, dissolution above pH 5.5
Eudragit FS 30 D Aqueous dispersion of an anionic copolymer of methyl acrylate, methyl methacrylate and methacrylic acid~ 280,000Colon targeting, dissolution above pH 7.0
Eudragit E PO Cationic copolymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate~ 47,000[2]Taste masking, protective coating, soluble in gastric fluid up to pH 5.0
Eudragit RL PO Copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groups~ 32,000[3]Sustained release, pH-independent high permeability
Eudragit RS PO Copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups~ 32,000[3]Sustained release, pH-independent low permeability
Eudragit NE 30 D Aqueous dispersion of a neutral copolymer of ethyl acrylate and methyl methacrylateNot specified in the provided resultsSustained release, pH-independent swelling

Impact of Molecular Weight on Formulation Properties

The molecular weight of Eudragit polymers significantly influences various aspects of pharmaceutical formulations, from drug release kinetics to the stability of the final dosage form.

Drug Release Kinetics

Higher molecular weight polymers generally lead to slower drug release from matrix tablets and coated dosage forms. This is attributed to several factors:

  • Increased Viscosity: Upon hydration, higher molecular weight polymers form a more viscous gel layer, which acts as a stronger barrier to drug diffusion.

  • Slower Erosion: In the case of erodible matrices, polymers with higher molecular weights erode more slowly, thus retarding drug release.

  • Denser Film Formation: For coated dosage forms, higher molecular weight grades can form denser, less permeable films, which can provide better protection in acidic environments and slower drug diffusion at the target release site.

For instance, a comparative study of valsartan (B143634) tablets coated with different Eudragit grades showed that the coating level and the type of Eudragit significantly affected the drug release profile[4]. While a direct quantitative correlation to molecular weight alone is complex due to other polymer properties, it is a contributing factor to the observed differences in release.

Solubility Enhancement in Amorphous Solid Dispersions

Eudragit polymers are frequently used as carriers in amorphous solid dispersions (ASDs) to enhance the solubility and bioavailability of poorly water-soluble drugs. The molecular weight of the polymer plays a role in the physical stability of the ASD. Higher molecular weight polymers can increase the glass transition temperature (Tg) of the dispersion, which restricts molecular mobility and inhibits the recrystallization of the amorphous drug, thereby improving the stability of the formulation.

Mechanical Properties of Films

The molecular weight of Eudragit polymers also affects the mechanical properties of the films formed during coating processes. Generally, higher molecular weight polymers result in films with greater tensile strength and flexibility. This is crucial for ensuring the integrity of the coating during manufacturing, packaging, and handling, preventing cracks and ensuring reliable performance of the dosage form. A study on Eudragit L100 and S100 films demonstrated that the composition, which is related to the monomer units and ultimately influences the polymer's overall properties, critically affects their mechanical characteristics[5].

Experimental Protocols

This section provides detailed methodologies for key experiments involving Eudragit polymers.

Preparation of Enteric-Coated Pellets using Fluidized Bed Coating

This protocol describes the preparation of enteric-coated pellets using an aqueous dispersion of Eudragit L 30 D-55.

Materials:

  • Drug-loaded core pellets

  • Eudragit L 30 D-55 aqueous dispersion

  • Triethyl citrate (B86180) (TEC) as a plasticizer

  • Talc (B1216) as an anti-tacking agent

  • Purified water

Equipment:

  • Fluidized bed coater with a bottom spray nozzle

  • Peristaltic pump

  • Homogenizer

Procedure:

  • Preparation of the Coating Dispersion:

    • In a suitable container, add the required amount of purified water.

    • While stirring, slowly add triethyl citrate and homogenize until a uniform emulsion is formed.

    • Gradually add the Eudragit L 30 D-55 dispersion to the plasticizer emulsion and continue stirring.

    • Disperse the talc in the polymer dispersion and homogenize until a uniform suspension is achieved.

    • Pass the suspension through a sieve to remove any agglomerates.

  • Coating Process:

    • Preheat the fluidized bed coater to the target product temperature (typically 25-30°C for aqueous coatings).

    • Load the core pellets into the product container.

    • Start the fluidization process and allow the pellets to reach the target temperature.

    • Begin spraying the coating dispersion onto the fluidized pellets at a controlled spray rate.

    • Monitor the process parameters such as inlet air temperature, product temperature, fluidization air volume, and spray rate throughout the process.

    • Continue the coating process until the desired weight gain is achieved.

  • Drying and Curing:

    • After the coating dispersion is consumed, stop the spray and continue to fluidize the pellets with warm air for a specified time to ensure they are dry.

    • For some Eudragit grades, a subsequent curing step at an elevated temperature (e.g., 40-60°C) for a defined period may be necessary to ensure complete film formation and stable release properties.

Preparation of a Solid Dispersion using Hot-Melt Extrusion (HME)

This protocol outlines the general procedure for preparing a solid dispersion of a poorly soluble drug with Eudragit E PO using HME.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Eudragit E PO

  • Plasticizer (e.g., triethyl citrate, if required)

Equipment:

  • Hot-melt extruder (twin-screw extruder is commonly used)

  • Downstream processing equipment (e.g., chill roll, pelletizer)

Procedure:

  • Premixing:

    • Accurately weigh the API and Eudragit E PO in the desired ratio.

    • If a plasticizer is used, it can be added to the powder blend or injected as a liquid during the extrusion process.

    • Blend the components thoroughly using a suitable blender to ensure a homogenous mixture.

  • Extrusion:

    • Set the temperature profile of the extruder barrels. For Eudragit E PO, a temperature range of 80-120°C is often used[4]. The temperature should be high enough to ensure the polymer melts and the drug dissolves in the molten polymer, but low enough to prevent thermal degradation of the drug and polymer.

    • Feed the premixed blend into the extruder at a constant feed rate.

    • The molten material is conveyed and mixed by the rotating screws and exits through a die.

  • Downstream Processing:

    • The extrudate is typically cooled and solidified on a chill roll or conveyor belt.

    • The solidified extrudate can then be pelletized or milled into a powder for further processing into tablets or capsules.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of Eudragit polymers in pharmaceutical formulation.

Eudragit_Selection_Workflow Workflow for Eudragit® Grade Selection start Define Target Product Profile drug_props Characterize API Properties (Solubility, Stability, pKa) start->drug_props release_profile Define Desired Release Profile start->release_profile target_site Identify Target Release Site start->target_site select_category Select Eudragit® Category drug_props->select_category release_profile->select_category target_site->select_category enteric Anionic Eudragit® (L, S, FS series) select_category->enteric Delayed Release sustained Neutral/Cationic Eudragit® (RL, RS, NE series) select_category->sustained Sustained Release taste_masking Cationic Eudragit® (E series) select_category->taste_masking Taste Masking/ Immediate Release select_grade Select Specific Eudragit® Grade (based on pH, permeability) enteric->select_grade sustained->select_grade taste_masking->select_grade l100_55 Eudragit® L 100-55 (pH > 5.5) select_grade->l100_55 Duodenum s100 Eudragit® S 100 (pH > 7.0) select_grade->s100 Colon rl_rs Eudragit® RL/RS (pH-independent) select_grade->rl_rs Permeability dependent epo Eudragit® E PO (pH < 5.0) select_grade->epo Stomach form_dev Formulation Development (Coating, HME, etc.) l100_55->form_dev s100->form_dev rl_rs->form_dev epo->form_dev end Final Dosage Form form_dev->end

Caption: Workflow for selecting the appropriate Eudragit® grade based on desired formulation characteristics.

Caption: Logical diagram illustrating the pH-dependent dissolution mechanism of enteric-coated Eudragit® polymers.

This guide provides a foundational understanding of the role of molecular weight in formulations utilizing Eudragit polymers. For specific applications, it is crucial to consult the detailed technical documentation provided by the manufacturer and conduct thorough experimental evaluations.

References

The Swelling Behavior of Eudragit® Polymers in Aqueous Media: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudragit® polymers, a family of polymethacrylates, are pivotal excipients in the pharmaceutical industry, primarily utilized for developing modified drug delivery systems.[1] Their versatility in chemical composition, solubility, and swelling properties allows for the precise control of drug release.[1] This technical guide provides a comprehensive overview of the swelling behavior of various Eudragit® polymers in aqueous media, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Classification and Swelling Characteristics of Eudragit® Polymers

Eudragit® polymers are broadly categorized into cationic, anionic, and neutral types based on their functional groups.[1] This classification directly influences their swelling behavior in aqueous environments, particularly in response to pH.

  • Cationic Eudragit® Polymers: These polymers, such as Eudragit® E, RL, and RS, possess amino or quaternary ammonium (B1175870) groups.

    • Eudragit® E is soluble in acidic conditions up to pH 5 due to the protonation of its dimethylaminoethyl methacrylate (B99206) groups, leading to polymer chain repulsion and dissolution.[1][2] Above pH 5, it becomes swellable and permeable.

    • Eudragit® RL and RS are insoluble in water but exhibit pH-independent swelling.[1][3] They contain quaternary ammonium groups that facilitate water uptake.[4] Eudragit® RL is highly permeable due to a higher content of these groups, while Eudragit® RS has lower permeability.[1][4]

  • Anionic Eudragit® Polymers: This group includes Eudragit® L, S, and FS, which contain carboxylic acid groups.

    • Eudragit® L-100-55 dissolves at a pH above 5.5, making it suitable for enteric coatings that release drugs in the duodenum.[5]

    • Eudragit® L-100 and S-100 dissolve at pH values above 6.0 and 7.0, respectively, targeting drug release further down the gastrointestinal tract.[2]

    • Eudragit® FS 30 D is designed for colonic drug delivery, dissolving at a pH above 7.0.[2]

  • Neutral Eudragit® Polymers: Eudragit® NE and NM are neutral copolymers that are insoluble but swell in water independently of pH, making them suitable for sustained-release formulations.[2][6]

G cluster_cationic Cationic Eudragit® Polymers cluster_anionic Anionic Eudragit® Polymers cluster_neutral Neutral Eudragit® Polymers E Eudragit® E (Soluble < pH 5) RL Eudragit® RL (pH-independent swelling, high permeability) RS Eudragit® RS (pH-independent swelling, low permeability) L100_55 Eudragit® L-100-55 (Soluble > pH 5.5) L100 Eudragit® L-100 (Soluble > pH 6.0) S100 Eudragit® S-100 (Soluble > pH 7.0) FS30D Eudragit® FS 30 D (Soluble > pH 7.0) NE Eudragit® NE (pH-independent swelling) NM Eudragit® NM (pH-independent swelling) G cluster_factors Factors Influencing Swelling cluster_polymer_types Eudragit® Polymer Type pH pH of Aqueous Medium Anionic Anionic (e.g., L, S) -COOH groups pH->Anionic High pH -> Ionization -> Swelling Cationic Cationic (e.g., E, RL, RS) -NR2, -NR3+ groups pH->Cationic Low pH -> Ionization -> Swelling IonicStrength Ionic Strength (Electrolytes) IonicStrength->Anionic Increased -> Shielding -> Decreased Swelling IonicStrength->Cationic Increased -> Shielding -> Decreased Swelling Swelling Swelling Behavior (Water Uptake, Dissolution) Anionic->Swelling Cationic->Swelling G cluster_gravimetric Gravimetric Method cluster_dvs Dynamic Vapor Sorption (DVS) G1 1. Weigh Dry Polymer (Wd) G2 2. Immerse in Aqueous Medium G1->G2 G3 3. Remove and Blot at Intervals G2->G3 G4 4. Weigh Swollen Polymer (Ws) G3->G4 G5 5. Repeat until Equilibrium G4->G5 G5->G3 Not at Equilibrium G6 6. Calculate Swelling Ratio G5->G6 D1 1. Place Sample on Microbalance D2 2. Dry Sample (0% RH) D1->D2 Next Step D3 3. Increase RH in Steps D2->D3 Next Step D4 4. Monitor Mass to Equilibrium D3->D4 Next Step D4->D3 Next Step D5 5. Decrease RH in Steps D4->D5 Max RH Reached D6 6. Generate Sorption/Desorption Isotherms D4->D6 Min RH Reached D5->D4 Next Step

References

Eudragit® for Sustained Release Matrix Tablets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Eudragit® polymers in the formulation of sustained release matrix tablets. Eudragit®, a brand of polymethacrylate-based copolymers, offers a versatile platform for controlling the release of active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy, and improving patient compliance.[1][2][3] This document provides a comprehensive overview of the types of Eudragit® polymers suitable for sustained release applications, the underlying mechanisms of drug release, formulation methodologies, and detailed experimental protocols for characterization.

Eudragit® Polymers for Sustained Release

Eudragit® polymers are synthetic copolymers derived from acrylic and methacrylic acid esters.[3] For sustained release matrix tablets, the key polymers are those that are insoluble in gastrointestinal fluids and exhibit pH-independent swelling.[1][4] This characteristic allows for a consistent drug release rate throughout the digestive tract. The most commonly employed grades for creating matrix systems are the Eudragit® RL (high permeability), RS (low permeability), and neutral NE/NM series.[2][4]

The fundamental difference between the RL and RS types lies in the content of quaternary ammonium (B1175870) groups in their structure. Eudragit® RL polymers have a higher concentration of these hydrophilic groups, leading to greater permeability and faster drug release.[1] Conversely, Eudragit® RS polymers have a lower content of these groups, resulting in a less permeable matrix and slower drug release.[1][5] By combining Eudragit® RL and RS grades in various ratios, formulators can precisely tailor the permeability of the matrix and, consequently, the drug release profile to meet specific therapeutic needs.[1][4]

The neutral Eudragit® NE and NM grades are copolymers of ethyl acrylate (B77674) and methyl methacrylate (B99206) without any functional ionic groups.[3][4] This neutrality makes them an excellent option for formulating with APIs regardless of their ionic charge and for creating highly flexible matrix systems.[1]

Table 1: Properties of Key Eudragit® Polymers for Sustained Release Matrix Tablets

Eudragit® GradeChemical Name/TypePermeabilityKey Characteristics & Properties
Eudragit® RL PO/100 Amino Methacrylate Copolymer (Type A) USP/NFHighInsoluble with pH-independent swelling; high water uptake; forms a permeable matrix.[1][2]
Eudragit® RS PO/100 Amino Methacrylate Copolymer (Type B) USP/NFLowInsoluble with pH-independent swelling; low water uptake; forms a dense, less permeable matrix.[1][2]
Eudragit® NE 30 D Poly(ethyl acrylate-co-methyl methacrylate) 2:1LowAqueous dispersion of a neutral copolymer; insoluble with pH-independent swelling; forms flexible films.[4][6]
Eudragit® NM 30 D Poly(ethyl acrylate-co-methyl methacrylate)LowAqueous dispersion of a neutral copolymer; similar to NE 30 D, effective matrix former.[1][4][7]

Mechanism of Drug Release

The primary mechanism of drug release from an insoluble Eudragit® matrix tablet is diffusion . The process is not based on erosion or degradation of the polymer matrix but on the passage of the drug through the swollen, porous polymer network.

The sequence of events is as follows:

  • Hydration: Upon ingestion, the tablet comes into contact with gastrointestinal fluids, which begin to penetrate the matrix.

  • Swelling & Pore Formation: The Eudragit® polymer hydrates and swells, creating a network of microscopic pores and channels within the tablet structure.

  • Drug Dissolution: The API dissolves in the fluid that has penetrated the matrix.

  • Diffusion: A concentration gradient is established between the dissolved drug inside the matrix and the bulk fluid outside. This gradient drives the diffusion of the dissolved drug out of the tablet and into the gastrointestinal tract.

The rate of diffusion, and therefore the drug release rate, is governed by the permeability of the polymer matrix. A matrix formulated with Eudragit® RS will have lower permeability and thus a slower release rate compared to one made with the more permeable Eudragit® RL.[8]

G cluster_0 Eudragit® Matrix Tablet cluster_1 Gastrointestinal Lumen Matrix Insoluble Polymer Matrix (Eudragit® RL/RS) API Particles (Dispersed) Process2 2. API Dissolution (Inside Matrix) Matrix:d->Process2 API exposed to water GI_Fluid_In GI Fluid Process1 1. Hydration & Swelling (Pore Formation) GI_Fluid_In->Process1 GI_Fluid_Out Bulk Fluid (Low API Conc.) Released_API Released API Released_API->GI_Fluid_Out Process1->Matrix:d Water Penetrates Matrix Process3 3. Diffusion (Concentration Gradient) Process2->Process3 Dissolved API creates high internal concentration Process3->Released_API API moves out of matrix

Figure 1. Drug release mechanism from an insoluble Eudragit® matrix tablet.

Formulation and Manufacturing Processes

Eudragit®-based matrix tablets can be manufactured using several standard pharmaceutical techniques. The choice of method depends on the properties of the API, the desired release profile, and the specific Eudragit® grade being used.

  • Direct Compression (DC): This is the simplest method, involving the blending of powdered Eudragit® grades (e.g., RL PO, RS PO) with the API and other excipients (fillers, lubricants), followed by direct compression into tablets. It is suitable for APIs with good flowability and compressibility.

  • Wet Granulation (WG): This is a common and robust method. The API and fillers are blended, and then granulated using a binder solution. For matrix tablets, aqueous dispersions like Eudragit® NE 30 D or NM 30 D can be used as the granulating liquid, effectively forming the matrix structure during this process.[9][10] Alternatively, organic solutions of Eudragit® can be used.

  • Injection Moulding / Hot Melt Extrusion (HME): These are advanced, solvent-free techniques where the API is mixed with thermoplastic Eudragit® polymers and processed at elevated temperatures to create the matrix tablet.[11] This can produce tablets with a very low porosity, leading to highly controlled, diffusion-based release.[11]

G start Start dispensing 1. Dispensing (API, Eudragit®, Excipients) start->dispensing blending 2. Dry Blending dispensing->blending granulation 3. Wet Granulation (Add Eudragit® NM 30 D dispersion) blending->granulation drying 4. Drying of Granules granulation->drying milling 5. Dry Milling/Sieving drying->milling lubrication 6. Final Blending (Add Lubricant) milling->lubrication compression 7. Tablet Compression lubrication->compression end Finish compression->end

Figure 2. General experimental workflow for wet granulation of matrix tablets.

Experimental Protocols

Tablet Formulation via Wet Granulation

This protocol provides a representative method for preparing sustained release matrix tablets using an aqueous Eudragit® dispersion.

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • Eudragit® NM 30 D (as granulating liquid/binder)[9]

    • Filler (e.g., Microcrystalline Cellulose, Lactose)

    • Lubricant (e.g., Magnesium Stearate)

    • Purified Water (for dilution of dispersion if needed)

  • Procedure:

    • Dispensing: Accurately weigh all raw materials as per the formulation. (See Table 2 for examples).

    • Pre-blending: Sift the API and filler through an appropriate mesh sieve and blend in a high-shear mixer or planetary mixer for 5-10 minutes to ensure homogeneity.[9]

    • Granulation: While the blender is running at a suitable speed, slowly add the Eudragit® NM 30 D aqueous dispersion to the powder blend over 5 minutes to form a wet mass.[9]

    • Wet Massing: Continue mixing for an additional 3-5 minutes to achieve granules of the desired consistency.

    • Wet Milling: Pass the wet mass through a 1.25-mm mesh sieve.[9]

    • Drying: Dry the granules in a hot air oven or a fluid bed dryer at 40-50°C until the loss on drying (LOD) is within the specified limit (typically < 2%).[9][10]

    • Dry Milling: Sift the dried granules through a sieve (e.g., No. 22) to obtain a uniform granule size and break any agglomerates.[10]

    • Lubrication: Add the sifted lubricant (e.g., Magnesium Stearate) to the granules and blend for 2-3 minutes at a low speed.

    • Compression: Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling.[10]

In-Vitro Dissolution Testing

This protocol is essential for evaluating the drug release profile of the formulated tablets.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[12][13][14]

  • Dissolution Medium: 900 mL of a specified medium. Since Eudragit® RL/RS/NE/NM polymers are pH-independent, the medium is chosen based on the API's properties and physiological relevance (e.g., 0.1N HCl for 2 hours, followed by phosphate (B84403) buffer pH 6.8, or simply demineralized water).[10][11]

  • Apparatus Settings:

    • Temperature: 37 ± 0.5°C.[11]

    • Rotation Speed: 50 or 100 rpm.[11][14]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).[11][14]

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium if necessary to maintain sink conditions.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analysis: Determine the concentration of the API in each sample using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]

Analysis of Drug Release Kinetics

To understand the mechanism of drug release, the dissolution data is fitted to various kinetic models.[12]

  • Zero-Order Model: Qt = Q0 + K0t

    • Describes drug release at a constant rate, independent of concentration.

  • First-Order Model: log Qt = log Q0 + K1t / 2.303

    • Describes drug release where the rate is proportional to the amount of drug remaining in the dosage form.

  • Higuchi Model: Qt = KHt^1/2

    • Describes drug release from a matrix system based on Fickian diffusion. A good fit often indicates a diffusion-controlled release mechanism.[8][12][16]

  • Korsmeyer-Peppas Model: Mt / M∞ = Ktn

    • Used to analyze release from polymeric systems when the mechanism is not well known or when more than one mechanism is involved. The release exponent 'n' is indicative of the release mechanism. For a cylindrical tablet, n ≈ 0.45 suggests Fickian diffusion, 0.45 < n < 0.89 suggests anomalous (non-Fickian) transport (diffusion and polymer relaxation), and n ≈ 0.89 suggests Case II transport (zero-order release).[5][12][17]

Quantitative Data and Formulation Examples

The following tables summarize example formulations and resulting kinetic data from various studies, illustrating the impact of polymer choice and concentration on drug release.

Table 2: Example Formulations of Eudragit® Sustained Release Matrix Tablets

APIEudragit® TypePolymer Conc. (% w/w)Manufacturing MethodOther Key ExcipientsReference
TheophyllineEudragit® RS PO10-50%Direct CompressionLudipress LCE[8]
TheophyllineEudragit® RS PO / RL PO50% (various ratios)Direct CompressionLudipress LCE[8]
ParacetamolEudragit® RS PO5-15%Wet Granulation / Solid DispersionLactose, Starch[16]
Diltiazem HClEudragit® NM 30 D11.3 - 13.8%Wet GranulationMicrocrystalline Cellulose[4]
Fluvastatin SodiumEudragit® RS 100 / RL 100Not specifiedWet GranulationLactose, Mg Stearate[5]
Metoprolol TartrateEudragit® RL / RS70% (various ratios)Injection MouldingTriethyl Citrate[11]

Table 3: Summary of Drug Release Kinetics from Eudragit® Matrix Tablets

APIEudragit® SystemBest Fit Kinetic ModelRelease Exponent 'n' (Korsmeyer-Peppas)Inferred Release MechanismReference
ParacetamolEudragit® RS POHiguchi (R² > 0.98)< 0.5Fickian Diffusion[16]
Fluvastatin SodiumEudragit® RS 100 / RL 100Korsmeyer-Peppas0.5318Anomalous (Non-Fickian) Transport (Diffusion & Erosion)[5]
Anti-anginal DrugEudragit® L 100-55Higuchi (R² = 0.99)Not specifiedAnomalous (Non-Fickian) Transport[12]
TheophyllineEudragit® RS POHiguchi / Zero-Order0.45 - 0.82Anomalous (Non-Fickian) Transport[8]
VerapamilEudragit® NE 30D / CarbopolNot specified0.7 - 1.0Anomalous (Non-Fickian) Transport[17]

Conclusion

Eudragit® polymers provide a highly reliable and adaptable platform for the development of sustained release matrix tablets. Through the careful selection of polymer grades—primarily the RL, RS, and neutral NE/NM series—and their combination ratios, drug development professionals can achieve precise control over drug release rates. The primary release mechanism from these insoluble matrices is diffusion, which can be modulated by formulation and process variables. The manufacturing of these tablets can be accomplished through straightforward and scalable techniques like direct compression and wet granulation, making Eudragit® an invaluable tool in modern oral drug delivery.

References

Methodological & Application

Application Notes and Protocols for Eudragit® L100-55 Formulation in Delayed-Release Capsules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating delayed-release capsules using Eudragit® L100-55, an anionic copolymer based on methacrylic acid and ethyl acrylate.[1] This polymer is insoluble in acidic media and dissolves at a pH of 5.5 and above, making it an ideal candidate for enteric coatings that protect acid-labile drugs or prevent gastric irritation.[2]

Formulation Development

The development of a robust delayed-release capsule formulation using Eudragit® L100-55 involves the careful selection of excipients to create a functional coating solution. Key components include the polymer, a plasticizer to ensure film flexibility, an anti-tacking agent to prevent capsule agglomeration, and a suitable solvent system.

Table 1: Example Coating Solution Composition for Eudragit® L100-55

ComponentFunctionConcentration (% w/w of solution)
Eudragit® L100-55Enteric Polymer5.0 - 10.0
Triethyl Citrate (TEC)Plasticizer1.0 - 2.5
TalcAnti-tacking Agent/Glidant2.0 - 5.0
Isopropyl AlcoholSolventq.s. to 100
Purified WaterCo-solventq.s. to 100

Experimental Protocols

Preparation of Eudragit® L100-55 Coating Solution

This protocol outlines the steps for preparing a hydroalcoholic coating solution.

Materials:

  • Eudragit® L100-55 powder

  • Triethyl Citrate (TEC)

  • Talc

  • Isopropyl Alcohol (IPA)

  • Purified Water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Dispense the required amount of Isopropyl Alcohol and Purified Water into a beaker.

  • While stirring, slowly add the Eudragit® L100-55 powder to the solvent mixture. Continue stirring until the polymer is fully dissolved.

  • In a separate container, disperse the Talc in a portion of the solvent mixture.

  • Add the Triethyl Citrate to the polymer solution and stir until homogeneously mixed.

  • Slowly add the Talc dispersion to the polymer solution with continuous stirring.

  • Continue stirring the final suspension for at least 30 minutes before the coating process begins to ensure uniformity.

Capsule Coating Process

This protocol describes the application of the Eudragit® L100-55 coating solution to hard gelatin capsules using a pan coater.

Equipment:

  • Pan coating machine with a spraying system

  • Peristaltic pump

Table 2: Typical Pan Coating Parameters for Eudragit® L100-55

ParameterRange
Inlet Air Temperature40 - 60 °C
Exhaust Air Temperature30 - 45 °C
Pan Speed10 - 20 rpm
Spray Rate5 - 15 g/min
Atomization Air Pressure1.5 - 2.5 bar
Target Weight Gain5 - 15%

Procedure:

  • Pre-heat the pan coater to the desired inlet air temperature.

  • Load the filled hard gelatin capsules into the coating pan.

  • Start the pan rotation at the specified speed.

  • Once the capsules are warmed to the target bed temperature, begin spraying the coating solution at the set spray rate.

  • Monitor the process parameters continuously and adjust as necessary to prevent twinning or sticking of the capsules.

  • Continue the coating process until the target weight gain is achieved.

  • Upon completion of the coating, allow the capsules to dry in the pan with warm air for a specified period to ensure the removal of residual solvents.

Dissolution Testing for Delayed-Release Capsules

This protocol is based on the USP general chapter <711> for delayed-release dosage forms.[3]

Equipment:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • Water bath

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Acid Stage:

    • Place 750 mL of 0.1 N HCl in each dissolution vessel and equilibrate the medium to 37 ± 0.5 °C.

    • Place one capsule in each basket or vessel.

    • Operate the apparatus at the specified speed (typically 50 or 100 rpm) for 2 hours.

    • At the end of 2 hours, withdraw a sample from each vessel and analyze for drug release. The amount of drug released should not exceed 10% of the label claim.[4]

  • Buffer Stage:

    • After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate (B84403) to each vessel.[4]

    • Adjust the pH to 6.8 with 2 N NaOH or 2 N HCl, if necessary. The final volume is 1000 mL.

    • Continue the test for the specified time (e.g., 45 minutes).

    • Withdraw samples at predetermined time points and analyze for drug release.

    • The amount of drug released should meet the acceptance criteria specified in the product monograph, typically not less than 80% of the label claim.[4]

Stability Testing

This protocol follows the ICH Q1A(R2) guidelines for stability testing of new drug products.[5][6]

Storage Conditions:

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH[7]

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[7]

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months[7]

  • Accelerated: 0, 3, and 6 months[6]

Procedure:

  • Package the Eudragit® L100-55 coated capsules in the proposed commercial packaging.

  • Place the packaged capsules in stability chambers maintained at the specified long-term and accelerated conditions.

  • At each time point, withdraw samples and perform a full analysis as per the product specification, including appearance, assay, degradation products, and dissolution.

  • Evaluate the data to establish the shelf-life and recommended storage conditions for the product.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_coating Capsule Coating cluster_testing Quality Control Testing A Weighing of Excipients B Preparation of Coating Solution A->B C Pan Coater Setup B->C D Capsule Coating C->D E Drying D->E F Dissolution Testing E->F G Stability Testing E->G

Caption: Experimental workflow for developing Eudragit® L100-55 coated capsules.

dissolution_pathway start Delayed-Release Capsule acid_stage Acid Stage (0.1 N HCl, 2 hours) start->acid_stage buffer_stage Buffer Stage (pH 6.8) acid_stage->buffer_stage no_release <10% Drug Release acid_stage->no_release Intact Coating release Drug Release buffer_stage->release Polymer Dissolution

Caption: Logical pathway of drug release from an enteric-coated capsule.

References

Application Notes and Protocols: Tailoring Controlled Permeability with Eudragit® RSPO and RLPO Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Eudragit® RSPO and RLPO polymer blends to achieve controlled permeability in drug delivery systems. By modulating the ratio of these two copolymers, formulators can precisely tailor the release kinetics of active pharmaceutical ingredients (APIs). This document outlines the fundamental principles, provides quantitative data from literature, and offers detailed experimental protocols for the preparation and evaluation of Eudragit®-based films and matrix tablets.

Introduction to Eudragit® RSPO and RLPO for Controlled Permeability

Eudragit® RSPO and RLPO are amorphous, insoluble copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groups. These polymers are widely used in the pharmaceutical industry to formulate sustained-release oral dosage forms. The key to their functionality lies in the permeability characteristics imparted by the quaternary ammonium groups, which act as hydrophilic centers, allowing for pH-independent swelling and drug diffusion.

The primary difference between the two grades lies in the molar ratio of these quaternary ammonium groups:

  • Eudragit® RLPO (High Permeability): Contains a higher concentration of quaternary ammonium groups (approximately 10%), leading to greater swelling and higher permeability to water and dissolved drugs.

  • Eudragit® RSPO (Low Permeability): Contains a lower concentration of quaternary ammonium groups (approximately 5%), resulting in reduced swelling and lower permeability.

By blending Eudragit® RSPO and RLPO in varying ratios, a spectrum of permeabilities can be achieved, allowing for precise control over the drug release rate. An increase in the proportion of Eudragit® RLPO in the blend leads to a faster drug release, while a higher proportion of Eudragit® RSPO results in a more retarded release profile.[1][2]

Quantitative Data: Effect of Eudragit® RSPO/RLPO Ratio on Drug Release

The following tables summarize the impact of the Eudragit® RSPO to RLPO ratio on the in vitro drug release from various formulations, as reported in scientific literature. This data provides a quantitative basis for formulation development.

Table 1: Influence of Eudragit® RSPO/RLPO Ratio on the Release of Theophylline (B1681296) from Matrix Tablets

Formulation CodeEudragit® RSPO (%)Eudragit® RLPO (%)Cumulative Drug Release at 8 hours (%)
B19010~ 45
B28020~ 55
B37030~ 68
B46040~ 82
B55050~ 85

Data synthesized from studies on theophylline matrix tablets prepared by direct compression.

Table 2: Effect of Polymer Ratio on the Release of Naproxen (B1676952) from Matrix Tablets

Formulation CodePolymer CompositionCumulative Drug Release at 5 hours in pH 7.4 Buffer (%)
F1Eudragit® RSPO95.48 ± 0.95
F2Eudragit® RLPO99.39 ± 0.82
F3Eudragit® RSPO and RLPO (1:1)97.37 ± 0.70

Data from a study on naproxen matrix tablets prepared by wet granulation.[1]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of Eudragit® RSPO/RLPO-based drug delivery systems.

Protocol 1: Preparation of Controlled Permeability Films by Solvent Casting

This protocol describes the preparation of free films with varying Eudragit® RSPO/RLPO ratios for permeability studies, for instance, using a Franz diffusion cell.

Materials and Equipment:

  • Eudragit® RSPO and RLPO powders

  • Active Pharmaceutical Ingredient (API)

  • Suitable solvent system (e.g., Ethanol:Acetone 60:40)

  • Plasticizer (e.g., Triethyl Citrate (TEC) or Dibutyl Phthalate (DBP))

  • Glass petri dishes or a flat, inert casting surface

  • Magnetic stirrer and stirring bar

  • Analytical balance

  • Drying oven with controlled temperature

  • Film thickness gauge

Procedure:

  • Polymer Solution Preparation:

    • Accurately weigh the required amounts of Eudragit® RSPO and RLPO to achieve the desired ratio (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).

    • Dissolve the polymers in the chosen solvent system to create a polymer solution of a specific concentration (e.g., 10-15% w/v). Stir the solution using a magnetic stirrer until the polymers are completely dissolved.

  • Incorporation of Plasticizer and API:

    • Add the plasticizer to the polymer solution at a concentration of 10-20% w/w of the total polymer weight. Stir until homogenously mixed.

    • Disperse or dissolve the accurately weighed API into the polymer-plasticizer solution. Continue stirring until a homogenous dispersion or solution is obtained.

  • Casting the Film:

    • Carefully pour a defined volume of the final solution onto a clean, level glass petri dish or casting surface. The volume should be calculated to achieve a desired film thickness (e.g., 100-200 µm).

    • Gently tilt the casting surface to ensure an even distribution of the solution.

  • Drying the Film:

    • Place the cast films in a drying oven at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 12-24 hours) to ensure complete evaporation of the solvent.[3]

    • The drying time will depend on the solvent system and the thickness of the film.

  • Film Characterization:

    • Once dried, carefully peel the film from the casting surface.

    • Measure the thickness of the film at multiple points using a film thickness gauge to ensure uniformity.

    • Visually inspect the film for clarity, flexibility, and the absence of air bubbles or cracks.

    • Store the films in a desiccator until further evaluation.

Protocol 2: In Vitro Drug Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeability of the prepared Eudragit® films.

Materials and Equipment:

  • Franz diffusion cell apparatus

  • Prepared Eudragit® films of varying RSPO/RLPO ratios

  • Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)

  • Synthetic membrane support (if required)

  • Magnetic stirrer beads

  • Water bath with temperature control

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Franz Cell Assembly:

    • Fill the receptor compartment of the Franz diffusion cell with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped.

    • Place a small magnetic stirrer bead in the receptor compartment.

    • Carefully mount the prepared Eudragit® film between the donor and receptor compartments of the Franz cell. The effective diffusion area should be known.

    • Clamp the two compartments together securely.

  • Permeation Study Initiation:

    • Place the assembled Franz cells in a water bath maintained at 37 ± 0.5°C.

    • Start the magnetic stirrers in the receptor compartments.

    • Apply the drug formulation (e.g., a solution or suspension of the API) to the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium (e.g., 0.5-1 mL) for analysis.[4]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

    • The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount permeated versus time plot.

    • The permeability coefficient (Kp) can be calculated using the following equation: Kp = Jss / C where C is the initial concentration of the drug in the donor compartment.

Protocol 3: Preparation of Matrix Tablets by Direct Compression

This protocol details the manufacturing of matrix tablets containing Eudragit® RSPO/RLPO for controlled drug release.

Materials and Equipment:

  • Eudragit® RSPO and RLPO powders

  • Active Pharmaceutical Ingredient (API)

  • Filler/binder (e.g., Microcrystalline cellulose)

  • Glidant (e.g., Colloidal silicon dioxide)

  • Lubricant (e.g., Magnesium stearate)

  • V-blender or other suitable powder blender

  • Tablet press with appropriate tooling (e.g., 12 mm flat-faced punches)[5]

  • Tablet hardness tester

  • Friabilator

  • Analytical balance

Procedure:

  • Powder Blending:

    • Accurately weigh all the ingredients (API, Eudragit® RSPO/RLPO, filler, and glidant) according to the desired formulation.

    • Pass all powders through a suitable sieve (e.g., #40 mesh) to ensure uniformity and break up any agglomerates.

    • Place the sieved powders in a V-blender and mix for a specified time (e.g., 15-20 minutes) to achieve a homogenous blend.

  • Lubrication:

    • Add the lubricant (magnesium stearate) to the powder blend and mix for a shorter duration (e.g., 2-5 minutes). Over-mixing with the lubricant should be avoided as it can negatively impact tablet hardness.

  • Tableting:

    • Set up the tablet press with the desired punches and dies.

    • Fill the die of the tablet press with the final powder blend.

    • Compress the powder blend into tablets using a defined compression force. The compression force should be optimized to achieve tablets with the desired hardness and friability.[6][7]

  • Tablet Characterization:

    • Evaluate the prepared tablets for weight variation, hardness, thickness, and friability according to standard pharmacopeial methods.

    • Assay the tablets for drug content uniformity.

Protocol 4: In Vitro Drug Release Testing of Matrix Tablets

This protocol describes the dissolution testing of the prepared Eudragit® matrix tablets.

Materials and Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • Dissolution vessels

  • Dissolution medium (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer pH 6.8)

  • Water bath with temperature control

  • Syringes and filters for sampling

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Dissolution Test Setup:

    • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium.

    • Equilibrate the medium to 37 ± 0.5°C.

  • Test Initiation:

    • Place one tablet in each dissolution vessel.

    • Start the apparatus at a specified paddle speed (e.g., 50 or 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium.

    • Filter the sample immediately through a suitable filter (e.g., 0.45 µm).

    • If required by the analytical method, dilute the samples appropriately.

  • Sample Analysis:

    • Analyze the samples for drug concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the percentage of drug released at each time point.

    • Plot the percentage of drug released versus time to obtain the dissolution profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the drug release mechanism.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Permeability_Control cluster_polymers Eudragit® Polymer Blends cluster_ratio Polymer Ratio cluster_permeability Resulting Permeability RSPO Eudragit® RSPO (Low Permeability) Ratio Varying RSPO:RLPO Ratio RSPO->Ratio Increase for slower release RLPO Eudragit® RLPO (High Permeability) RLPO->Ratio Increase for faster release Permeability Controlled Permeability (Drug Release Rate) Ratio->Permeability Determines

Caption: Relationship between Eudragit® RSPO/RLPO ratio and permeability.

Solvent_Casting_Workflow A 1. Dissolve Eudragit® RSPO/RLPO in Solvent System B 2. Add Plasticizer and API A->B C 3. Cast Homogenous Solution onto a Level Surface B->C D 4. Dry the Film in a Controlled Environment C->D E 5. Characterize the Resulting Film D->E

Caption: Experimental workflow for solvent casting of Eudragit® films.

Tablet_Manufacturing_Workflow A 1. Weigh and Sieve API, Eudragit® RSPO/RLPO, and Excipients B 2. Blend Powders for Homogeneity A->B C 3. Add Lubricant and Perform Final Blend B->C D 4. Compress into Tablets using a Tablet Press C->D E 5. Evaluate Tablet Physical Properties D->E

Caption: Workflow for direct compression of Eudragit® matrix tablets.

Conclusion

The combination of Eudragit® RSPO and RLPO offers a versatile and robust platform for the development of controlled-release oral dosage forms. By carefully selecting the ratio of these two polymers, researchers and formulation scientists can modulate the permeability of the resulting film or matrix, thereby achieving a desired drug release profile. The protocols and data presented in these application notes serve as a valuable resource for the systematic development and optimization of such advanced drug delivery systems.

References

Application Notes and Protocols for Hot Melt Extrusion of Eudragit® E PO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit® E PO is a cationic copolymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate. It is soluble in acidic media up to pH 5.0 and is swellable and permeable above this pH. These characteristics make it a versatile polymer for various pharmaceutical applications, including taste masking, solubility enhancement of poorly soluble drugs, and the formulation of immediate-release dosage forms.[1][2] Hot Melt Extrusion (HME) is a solvent-free, continuous manufacturing process that is increasingly used to prepare solid dispersions, enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[3][4] This document provides a comprehensive overview of the hot melt extrusion process parameters for Eudragit® E PO, along with detailed experimental protocols.

Thermal and Physicochemical Properties of Eudragit® E PO

A thorough understanding of the thermal properties of Eudragit® E PO is crucial for the successful development of a robust HME process. Key thermal properties include the glass transition temperature (Tg) and the degradation temperature. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, which is essential for extrusion.[3]

Table 1: Thermal Properties of Eudragit® E PO

PropertyValueReference
Glass Transition Temperature (Tg)57°C[5][6]
Predicted HME Processing Temperature127-150°C[5][6]
Thermal Degradation Onset250°C[5][6]
Hot Melt Extrusion Process Parameters

The successful extrusion of Eudragit® E PO, both alone and in formulation with APIs, is dependent on a range of process parameters. These parameters must be carefully controlled to ensure the production of a stable, amorphous solid dispersion with the desired physicochemical properties. The key HME process parameters include processing temperature, screw speed, and feed rate.

Table 2: Recommended Hot Melt Extrusion Process Parameters for Eudragit® E PO Formulations

ParameterTypical RangeNotesReferences
Processing Temperature 80 - 170°CThe temperature profile is often set in a gradient across the extruder barrel to ensure gradual melting and mixing. Processing temperatures are typically set well above the Tg of the polymer but safely below its degradation temperature. For a formulation of Curcumin and Eudragit® E PO, a gradient heating mode of 130°C to 160°C was found to be optimal.[7][8][9][10]
Screw Speed 50 - 200 RPMHigher screw speeds can increase shear and improve mixing but may also increase the melt temperature due to friction. A screw speed of 100 rpm was utilized in the development of a Curcumin-Eudragit® E PO solid dispersion.[7][8][10]
Feed Rate 10 - 50 g/min The feed rate should be optimized in conjunction with screw speed to ensure consistent material flow and a stable extrusion process.[11]
Screw Configuration Co-rotating twin-screwCo-rotating twin-screw extruders are most commonly used in pharmaceutical applications due to their excellent mixing capabilities and flexibility in screw design.[11]

Experimental Protocol: Preparation of a Solid Dispersion using Eudragit® E PO by Hot Melt Extrusion

This protocol outlines a general procedure for the preparation of a solid dispersion of a model API with Eudragit® E PO using a lab-scale twin-screw extruder.

Materials and Equipment
  • Polymer: Eudragit® E PO (Evonik Industries)

  • Model API: (e.g., Curcumin, Indomethacin)

  • Plasticizer (optional): (e.g., Triethyl Citrate, Poloxamer)

  • Hot Melt Extruder: Lab-scale co-rotating twin-screw extruder

  • Feeder: Gravimetric or volumetric feeder

  • Downstream Equipment: Conveyor belt, pelletizer, or film take-off system

  • Analytical Instruments: Differential Scanning Calorimeter (DSC), X-ray Diffractometer (XRD), Fourier Transform Infrared Spectrometer (FTIR), Dissolution testing apparatus.

Premixing of Formulation Components
  • Accurately weigh the required amounts of Eudragit® E PO and the model API. A common drug-to-polymer ratio to start with is 1:4.[7][8]

  • If a plasticizer is used, weigh the appropriate amount.

  • Combine all components in a V-blender or a high-shear mixer.

  • Blend for 15-20 minutes to ensure a homogenous physical mixture.

Hot Melt Extrusion Process

The following workflow outlines the key steps in the HME process for Eudragit® E PO.

HME_Workflow cluster_prep Preparation cluster_hme Hot Melt Extrusion cluster_downstream Downstream Processing Premix 1. Premixing (API + Eudragit E PO) Feeder 2. Loading into Feeder Premix->Feeder Extruder 3. Extrusion (Controlled Temp & Screw Speed) Feeder->Extruder Die 4. Die Shaping Extruder->Die Cooling 5. Cooling (e.g., Conveyor Belt) Die->Cooling Processing 6. Pelletizing/Milling Cooling->Processing FinalProduct FinalProduct Processing->FinalProduct Final Product (Solid Dispersion) Characterization_Flow cluster_physchem Physicochemical Characterization cluster_performance Performance Evaluation DSC DSC (Amorphous Nature) XRD XRD (Crystallinity) FTIR FTIR (Drug-Polymer Interaction) Dissolution In Vitro Dissolution Stability Stability Studies Start Extruded Solid Dispersion Start->DSC Start->XRD Start->FTIR Start->Dissolution Start->Stability

References

Application Notes and Protocols for Spray Drying Eudragit®-Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of Eudragit®-coated nanoparticles using the spray drying technique. This method is widely employed in the pharmaceutical industry to enhance the bioavailability of poorly water-soluble drugs, achieve controlled or targeted drug release, and improve the stability of active pharmaceutical ingredients (APIs).[1][2][3]

Introduction to Eudragit® Polymers and Spray Drying

Eudragit® polymers are a family of copolymers derived from acrylic and methacrylic acids and their esters.[4][5] They offer a versatile platform for drug delivery due to their varying solubility at different pH levels, allowing for targeted release in the gastrointestinal tract.[6][7][8] For instance, enteric coatings with polymers like Eudragit® L100-55 or S100 can protect acid-labile drugs from the harsh environment of the stomach and facilitate their release in the intestine.[7][9][10]

Spray drying is a continuous, single-step process that converts a liquid feed (solution, suspension, or emulsion) into a dry powder.[1][11] This technique is highly scalable and allows for precise control over particle size, morphology, and density, making it ideal for producing microparticles or nanoparticle agglomerates for various pharmaceutical applications, including inhalation and oral solid dosage forms.[11][12][13]

Key Advantages of Spray-Dried Eudragit®-Coated Nanoparticles:

  • Targeted Drug Delivery: pH-sensitive Eudragit® polymers enable site-specific drug release.[6][7]

  • Enhanced Bioavailability: The high surface area of nanoparticles can improve the dissolution rate of poorly soluble drugs.[1]

  • Improved Stability: Encapsulation within the polymer matrix can protect the API from degradation.[3]

  • Controlled Release: Different Eudragit® grades (e.g., RS, RL) can be used to achieve sustained drug release profiles.[6][14]

  • Process Efficiency: Spray drying is a rapid and reproducible manufacturing process.[1][13]

Experimental Protocols

Protocol 1: Preparation of Eudragit®-Coated Nanoparticles by Spray Drying

This protocol describes a general method for encapsulating a model drug within Eudragit® nanoparticles using a laboratory-scale spray dryer.

1. Materials and Equipment:

  • Active Pharmaceutical Ingredient (API): e.g., Prednisolone, Desloratadine

  • Eudragit® Polymer: e.g., Eudragit® RS100, Eudragit® L100-55

  • Solvent System: e.g., Ethanol/water mixture (95:5 v/v), Methanol, Acetonitrile, Acetone/water mixture (97:3 v/v)[12][15]

  • Spray Dryer: e.g., Büchi B-290 Mini Spray Dryer

  • Magnetic Stirrer

  • Analytical Balance

  • Volumetric Glassware

2. Preparation of the Feed Solution:

  • Accurately weigh the desired amount of Eudragit® polymer and dissolve it in the selected solvent system under continuous stirring until a clear solution is obtained. Polymer concentration can significantly affect particle morphology and size.[16]

  • Accurately weigh the API and add it to the polymer solution.

  • Continue stirring until the API is completely dissolved or a homogenous suspension is formed.

3. Spray Drying Process:

  • Set up the spray dryer with the appropriate nozzle (e.g., two-fluid nozzle).

  • Optimize the spray drying parameters. These parameters are critical and interdependent, affecting the final product characteristics.[15][16]

    • Inlet Temperature: Typically ranges from 85°C to 160°C. Higher temperatures can lead to smaller particles but may reduce recovery.[12][16][17]

    • Feed Rate: A lower feed rate generally results in better particle morphology.[16] A typical range is 2-5 mL/min.[1]

    • Aspirator Rate/Drying Air Flow: A lower flow of drying air is often preferable for optimal morphology.[16]

    • Atomizing Air Flow/Pressure: This parameter influences droplet size and subsequent particle size.

  • Pump the feed solution through the nozzle into the drying chamber.

  • The atomized droplets are rapidly dried by the hot air, forming solid microparticles/nanoparticle agglomerates.

  • The dried powder is separated from the air stream by a cyclone and collected in a collection vessel.

  • Store the collected powder in a desiccator for further characterization.

4. Characterization of Spray-Dried Nanoparticles:

  • Particle Size and Morphology: Analyzed using Scanning Electron Microscopy (SEM) and laser diffraction particle size analyzers.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determined by dissolving a known amount of the powder, separating the polymer, and quantifying the drug content using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[14]

  • Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to assess drug-polymer interactions and the physical state of the drug (crystalline or amorphous) within the particles.[14]

  • In Vitro Drug Release: Studied using dissolution apparatus under conditions simulating physiological pH (e.g., pH 1.2 for gastric fluid, pH 6.8 or 7.4 for intestinal fluid) to evaluate the release profile.[14]

Data Presentation

The following tables summarize typical parameters and outcomes for the spray drying of Eudragit®-coated nanoparticles, compiled from various studies.

Table 1: Spray Drying Process Parameters for Eudragit® Formulations

Eudragit® TypeDrugSolvent SystemInlet Temp. (°C)Feed Rate (mL/min)Polymer Conc. (% w/v)Reference
Eudragit® RSPrednisoloneAcetonitrile70-10051-5[16]
Eudragit® E-POAcetaminophenWater:Ethanol (50:50)Adjusted for 55°C outlet43.6[1]
Eudragit® L100ErlotinibAcetone:Water (97:3)150-160N/AN/A[12]
Eudragit® RS100DesloratadineMethanol120N/A1-3[14]
PLGA/Eudragit® S100EtoricoxibAcetonitrile85N/A0.5 (PLGA)[17]

Table 2: Physicochemical Characteristics of Spray-Dried Eudragit® Nanoparticles

Eudragit® TypeDrugParticle Size (nm)Encapsulation Efficiency (%)Key FindingReference
Eudragit® RSPrednisoloneMicroparticle rangeGood incorporation efficiencyLower feed rate and drying air flow improve morphology.[16]
Eudragit® RS100DesloratadineN/A64.07 - 88.50Drug-polymer composition is a key factor for release rate.[14]
PLGA/Eudragit® S100Etoricoxib488 (uncoated), 1250-2699 (coated)91.2Eudragit® S100 coating provides colon targeting.[17]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing Eudragit®-coated nanoparticles via the spray drying technique.

G cluster_prep Feed Preparation cluster_sd Spray Drying Process cluster_char Characterization A 1. Dissolve Eudragit® in Solvent B 2. Dissolve/Disperse API in Polymer Solution A->B Homogenization C 3. Atomization (Feed Solution -> Droplets) B->C D 4. Drying (Solvent Evaporation) C->D Hot Air E 5. Particle Collection (Cyclone Separation) D->E F 6. Dried Powder (Eudragit®-Coated Nanoparticles) E->F G Analysis: - Particle Size & Morphology - Encapsulation Efficiency - Drug Release Profile - Solid-State Properties F->G

Caption: Workflow for Spray Drying Eudragit® Nanoparticles.

pH-Dependent Drug Release Mechanism

This diagram illustrates the logical relationship of pH-dependent drug release from enteric-coated Eudragit® nanoparticles as they transit through the gastrointestinal tract.

G Start Oral Administration of Eudragit®-Coated Nanoparticle Stomach Stomach (Low pH, e.g., 1.2-2.5) Start->Stomach Transit Intestine Small Intestine (Higher pH, e.g., >5.5-7.0) Stomach->Intestine Gastric Emptying Stomach->Intestine Eudragit® coat remains intact, protecting the API Release API Release & Absorption Intestine->Release Intestine->Release Eudragit® coat dissolves, releasing the API

Caption: pH-Dependent Release from Enteric Eudragit® Nanoparticles.

References

Application Notes and Protocols for Eudragit S100 in Colon-Specific Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit S100 is an anionic copolymer of methacrylic acid and methyl methacrylate, with a ratio of free carboxyl groups to ester groups of approximately 1:2.[1] This polymer is a key excipient in pharmaceutical sciences, primarily utilized for enteric coatings of solid dosage forms to achieve colon-specific drug delivery.[2] Its mechanism of action is based on pH-dependent solubility; it remains intact in the acidic environment of the stomach and the upper small intestine but dissolves at a pH of 7.0 or higher, a condition characteristic of the lower small intestine and the colon.[2][3] This property allows for the targeted release of active pharmaceutical ingredients (APIs) directly to the colon, which is advantageous for treating local colonic diseases such as inflammatory bowel disease (IBD), Crohn's disease, and colorectal cancer, or for systemic delivery of drugs that are degraded in the upper gastrointestinal tract.[1][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing Eudragit S100 in the formulation of colon-targeted drug delivery systems.

Mechanism of Action: pH-Dependent Drug Release

The targeted drug delivery to the colon using Eudragit S100 is governed by the physiological pH gradient of the human gastrointestinal tract. The polymer's carboxylic acid groups remain protonated and insoluble at low pH. As the dosage form transits to the higher pH environment of the distal ileum and colon, these groups ionize, leading to polymer swelling and dissolution, which subsequently releases the encapsulated drug.

G Stomach Stomach (pH 1-3) Small_Intestine Small Intestine (pH 6.0-7.0) Stomach->Small_Intestine GI Transit Colon Colon (pH ≥ 7.0) Small_Intestine->Colon GI Transit Dosage_Form_Stomach Eudragit S100 Coated Dosage Form (Intact) Dosage_Form_SI Dosage Form in Transit (Coating Intact) Dosage_Form_Colon Coating Dissolves, Drug is Released

Figure 1: pH-dependent drug release mechanism of Eudragit S100.

Formulation Approaches

Eudragit S100 can be applied to various dosage forms, including tablets, capsules, microparticles, and nanoparticles, to confer colon-specific release properties.

Table 1: Overview of Eudragit S100 Formulation Strategies
Dosage FormCore FormulationCoating TechniqueKey Considerations
Tablets Wet or dry granulated drug with excipients.Pan coating, Dip immersion.[5]Core tablet hardness and friability must withstand the coating process.
Capsules Drug-filled hard gelatin capsules.Pan coating.[4]The capsule shell must be compatible with the coating solution.
Microparticles/ Microspheres Drug dispersed in a polymer matrix (e.g., PLGA, Chitosan).[6]Spray drying, Solvent evaporation.Particle size and morphology influence coating uniformity and release profile.
Nanoparticles Drug encapsulated within a polymeric core (e.g., PLGA, Pectin).[1][7]Nano-spray drying, Emulsion solvent evaporation.[4]High surface area requires careful optimization of coating parameters to prevent agglomeration.

Experimental Protocols

Protocol 1: Formulation of Eudragit S100 Coated Matrix Tablets

This protocol is based on the formulation of naproxen (B1676952) matrix tablets for colon-targeted delivery.[8][5][9]

1. Materials:

  • Naproxen (API)

  • Eudragit RLPO/RSPO (Matrix-forming polymers)

  • PVP K-30 (Binder)

  • Ethanol (Solvent for binder)

  • Eudragit S100 (Enteric coating polymer)

  • Triethyl citrate (B86180) (Plasticizer)

  • Talc (B1216) (Glidant)

  • Isopropyl alcohol (Solvent for coating)

  • Acetone (B3395972) (Solvent for coating)

2. Core Tablet Preparation (Wet Granulation):

  • Dry blend the API (Naproxen) with the matrix-forming polymers (Eudragit RLPO/RSPO).

  • Prepare a 5% w/v solution of PVP K-30 in ethanol.

  • Granulate the powder blend from step 1 with the binder solution.

  • Dry the granules at 40-50°C until the desired moisture content is achieved.

  • Sieve the dried granules to obtain a uniform size.

  • Lubricate the granules with talc and magnesium stearate.

  • Compress the lubricated granules into tablets using a tablet press.

3. Eudragit S100 Coating Solution Preparation (2% w/v):

  • Dissolve Eudragit S100 in a mixture of isopropyl alcohol and acetone (typically a 60:40 ratio).

  • Add triethyl citrate (as a plasticizer, typically 10-20% w/w of the polymer) to the solution and stir until fully dissolved.

  • Disperse talc (as a glidant) in the solution.

4. Tablet Coating Process (Pan Coating):

  • Pre-heat the tablet bed in the coating pan to 35-40°C.

  • Spray the coating solution onto the rotating tablet bed at a controlled rate.

  • Ensure continuous drying with warm air to facilitate solvent evaporation.

  • Continue the process until the desired weight gain (coating thickness) is achieved. A 2% w/v coating concentration has been shown to provide sustained release for up to 24 hours.[8][10]

  • Cure the coated tablets at 40°C for a specified period to ensure film formation.

G cluster_core_prep Core Tablet Preparation cluster_coating_prep Coating Solution Preparation cluster_coating_process Coating Process Blending Blending (API + Polymers) Granulation Wet Granulation (with Binder) Blending->Granulation Drying_Sieving Drying & Sieving Granulation->Drying_Sieving Compression Compression Drying_Sieving->Compression Pan_Coating Pan Coating Compression->Pan_Coating Dissolution Dissolve Eudragit S100 (in IPA:Acetone) Addition Add Plasticizer & Glidant Dissolution->Addition Addition->Pan_Coating Drying_Curing Drying & Curing Pan_Coating->Drying_Curing

Figure 2: Workflow for preparing Eudragit S100 coated tablets.
Protocol 2: In Vitro Drug Release Testing

This protocol simulates the transit of the dosage form through the gastrointestinal tract to evaluate its colon-specific release characteristics.[8][9][10]

1. Materials and Equipment:

  • USP Dissolution Apparatus (Type I or II)

  • 0.1 N HCl (pH 1.2) for simulated gastric fluid (SGF)

  • Phosphate (B84403) buffer (pH 6.8) for simulated intestinal fluid (SIF)

  • Phosphate buffer (pH 7.4) for simulated colonic fluid (SCF)

  • UV-Vis Spectrophotometer or HPLC for drug quantification

2. Dissolution Procedure:

  • Place the Eudragit S100 coated dosage form in the dissolution vessel containing 900 mL of 0.1 N HCl (pH 1.2).

  • Maintain the temperature at 37 ± 0.5°C and the paddle/basket speed at a specified rate (e.g., 100 rpm).

  • After 2 hours, withdraw a sample for analysis and transfer the dosage form to a vessel containing 900 mL of phosphate buffer (pH 6.8).

  • Continue the dissolution for a specified period (e.g., 3 hours), withdrawing samples at predetermined intervals.

  • Finally, transfer the dosage form to a vessel containing 900 mL of phosphate buffer (pH 7.4) and continue the dissolution for up to 24 hours, sampling at regular intervals.

  • Analyze the withdrawn samples for drug content using a validated analytical method.

3. Data Analysis:

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative percentage of drug released versus time. An ideal colon-specific delivery system will show minimal drug release in pH 1.2 and 6.8 media, with a significant increase in drug release at pH 7.4.

Table 2: Representative In Vitro Drug Release Data for Eudragit S100 Coated Formulations
FormulationpH 1.2 (2 hours)pH 6.8 (next 3 hours)pH 7.4 (up to 24 hours)Reference
Naproxen Tablets (2% w/v Eudragit S100 coat) < 5%< 15%> 90% at 24h[8][10]
Etoricoxib Nanoparticles in Coated Capsules ~10%~29% (at 4h total)~65% at 12h[4]
Prednisolone Microsponges in Coated Tablets MinimalGradualBiphasic release up to 24h[11]
5-FU Pectin Nanoparticles (Eudragit S100 coated) < 10%< 20%> 70% at 24h[1]

Advanced Formulations: Combination with Other Polymers

To address the issue of inter-individual variability in gastrointestinal pH, Eudragit S100 is often used in combination with other polymers, such as Eudragit L100 (dissolves at pH > 6.0) or Eudragit L30D-55 (dissolves at pH > 5.5).[3][7][12] This combination allows for a more finely tuned drug release profile that is less dependent on a strict pH threshold of 7.0.[3] For instance, blending Eudragit S100 with Eudragit L100 can ensure drug release even if the colonic pH does not consistently exceed 7.0.[3]

G cluster_polymers Polymer Properties cluster_outcome Formulation Outcome Eudragit_L100 Eudragit L100 (dissolves at pH > 6.0) Combination Polymer Combination (Eudragit L100 + S100) Eudragit_L100->Combination Eudragit_S100 Eudragit S100 (dissolves at pH > 7.0) Eudragit_S100->Combination Benefit Tunable Drug Release (pH 6.0 - 7.0) Combination->Benefit Leads to

Figure 3: Logic for combining Eudragit polymers for tunable release.

Conclusion

Eudragit S100 is a versatile and effective polymer for developing colon-specific drug delivery systems. Its pH-dependent solubility provides a reliable mechanism for targeting the lower gastrointestinal tract. By carefully selecting the dosage form, coating parameters, and potentially combining it with other polymers, researchers can design robust formulations that protect the drug in the upper GI tract and ensure its release at the intended site of action. The protocols and data presented here serve as a foundational guide for the development and evaluation of Eudragit S100-based colon-targeted therapies.

References

Application Note & Protocol: Preparation of Eudragit® RL 100 Nanoparticles by Nanoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to preparing Eudragit® RL 100 nanoparticles using the nanoprecipitation method, also known as solvent displacement. Eudragit® RL 100 is a cationic copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groups. This positive charge makes it an excellent candidate for mucoadhesive drug delivery systems and for encapsulating various therapeutic agents.[1][2] The nanoprecipitation technique is a simple, rapid, and reproducible method for producing polymeric nanoparticles.[3][4] It involves the interfacial deposition of a polymer following the displacement of a water-miscible solvent from a lipophilic solution into an aqueous medium.[3][5] This protocol details the step-by-step procedure, characterization techniques, and key parameters influencing the final nanoparticle properties.

Principle of Nanoprecipitation

The formation of nanoparticles via nanoprecipitation is based on the rapid diffusion of a water-miscible organic solvent (containing the dissolved polymer and drug) into an aqueous non-solvent phase.[3][5] This rapid solvent displacement leads to a decrease in interfacial tension, causing the polymer to precipitate and instantaneously form a colloidal suspension of nanoparticles.[3] A stabilizer is often included in the aqueous phase to control particle size and prevent aggregation.

Materials and Equipment

Materials
MaterialDescription / PurposeVendor Examples
Polymer Eudragit® RL 100Evonik (Röhm Pharma)
Active Pharmaceutical Ingredient (API) Drug to be encapsulated (e.g., Rivastigmine, Amphotericin-B)Sigma-Aldrich, TCI
Organic Solvent (Solvent Phase) Must be water-miscible and able to dissolve the polymer and API.Acetone, Ethanol, Methanol[2][6][7]
Aqueous Phase (Anti-solvent) Typically purified, deionized, or distilled water.N/A
Stabilizer / Surfactant (Optional) Prevents nanoparticle aggregation and controls size.Poloxamer 407 (Pluronic® F-127), Poloxamer 188[2][8][9]
Cryoprotectant (for Lyophilization) Prevents particle aggregation during freeze-drying.Sucrose (B13894), Mannitol, Trehalose[10]
Equipment
EquipmentPurpose
Magnetic Stirrer with Stir Bars For mixing solutions and during the nanoprecipitation process.
Syringe Pump or Burette For controlled addition of the organic phase to the aqueous phase.
Rotary Evaporator or Stirrer Hotplate For removal of the organic solvent.
High-Speed Centrifuge / Ultracentrifuge For purification and collection of nanoparticles.
Lyophilizer (Freeze-Dryer) For drying nanoparticles into a stable powder form.
Dynamic Light Scattering (DLS) System For measuring particle size, polydispersity index (PDI), and zeta potential.
UV-Vis Spectrophotometer or HPLC For quantifying drug entrapment and loading efficiency.
Electron Microscope (SEM or TEM) For visualizing nanoparticle morphology and size.

Experimental Workflow and Protocols

The overall workflow for preparing and characterizing Eudragit® RL 100 nanoparticles is illustrated below.

G prep_org 1. Prepare Organic Phase (Eudragit RL 100 + Drug in Acetone) nanoprec 3. Nanoprecipitation (Inject Organic into Aqueous Phase under stirring) prep_org->nanoprec prep_aq 2. Prepare Aqueous Phase (Stabilizer in Water) prep_aq->nanoprec evap 4. Solvent Evaporation (Stir to remove Acetone) nanoprec->evap purify 5. Purification & Collection (Centrifugation & Washing) evap->purify lyophilize 6. Lyophilization (Optional) (Freeze-drying with cryoprotectant) purify->lyophilize characterize 7. Characterization (Size, Zeta, EE%, Morphology) purify->characterize From suspension lyophilize->characterize From powder

Caption: General workflow for Eudragit® RL 100 nanoparticle synthesis.

Detailed Protocol for Nanoparticle Preparation

This protocol is a generalized procedure based on common methodologies.[2][9][11] Researchers should optimize parameters such as polymer-to-drug ratio and solvent choice for their specific API.

  • Preparation of the Organic Phase:

    • Accurately weigh the desired amounts of Eudragit® RL 100 and the active pharmaceutical ingredient (API). Refer to Table 1 for example ratios.

    • Dissolve both the polymer and the API in a suitable organic solvent (e.g., 5 mL of acetone).[2] Ensure complete dissolution, using gentle agitation if necessary.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the stabilizer (e.g., 2% w/v Poloxamer 407) in deionized water (e.g., 10 mL).[2]

    • Place the beaker on a magnetic stirrer and stir at a constant speed (e.g., 400-500 rpm) at room temperature.[2][9]

  • Nanoprecipitation Step:

    • Draw the organic phase into a syringe.

    • Add the organic phase dropwise (or inject it) into the stirring aqueous phase.[2] The solution should turn into a slightly milky or bluish opalescent nanosuspension, indicating nanoparticle formation.[8]

  • Solvent Evaporation:

    • Leave the resulting nanosuspension under continuous magnetic stirring at room temperature for a sufficient time (e.g., 2-4 hours) to ensure the complete evaporation of the organic solvent.[2]

  • Purification and Collection:

    • Transfer the nanosuspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 12,000-18,500 x g) for 30-60 minutes at 4°C.[2][9]

    • Discard the supernatant, which contains the unentrapped drug and excess stabilizer.

    • Resuspend the nanoparticle pellet in deionized water (e.g., 5 mL) and repeat the centrifugation step. This washing step should be performed 2-3 times to ensure purity.[2]

  • Lyophilization (Optional, for dry powder formulation):

    • After the final wash, resuspend the nanoparticle pellet in a solution of a cryoprotectant (e.g., 2% sucrose or mannitol).

    • Freeze the suspension (e.g., at -80°C) and then lyophilize for 24-48 hours to obtain a dry, free-flowing powder.[12]

    • Store the lyophilized nanoparticles in a desiccator at 4°C.

Protocols for Characterization

3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS).

  • Protocol:

    • Dilute the nanosuspension or redispersed lyophilized powder with deionized water to an appropriate concentration.

    • Sonicate for 5 minutes to ensure a homogenous dispersion.[9]

    • Analyze the sample using a DLS instrument (e.g., Zetasizer) to determine the average particle size (Z-average), PDI, and zeta potential.

    • Measurements should be performed in triplicate.

3.2.2 Entrapment Efficiency (EE%) and Drug Loading (DL%)

  • Method: Indirect quantification.

  • Protocol:

    • During the purification step (3.1, step 5), collect the supernatant after the first centrifugation.

    • Measure the concentration of the free, unentrapped drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate EE% and DL% using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3.2.3 Surface Morphology

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Protocol (for SEM):

    • Place a drop of the diluted nanosuspension on a metal stub and allow it to air-dry.

    • Alternatively, place the lyophilized powder on double-sided carbon tape on a stub.

    • Coat the sample with a conductive material (e.g., gold or platinum/palladium) under a vacuum.[11]

    • Image the sample using an SEM to observe the shape and surface characteristics of the nanoparticles.

Data and Expected Results

The properties of Eudragit® RL 100 nanoparticles are highly dependent on formulation variables, particularly the polymer-to-drug ratio.

Table 1: Influence of Polymer:Drug Ratio on Nanoparticle Properties

Data synthesized from studies on Rivastigmine (RHT) and Amphotericin-B loaded nanoparticles.

Formulation (Polymer:Drug Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (EE%)Reference
RHT-NP 4:1 118 ± 3.40.21 ± 0.03+22.5 ± 1.538.4 ± 8.9[2][9][11]
RHT-NP 7:1 139 ± 2.80.18 ± 0.01+26.1 ± 2.151.7 ± 5.3[2][9][11]
RHT-NP 10:1 154 ± 4.10.15 ± 0.02+30.0 ± 1.862.0 ± 2.7[2][9][11]
Ampho-B-NP 1:1 133.4 ± 4.5~0.2+22.4 ± 0.670.3 ± 2.4[13][14]
Ampho-B-NP 1:2 189.2 ± 3.8~0.2+35.8 ± 0.582.1 ± 1.9[13][14]
Ampho-B-NP 1:5 288.1 ± 5.1~0.3+41.2 ± 0.889.5 ± 2.1[13][14]

Observations:

  • Particle Size: Increasing the polymer concentration generally leads to an increase in nanoparticle size.[11]

  • Zeta Potential: The positive zeta potential, imparted by the quaternary ammonium groups of Eudragit® RL 100, increases with higher polymer content.[13][14] Values typically range from +22 to +42 mV.[13]

  • Entrapment Efficiency: EE% tends to increase significantly with a higher polymer-to-drug ratio, as a greater amount of polymer matrix is available to encapsulate the drug.[2]

Key Parameter Relationships and Troubleshooting

Understanding how experimental variables affect nanoparticle characteristics is crucial for optimization.

G cluster_inputs Formulation & Process Parameters cluster_outputs Nanoparticle Characteristics p_conc Polymer Concentration p_size Particle Size p_conc->p_size Increases ee Entrapment Efficiency p_conc->ee Increases zp Zeta Potential p_conc->zp Increases stir_speed Stirring Speed stir_speed->p_size Decreases pdi PDI (Size Distribution) stir_speed->pdi Decreases solvent_choice Solvent/ Anti-solvent Ratio solvent_choice->p_size Affects stabilizer_conc Stabilizer Concentration stabilizer_conc->p_size Decreases stabilizer_conc->pdi Decreases

Caption: Key parameters influencing nanoparticle characteristics.

Troubleshooting Tips:

  • Large Particle Size / High PDI: This may result from slow mixing or a low stirring speed. Increase the stirring rate or use a more efficient mixing method. A high polymer concentration can also lead to larger particles.[5]

  • Low Entrapment Efficiency: This is common for highly water-soluble drugs.[2] Increasing the polymer-to-drug ratio can improve EE%. Modifying the pH of the aqueous phase or optimizing the solvent system may also help.

  • Nanoparticle Aggregation: This indicates insufficient stabilization. Increase the concentration of the stabilizer or select a more effective one. Aggregation after lyophilization can be prevented by using an adequate cryoprotectant.

References

Application Note: Utilizing Eudragit® E 100 for Effective Taste Masking in Pediatric Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The palatability of oral medications is a critical factor in pediatric patient compliance. Many active pharmaceutical ingredients (APIs) possess a bitter taste, which can lead to medication refusal and therapeutic failure in children. Eudragit® E 100, a cationic copolymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate, offers an effective solution for taste masking.[1] Its key feature is its pH-dependent solubility: it is insoluble in the neutral pH of saliva (around pH 6.8) but readily dissolves in the acidic environment of the stomach (below pH 5).[1][2][3] This property allows it to form a protective barrier around the API in the oral cavity, preventing interaction with taste buds, and then quickly releasing the drug for absorption in the stomach. This document provides detailed protocols and application data for using Eudragit® E 100 in pediatric taste masking.

Mechanism of Taste Masking with Eudragit® E 100

Eudragit® E 100 acts as a physical barrier, encapsulating the bitter API. In the neutral pH of the mouth, the polymer remains insoluble, preventing the drug from dissolving in saliva and coming into contact with taste receptors. Upon reaching the stomach, the acidic environment protonates the dimethylaminoethyl groups of the polymer, causing it to swell and dissolve rapidly, releasing the drug for absorption.

G cluster_mouth Oral Cavity (Saliva, pH ≈ 6.8) cluster_stomach Stomach (Gastric Fluid, pH 1-3) mouth_start Taste-Masked Drug Particle (API coated with Eudragit® E 100) mouth_process Eudragit® E 100 remains insoluble mouth_start->mouth_process Exposure to Saliva stomach_start Taste-Masked Drug Particle mouth_start->stomach_start Swallowing mouth_end No API release Bitter taste is masked mouth_process->mouth_end stomach_process Eudragit® E 100 dissolves rapidly stomach_start->stomach_process Exposure to Gastric Acid stomach_end API is released for absorption stomach_process->stomach_end

Caption: pH-dependent taste masking mechanism of Eudragit® E 100.

Formulation Technologies and Protocols

Eudragit® E 100 can be applied using various pharmaceutical manufacturing technologies. The choice of method depends on the API's properties, required dosage form, and available equipment.

This technique involves dissolving both the drug and Eudragit® E 100 in a common solvent, followed by evaporation to form a solid dispersion matrix that entraps the drug.

Experimental Protocol:

  • Dissolution: Dissolve the calculated amounts of the API and Eudragit® E 100 in a suitable organic solvent (e.g., ethanol, dichloromethane, or a mixture).[4][5] The ratio of drug to polymer is critical and must be optimized; common ratios range from 1:1 to 1:10.

  • Mixing: Stir the solution continuously using a magnetic stirrer until a clear, homogenous solution is obtained.

  • Evaporation: Pour the solution into a petri dish or onto a rotary evaporator.[6] Allow the solvent to evaporate completely. This can be done at room temperature overnight or accelerated using a controlled temperature environment.[7]

  • Drying & Sizing: Scrape the resulting solid mass from the surface. Dry it further in a vacuum oven to remove any residual solvent.

  • Milling/Sieving: Crush the dried solid dispersion using a mortar and pestle and pass it through a series of sieves (#30 or #40) to obtain uniform granules.[7] These granules can be incorporated into final dosage forms like orally disintegrating tablets (ODTs) or suspensions.

G start 1. Weigh API and Eudragit® E 100 dissolve 2. Dissolve in a common organic solvent (e.g., Ethanol) start->dissolve mix 3. Stir until a homogenous solution is formed dissolve->mix evaporate 4. Evaporate the solvent (e.g., Rotary Evaporator) mix->evaporate dry 5. Dry the solid mass to remove residual solvent evaporate->dry mill 6. Mill and sieve the dried dispersion to get uniform granules dry->mill end_node Taste-Masked Granules mill->end_node

Caption: Workflow for Solid Dispersion via Solvent Evaporation.

Spray drying is a continuous, single-step process that converts a liquid feed (solution or suspension of drug and polymer) into dry particles. This method is effective for creating microspheres or microcapsules.[2][8]

Experimental Protocol:

  • Feed Preparation: Prepare a solution by dissolving the API and Eudragit® E 100 in a suitable solvent. Dichloromethane is often selected due to its low boiling point (36°C), which is below the glass transition temperature (Tg) of Eudragit® E 100 (48°C), preventing the powder from becoming sticky.[2] Alternatively, prepare a suspension of the API in a solution of Eudragit® E 100.

  • Spray Dryer Setup: Set up the spray dryer with appropriate parameters. Key parameters to control include:

    • Inlet Temperature

    • Aspirator/Blower Speed

    • Feed Pump Rate

    • Atomization Pressure

  • Atomization: Pump the feed solution/suspension into the drying chamber through an atomizer (e.g., a two-fluid nozzle), which breaks the liquid into fine droplets.[3]

  • Drying: As the droplets come into contact with the hot drying gas (usually air or nitrogen), the solvent rapidly evaporates, leaving behind solid microparticles with the drug encapsulated within the Eudragit® E 100 matrix.[8]

  • Collection: The dried particles are separated from the gas stream, typically by a cyclone separator, and collected.

G start 1. Prepare feed solution/suspension of API and Eudragit® E 100 setup 2. Set spray dryer parameters (Inlet T°, Pump Rate, etc.) start->setup atomize 3. Atomize feed into fine droplets in the drying chamber setup->atomize dry 4. Rapidly evaporate solvent with hot gas to form particles atomize->dry collect 5. Collect dried microparticles using a cyclone separator dry->collect end_node Taste-Masked Microspheres collect->end_node

Caption: Workflow for Microencapsulation via Spray Drying.

HME is a solvent-free process that uses heat and pressure to mix materials and force them through a die.[9] It is particularly useful for creating solid dispersions and is considered a robust and scalable manufacturing technology.[10]

Experimental Protocol:

  • Blending: Physically mix the API, Eudragit® E 100 (or Eudragit® E PO, the powder form), and any necessary plasticizers.

  • Extruder Setup: Set up a hot-melt extruder with a specific temperature profile across the different barrel zones. The processing temperature should be sufficient to melt the polymer matrix without degrading the API. A plasticizer can help lower the processing temperature.[11]

  • Extrusion: Feed the blend into the extruder. The rotating screws convey, mix, and melt the material, forming a homogenous molten mass. This mass is then extruded through a die of a specific shape.[9]

  • Cooling & Pelletizing: The extrudate is cooled on a conveyor belt and then pelletized or milled into granules of the desired size.

  • Downstream Processing: The resulting granules or pellets can be filled into capsules or compressed into tablets.

G start 1. Blend API, Eudragit® E 100, and plasticizer (if needed) setup 2. Set HME temperature profile and screw speed start->setup extrude 3. Feed blend into extruder to melt, mix, and extrude through a die setup->extrude cool 4. Cool the extrudate on a conveyor system extrude->cool pelletize 5. Pelletize or mill the cooled extrudate into granules cool->pelletize end_node Taste-Masked Extrudates pelletize->end_node

Caption: Workflow for Taste Masking via Hot-Melt Extrusion.

Quantitative Data Summary

The effectiveness of taste masking is highly dependent on the drug, the chosen technology, and the drug-to-polymer ratio. The following tables summarize quantitative data from various studies.

Table 1: Taste Masking Efficiency of Eudragit® E 100 Formulations

APITechnologyDrug:Polymer RatioTaste Masking Evaluation (Release in Simulated Saliva, pH 6.8)Reference
Ondansetron HClSpray Drying1:2Taste masking achieved (release below bitterness threshold)[2]
Ondansetron HClSolid Dispersion1:2Zero drug release in phosphate (B84403) buffer pH 6.8[7]
TinidazoleSolvent Evaporation1:5Entrapment efficiency of 85%; reported as tasteless[12]
Promethazine HClSolvent Evaporation1:4Entrapment efficiency of 85.41%; bitter taste covered[12]
Acetaminophen (B1664979)Solvent Evaporation1:3 (F3)10.26 µg/ml released after 2 min (below 900 µg/ml threshold)[4]
FurosemideHot-Melt Extrusion1:2<10% drug release in pH 6.8 medium[11]
Diclofenac SodiumRotary Evaporation1:0.25Effectively masked bitter taste[6][13]

Table 2: Drug Release in Simulated Gastric Fluid

APITechnologyDrug:Polymer RatioGastric Release Profile (Release in acidic medium, e.g., pH 1.2)Reference
Ondansetron HClSpray Drying1:2~97% release in 15 minutes[2]
AcetaminophenSolvent Evaporation1:2 (F2)100.89% release after 15 minutes[4]
Drotaverine HClSolid Dispersion1:10Maximum release achieved in 15-30 minutes
Diclofenac SodiumRotary Evaporation1:0.2592.61% release after 3 hours in buffer stage[6]
Drotaverine HClExtrusion-Spheronization1:2>85% release within 15 minutes in 0.1 N HCl[14]

Evaluation Protocols

To confirm successful taste masking and ensure appropriate drug delivery, both in-vitro and in-vivo evaluations are necessary.

This two-stage test simulates the conditions in the mouth and then the stomach.

  • Taste-Masking Stage (Simulated Saliva):

    • Medium: Prepare simulated salivary fluid (SSF), typically a phosphate buffer at pH 6.8.[4][7]

    • Apparatus: A standard dissolution apparatus (e.g., USP Apparatus II) or a small-volume shake-flask assembly can be used.[15][16]

    • Procedure: Place the formulation (granules, ODT) in the SSF. Withdraw samples at short time intervals (e.g., 30 seconds, 1, 2, 3 minutes).[16]

    • Analysis: Analyze the samples for drug content using a validated analytical method like UV-Vis spectrophotometry or HPLC.

    • Acceptance Criteria: The amount of drug released should be below its known bitterness threshold value.[2]

  • Drug Release Stage (Simulated Gastric Fluid):

    • Medium: Prepare simulated gastric fluid (SGF), typically 0.1 N HCl at pH 1.2.[4][17]

    • Procedure: Place the formulation in the SGF and withdraw samples at various time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analysis: Analyze samples for drug content.

    • Acceptance Criteria: The formulation should demonstrate rapid and complete drug release, consistent with an immediate-release profile.

In-vivo evaluation using a trained human taste panel is the definitive method for assessing palatability.[15][16]

  • Panel Selection: Recruit a panel of healthy adult volunteers. Train them to recognize and rate bitterness on a standardized scale.

  • Methodology:

    • A small amount of the taste-masked formulation (or a placebo and an unmasked control) is placed on the volunteer's tongue for a short period (e.g., 30-60 seconds).

    • The volunteer rates the perceived bitterness on a scale (e.g., 0 = not bitter, 5 = very bitter).

    • Volunteers rinse their mouths thoroughly with purified water between samples.

  • Analysis: Compare the bitterness scores of the taste-masked formulation against the unmasked drug and placebo. A significant reduction in the bitterness score indicates successful taste masking.[16]

Conclusion: Eudragit® E 100 is a highly versatile and effective polymer for taste masking in pediatric formulations due to its unique pH-dependent solubility.[1][2] Technologies such as solid dispersion, spray drying, and hot-melt extrusion can be successfully employed to encapsulate bitter APIs, preventing their release in the oral cavity while ensuring rapid release in the stomach.[8][9][12] Careful optimization of the drug-to-polymer ratio and processing parameters, confirmed by rigorous in-vitro and in-vivo evaluation, is essential for developing palatable and therapeutically effective pediatric medicines.

References

Application Notes and Protocols for Film Coating of Pellets with Eudragit® NE 30 D Aqueous Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the film coating of pellets using Eudragit® NE 30 D, a 30% aqueous dispersion of a neutral copolymer of poly(ethyl acrylate-co-methyl methacrylate).[1][2] Eudragit® NE 30 D is widely used for preparing sustained-release solid dosage forms.[2] It forms a flexible film with low permeability that is independent of pH, making it an ideal candidate for controlled drug delivery. This polymer dispersion's key advantage is its ability to form a film at room temperature without the need for a plasticizer, which can simplify the formulation and coating process.[1]

These notes offer a comprehensive guide, from the preparation of the coating dispersion to the detailed protocols for the coating process and the analytical characterization of the coated pellets.

Materials and Equipment

Materials:

  • Active Pharmaceutical Ingredient (API)-loaded pellets (or inert cores like sugar spheres for placebo studies)

  • Eudragit® NE 30 D (Evonik Industries)

  • Anti-tacking agent (e.g., Talc, Glyceryl Monostearate (GMS))

  • Plasticizer (optional, e.g., Triethyl Citrate (TEC))[3]

  • Purified Water

Equipment:

  • Fluidized Bed Coater with Wurster insert (bottom spray)

  • Homogenizer (e.g., Ultra-Turrax)

  • Peristaltic Pump

  • Magnetic Stirrer

  • Sieves for particle size analysis

  • USP Dissolution Apparatus (Apparatus 1 - Basket, or Apparatus 2 - Paddle)

  • UV-Vis Spectrophotometer or HPLC for drug content analysis

  • Scanning Electron Microscope (SEM)

  • Hot Air Oven for curing

Experimental Protocols

This protocol describes the preparation of a coating suspension. The quantities can be adjusted based on the batch size and desired coating level.

Protocol:

  • Prepare the Anti-tacking Agent Suspension:

    • In a beaker, disperse the required amount of anti-tacking agent (e.g., talc) in a portion of the purified water.

    • Homogenize the suspension using a high-shear mixer (e.g., Ultra-Turrax) for approximately 10 minutes to ensure a uniform dispersion.[4]

  • Add Plasticizer (if applicable):

    • If a plasticizer is used, add it to the anti-tacking agent suspension and continue homogenization for another 5 minutes.

  • Incorporate Eudragit® NE 30 D:

    • While gently stirring with a magnetic stirrer, slowly add the Eudragit® NE 30 D dispersion to the anti-tacking agent suspension.

    • Continue stirring for at least 30 minutes to ensure a homogeneous mixture. Avoid high-speed stirring to prevent air entrapment.

  • Final Volume Adjustment and Sieving:

    • Add the remaining purified water and stir for an additional 15 minutes.

    • Pass the final dispersion through a sieve (e.g., 0.5 mm) to remove any agglomerates before the coating process.[5]

    • Keep the dispersion under gentle agitation throughout the coating process to prevent settling of suspended particles.[6]

Table 1: Example Formulation of Eudragit® NE 30 D Coating Dispersion

ComponentFunctionConcentration (% w/w of dry polymer)
Eudragit® NE 30 DFilm-forming polymer100
TalcAnti-tacking agent50
Triethyl Citrate (TEC)Plasticizer10 - 20 (if used)[3]
Purified WaterSolventTo achieve 15-20% solid content

The following protocol is for a fluidized bed coater with a Wurster (bottom-spray) configuration, which is commonly used for pellet coating to ensure uniform film application.

Protocol:

  • Pre-heating:

    • Load the pellets into the product container of the fluidized bed coater.

    • Start the fluidization and pre-heat the pellets to the target product temperature (typically 25-30°C).

  • Coating Process:

    • Once the desired product temperature is reached, start spraying the coating dispersion onto the fluidized pellets using a peristaltic pump.

    • Monitor and maintain the process parameters as specified in Table 2. The spray rate should be adjusted to avoid agglomeration of the pellets.

  • Drying and Curing:

    • After the entire coating dispersion has been applied, continue to fluidize the pellets with heated air for a specified time to ensure they are adequately dry.

    • For complete film formation and to ensure stable drug release profiles, a curing step is often necessary. Transfer the coated pellets to a hot air oven and cure at a specific temperature and duration (e.g., 40-60°C for 2 to 24 hours).

Table 2: Typical Process Parameters for Fluidized Bed (Wurster) Coating of Pellets with Eudragit® NE 30 D

ParameterTypical Range
Inlet Air Temperature35 - 50 °C[4]
Product Temperature25 - 30 °C[4]
Atomization Air Pressure1.5 - 2.5 bar
Spray Rate5 - 15 g/min/kg
Fluidization Air VolumeAdjusted to maintainadequate fluidization
Nozzle Diameter1.0 - 1.2 mm[7]

This protocol is to assess the drug release from the coated pellets.

Protocol:

  • Apparatus Setup:

    • Set up a USP dissolution apparatus (Apparatus 1 with baskets or Apparatus 2 with paddles).

    • Fill the dissolution vessels with the specified dissolution medium (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by phosphate (B84403) buffer pH 6.8).[6][8]

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Introduction and Testing:

    • Accurately weigh a quantity of pellets equivalent to a single dose and place them in the baskets or directly into the vessels.

    • Start the rotation of the baskets/paddles at a specified speed (e.g., 100 rpm).[8]

    • At predetermined time intervals, withdraw an aliquot of the dissolution medium (e.g., 5 mL).[8]

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the collected samples through a suitable filter (e.g., 0.45 µm).[8]

    • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Table 3: Example Dissolution Test Parameters for Eudragit® NE 30 D Coated Pellets

ParameterSpecification
ApparatusUSP Apparatus 1 (Basket) or 2 (Paddle)
Rotation Speed50 - 100 rpm
Dissolution MediumStage 1: 0.1 N HCl (2 hours)Stage 2: Phosphate Buffer pH 6.8 (up to 24 hours)
Medium Volume900 mL
Temperature37 ± 0.5°C
Sampling Times1, 2, 4, 6, 8, 12, 24 hours

SEM is used to visualize the surface morphology and cross-section of the coated pellets to assess the film uniformity and integrity.

Protocol:

  • Sample Mounting:

    • Carefully attach the coated pellets to an aluminum SEM stub using double-sided carbon tape.[9]

    • For cross-sectional analysis, carefully cut the pellets with a sharp blade.

  • Sputter Coating:

    • As the polymer coat is non-conductive, a thin layer of a conductive material (e.g., gold or gold-palladium) must be applied using a sputter coater.[10][11] This prevents charging of the sample surface under the electron beam.[11]

  • Imaging:

    • Place the coated stub into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Apply an appropriate accelerating voltage and magnify the image to visualize the surface and/or cross-section of the pellets. Capture images at various magnifications.

Visualizations

Experimental_Workflow cluster_prep Dispersion Preparation cluster_coating Fluidized Bed Coating cluster_analysis Characterization A 1. Prepare Anti-tacking Agent Suspension B 2. Add Plasticizer (Optional) A->B C 3. Incorporate Eudragit® NE 30 D B->C D 4. Final Volume Adjustment & Sieving C->D E 1. Pre-heat Pellets D->E F 2. Spray Coating Dispersion E->F G 3. Drying & Curing F->G H In-Vitro Dissolution Testing G->H I SEM Analysis G->I

Caption: Workflow for pellet coating with Eudragit® NE 30 D.

Coating_Parameters Key Parameter Relationships Formulation Coating Formulation Product Coated Pellet Characteristics Formulation->Product Film Thickness & Composition Process Process Parameters Process->Product Film Uniformity & Integrity Drug_Release Drug Release Profile Product->Drug_Release Determines

Caption: Relationship between formulation, process, and product attributes.

References

Eudragit Hydrogel Formulations for Topical Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of Eudragit-based hydrogels for topical drug delivery. Eudragit polymers, a family of polymethacrylates, offer versatility in designing drug delivery systems with controlled and targeted release profiles. Their pH-dependent solubility and biocompatibility make them excellent candidates for developing sophisticated topical therapies for conditions such as wound infections, eczema, and localized inflammation.

Introduction to Eudragit Polymers in Topical Formulations

Eudragit polymers are synthetic copolymers of methacrylic acid and its esters, widely utilized in the pharmaceutical industry for enteric coatings and controlled-release formulations.[1][2] In topical applications, these polymers can be formulated into hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[3][4] This property makes them ideal for maintaining a moist environment at the application site, which is beneficial for wound healing and drug permeation.[5][6]

The key advantage of certain Eudragit grades is their pH-sensitive nature, allowing for drug release to be triggered by the specific pH of the skin or a pathological condition.[7][8] For instance, Eudragit L100 dissolves at a pH above 6.0, which can be exploited for targeted delivery to inflamed tissues where the pH is often elevated.[5][8] Eudragit-containing hydrogels generally exhibit good skin adhesion without causing irritation, making them suitable for cutaneous delivery.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Eudragit hydrogel formulations, providing a comparative overview of their properties.

Table 1: Composition and Properties of Various Eudragit-Based Hydrogels

Hydrogel FormulationEudragit TypeCo-polymer(s)Cross-linkerKey FindingsReference(s)
Hydrogel AEudragit RSPO (7 wt%)PVP (12 wt%), PVA (27 wt%), PEG (27 wt%)PhysicalSustained protein release[3]
Hydrogel BEudragit RL100 (7 wt%)PVP (12 wt%), PVA (27 wt%), PEG (27 wt%)PhysicalBurst protein release[3]
Hydrogel CEudragit S100 (7 wt%)PVP (12 wt%), PVA (27 wt%), PEG (27 wt%)PhysicalBurst protein release, faster than D and E[3]
pHEMA/Eudragit L-100Eudragit L-100 (0.6-1.0 g)2-hydroxyethyl methacrylate (B99206) (HEMA)Ethylene glycol dimethacrylate (EGDMA)Swelling percentages between 20-40%[9]
ACEu Polymer HydrogelEudragit L100-Adipic acid dihydrazide (ADH)Suitable rheological properties for wound dressing[5][6]

Table 2: Drug Release Characteristics of Eudragit Hydrogels

DrugEudragit FormulationRelease ProfileKey Quantitative DataReference(s)
Bovine Serum Albumin (BSA)-FITCHydrogel A (Eudragit RSPO)Sustained Release-[3]
Bovine Serum Albumin (BSA)-FITCHydrogel C (Eudragit S100)Burst Release10-25% faster release than other water-soluble Eudragit hydrogels[3]
PiroxicamEudragit S100 nanoparticles in Carbopol 934 hydrogelSustained Release at pH 7.4Nanoparticle size: 25-40 nm; Encapsulation efficiency: 88%[7][10]
Fusidic AcidpHEMA/Eudragit L-100 hydrogelpH-responsive-[9][11]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Eudragit-based hydrogels for topical drug delivery.

Protocol for Preparation of a Physically Cross-linked Eudragit/PVA/PVP/PEG Hydrogel

This protocol is adapted from a method for preparing physically cross-linked hydrogel matrices by solvent casting.[3]

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer with hotplate

  • Casting molds (e.g., petri dishes)

  • Drying oven or vacuum desiccator

Procedure:

  • In a beaker, dissolve 12 g of PVP and 27 g of PVA in 100 mL of ultrapure water by heating to 90 °C and stirring for 2 hours.

  • Allow the solution to cool to room temperature (25 °C).

  • Add 27 g of PEG and 27 g of glycerol to the mixture and stir until a homogenous solution is formed.

  • In a separate beaker, dissolve 7 g of the selected Eudragit polymer in a minimal amount of the appropriate solvent (e.g., 2 mL of acetone for Eudragit RL100, or ethanol for RSPO and L100-55).

  • Add the Eudragit solution to the polymer mixture and stir thoroughly.

  • Pour the final hydrogel solution into casting molds.

  • Dry the cast films in an oven at a controlled temperature or in a vacuum desiccator until a flexible hydrogel film is formed.

Protocol for Preparation of a Chemically Cross-linked Eudragit L-100 Hydrogel for Wound Dressing

This protocol describes the synthesis of an adipic acid dihydrazide (ADH) cross-linked Eudragit L100-based polymer (ACEu polymer) for hydrogel formation.[5][6]

Materials:

  • Eudragit L100

  • Adipic acid dihydrazide (ADH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

Equipment:

  • Round bottom flask

  • Magnetic stirrer

  • Dialysis tubing

  • Lyophilizer

Procedure:

  • Dissolve Eudragit L100 in DMSO.

  • Add EDC and NHS to activate the carboxylic acid groups of Eudragit L100.

  • Add ADH to the activated Eudragit solution to initiate the cross-linking reaction.

  • Allow the reaction to proceed for a specified time under stirring.

  • Purify the resulting ACEu polymer by dialysis against water to remove unreacted reagents.

  • Lyophilize the purified polymer to obtain a dry powder.

  • To form the hydrogel, dissolve the ACEu polymer powder in PBS. The hydrogel will form as the polymer hydrates and swells.

Protocol for In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study using a Franz diffusion cell apparatus.

Materials:

  • Drug-loaded Eudragit hydrogel

  • Synthetic membrane (e.g., cellulose (B213188) acetate) or excised animal skin

  • Phosphate buffer solution (PBS) at a relevant pH (e.g., pH 5.5 for skin surface, pH 7.4 for physiological conditions)

  • Franz diffusion cells

  • Water bath with temperature control

  • Sampling syringes

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Mount the synthetic membrane or excised skin between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with PBS and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 1 °C to simulate skin surface temperature.

  • Place a precisely weighed amount of the drug-loaded hydrogel onto the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.

  • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug released per unit area over time.

Visualizations

The following diagrams illustrate the experimental workflows for Eudragit hydrogel formulation and characterization.

experimental_workflow_physical_hydrogel cluster_mixing Polymer Mixing cluster_eudragit Eudragit Preparation cluster_final Final Formulation pva PVA heat Heat (90°C) & Stir pva->heat pvp PVP pvp->heat water Water water->heat mix1 PVA/PVP Solution heat->mix1 mix2 PVA/PVP/PEG/Glycerol Mixture mix1->mix2 peg PEG peg->mix2 glycerol Glycerol glycerol->mix2 final_mix Final Hydrogel Solution mix2->final_mix eudragit Eudragit Polymer eudragit_sol Eudragit Solution eudragit->eudragit_sol solvent Solvent (Acetone/Ethanol) solvent->eudragit_sol eudragit_sol->final_mix casting Solvent Casting final_mix->casting drying Drying casting->drying hydrogel_film Hydrogel Film drying->hydrogel_film experimental_workflow_characterization cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation hydrogel Eudragit Hydrogel Formulation ftir FTIR Spectroscopy (Chemical Structure) hydrogel->ftir sem SEM Analysis (Morphology) hydrogel->sem dsc_tga DSC/TGA (Thermal Properties) hydrogel->dsc_tga swelling Swelling Studies (Water Uptake) hydrogel->swelling drug_release In Vitro Drug Release (Franz Diffusion Cell) hydrogel->drug_release permeation Ex Vivo Permeation (Skin Models) hydrogel->permeation biocompatibility Biocompatibility Assays (Cell Viability) hydrogel->biocompatibility adhesion Mucoadhesion Studies hydrogel->adhesion

References

Application Notes and Protocols: Electrospinning of Eudragit® Nanofibers for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrospinning is a versatile and widely utilized technique for fabricating nanofibrous scaffolds that mimic the native extracellular matrix (ECM), making it a promising approach for tissue engineering applications. Eudragit® polymers, a family of biocompatible and biodegradable polymethacrylates, have garnered significant attention in this field due to their tunable properties and established use in drug delivery systems.[1][2][3] These polymers can be electrospun into nanofibers to create scaffolds that support cell adhesion, proliferation, and differentiation, crucial for the regeneration of various tissues.[4][5][6][7] This document provides detailed application notes and protocols for the electrospinning of Eudragit® nanofibers for tissue engineering, summarizing key quantitative data and experimental methodologies.

Key Applications in Tissue Engineering

Eudragit®-based electrospun nanofibers have been explored for a range of tissue engineering applications, including:

  • Nerve Tissue Engineering: Aligned Eudragit® RS100 nanofiber scaffolds have demonstrated biocompatibility with Schwann cells, promoting cell alignment and proliferation, which is essential for nerve regeneration.[4][5]

  • Controlled Drug Delivery: The pH-sensitive nature of certain Eudragit® grades, such as Eudragit® S100 and L100, allows for the development of scaffolds that provide targeted and sustained release of therapeutic agents.[1][2][8][9] This is particularly useful for localized drug delivery to promote tissue regeneration and prevent inflammation.

  • Wound Dressing: The high surface-area-to-volume ratio of nanofibers makes them ideal for wound dressing applications, where they can absorb exudate and deliver antimicrobial or anti-inflammatory drugs.[4][10]

  • Bone Tissue Engineering: While less explored, the potential exists to incorporate bioactive molecules or inorganic phases into Eudragit® nanofibers to create composite scaffolds for bone regeneration.[6]

Experimental Protocols

Preparation of Eudragit® Solution

The first step in the electrospinning process is the preparation of a homogenous polymer solution.[6] The choice of solvent and polymer concentration is critical as it significantly influences the solution's viscosity and surface tension, which in turn affect the morphology of the resulting nanofibers.[11][12]

Materials:

  • Eudragit® polymer (e.g., Eudragit® RS100, S100, E PO)

  • Solvent system (e.g., ethanol, ethanol/water, ethanol/water/dimethylacetamide (DMAc))

  • Magnetic stirrer and stir bar

  • Beaker or vial

Protocol:

  • Weigh the desired amount of Eudragit® polymer powder.

  • Measure the appropriate volumes of the chosen solvents to create the desired solvent system.

  • Slowly add the Eudragit® powder to the solvent while stirring continuously with a magnetic stirrer.

  • Continue stirring at room temperature until the polymer is completely dissolved and a homogenous solution is formed. This may take several hours.[11]

  • Allow the solution to rest for at least one hour before electrospinning to remove any air bubbles.

Electrospinning Process

The electrospinning setup typically consists of a high-voltage power supply, a syringe pump, a syringe with a needle (spinneret), and a grounded collector.[6][13]

Equipment:

  • Electrospinning apparatus

  • Syringe (e.g., 5 mL or 10 mL) with a metal needle (e.g., 21-gauge)

  • Syringe pump

  • High-voltage DC power supply

  • Grounded collector (e.g., a flat metal plate covered with aluminum foil or a rotating mandrel for aligned fibers)

Protocol:

  • Load the prepared Eudragit® solution into the syringe and mount it on the syringe pump.

  • Position the needle tip at a fixed distance from the grounded collector.

  • Set the desired flow rate for the polymer solution using the syringe pump.

  • Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.

  • Apply a high voltage to the needle.

  • As the voltage increases, a Taylor cone will form at the tip of the needle, and a charged jet of the polymer solution will be ejected towards the collector.[13]

  • The solvent evaporates during the flight of the jet, resulting in the deposition of solid nanofibers on the collector.[6]

  • Continue the process until a nanofiber mat of the desired thickness is obtained.

  • After electrospinning, carefully remove the nanofiber mat from the collector and store it in a desiccator for further characterization.

Data Presentation: Electrospinning Parameters and Nanofiber Properties

The following tables summarize quantitative data from various studies on the electrospinning of Eudragit® nanofibers.

Table 1: Eudragit® Solution and Electrospinning Parameters

Eudragit® TypePolymer Concentration (% w/v)Solvent System (v/v/v)Applied Voltage (kV)Flow Rate (mL/h)Collector Distance (cm)Reference
Eudragit® S10012Ethanol/Water/DMAc (15/1/4)160.518[1]
Eudragit® E PO35Ethanol15-20117.5[11]
Eudragit® L10010, 15, 20, 25Ethanol150.5-[12]
Eudragit® S10010, 15, 20, 25Ethanol150.5-[12]

Table 2: Resulting Eudragit® Nanofiber Properties

Eudragit® TypeAverage Nanofiber Diameter (nm)Key FindingsReference
Eudragit® RS100Not specified, in nanometer regionBiocompatible with rat Schwann cells, supports cell alignment.[4][5]
Eudragit® S100 (Core-shell)740 ± 110Clear core-shell structure with a shell thickness of 65 nm.[8][9]
Eudragit® blend with CS-TPP99.91 - 216.42Fiber diameter decreased with increasing CS-TPP content.[4]
Eudragit® L100 & S100Increased with polymer concentrationNanofiber diameter increased significantly with increasing polymer concentration.[12]

Characterization of Eudragit® Nanofibers

A comprehensive characterization of the electrospun nanofibers is essential to ensure they possess the desired properties for tissue engineering applications.

1. Morphological Characterization:

  • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, fiber diameter, and pore size of the nanofiber scaffolds.[4][12]

2. Physicochemical Characterization:

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present in the nanofibers and to confirm that the chemical structure of the polymer is not altered during the electrospinning process.[4][5]

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the nanofibers, such as glass transition temperature and melting point.[14]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the nanofibers. Eudragit® nanofibers are often found to be in an amorphous form after electrospinning.[4][5]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the nanofibers.[14]

3. Biological Characterization:

  • Cell Culture Studies: To assess the biocompatibility of the nanofiber scaffolds by seeding them with relevant cell types (e.g., fibroblasts, osteoblasts, neurons).[4][5] Cell proliferation, adhesion, and morphology are typically evaluated using techniques such as MTT assay and fluorescence microscopy.

Visualizations

Experimental Workflow for Eudragit® Nanofiber Fabrication and Characterization

G cluster_prep Solution Preparation cluster_espin Electrospinning cluster_char Characterization cluster_app Tissue Engineering Application Eudragit Eudragit® Polymer Mixing Magnetic Stirring Eudragit->Mixing Solvent Solvent System Solvent->Mixing Syringe Syringe Pump Mixing->Syringe Collector Grounded Collector Syringe->Collector Taylor Cone Formation HVPS High Voltage HVPS->Syringe SEM SEM Collector->SEM FTIR FTIR Collector->FTIR CellCulture Cell Culture Collector->CellCulture Scaffold Functional Scaffold CellCulture->Scaffold

Caption: Workflow for Eudragit® Nanofiber Scaffolds.

Logical Relationship of Electrospinning Parameters and Nanofiber Properties

G cluster_params Process Parameters cluster_props Nanofiber Properties PolymerConc Polymer Concentration FiberDiameter Fiber Diameter PolymerConc->FiberDiameter Voltage Applied Voltage Morphology Morphology Voltage->Morphology FlowRate Flow Rate FlowRate->FiberDiameter Distance Collector Distance Distance->Morphology Porosity Porosity FiberDiameter->Porosity

Caption: Influence of Parameters on Nanofiber Properties.

References

Eudragit-Coated Liposomes: A Targeted Approach for Enhanced Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit-coated liposomes represent a sophisticated and promising drug delivery system for targeted cancer therapy. This technology leverages the biocompatibility and versatility of liposomes with the pH-responsive properties of Eudragit polymers to achieve site-specific drug release, particularly in the acidic tumor microenvironment or specific regions of the gastrointestinal tract, such as the colon for the treatment of colorectal cancer. This targeted approach aims to enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity and overcoming challenges like poor drug solubility and stability.

Liposomes, spherical vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drugs. However, conventional liposomes can be unstable in the physiological environment. Eudragit, a family of anionic polymethacrylate (B1205211) copolymers, provides a protective enteric coating that is resistant to the acidic conditions of the stomach but dissolves at higher pH levels found in the intestine and colon. This pH-dependent solubility is instrumental for oral drug delivery to treat cancers like colorectal cancer. Furthermore, the acidic microenvironment of solid tumors can also trigger the dissolution of certain Eudragit polymers, leading to localized drug release directly at the tumor site.

Recent research has demonstrated the potential of Eudragit-coated liposomes in delivering various chemotherapeutic agents, such as betulinic acid and doxorubicin, to cancer cells with improved efficacy.[1][2] These formulations have shown the ability to inhibit tumor growth, reduce cell migration, and even modulate the tumor immune microenvironment.[1][2]

Mechanism of Action: pH-Responsive Drug Release

The core principle behind the efficacy of Eudragit-coated liposomes in targeted cancer therapy lies in their pH-sensitive nature. Eudragit polymers, such as Eudragit S100, contain carboxylic acid groups that remain protonated and insoluble at low pH. This property protects the encapsulated drug from the harsh acidic environment of the stomach. As the liposomes transit to the higher pH of the intestines or encounter the acidic tumor microenvironment, the carboxylic acid groups deprotonate, causing the polymer to dissolve and release the encapsulated drug. This targeted release mechanism is crucial for maximizing the drug concentration at the site of action while minimizing exposure to healthy tissues.

Quantitative Data Summary

The following tables summarize the key physicochemical characteristics of Eudragit-coated liposomes from various studies, providing a comparative overview of their properties.

Table 1: Physicochemical Characterization of Eudragit S100-Coated Liposomes Loaded with Betulinic Acid

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
pH-BA-LP< 100Not ReportedNot Reported~90%Not Reported[1][2]
SCMB80.70 ± 0.78< 0.25NegativeNot Reported1%

pH-BA-LP: pH-responsive betulinic acid-loaded liposomes SCMB: Soy phosphatidylcholine-cholesterol liposomes with MEL-A and betulinic acid

Table 2: Physicochemical Characterization of Other Eudragit-Coated Nanoparticles for Cancer Therapy

FormulationDrugPolymerParticle Size (nm)Encapsulation Efficiency (%)Reference
DOX-DEEU NPsDoxorubicinDextran/Eudragit S-100~55~95%
Budesonide LiposomesBudesonideEudragit S100275>90%[3]

DOX-DEEU NPs: Doxorubicin-loaded dextran/Eudragit S-100 nanoparticles

Experimental Protocols

Protocol 1: Preparation of Eudragit S100-Coated Liposomes by Thin-Film Hydration and pH-Driven Method

This protocol describes the preparation of Eudragit S100-coated liposomes encapsulating a hydrophobic drug (e.g., betulinic acid).

Materials:

  • Phospholipids (e.g., Soy phosphatidylcholine)

  • Cholesterol

  • Anticancer drug (e.g., Betulinic acid)

  • Eudragit S100

  • Organic solvent (e.g., Chloroform, Methanol)

  • Phosphate buffered saline (PBS)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

  • Magnetic stirrer

Procedure:

Part A: Preparation of Drug-Loaded Liposomes (Thin-Film Hydration)

  • Dissolve the phospholipids, cholesterol, and the anticancer drug in a suitable organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized for the specific drug.[4][5]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the inner wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature.

  • To obtain small unilamellar vesicles (SUVs), sonicate the resulting liposomal suspension using a probe sonicator on ice.

  • Filter the liposome (B1194612) suspension through a 0.22 µm syringe filter to remove any large aggregates.

Part B: Coating of Liposomes with Eudragit S100 (pH-Driven Method)

  • Prepare a solution of Eudragit S100 in an alkaline buffer (e.g., PBS adjusted to pH 8.0 with NaOH).

  • Slowly add the prepared liposome suspension to the Eudragit S100 solution while stirring.

  • Adjust the pH of the mixture to a value below the pKa of Eudragit S100 (e.g., pH 4.0-5.0) by adding HCl dropwise. This will cause the Eudragit S100 to precipitate onto the surface of the liposomes.

  • Stir the suspension for a specified period to ensure complete coating.

  • Centrifuge the suspension to collect the Eudragit-coated liposomes.

  • Wash the pellet with a suitable buffer to remove any uncoated polymer and unincorporated drug.

  • Resuspend the final Eudragit-coated liposomes in a suitable buffer for further characterization and use.

Protocol 2: In Vitro Drug Release Study

This protocol evaluates the pH-responsive drug release from the Eudragit-coated liposomes.

Materials:

  • Eudragit-coated liposomes

  • Release media at different pH values (e.g., pH 1.2, 6.8, and 7.4 to simulate the gastrointestinal tract and tumor microenvironment)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a known amount of the Eudragit-coated liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a container with a known volume of release medium at a specific pH.

  • Place the container in a shaking incubator or water bath at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the Eudragit-coated liposomes against cancer cells.

Materials:

  • Cancer cell line (e.g., colorectal cancer cell line)

  • Cell culture medium and supplements

  • Eudragit-coated liposomes (with and without drug)

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, drug-loaded Eudragit-coated liposomes, and empty liposomes (as a control). Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Protocol 4: In Vivo Antitumor Efficacy Study

This protocol evaluates the in vivo antitumor activity of Eudragit-coated liposomes in a mouse model of cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor induction

  • Eudragit-coated liposomes (with and without drug)

  • Free drug solution

  • Saline solution (as a control)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Induce tumors in the mice by subcutaneously or orthotopically injecting a suspension of cancer cells.

  • Once the tumors reach a palpable size, randomly divide the mice into different treatment groups (e.g., saline control, free drug, empty liposomes, and drug-loaded Eudragit-coated liposomes).

  • Administer the respective treatments to the mice via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dosing schedule.

  • Monitor the tumor size by measuring the tumor dimensions with calipers at regular intervals. Calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Analyze the data to determine the effect of the different treatments on tumor growth and overall survival.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_preparation Liposome Preparation & Coating cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Lipid Film Hydration Lipid Film Hydration Drug Encapsulation Drug Encapsulation Eudragit Coating (pH-driven) Eudragit Coating (pH-driven) Purification Purification Particle Size & Zeta Potential Particle Size & Zeta Potential Purification->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Purification->Encapsulation Efficiency In Vitro Drug Release In Vitro Drug Release Purification->In Vitro Drug Release In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Purification->In Vitro Cytotoxicity (MTT Assay) In Vivo Antitumor Efficacy In Vivo Antitumor Efficacy In Vitro Cytotoxicity (MTT Assay)->In Vivo Antitumor Efficacy

Caption: Experimental workflow for the preparation and evaluation of Eudragit-coated liposomes.

Signaling_Pathway

Caption: Inhibition of Akt/TLR and NFAT signaling pathways by drug-loaded Eudragit liposomes.

References

Application Notes and Protocols for 3D Printing of Pharmaceutical Tablets Using Eudragit® Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of pharmaceutical tablets using Eudragit® polymers via Fused Deposition Modeling (FDM) 3D printing. This technology enables the development of personalized dosage forms with tailored drug release profiles, including taste-masking, immediate release, sustained release, and colon-targeted delivery.

Introduction to Eudragit® Polymers for 3D Printing

Eudragit® polymers are a versatile family of polymethacrylates widely used in the pharmaceutical industry for their thermoplastic properties and pH-dependent solubility, making them highly suitable for Hot-Melt Extrusion (HME) and FDM 3D printing.[1][2][3] By selecting specific Eudragit® grades or combinations, it is possible to precisely control the drug release characteristics of 3D printed tablets.[2][4]

Key Eudragit® Grades for 3D Printing:

Eudragit® GradePolymer TypeKey Properties and Applications in 3D Printing
Eudragit® E PO Cationic copolymer of dimethylaminoethyl methacrylate (B99206), butyl methacrylate, and methyl methacrylate (2:1:1)Soluble in acidic media up to pH 5.[2][5] Used for taste-masking of bitter drugs and immediate-release formulations in the stomach.[2][6]
Eudragit® RL & RS Cationic copolymers of ethyl acrylate (B77674), methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groupsInsoluble with pH-independent swelling.[7] Used for sustained-release formulations. The ratio of RL (high permeability) to RS (low permeability) can be adjusted to modulate the drug release rate.[7][8]
Eudragit® L100-55 Anionic copolymer of methacrylic acid and ethyl acrylate (1:1)Insoluble in acidic media, dissolves at pH > 5.5.[2] Used for enteric coating and protecting acid-labile drugs from the gastric environment, with drug release in the upper intestine.[2][9]
Eudragit® L100 & S100 Anionic copolymers of methacrylic acid and methyl methacrylate (1:1 for L100, 1:2 for S100)L100 dissolves at pH > 6.0 and S100 at pH > 7.0.[10] Used in combination or alone for colon-targeted drug delivery.[9][11]

Experimental Workflow for 3D Printing of Eudragit®-based Tablets

The fabrication of pharmaceutical tablets using Eudragit® polymers and FDM 3D printing typically involves a two-step process: Hot-Melt Extrusion (HME) to prepare the drug-loaded filament, followed by the 3D printing of the tablets.

G cluster_0 Hot-Melt Extrusion (HME) cluster_1 Fused Deposition Modeling (FDM) 3D Printing A API + Eudragit® Polymer + Plasticizer Blending B Feeding into HME A->B C Melting and Mixing in Extruder B->C D Extrusion through Die C->D E Cooling and Solidification D->E F Filament Production (1.75 mm) E->F I Filament Feeding into 3D Printer F->I Drug-loaded Filament G CAD Design of Tablet H Slicing and G-code Generation G->H J Layer-by-Layer Deposition H->J Printing Instructions I->J K 3D Printed Tablet J->K

Workflow for HME-FDM 3D Printing of Tablets.

Experimental Protocols

Protocol for Preparation of Drug-Loaded Eudragit® Filaments via HME

This protocol describes the general procedure for preparing drug-loaded Eudragit® filaments suitable for FDM 3D printing.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Eudragit® polymer powder (e.g., E PO, L100-55, RL/RS)

  • Plasticizer (e.g., triethyl citrate (B86180) (TEC), polyethylene (B3416737) glycol (PEG))

  • Hot-Melt Extruder with a 1.75 mm die

  • Blender/Vortex mixer

  • Filament roller/winder

Procedure:

  • Pre-blending: Accurately weigh the API, Eudragit® polymer, and plasticizer. Combine the powders in a plastic bag or container and mix thoroughly for 10-15 minutes until a homogenous blend is achieved.

  • Extruder Setup: Set the temperature profile of the HME zones. The temperature should be above the glass transition temperature (Tg) of the polymer but below the degradation temperature of the API and polymer.

  • Extrusion: Feed the powder blend into the extruder at a constant rate. The molten polymer-drug mixture is then extruded through the 1.75 mm die.

  • Filament Collection: The extruded filament is cooled by air and collected on a filament winder.

  • Quality Control: Measure the diameter of the filament at multiple points to ensure it is within the acceptable range for the 3D printer (typically 1.75 ± 0.05 mm).

Representative HME Parameters:

Eudragit® GradeDrug ExamplePlasticizerTemperature Profile (°C)Screw Speed (rpm)Reference
Eudragit® E POEnalapril Maleate-7050[12]
Eudragit® E POCaffeine Citrate-120-14025[6]
Eudragit® L100-55Mesalamine-130-15050[13]
Eudragit® RSTicagrelorTriethyl Citrate130-14050[14]
Protocol for FDM 3D Printing of Eudragit® Tablets

This protocol outlines the steps for printing tablets from the prepared drug-loaded filaments.

Materials and Equipment:

  • Drug-loaded Eudragit® filament

  • FDM 3D Printer

  • Computer with CAD and slicing software

Procedure:

  • Tablet Design: Design the desired tablet geometry (e.g., cylinder, torus) using CAD software. The dimensions can be adjusted to achieve the target dose.

  • Slicing: Import the CAD file into a slicing software. Set the printing parameters such as layer height, infill density, printing speed, and nozzle temperature. Generate the G-code file.

  • Printer Setup: Load the drug-loaded filament into the 3D printer. Set the nozzle and build plate temperatures according to the polymer being used.

  • Printing: Transfer the G-code to the printer and initiate the printing process.

  • Tablet Retrieval: Once printing is complete, allow the tablet and build plate to cool before carefully removing the printed tablet.

Representative FDM 3D Printing Parameters:

Eudragit® GradeNozzle Temperature (°C)Bed Temperature (°C)Printing Speed (mm/s)Layer Height (mm)Infill (%)Reference
Eudragit® E PO13560900.2100[15]
Eudragit® E PO1803530--[12]
Eudragit® L100-55180-2005020-600.2100[13]
Eudragit® RS19050200.2100[14]
Protocol for In Vitro Dissolution Testing

This protocol describes a typical dissolution testing method for evaluating the drug release from 3D printed Eudragit® tablets.

Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • UV-Vis Spectrophotometer or HPLC

  • Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)

Procedure:

  • Media Preparation: Prepare the required dissolution media with specific pH values to simulate the gastrointestinal tract (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine).

  • Apparatus Setup: Set the dissolution apparatus to the specified temperature (37 ± 0.5 °C) and paddle speed (e.g., 50 rpm).

  • Dissolution Test: Place a single 3D printed tablet in each dissolution vessel.

  • Sampling: Withdraw samples of the dissolution medium at predetermined time intervals. Replace the withdrawn volume with fresh, pre-warmed media.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

pH-Dependent Dissolution for Colon-Targeted Formulations: A sequential pH change in the dissolution media can be employed to simulate the transit through the GI tract (e.g., 2 hours at pH 1.2, followed by a change to pH 6.8, and then to pH 7.4).[16][17]

Characterization of 3D Printed Tablets

Mechanical Properties

The mechanical strength of 3D printed tablets is crucial for handling and transportation.

Representative Mechanical Properties of 3D Printed Eudragit® Tablets:

Eudragit® GradeTestResultReference
Eudragit® E POHardness79–138 N[18]
Eudragit® E POFriability< 1%[18]
Eudragit® RSHardness40-50 kg (approx. 392-490 N)[14]
Eudragit® RSFriabilityMeets USP requirements[14]
Drug Release Profiles

The drug release profile is determined by the Eudragit® polymer used and the tablet's design (e.g., infill density).

Representative Drug Release Data:

Eudragit® GradeDrugRelease ProfileKey FindingReference
Eudragit® E PO Caffeine CitrateImmediate Release / Taste-Masking< 0.25 mg/mL released in 1 min in simulated saliva (pH 6.8); >80% release in 1 hour in gastric medium.[6][19][6][19]
Eudragit® RL/RS TheophyllineSustained ReleaseRelease can be modulated by varying the RL to RS ratio.[11]
Eudragit® L100-55/S100 MesalamineDelayed/Colon-Targeted ReleaseMinimal drug release in the upper GI tract (~5% in the first 5 hours), with sustained release in the colon.[9][13][9][13]

Logical Relationships in pH-Dependent Drug Release

The pH-dependent solubility of different Eudragit® polymers is the key to achieving targeted drug delivery.

G cluster_0 Gastrointestinal Tract pH Gradient cluster_1 Eudragit® Polymer Dissolution & Drug Release Stomach Stomach (pH 1.2-3.0) Small_Intestine Small Intestine (pH 5.5-6.8) Colon Colon (pH 7.0-7.4) E_PO Eudragit® E PO E_PO->Stomach Dissolves L100_55 Eudragit® L100-55 L100_55->Small_Intestine Dissolves (pH > 5.5) L100 Eudragit® L100 L100->Small_Intestine Dissolves (pH > 6.0) S100 Eudragit® S100 S100->Colon Dissolves (pH > 7.0)

pH-Dependent Dissolution of Eudragit® Polymers.

Conclusion

The combination of Eudragit® polymers with HME and FDM 3D printing offers a powerful platform for the development of customized pharmaceutical tablets. By carefully selecting the Eudragit® grade and optimizing the formulation and printing parameters, researchers can achieve a wide range of drug release profiles to meet specific therapeutic needs. These application notes and protocols provide a foundation for scientists and drug development professionals to explore this innovative technology for personalized medicine.

References

Application Notes and Protocols for In Vitro Drug Release Testing of Eudragit® Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for conducting in vitro drug release testing of pharmaceutical formulations incorporating Eudragit® polymers. The protocols cover both enteric (delayed-release) and sustained-release formulations, offering a comprehensive guide for dissolution testing and analysis.

Introduction to Eudragit® Polymers and In Vitro Release Testing

Eudragit® polymers are a versatile family of acrylic and methacrylic acid copolymers widely used in the pharmaceutical industry for controlled drug release.[1] Their varying pH-dependent and independent solubility characteristics allow for targeted drug delivery to specific regions of the gastrointestinal (GI) tract.[1][2] In vitro drug release testing is a critical quality control measure and a tool in formulation development to ensure product performance and batch-to-batch consistency. This testing simulates the physiological conditions of the GI tract to predict the in vivo behavior of the drug product.

The selection of the appropriate Eudragit® polymer is crucial for achieving the desired release profile:

  • Enteric Formulations (Delayed Release): These formulations are designed to protect acid-labile drugs from the gastric environment and release the drug in the higher pH of the small intestine or colon.[1][2] Commonly used polymers include Eudragit® L 100-55 (dissolves above pH 5.5), Eudragit® L 100 (dissolves above pH 6.0), and Eudragit® S 100 (dissolves above pH 7.0).[2][3]

  • Sustained-Release Formulations: These formulations are designed to release the drug over an extended period to maintain therapeutic levels and reduce dosing frequency.[1][4] Eudragit® RL (highly permeable) and Eudragit® RS (low permeability) polymers are often used, sometimes in combination, to achieve a desired diffusion-controlled release rate.[4] Eudragit® NE/NM polymers are neutral and provide pH-independent sustained release.[4][5]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of Enteric-Coated Eudragit® Formulations

This protocol is designed to assess the acid resistance of the enteric coating and the subsequent drug release in a simulated intestinal fluid.

Objective: To determine the in vitro drug release profile of an enteric-coated dosage form in a two-stage dissolution test (acid stage followed by buffer stage).

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)[6][7]

  • Dissolution Vessels (1000 mL)[8]

  • Water bath with temperature control (37 ± 0.5 °C)[8]

  • Syringes and filters (e.g., 0.45 µm PVDF or Nylon)

  • UV/VIS Spectrophotometer or HPLC system for drug quantification[9][10][11]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Dissolution Media:

Procedure:

  • Apparatus Setup:

    • Set up the USP Apparatus 2.

    • Fill the dissolution vessels with 750 mL of 0.1 N HCl.

    • Equilibrate the medium to 37 ± 0.5 °C.[8]

    • Set the paddle speed to 50 or 100 rpm.[6][15]

  • Acid Stage (Simulated Gastric Fluid):

    • Place one dosage form into each vessel.

    • Start the dissolution test and run for 2 hours.

    • At the end of 2 hours, withdraw a sample (e.g., 10 mL) from each vessel to test for premature drug release. Filter the samples immediately.

  • Buffer Stage (Simulated Intestinal Fluid):

    • After 2 hours, add 250 mL of a pre-equilibrated 0.2 M solution of tribasic sodium phosphate to each vessel to adjust the pH to 6.8. Alternatively, the dosage form can be transferred to a new vessel containing 900 mL of pH 6.8 phosphate buffer.[13]

    • Continue the dissolution test for the specified duration (e.g., up to 24 hours for colon-targeted formulations).[12]

    • Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes, and then hourly).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter all samples immediately after collection.

  • Sample Analysis:

    • Analyze the filtered samples for drug content using a validated analytical method (UV/VIS spectrophotometry or HPLC).[9][10][11]

    • Construct a drug release profile by plotting the cumulative percentage of drug released versus time.

Acceptance Criteria (General Example):

  • Acid Stage: Not more than 10% of the labeled drug content is released after 2 hours in 0.1 N HCl.

  • Buffer Stage: Not less than 80% of the labeled drug content is released within a specified time (e.g., 45 minutes) in pH 6.8 buffer.

Protocol 2: In Vitro Dissolution Testing of Sustained-Release Eudragit® Matrix Formulations

This protocol is suitable for evaluating the prolonged-release characteristics of matrix tablets or other dosage forms formulated with Eudragit® RL, RS, or NE/NM polymers.

Objective: To determine the rate and extent of drug release from a sustained-release dosage form over an extended period.

Materials and Equipment:

  • Same as Protocol 1.

  • Dissolution Medium: Typically, a buffered solution at a physiologically relevant pH (e.g., pH 6.8 or 7.4 phosphate buffer) is used throughout the test.[7][12] For some applications, a pH gradient may be used to simulate transit through the GI tract.

Procedure:

  • Apparatus Setup:

    • Set up the USP Apparatus 2.

    • Fill the dissolution vessels with 900 mL of the selected dissolution medium (e.g., pH 6.8 phosphate buffer).

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Set the paddle speed (typically 50 or 100 rpm).

  • Dissolution Testing:

    • Place one dosage form into each vessel.

    • Start the dissolution test and run for the specified duration (e.g., 8, 12, or 24 hours).[6][7][12]

    • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter all samples immediately after collection.

  • Sample Analysis:

    • Analyze the filtered samples for drug content using a validated analytical method.

    • Construct a drug release profile by plotting the cumulative percentage of drug released versus time.

    • The release kinetics can be further analyzed using various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[6][7]

Data Presentation

Quantitative data from in vitro release studies should be summarized in tables to facilitate comparison between different formulations.

Table 1: Example Drug Release Data for Enteric-Coated Tablets

Time (hours)pH of MediumFormulation A (% Release)Formulation B (% Release)
11.22.1 ± 0.53.5 ± 0.8
21.25.8 ± 1.17.2 ± 1.5
2.256.825.4 ± 2.335.1 ± 3.1
2.56.860.7 ± 4.575.8 ± 5.2
36.892.3 ± 3.898.6 ± 2.9
46.899.1 ± 2.1100.2 ± 1.8

Data are presented as mean ± standard deviation (n=6).

Table 2: Example Drug Release Data for Sustained-Release Matrix Tablets

Time (hours)Formulation C (Eudragit® RS) (% Release)Formulation D (Eudragit® RL/RS 1:1) (% Release)
110.5 ± 1.825.3 ± 2.5
218.2 ± 2.140.1 ± 3.1
430.6 ± 3.565.7 ± 4.2
642.1 ± 4.080.4 ± 4.8
855.8 ± 4.992.6 ± 3.9
1270.3 ± 5.698.9 ± 2.7
2491.5 ± 6.2100.5 ± 1.9

Data are presented as mean ± standard deviation (n=6). Dissolution medium: pH 6.8 phosphate buffer.

Visualization of Experimental Workflows

Diagram 1: Workflow for In Vitro Dissolution Testing of Enteric-Coated Formulations

G cluster_acid Acid Stage (2 hours) cluster_buffer Buffer Stage cluster_analysis Analysis A Prepare 0.1 N HCl Medium B Equilibrate to 37°C A->B C Add Dosage Form B->C D Run Dissolution at 50/100 rpm C->D E Sample at 2 hours D->E F Adjust pH to 6.8 E->F pH Adjustment G Continue Dissolution F->G H Sample at Predefined Intervals G->H I Filter Samples H->I J Quantify Drug (UV/HPLC) I->J K Plot Release Profile J->K

Caption: Workflow for two-stage dissolution testing.

Diagram 2: Workflow for In Vitro Dissolution Testing of Sustained-Release Formulations

G cluster_dissolution Dissolution Stage cluster_analysis Analysis A Prepare Buffer Medium (e.g., pH 6.8) B Equilibrate to 37°C A->B C Add Dosage Form B->C D Run Dissolution for Extended Period (e.g., 24h) C->D E Sample at Predefined Intervals D->E F Filter Samples E->F G Quantify Drug (UV/HPLC) F->G H Plot Release Profile G->H I Kinetic Model Fitting H->I

Caption: Workflow for sustained-release dissolution testing.

Conclusion

The selection of appropriate in vitro drug release testing methods is paramount for the successful development and quality control of Eudragit®-based formulations. The protocols and guidelines presented here provide a robust framework for researchers and scientists. Adherence to these standardized methods will ensure reliable and reproducible data, facilitating the development of safe and effective drug delivery systems. It is essential to validate all analytical methods and ensure that the dissolution test conditions are appropriate for the specific formulation and its intended therapeutic application.

References

Application Notes and Protocols for Scale-Up of Eudragit® Coating Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the critical considerations required when scaling up Eudragit® coating processes from laboratory to pilot and production scales. Adherence to these principles and protocols will aid in maintaining coating quality, ensuring batch-to-batch consistency, and achieving the desired drug release profiles.

Introduction to Eudragit® Coating and Scale-Up

Eudragit® polymers are a versatile family of acrylic and methacrylic acid copolymers widely used in the pharmaceutical industry for film coating of solid dosage forms.[1] They offer a range of functionalities, including enteric protection, sustained release, and taste masking.[2] Scaling up a Eudragit® coating process is a complex undertaking that involves more than simply proportionally increasing batch size and equipment capacity. It requires a thorough understanding of the critical process parameters (CPPs) and their impact on the critical quality attributes (CQAs) of the coated product.[3] A systematic approach, often guided by Quality by Design (QbD) principles, is essential for a successful and efficient scale-up.

Key Considerations for Scale-Up

Successful scale-up of Eudragit® coating processes hinges on maintaining geometric, kinematic, and dynamic similarity between scales. Several key parameters must be carefully considered and adjusted.

2.1. Equipment and Geometric Similarity:

While maintaining exact geometric similarity is often not feasible, understanding the differences in equipment design (e.g., pan shape, baffle design, spray gun placement) between scales is crucial. The goal is to ensure comparable tablet movement and exposure to the spray zone.

2.2. Thermodynamic Considerations:

The drying process is a critical component of film coating. The balance between the spray rate and the drying efficiency must be maintained across scales. The product temperature is a crucial control parameter that needs to be closely monitored.[3]

2.3. Spray Process and Droplet Characteristics:

The atomization of the coating suspension and the resulting droplet size and velocity significantly impact coating uniformity and efficiency. These parameters are influenced by the spray gun design, nozzle size, atomizing air pressure, and the properties of the coating suspension.

Quantitative Data for Scale-Up

The following tables provide a summary of typical process parameters for Eudragit® aqueous coating at different scales. It is important to note that these are representative values and the optimal parameters for a specific product and process must be determined experimentally.

Table 1: Key Process Parameters for Eudragit® Aqueous Coating Scale-Up

ParameterLaboratory Scale (e.g., 1-5 kg)Pilot Scale (e.g., 20-100 kg)Production Scale (e.g., >200 kg)
Pan Diameter (cm) 30 - 6060 - 120> 120
Pan Speed (rpm) 10 - 255 - 152 - 8
Inlet Air Temperature (°C) 40 - 6050 - 7060 - 80
Inlet Airflow (m³/h) 100 - 500500 - 2000> 2000
Spray Rate ( g/min ) 5 - 3050 - 200> 200
Atomizing Air Pressure (bar) 1.0 - 2.51.5 - 3.52.0 - 4.0
Pattern Air Pressure (bar) 1.0 - 2.01.5 - 2.52.0 - 3.0
Nozzle-to-Bed Distance (cm) 10 - 2015 - 3020 - 40
Number of Spray Guns 11 - 3> 3

Table 2: Eudragit® Aqueous Dispersion Formulation Parameters

ComponentConcentration (% w/w of dispersion)
Eudragit® Polymer (e.g., L 30 D-55)20 - 30
Plasticizer (e.g., Triethyl Citrate)10 - 25 (of polymer weight)
Anti-tacking Agent (e.g., Talc, GMS)20 - 50 (of polymer weight)
Pigment/OpacifierAs required
Waterq.s. to 100%

Experimental Protocols

4.1. Protocol for Dissolution Testing of Enteric-Coated Tablets

Objective: To assess the acid resistance and subsequent drug release of Eudragit® enteric-coated tablets.

Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket).

Media:

  • Acid Stage: 0.1 N HCl (pH 1.2)

  • Buffer Stage: pH 6.8 Phosphate Buffer

Procedure:

  • Place 750 mL of 0.1 N HCl in each dissolution vessel and allow the medium to equilibrate to 37 ± 0.5 °C.

  • Place one tablet in each vessel and start the apparatus at the specified rotation speed (typically 50 or 75 rpm).

  • Operate for 2 hours in the acid medium.

  • After 2 hours, withdraw a sample from the acid stage for analysis of any premature drug release.

  • Raise the paddles or baskets. Add 250 mL of 0.2 M tribasic sodium phosphate, previously equilibrated to 37 ± 0.5 °C, to each vessel. This will adjust the pH to 6.8. Alternatively, the tablets can be transferred to vessels containing 1000 mL of pH 6.8 buffer.

  • Continue the dissolution in the buffer stage for the specified time (e.g., 45 or 60 minutes for immediate-release enteric-coated products).

  • Withdraw samples at predetermined time points from the buffer stage.

  • Filter the samples promptly and analyze for drug content using a validated analytical method (e.g., HPLC).

Acceptance Criteria:

  • Acid Stage: Not more than 10% of the labeled amount of the active ingredient is dissolved.

  • Buffer Stage: Not less than 80% (Q) of the labeled amount of the active ingredient is dissolved within the specified time.

4.2. Protocol for Coating Uniformity Testing by HPLC

Objective: To determine the uniformity of the Eudragit® coating on individual tablets or pellets.

Principle: The content of a marker substance in the coating (e.g., the active pharmaceutical ingredient if it is in the coating, a specific excipient, or the polymer itself) is determined for a number of individual dosage units.

Procedure:

  • Sample Preparation:

    • Randomly select a representative sample of coated tablets or pellets (e.g., 10-30 units) from the batch.

    • For each individual unit, accurately weigh it.

    • Mechanically remove the coating from the core. This can be done by carefully scraping, or by washing with a suitable solvent that dissolves the coating but not the core.

    • Collect the coating material and dissolve it in a known volume of a suitable solvent to create a sample solution.

    • The core can also be analyzed to ensure no significant amount of the marker substance has migrated.

  • Standard Preparation:

    • Prepare a standard solution of the marker substance of known concentration in the same solvent as the sample solution.

  • HPLC Analysis:

    • Set up an HPLC system with a suitable column and mobile phase for the analysis of the marker substance.

    • Inject the standard solution to establish a calibration curve or a single-point calibration.

    • Inject each of the sample solutions.

    • Record the peak area of the marker substance for each injection.

  • Calculation:

    • Calculate the amount of the marker substance in the coating of each individual unit using the calibration data.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) of the coating content across all tested units.

Acceptance Criteria: The RSD of the coating content should be within a pre-defined limit (e.g., ≤ 6.0%).

Visualization of Scale-Up Workflow and Logic

Scale_Up_Workflow cluster_Lab Laboratory Scale cluster_Pilot Pilot Scale cluster_Prod Production Scale lab_dev Formulation & Process Development lab_opt Process Optimization (DoE) lab_dev->lab_opt pilot_scaleup Initial Scale-Up & Parameter Adjustment lab_opt->pilot_scaleup Technology Transfer pilot_val Process Validation & CQA Confirmation pilot_scaleup->pilot_val prod_scaleup Full-Scale Manufacturing pilot_val->prod_scaleup Technology Transfer prod_monitoring Routine Monitoring & Process Control prod_scaleup->prod_monitoring

Caption: A high-level workflow for the scale-up of Eudragit® coating processes.

logical_relationships cluster_cpp Examples of CPPs cluster_cma Examples of CMAs cluster_cqa Examples of CQAs cpp Critical Process Parameters (CPPs) cqa Critical Quality Attributes (CQAs) cpp->cqa Impact inlet_temp Inlet Air Temperature spray_rate Spray Rate atom_pressure Atomizing Air Pressure cma Critical Material Attributes (CMAs) cma->cqa Impact polymer_visc Polymer Viscosity solid_content Solid Content dissolution Dissolution Profile uniformity Coating Uniformity appearance Appearance

Caption: The logical relationship between process parameters, material attributes, and product quality.

Troubleshooting Common Coating Defects During Scale-Up

Table 3: Troubleshooting Guide for Eudragit® Coating Defects

DefectPotential Causes During Scale-UpRecommended Solutions
Sticking/Picking - Inadequate drying (spray rate too high for airflow) - Low product temperature - Insufficient anti-tacking agent- Decrease spray rate - Increase inlet air temperature or airflow - Increase pan speed - Optimize anti-tacking agent concentration
Twinning - High spray rate leading to overwetting - Inappropriate tablet shape (flat surfaces) - Low pan speed- Reduce spray rate - Increase pan speed to promote tablet tumbling - Re-evaluate tablet design for future products
Orange Peel/Roughness - High viscosity of coating suspension - Poor atomization (low atomizing air pressure) - Spray drying (droplets dry before reaching tablet surface)- Decrease solid content or viscosity of the suspension - Increase atomizing air pressure - Reduce nozzle-to-bed distance - Decrease inlet air temperature

References

Troubleshooting & Optimization

How to prevent cracking in Eudragit film coatings

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for Eudragit® film coatings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the film coating process, with a specific focus on preventing film cracking.

Troubleshooting Guide: Film Cracking

Issue: The Eudragit® film coating on my tablets is cracking or splitting, especially around the edges or crown.

Cracking occurs when the internal stress of the film exceeds its tensile strength.[1] This can be caused by a variety of factors related to the formulation, the substrate (tablet core), and the coating process parameters. Below is a step-by-step guide to identify and resolve the root cause of film cracking.

Step 1: Evaluate the Coating Formulation

The flexibility and mechanical strength of the Eudragit® film are primarily determined by the formulation. An imbalance in the components is a frequent cause of cracking.

FAQ 1: How does the plasticizer concentration affect film cracking?

  • Answer: Inadequate plasticization is a primary cause of brittle films that are prone to cracking.[2][3] Plasticizers are added to Eudragit® formulations to decrease the glass transition temperature (Tg), which increases the flexibility and elongation of the film.[2][4] Eudragit® polymers without plasticizers are often brittle.[2][3]

  • Troubleshooting:

    • Increase Plasticizer Concentration: If the film is brittle, an incremental increase in the plasticizer level is recommended. The optimal concentration depends on the specific Eudragit® polymer and the plasticizer being used.

    • Select an Appropriate Plasticizer: The choice of plasticizer is crucial. Common plasticizers for Eudragit® include Triethyl Citrate (TEC), Dibutyl Phthalate (DBP), and Polyethylene Glycols (PEGs).[2][5] Their effectiveness can vary; for instance, at a 10% level, PEG 400 has been shown to be more effective than TEC in increasing film flexibility for Eudragit® RL.[6]

FAQ 2: Can the type of Eudragit® polymer contribute to cracking?

  • Answer: Yes, different Eudragit® grades have varying mechanical properties.[7] Higher molecular weight polymers can sometimes lead to increased internal stress.[1] For example, films made from Eudragit® L100 tend to be stiffer and more brittle than those made from Eudragit® S100 due to a higher ratio of methacrylic acid to methyl methacrylate (B99206).[8]

  • Troubleshooting:

    • Polymer Blends: Consider using blends of different Eudragit® polymers to achieve the desired flexibility and drug release profile.[1]

    • Consult Polymer Specifications: Review the technical specifications for your Eudragit® grade to ensure its mechanical properties are suitable for your application and tablet core properties.

FAQ 3: What is the role of pigments and other solid components?

  • Answer: High concentrations of pigments or other insoluble fillers can increase the internal stress of the film and reduce its flexibility, potentially leading to cracking.

  • Troubleshooting:

    • Optimize Pigment Level: Reduce the concentration of pigments and fillers to the minimum required to achieve the desired opacity or color.

    • Particle Size: Ensure that the solid components have a fine and uniform particle size to minimize disruption to the film structure.

Table 1: Recommended Starting Concentrations for Plasticizers in Eudragit® Formulations

PlasticizerEudragit® TypeRecommended Starting Concentration (% of Polymer Weight)Notes
Triethyl Citrate (TEC)Enteric Grades (L, S)10 - 25%A common and effective plasticizer for enteric polymers.
Dibutyl Phthalate (DBP)Sustained Release (RS, RL)10 - 20%Provides good flexibility to ammonio methacrylate copolymers.[2]
Polyethylene Glycol (PEG)Various10 - 20%Lower molecular weight PEGs (e.g., PEG 400) are effective.[9]

Note: These are starting recommendations. Optimization is necessary for each specific formulation.

Step 2: Assess the Tablet Core Properties

The substrate plays a critical role in the integrity of the film coating.[10]

FAQ 4: How does tablet core hardness influence film cracking?

  • Answer: Soft or friable tablet cores can lead to cracking.[11] If the core is too soft, it may not be able to withstand the mechanical stress of the coating process. Furthermore, dimensional changes in the core after compaction (elastic recovery) or due to swelling from moisture or heat can stress the applied film, causing it to crack.[12]

  • Troubleshooting:

    • Increase Core Hardness: Adjust the tablet formulation or compression force to achieve a harder, less friable core. A typical hardness range is between 50-100 N.[11]

    • Allow for Relaxation: Allow tablets to relax for a sufficient period after compression and before coating to minimize post-compaction dimensional changes.

FAQ 5: Can the shape of the tablet affect the coating?

  • Answer: Yes, sharp edges or deep debossing on tablets create areas of high stress where the coating is thinner and more susceptible to cracking.[13]

  • Troubleshooting:

    • Optimize Tablet Design: Use tablets with a rounded or convex shape and avoid deep or intricate debossing to ensure a more uniform coating thickness.

Step 3: Optimize Coating Process Parameters

The conditions under which the coating is applied are critical for forming a uniform, stress-free film.[13]

FAQ 6: How do drying conditions contribute to film cracking?

  • Answer: Excessively high drying temperatures or a high spray rate can cause the film to dry too quickly.[11][13] This rapid drying can lock in internal stresses, leading to cracks as the film shrinks and ages.

  • Troubleshooting:

    • Reduce Inlet Air Temperature: Lower the inlet air temperature to allow for a slower, more uniform drying process. A typical range is 35-50°C.[11]

    • Decrease Spray Rate: A lower spray rate prevents overwetting of the tablet bed and allows sufficient time for the polymer droplets to coalesce properly before drying.[13]

FAQ 7: What is the effect of atomizing air pressure?

  • Answer: The atomizing air pressure affects the droplet size of the coating spray. If the pressure is too high, it can lead to spray drying, where the droplets dry before reaching the tablet surface, resulting in a rough and weak film. If it's too low, large droplets can cause overwetting and sticking.

  • Troubleshooting:

    • Optimize Atomizing Air Pressure: Adjust the pressure to achieve a fine, consistent mist without causing premature drying.

Table 2: Troubleshooting Guide for Process Parameters

ParameterProblemRecommended Action
Inlet Air Temperature Too High (Rapid Drying)Decrease temperature to allow for slower film formation.[11]
Spray Rate Too High (Overwetting)Decrease spray rate to prevent tablet sticking and allow proper coalescence.[13]
Atomizing Air Pressure Too High (Spray Drying)Reduce pressure to avoid premature drying of droplets.
Pan Speed Too LowIncrease pan speed to ensure uniform mixing and coating distribution.[13]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting cracking in Eudragit® film coatings.

G Start Cracking Observed in Eudragit® Film Coating Formulation Step 1: Evaluate Coating Formulation Start->Formulation Plasticizer Is Plasticizer Level Adequate? (10-25%) Formulation->Plasticizer Polymer Is Polymer Grade Appropriate? Plasticizer->Polymer  Yes IncreasePlasticizer Increase Plasticizer Concentration Plasticizer->IncreasePlasticizer No ChangePolymer Consider Polymer Blend or Alternative Grade Polymer->ChangePolymer No Core Step 2: Assess Tablet Core Properties Polymer->Core  Yes IncreasePlasticizer->Formulation ChangePolymer->Formulation Hardness Is Core Hardness Sufficient? Core->Hardness Shape Is Tablet Shape Optimal? Hardness->Shape  Yes IncreaseHardness Increase Compression Force / Adjust Formulation Hardness->IncreaseHardness No ModifyShape Recommend Rounded Edges / Shallower Debossing Shape->ModifyShape No Process Step 3: Optimize Coating Process Shape->Process  Yes IncreaseHardness->Core ModifyShape->Core Drying Are Drying Conditions (Temp/Spray Rate) Optimal? Process->Drying AdjustProcess Reduce Inlet Temp & Decrease Spray Rate Drying->AdjustProcess No Curing Consider Post-Coating Curing Step Drying->Curing  Yes AdjustProcess->Process End Cracking Resolved Curing->End

Caption: A step-by-step workflow for diagnosing and resolving film cracking issues.

Experimental Protocols

Protocol 1: Determination of Film Mechanical Properties (Tensile Strength and Elongation)

This protocol is essential for quantifying the effects of formulation changes on the film's flexibility and resistance to cracking.

Objective: To measure the tensile strength and percentage elongation of free films.

Materials:

  • Eudragit® coating suspension

  • Casting plate (e.g., Teflon-coated glass)

  • Drying oven

  • Tensile testing instrument (e.g., texture analyzer with tensile grips)

  • Micrometer

Methodology:

  • Film Casting: Prepare the Eudragit® coating suspension as per your formulation. Pour a defined volume onto a clean, level casting plate. Spread evenly to achieve a uniform thickness.

  • Drying: Dry the cast film in an oven at a controlled temperature (e.g., 40-60°C) until all solvent has evaporated and a constant weight is achieved.

  • Film Preparation: Carefully peel the dried film from the plate. Using a die cutter, cut dumbbell-shaped specimens from areas free of air bubbles or imperfections.

  • Thickness Measurement: Measure the thickness of each specimen at three points within the gauge length using a micrometer. Calculate the average thickness.

  • Tensile Testing:

    • Mount a specimen into the tensile grips of the texture analyzer.

    • Apply a constant rate of extension (e.g., 1 mm/s) until the film breaks.

    • Record the force (load) and elongation data.

  • Calculation:

    • Tensile Strength (MPa): (Force at break) / (Original cross-sectional area)

    • Percentage Elongation (%): ((Increase in length at break) / (Original gauge length)) * 100

  • Analysis: Compare the results. A higher percentage elongation and adequate tensile strength indicate a more flexible and less crack-prone film.[6]

G cluster_formulation Formulation Variables cluster_properties Film Mechanical Properties cluster_outcome Coating Integrity Plasticizer Plasticizer (Type, Conc.) Elongation Increased Elongation (Flexibility) Plasticizer->Elongation Polymer Eudragit® Polymer (Type, MW) Tensile Optimized Tensile Strength Polymer->Tensile Pigment Pigment/Filler (Conc.) Pigment->Tensile (High conc. reduces) Outcome Reduced Cracking Risk Elongation->Outcome Tensile->Outcome

Caption: Relationship between formulation variables and film integrity.

References

Technical Support Center: Optimizing Plasticizer Concentration for Eudragit® RS Films

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of plasticizer concentration for Eudragit® RS films.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and characterization of Eudragit® RS films.

Issue 1: Film is brittle and cracks easily.

Cause: Insufficient plasticizer concentration. Eudragit® RS polymers are inherently brittle and require the addition of a plasticizer to improve flexibility.[1][2] Without adequate plasticization, the intermolecular forces between the polymer chains are too strong, leading to a rigid film that is prone to cracking.[1][2]

Solution:

  • Increase Plasticizer Concentration: Gradually increase the concentration of the plasticizer in your formulation. Common plasticizers for Eudragit® RS include Triethyl Citrate (TEC), Polyethylene Glycol (PEG) 400, and Dibutyl Phthalate (DBP).[1][3][4] Concentrations are typically calculated as a weight percentage of the polymer.

  • Select a More Efficient Plasticizer: Different plasticizers have varying efficiencies. For instance, PEG 400 has been shown to be a more effective plasticizer for Eudragit® RL (a similar polymer) than TEC at the same concentration, leading to a greater decrease in tensile strength and elastic modulus.[5]

  • Ensure Proper Mixing: Ensure the plasticizer is homogenously distributed within the polymer solution by stirring for an adequate amount of time, such as 15 minutes, using a magnetic stirrer.[3]

Issue 2: Film is too soft, tacky, or sticky.

Cause: Excessive plasticizer concentration. An overabundance of plasticizer molecules can excessively weaken the intermolecular forces between polymer chains, resulting in a soft, tacky film with poor mechanical strength.

Solution:

  • Decrease Plasticizer Concentration: Systematically reduce the amount of plasticizer in your formulation.

  • Optimize Curing/Drying Conditions: Ensure the solvent has been fully evaporated during the drying process. Residual solvent can act as a plasticizer, contributing to tackiness. A typical drying process involves incubation at 40°C for 48 hours in an oven.[3] Storing the films in a desiccator post-drying can also be beneficial.[1]

Issue 3: Inconsistent or undesirable drug release profile.

Cause: The type and concentration of the plasticizer can significantly impact the drug release characteristics of the film. Plasticizers can alter the glass transition temperature (Tg) and permeability of the film.[3][4][6]

Solution:

  • Adjust Plasticizer Concentration: The drug release rate can be modulated by altering the plasticizer concentration. For example, with Eudragit® RS 30 D coated pellets, increasing the TEC concentration from 10% to 30% can lead to a more stabilized, slower drug release profile.[7] Conversely, for hot-melt extrudates, increasing the TEC level has been shown to increase the release rates of highly water-soluble drugs.[8]

  • Change the Plasticizer Type: Different plasticizers can lead to different release profiles. For instance, formulations with PEG 6000 have shown a higher drug release than those with TEC after 24 hours.[6]

  • Consider Drug-Plasticizer Interactions: The drug itself can act as a plasticizer.[9][10][11] For example, Metoprolol (B1676517) free base is a more potent plasticizer for Eudragit® RS than its tartrate salt, leading to higher film permeability and faster drug release.[10]

Issue 4: Poor film formation or appearance (e.g., opaqueness, surface defects).

Cause: This can be due to a variety of factors including improper solvent selection, inadequate mixing, or issues with the drying process.

Solution:

  • Optimize the Solvent System: Eudragit® RS 100 is often dissolved in a mixture of isopropyl alcohol and acetone (B3395972) (e.g., 1:1 ratio).[1] Ensure the polymer is fully dissolved before casting.

  • Control Solvent Evaporation: Rapid solvent evaporation can lead to surface defects. A controlled drying process, such as 48 hours at 40°C, is recommended.[3]

  • Evaluate Plasticizer-Polymer Compatibility: Ensure the chosen plasticizer is compatible with the Eudragit® RS polymer and the solvent system.

Frequently Asked Questions (FAQs)

Q1: What are common plasticizers used with Eudragit® RS and what are their typical concentration ranges?

A1: Common plasticizers for Eudragit® RS include Triethyl Citrate (TEC), Polyethylene Glycol (PEG) 400, Dibutyl Phthalate (DBP), and Dibutyl Sebacate (DBS).[1][3][12] The concentration is typically in the range of 5% to 30% w/w based on the polymer weight.[3][4][7] For example, studies have investigated TEC and PEG 400 at concentrations of 5%, 10%, and 20%.[3][4]

Q2: How does plasticizer concentration affect the mechanical properties of Eudragit® RS films?

A2: The addition of a plasticizer generally increases the flexibility and elongation of the film while decreasing its tensile strength and elastic modulus.[1][2] This is because plasticizers weaken the intermolecular attractions between polymer chains.[1][2]

Q3: How does the plasticizer affect the glass transition temperature (Tg) of Eudragit® RS films?

A3: Increasing the plasticizer concentration lowers the glass transition temperature (Tg) of Eudragit® RS films.[3] This is due to the increased mobility of the polymer chains.[3] For example, Eudragit® RS films with 20% PEG 400 have a Tg around body temperature, which can be useful for creating thermo-responsive drug delivery systems.[3]

Q4: Can the drug itself act as a plasticizer?

A4: Yes, some active pharmaceutical ingredients (APIs) can act as plasticizers for Eudragit® RS films.[9][10][11] For instance, ibuprofen (B1674241) and metoprolol have been shown to plasticize Eudragit® RS, which can significantly affect the film's mechanical properties and drug release profile.[9][10]

Data Summary

Table 1: Effect of Plasticizer Type and Concentration on the Glass Transition Temperature (Tg) of Eudragit® RS Films
PlasticizerConcentration (% w/w)Glass Transition Temperature (Tg) (°C)
None0%Not Reported
TEC5%Similar to 5% PEG 400
TEC10%Similar to 10% PEG 400
TEC20%Not Detected
PEG 4005%Similar to 5% TEC
PEG 40010%Similar to 10% TEC
PEG 40020%~ Body Temperature

Data synthesized from a study on the thermo-responsive properties of Eudragit® RS films.[3]

Table 2: Influence of Plasticizer Type on Drug Release from Eudragit® RS 30 D Coated Pellets after 24 hours
PlasticizerDrug Release (%)
TEC68.01 ± 1.04
PEG 600098.35 ± 2.35

Data from a study on Diclofenac Sodium pellets.[6]

Experimental Protocols

Preparation of Eudragit® RS Films (Solvent Casting Method)
  • Dissolve Eudragit® RS in a suitable solvent, such as 96% ethanol (B145695) or a 1:1 mixture of isopropyl alcohol and acetone, to achieve a specific polymer concentration (e.g., 12% w/v).[1][3]

  • Add the desired plasticizer (e.g., TEC or PEG 400) at a predetermined concentration (e.g., 5%, 10%, or 20% based on the total weight of the polymer).[3]

  • Stir the solution for at least 15 minutes using a magnetic stirrer to ensure homogeneity.[3]

  • Pour the polymer solution onto a non-stick surface, such as a Teflon plate.[3]

  • Incubate the cast films in an oven at a controlled temperature (e.g., 40°C) for a sufficient duration (e.g., 48 hours) to allow for complete solvent evaporation.[3]

  • Once dried, carefully peel the films and store them in a desiccator over silica (B1680970) gel at room temperature until further characterization.[3]

Characterization of Mechanical Properties
  • Cut the prepared films into standardized shapes and sizes for testing.

  • Use a texture analyzer or a material testing machine to measure the mechanical properties.

  • Obtain stress-strain curves for each film sample.

  • From the stress-strain curves, calculate key parameters such as tensile strength, percent elongation, and elastic modulus.[5]

In-Vitro Drug Permeation Studies
  • Prepare a solution of the model drug in a suitable buffer (e.g., phosphate-buffered saline pH 7.4).[3]

  • Mount the prepared Eudragit® RS film in a diffusion cell (e.g., a side-by-side diffusion cell) separating the donor and receptor compartments.[3]

  • Fill the donor compartment with the drug solution and the receptor compartment with the drug-free buffer.

  • Maintain the temperature of the diffusion cell, for example, using a water jacket.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with fresh buffer.

  • Analyze the drug concentration in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

TroubleshootingWorkflow Troubleshooting Eudragit RS Film Properties start Identify Film Issue brittle Film is Brittle/ Cracks Easily start->brittle tacky Film is Tacky/ Too Soft start->tacky release Incorrect Drug Release Profile start->release inc_plast Increase Plasticizer Concentration brittle->inc_plast change_plast Change Plasticizer Type brittle->change_plast dec_plast Decrease Plasticizer Concentration tacky->dec_plast opt_drying Optimize Drying/ Curing Process tacky->opt_drying release->change_plast adj_plast_conc Adjust Plasticizer Concentration release->adj_plast_conc consider_drug Consider Drug as a Plasticizer release->consider_drug end Optimized Film inc_plast->end change_plast->end dec_plast->end opt_drying->end adj_plast_conc->end consider_drug->end

Caption: Troubleshooting workflow for common Eudragit® RS film issues.

ExperimentalWorkflow Eudragit RS Film Preparation and Evaluation Workflow cluster_prep Film Preparation cluster_eval Film Evaluation cluster_analysis Data Analysis dissolve 1. Dissolve Eudragit RS and Plasticizer cast 2. Cast Solution onto Plate dissolve->cast dry 3. Dry Film in Oven cast->dry store 4. Store in Desiccator dry->store mechanical A. Mechanical Property Testing store->mechanical permeation B. Drug Permeation Studies store->permeation thermal C. Thermal Analysis (DSC) store->thermal analyze Analyze Data and Optimize Formulation mechanical->analyze permeation->analyze thermal->analyze analyze->dissolve Re-formulate if needed

Caption: General workflow for preparing and evaluating Eudragit® RS films.

References

Troubleshooting Eudragit agglomeration during spray drying

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Eudragit® agglomeration during spray drying. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions regarding Eudragit® agglomeration during the spray drying process.

Q1: What are the common signs of agglomeration when spray drying Eudragit®?

A1: Agglomeration during the spray drying of Eudragit® can manifest in several ways. The most common sign is the formation of high-aspect-ratio filaments or "strings" instead of discrete, spherical particles.[1] This can lead to poor powder flowability, low bulk density, and reduced process yield (often below 50%).[2] You may also observe larger, fused particles or irregular agglomerates in your collected powder.

Q2: What are the primary causes of Eudragit® agglomeration and filament formation?

A2: The primary cause of filament formation is related to the rapid skinning of the droplets during the drying process relative to the atomization time.[3] Key factors that contribute to this phenomenon and general agglomeration include:

  • High Inlet Temperature: Elevated inlet temperatures can cause rapid solvent evaporation and the formation of a rigid polymer skin on the droplet surface before it has fully formed into a sphere.[1][2]

  • High Polymer Concentration: Higher concentrations of Eudragit® in the spray solution lead to faster skin formation.[1][2]

  • Solvent Properties: The volatility of the solvent plays a crucial role. Highly volatile solvents can accelerate drying and skinning.

  • Low Atomization Pressure: Insufficient atomization pressure can result in larger initial droplets, which are more prone to incomplete drying and filament formation.[2]

  • High Feed Rate: A high feed rate can lead to insufficient drying time for each droplet, increasing the likelihood of sticky collisions and agglomeration.[4]

Q3: How can I prevent or minimize Eudragit® agglomeration during my spray drying experiment?

A3: To mitigate agglomeration, you need to carefully control the spray drying process parameters. Here are some key strategies:

  • Optimize Inlet Temperature: Lowering the inlet temperature can slow down the drying rate, allowing more time for droplet formation before a rigid skin develops.[1][2]

  • Adjust Polymer Concentration: Reducing the solids loading in your spray solution can help prevent premature skinning.[1][2]

  • Increase Atomization Pressure: Higher atomization pressure leads to smaller droplets, which dry more efficiently and are less likely to form filaments.[2]

  • Control Feed Rate: A lower feed rate ensures that each droplet has adequate residence time in the drying chamber for complete solvent evaporation.[4]

  • Select an Appropriate Solvent System: The choice of solvent can significantly impact the drying process. A less volatile solvent may be beneficial. For instance, mixtures of ethanol (B145695)/water or methanol/water have been successfully used.[4][5]

Q4: I am observing significant product loss and low yield. Could this be related to agglomeration?

A4: Yes, agglomeration is a major contributor to low process yields. Filamentous and agglomerated particles can adhere to the walls of the drying chamber and the cyclone, leading to significant product loss. Batches with substantial filament formation have been reported to have yields below 50%.[2] By addressing the root causes of agglomeration, you can often improve your product recovery.

Data Presentation: Recommended Spray Drying Parameters

The following tables summarize suggested starting parameters for spray drying different Eudragit® polymers. These are starting points and may require further optimization based on your specific formulation and equipment.

Table 1: Recommended Process Parameters for Eudragit® L100

ParameterRecommended RangeRationale
Inlet Temperature (°C) 80 - 140Lower temperatures reduce the risk of filament formation.[2][3]
Polymer Concentration (wt%) 2 - 7Lower concentrations minimize premature droplet skinning.[2][3]
Atomization Pressure (psi) > 30Higher pressure promotes the formation of smaller droplets.[3]
Solvent System Methanol, Ethanol/WaterThese solvents have been shown to be effective for spray drying Eudragit® L100.

Table 2: Recommended Process Parameters for Eudragit® RS

ParameterRecommended Value/RangeRationale
Inlet Temperature (°C) 70 - 100Higher temperatures can lead to reduced particle size and recovery.[4][5]
Feed Rate (ml/min) 0.5 - 2Low feed rates generally result in better particle morphology.[4][5]
Polymer Concentration (% w/w) 12.5 - 20Polymer concentration affects both the morphology and dimensions of the microparticles.[4][5]
Aspirator Rate (m³/hr) 28A lower flow of drying air is preferable for optimal morphology.[4][5]
Solvent System Acetonitrile, Ethanol/Water (9.5:0.5 v/v), Methanol/Water (9.5:0.5 v/v)The choice of solvent can influence the final particle morphology.[4][5]

Table 3: Recommended Process Parameters for Eudragit® E PO

ParameterRecommended Value/RangeRationale
Outlet Temperature (°C) ~ 55Maintaining a consistent outlet temperature is crucial for reproducible results.
Polymer Concentration (% w/w) 3.6Higher concentrations can lead to deposition at the nozzle tip.
Feed Rate (ml/min) 4This flow rate has been shown to provide consistent results in a lab-scale spray dryer.
Solvent System 50:50 (w/w) Water:EthanolThis solvent system has been used to successfully dissolve and spray dry Eudragit® E PO.

Experimental Protocols

Protocol 1: Preparation of Eudragit® RS Spray Solution

  • Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water (e.g., 9.5:0.5 v/v) is a common choice.

  • Polymer Dissolution: Weigh the desired amount of Eudragit® RS powder to achieve the target concentration (e.g., 12.5% w/w).

  • Mixing: Gradually add the Eudragit® RS powder to the solvent while stirring continuously with a magnetic stirrer.

  • Complete Dissolution: Continue stirring at room temperature until the polymer is completely dissolved, resulting in a clear solution.

  • API Addition (if applicable): If you are encapsulating an active pharmaceutical ingredient (API), add the desired amount to the polymer solution and stir until fully dissolved or homogeneously suspended.

  • Filtration (Optional): To remove any undissolved particles, you can filter the solution through an appropriate filter before spray drying.

Protocol 2: General Spray Drying Procedure for Eudragit®

  • Equipment Setup:

    • Assemble the spray dryer (e.g., Büchi B-290 Mini Spray Dryer) according to the manufacturer's instructions.

    • Install the appropriate nozzle (e.g., two-fluid nozzle).

    • Ensure the drying chamber, cyclone, and collection vessel are clean and dry.

  • Parameter Setting:

    • Set the inlet temperature to the desired value (refer to the tables above for starting points).

    • Set the aspirator rate to control the airflow through the system.

    • Set the atomizing gas flow rate or pressure.

  • System Equilibration:

    • Start the aspirator and the heater.

    • Allow the system to reach a stable inlet temperature.

  • Feed Introduction:

    • Pump the prepared Eudragit® solution through the nozzle at the desired feed rate.

  • Drying and Collection:

    • The atomized droplets will dry in the chamber, and the solid particles will be separated from the gas stream in the cyclone.

    • The dried powder will be collected in the collection vessel.

  • Shutdown:

    • Once all the feed solution has been sprayed, continue to run the aspirator for a few minutes to ensure all the product is collected.

    • Turn off the heater and allow the system to cool down before disassembling and collecting the final product.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting Eudragit® agglomeration.

Agglomeration_Troubleshooting_Workflow start Start: Agglomeration Observed check_temp Check Inlet Temperature start->check_temp high_temp Is Temperature Too High? check_temp->high_temp reduce_temp Action: Reduce Inlet Temperature high_temp->reduce_temp Yes check_conc Check Polymer Concentration high_temp->check_conc No reduce_temp->check_conc high_conc Is Concentration Too High? check_conc->high_conc reduce_conc Action: Reduce Polymer Concentration high_conc->reduce_conc Yes check_atom Check Atomization Pressure high_conc->check_atom No reduce_conc->check_atom low_atom Is Pressure Too Low? check_atom->low_atom increase_atom Action: Increase Atomization Pressure low_atom->increase_atom Yes check_feed Check Feed Rate low_atom->check_feed No increase_atom->check_feed high_feed Is Feed Rate Too High? check_feed->high_feed reduce_feed Action: Reduce Feed Rate high_feed->reduce_feed Yes end End: Agglomeration Minimized high_feed->end No reduce_feed->end

Caption: Troubleshooting workflow for Eudragit® agglomeration.

Parameter_Relationships inlet_temp Inlet Temperature agglomeration Agglomeration Risk inlet_temp->agglomeration Increases poly_conc Polymer Concentration poly_conc->agglomeration Increases atom_press Atomization Pressure atom_press->agglomeration Decreases feed_rate Feed Rate feed_rate->agglomeration Increases

Caption: Key parameter relationships influencing agglomeration.

References

Improving drug entrapment efficiency in Eudragit nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eudragit® nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving drug entrapment efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of drug-loaded Eudragit® nanoparticles.

Question: Why is my drug entrapment efficiency (EE%) consistently low?

Answer:

Low drug entrapment efficiency is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Drug Solubility: Ensure your drug is soluble in the chosen organic solvent but poorly soluble in the aqueous phase for methods like nanoprecipitation. For emulsion-based methods, the drug should be soluble in the dispersed phase.

  • Polymer-Drug Interaction: The lack of favorable interactions between the drug and the Eudragit® polymer can lead to poor encapsulation. Consider the physicochemical properties of both your drug (e.g., hydrophobicity, charge) and the specific Eudragit® polymer grade.[1] Acidic compounds, for instance, may have a higher affinity for certain Eudragit® polymers, leading to better entrapment.[1]

  • Method Selection: The chosen nanoparticle preparation method significantly impacts EE%. For instance, the nanoprecipitation method is generally suited for encapsulating hydrophobic drugs, though it has been adapted for some hydrophilic molecules.[2]

Troubleshooting Steps:

  • Optimize the Drug-to-Polymer Ratio: Increasing the relative amount of the polymer to the drug often leads to higher entrapment efficiency.[2][3] A higher polymer concentration can create a more compact matrix, better enclosing the drug.[2]

  • Adjust Polymer Concentration: Increasing the polymer concentration in the organic phase can increase the viscosity, which may slow down the diffusion of the drug into the aqueous phase, thereby improving entrapment.[1][4]

  • Vary the Solvent and Anti-Solvent System: The choice of organic solvent and its miscibility with the anti-solvent (typically water) is crucial. The solvent should be a good solvent for both the drug and the polymer.[2]

  • Control the Mixing/Stirring Rate: The speed of adding the organic phase to the aqueous phase and the stirring rate of the aqueous phase can influence nanoparticle formation and drug encapsulation. Slower addition and optimized stirring can be beneficial.

  • Evaluate Different Eudragit® Grades: Eudragit® polymers are available in various grades with different properties (e.g., cationic, anionic, neutral, pH-dependent solubility).[5][6] Selecting a grade with physicochemical properties compatible with your drug can enhance entrapment.

Question: I'm observing a high initial burst release of my drug. How can I control this?

Answer:

A high initial burst release is often due to the drug being adsorbed onto the surface of the nanoparticles rather than being entrapped within the polymer matrix.[2]

Troubleshooting Steps:

  • Increase Polymer Concentration: A higher polymer-to-drug ratio can lead to a more dense and compact nanoparticle structure, which can reduce the amount of surface-adsorbed drug and slow down its initial release.[2]

  • Washing the Nanoparticles: After preparation, washing the nanoparticle suspension (e.g., through centrifugation and resuspension) can help remove unencapsulated and surface-adsorbed drug.

  • Optimize Formulation Parameters: Factors such as the type of stabilizer used and the solvent evaporation rate can influence the surface properties of the nanoparticles and, consequently, the burst release.

  • Consider a Core-Shell Structure: For more advanced control, techniques to create a core-shell nanoparticle, where the drug is concentrated in the core and surrounded by a polymer shell, can significantly reduce burst release.

Frequently Asked Questions (FAQs)

Q1: Which Eudragit® polymer should I choose for my specific drug?

The choice of Eudragit® polymer depends on the physicochemical properties of your drug and the desired release profile. Eudragit® polymers are copolymers of acrylic and methacrylic acid and their esters.[7] They come in various grades with different properties:

  • Cationic Eudragit® (e.g., Eudragit® RL, RS): These polymers have quaternary ammonium (B1175870) groups, giving them a positive charge.[8] They are suitable for mucoadhesive formulations and for interacting with negatively charged drugs.[1][7]

  • Anionic Eudragit® (e.g., Eudragit® L, S): These are soluble at higher pH values, making them ideal for enteric coating and colon-targeted delivery.[5][7]

  • Neutral Eudragit® (e.g., Eudragit® NE, NM): These have pH-independent solubility and are often used for sustained-release applications.[5]

Q2: What is the most common method to prepare Eudragit® nanoparticles with high entrapment efficiency?

Nanoprecipitation (also known as solvent displacement) and emulsion solvent evaporation are two of the most widely used and effective methods.[2][9]

  • Nanoprecipitation: This method is simple and involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the nanoparticles to precipitate.[1][2] It is often preferred for its simplicity and efficiency in encapsulating hydrophobic drugs.[2]

  • Emulsion Solvent Evaporation: This technique involves forming an oil-in-water (o/w) emulsion. The polymer and drug are dissolved in a water-immiscible organic solvent (the oil phase), which is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is then evaporated, leading to the formation of nanoparticles.[9]

Q3: How can I accurately measure the drug entrapment efficiency?

The most common approach is the indirect method.[10] This involves separating the nanoparticles from the aqueous medium containing the free, unentrapped drug.[10] The amount of free drug in the supernatant is then quantified, and the entrapped drug is calculated by subtracting the free drug amount from the total initial drug amount.[10]

Separation Methods:

  • Ultracentrifugation: A widely used method to pellet the nanoparticles.[1][11]

  • Ultrafiltration: An efficient method that uses a membrane to separate the nanoparticles from the free drug.[12]

  • Gel Permeation Chromatography: Separates nanoparticles from the free drug based on size.[11][12]

Quantification Methods:

  • UV-Vis Spectrophotometry: A straightforward method if the drug has a chromophore and other formulation components do not interfere with its absorbance.[10]

  • High-Performance Liquid Chromatography (HPLC): A more sensitive and specific method for quantifying the drug concentration.[10]

The formula for calculating entrapment efficiency is: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100.[11]

Data on Factors Affecting Entrapment Efficiency

The following tables summarize quantitative data from various studies on the effect of formulation parameters on drug entrapment efficiency in Eudragit® nanoparticles.

Table 1: Effect of Polymer-to-Drug Ratio on Entrapment Efficiency (Nanoprecipitation Method)

Eudragit® GradeDrugPolymer:Drug RatioEntrapment Efficiency (%)Particle Size (nm)Reference
Eudragit® RL 100Rivastigmine Hydrogen Tartrate4:138.40 ± 8.94118[2][3]
Eudragit® RL 100Rivastigmine Hydrogen Tartrate7:1-139[2][3]
Eudragit® RL 100Rivastigmine Hydrogen Tartrate10:162.00 ± 2.78154[2][3]
Eudragit® RL 100Ketotifen (B1218977) Fumarate (B1241708)7.5:193.95182[13]
Eudragit® RL 100Ketotifen Fumarate10:194.32143[13]
Eudragit® RL 100Ketotifen Fumarate15:195.23117[13]

Table 2: Effect of Preparation Method on Entrapment Efficiency

Eudragit® GradeDrugPreparation MethodEntrapment Efficiency (%)Particle Size (D50, nm)Reference
Eudragit® S1005-Aminosalicylic AcidSolvent Evaporation9985[14][15]
Eudragit® S1005-Aminosalicylic AcidSupercritical Fluid Extraction of Emulsions84165[14][15]

Experimental Protocols

Protocol 1: Nanoprecipitation Method for Eudragit® Nanoparticle Preparation

This protocol is adapted from a method used for preparing Rivastigmine hydrogen tartrate-loaded Eudragit® RL 100 nanoparticles.[2]

Materials:

  • Eudragit® RL 100

  • Drug

  • Acetone (Organic Solvent)

  • Water (Aqueous Phase/Anti-solvent)

  • Poloxamer 407 (Stabilizer)

Procedure:

  • Prepare the Organic Phase: Dissolve a specific amount of Eudragit® RL 100 in acetone. Separately, dissolve the drug in a suitable solvent (in this case, the drug was dissolved in water, and this aqueous solution was added to the polymer's organic solution).[2]

  • Prepare the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 2% w/v Poloxamer 407).[2]

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under magnetic stirring at a constant speed (e.g., 500 rpm).[2]

  • Solvent Evaporation: Continue stirring the resulting suspension at room temperature for a defined period (e.g., 2 hours) to allow for the complete evaporation of the organic solvent.[2]

  • Nanoparticle Recovery: The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) for storage and characterization.

Protocol 2: Emulsion Solvent Evaporation Method for Eudragit® Nanoparticle Preparation

This is a general protocol for the emulsion solvent evaporation method.

Materials:

  • Eudragit® Polymer

  • Drug

  • Water-immiscible Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous Phase (typically water)

  • Emulsifying Agent (e.g., Polyvinyl alcohol - PVA)

Procedure:

  • Prepare the Organic Phase (Dispersed Phase): Dissolve the Eudragit® polymer and the drug in a water-immiscible organic solvent.

  • Prepare the Aqueous Phase (Continuous Phase): Prepare an aqueous solution of the emulsifying agent.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature to evaporate the organic solvent. As the solvent evaporates, the polymer precipitates, forming nanoparticles.[9]

  • Nanoparticle Recovery: The nanoparticles can be collected by centrifugation, washed to remove excess emulsifier and unencapsulated drug, and then resuspended or lyophilized.

Protocol 3: Determination of Drug Entrapment Efficiency by Indirect Method

This protocol outlines the steps for determining EE% using ultracentrifugation and UV-Vis spectrophotometry.[10]

Materials and Equipment:

  • Drug-loaded nanoparticle suspension

  • Ultracentrifuge

  • UV-Vis Spectrophotometer

  • Appropriate solvent for diluting the supernatant

Procedure:

  • Separation of Nanoparticles: Transfer a known volume of the nanoparticle suspension into a centrifuge tube and centrifuge at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.[1]

  • Collection of Supernatant: Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantification of Free Drug:

    • Prepare a standard calibration curve of the drug using the UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

    • Measure the absorbance of the collected supernatant. If necessary, dilute the supernatant with a suitable solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Determine the concentration of the free drug in the supernatant using the calibration curve.

  • Calculation of Entrapment Efficiency:

    • Calculate the total amount of free drug in the initial volume of the suspension.

    • Use the following formula to calculate the entrapment efficiency: EE (%) = [(Total initial drug amount - Amount of free drug in supernatant) / Total initial drug amount] x 100

Visualizations

Workflow_Nanoprecipitation cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_final Final Product Organic_Phase Dissolve Drug & Eudragit in Organic Solvent Mixing Add Organic Phase to Aqueous Phase with Stirring Organic_Phase->Mixing Aqueous_Phase Prepare Aqueous Solution with Stabilizer Aqueous_Phase->Mixing Evaporation Evaporate Organic Solvent Mixing->Evaporation Suspension Nanoparticle Suspension Evaporation->Suspension

Caption: Workflow for Eudragit® nanoparticle preparation by the nanoprecipitation method.

Troubleshooting_EE Start Low Entrapment Efficiency Q1 Is Drug:Polymer Ratio Optimized? Start->Q1 A1_No Increase Polymer in Ratio Q1->A1_No No Q2 Is Polymer Type Compatible with Drug? Q1->Q2 Yes A1_Yes Increase Polymer Concentration A2_Yes Optimize Process Parameters (e.g., Stirring) A1_Yes->A2_Yes A1_No->Q2 Q2->A1_Yes Yes A2_No Select Different Eudragit® Grade Q2->A2_No No End Improved EE% A2_Yes->End A2_No->End

Caption: Logical workflow for troubleshooting low drug entrapment efficiency.

References

Technical Support Center: Overcoming Dose Dumping from Eudragit® Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudragit® matrix tablets. The information provided is intended to assist in overcoming the challenge of alcohol-induced dose dumping (AIDD).

Frequently Asked Questions (FAQs)

Q1: What is alcohol-induced dose dumping (AIDD) in the context of Eudragit® matrix tablets?

A1: Alcohol-induced dose dumping is the rapid and unintended release of a large portion of the active pharmaceutical ingredient (API) from a modified-release dosage form, such as a Eudragit® matrix tablet, in the presence of ethanol (B145695).[1][2][3] This premature release can lead to a sudden increase in drug concentration in the bloodstream, potentially causing adverse effects or toxicity, especially for drugs with a narrow therapeutic index.[4] The ethanol can alter the integrity of the polymer matrix, leading to a loss of the controlled-release properties.

Q2: Which Eudragit® polymers are more susceptible to alcohol-induced dose dumping?

A2: The susceptibility of a Eudragit® polymer to AIDD depends on its physicochemical properties, particularly its solubility in hydroalcoholic media. Generally, polymers that are more soluble in ethanol are more likely to experience dose dumping. For instance, some Eudragit® grades may soften or dissolve more readily in the presence of alcohol, leading to a faster drug release. The specific grade of Eudragit® (e.g., RL, RS, NE) and the overall formulation composition will significantly influence the risk of AIDD. Eudragit® RS and RL grades are copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groups. Eudragit® RL is more permeable than Eudragit® RS. The selection of the appropriate polymer grade is a critical step in mitigating the risk of dose dumping.

Q3: What are the regulatory expectations for in-vitro testing of alcohol-induced dose dumping?

A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific recommendations for in-vitro AIDD studies.[4][5] Key expectations include:

  • Dissolution Media: Testing should be conducted in dissolution media with varying ethanol concentrations, typically 0%, 5%, 20%, and 40% (v/v) in 0.1 N HCl, to simulate the absence of alcohol and the consumption of different alcoholic beverages.[4][5]

  • Test Duration: The dissolution study is typically conducted for at least 2 hours to mimic the gastric emptying time.[4]

  • Apparatus: Standard dissolution apparatus like USP Apparatus 1 (basket) or 2 (paddle) are commonly used.

  • Comparison: The drug release profiles in the presence of alcohol are compared to the release profile in an alcohol-free medium. A significant increase in drug release in the presence of alcohol is indicative of potential dose dumping.

Troubleshooting Guide

Problem: My Eudragit® matrix tablet formulation shows significant dose dumping in 40% ethanol during in-vitro testing.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Eudragit® Polymer Grade The selected Eudragit® polymer may have high solubility in ethanol. Consider using a less soluble grade or a combination of polymers to increase the matrix's resistance to alcohol. For instance, incorporating a higher proportion of a less permeable polymer like Eudragit® RS PO can enhance the structural integrity of the matrix in the presence of alcohol.
Insufficient Polymer Concentration A low polymer concentration may result in a weak matrix that is easily compromised by ethanol. Increasing the polymer content can create a more robust and tortuous matrix, thereby retarding drug release even in hydroalcoholic media.
High Porosity of the Tablet Matrix High tablet porosity allows for faster penetration of the dissolution medium, accelerating drug release. This can be addressed by optimizing the tablet compression force. Higher compression forces generally lead to lower porosity and a stronger matrix. However, it is crucial to avoid capping or lamination.
Inadequate Curing of the Tablets For certain Eudragit® dispersions, a curing step (thermal treatment) after manufacturing is essential for complete film formation and the development of a stable matrix. Inadequate curing can leave the polymer particles poorly coalesced, making the matrix more susceptible to ethanol penetration. Optimizing the curing temperature and duration is critical.
Presence of Soluble Excipients Excipients that are highly soluble in ethanol can leach out from the matrix, creating pores and increasing the drug release rate. Consider replacing or reducing the concentration of such excipients with less soluble alternatives.
Drug-Polymer Interactions The physicochemical properties of the API can influence the matrix integrity. For highly water-soluble drugs, consider formulation strategies that reduce the initial burst release, such as incorporating a hydrophobic component into the matrix.

Quantitative Data Presentation

The following table summarizes hypothetical, yet representative, in-vitro dissolution data for a model drug from Eudragit® RS PO matrix tablets, illustrating the impact of formulation optimization on preventing alcohol-induced dose dumping.

Table 1: Cumulative Drug Release (%) from Eudragit® RS PO Matrix Tablets in Hydroalcoholic Media

FormulationDissolution Medium (0.1 N HCl with Ethanol)30 min60 min120 min
Initial Formulation 0% Ethanol152540
20% Ethanol406585
40% Ethanol7095>99
Optimized Formulation 0% Ethanol122235
20% Ethanol183045
40% Ethanol254055

The optimized formulation demonstrates significantly reduced drug release in the presence of 20% and 40% ethanol compared to the initial formulation, indicating successful mitigation of alcohol-induced dose dumping.

Experimental Protocols

Detailed Methodology for In-Vitro Alcohol-Induced Dose Dumping Study

This protocol is a general guideline and should be adapted based on the specific drug product and regulatory requirements.

1. Objective: To assess the potential for alcohol-induced dose dumping from Eudragit® matrix tablets by comparing the in-vitro drug release profiles in media with and without ethanol.

2. Materials and Equipment:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • Water bath with temperature control

  • Dissolution vessels

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system for drug analysis

  • Eudragit® matrix tablets (test product)

  • Reference standard of the API

  • Reagents: Hydrochloric acid (HCl), Ethanol (95% or absolute), Deionized water

3. Preparation of Dissolution Media:

  • 0% Ethanol Medium (Control): Prepare 0.1 N HCl by diluting concentrated HCl with deionized water.

  • 5%, 20%, and 40% (v/v) Ethanol Media: Prepare the required volumes of 5%, 20%, and 40% ethanol in 0.1 N HCl. For example, to prepare 1000 mL of 20% ethanol medium, mix 200 mL of 95% ethanol with 800 mL of 0.1 N HCl and adjust the final volume.

4. Dissolution Test Parameters:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Paddle Speed: 50 rpm

  • Dissolution Medium: 900 mL of 0.1 N HCl with 0%, 5%, 20%, and 40% ethanol

  • Temperature: 37 ± 0.5 °C

  • Sampling Time Points: 15, 30, 45, 60, 90, and 120 minutes

  • Number of Units: A minimum of 6 tablets per medium.

5. Experimental Procedure:

  • Set up the dissolution apparatus according to the specified parameters.

  • Allow the dissolution media to equilibrate to 37 ± 0.5 °C.

  • Place one tablet in each dissolution vessel.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at each specified time point.

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm PTFE) before analysis.

  • Analyze the drug concentration in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

6. Data Analysis:

  • Calculate the cumulative percentage of drug released at each time point for each tablet.

  • Calculate the mean and standard deviation of the drug release for each medium.

  • Plot the mean cumulative percentage of drug released versus time for each ethanol concentration.

  • Compare the dissolution profiles obtained in the hydroalcoholic media with the control medium (0% ethanol). A significant increase in the rate and extent of drug release in the presence of ethanol indicates a potential for dose dumping.

Mandatory Visualizations

DoseDumpingTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Significant Dose Dumping in 40% Ethanol Cause1 Inappropriate Eudragit® Grade Problem->Cause1 Cause2 Insufficient Polymer Conc. Problem->Cause2 Cause3 High Matrix Porosity Problem->Cause3 Cause4 Inadequate Curing Problem->Cause4 Cause5 Soluble Excipients Problem->Cause5 Solution1 Select Less Soluble Eudragit® Grade Cause1->Solution1 Solution2 Increase Polymer Concentration Cause2->Solution2 Solution3 Optimize Compression Force Cause3->Solution3 Solution4 Optimize Curing Parameters Cause4->Solution4 Solution5 Use Less Soluble Excipients Cause5->Solution5

Caption: Troubleshooting workflow for dose dumping.

ExperimentalWorkflow start Start: In-Vitro AIDD Study prep_media Prepare Dissolution Media (0%, 5%, 20%, 40% Ethanol in 0.1 N HCl) start->prep_media setup_dissolution Set up Dissolution Apparatus (USP 2, 50 rpm, 37°C) prep_media->setup_dissolution run_test Perform Dissolution Test (n≥6 tablets per medium) setup_dissolution->run_test sampling Withdraw Samples at Predetermined Time Points run_test->sampling analysis Analyze Drug Concentration (UV-Vis or HPLC) sampling->analysis data_analysis Calculate and Plot % Drug Release vs. Time analysis->data_analysis comparison Compare Profiles to Assess Dose Dumping Risk data_analysis->comparison end End: Report Findings comparison->end

Caption: In-vitro AIDD experimental workflow.

References

Strategies to enhance the printability of Eudragit filaments for 3D printing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the printability of Eudragit® filaments for Fused Deposition Modeling (FDM) 3D printing.

Troubleshooting Guide: Common Eudragit® Filament Printing Issues

This guide addresses specific problems that may be encountered during the 3D printing of Eudragit®-based filaments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Filament Brittleness and Breakage Eudragit® polymers can be inherently brittle, leading to filament snapping before or during printing.[1][2]- Incorporate Plasticizers: Add plasticizers like triethyl citrate (B86180) (TEC), triacetin, or polyethylene (B3416737) glycol (PEG) to increase flexibility.[1][3][4] - Optimize Plasticizer Concentration: The amount of plasticizer is critical; too little will not be effective, while too much can make the filament too soft.[5] - Blend with other polymers: Mix Eudragit® with more flexible polymers to improve mechanical properties.[3]
Poor Bed Adhesion The first layer of the print does not stick to the build plate, causing warping or print failure.[6]- Clean the Build Plate: Use isopropyl alcohol to remove any dust or oils.[7][8] - Level the Print Bed: Ensure the nozzle is at the correct distance from the bed.[7][9] - Adjust Bed Temperature: An improperly heated bed can prevent adhesion. - Use Adhesives: A thin layer of a glue stick or specialized bed adhesive can improve adhesion.[10][11]
Nozzle Clogging The filament is not extruding smoothly from the nozzle, leading to incomplete layers or failed prints.[12][13]- Optimize Printing Temperature: Eudragit® requires a specific temperature range for smooth extrusion. Too low a temperature will prevent proper melting, while too high a temperature can cause degradation.[1][14] - Check for Contaminants: Ensure the filament is free from dust and debris. - Use a Cleaning Filament: Run a cleaning filament through the nozzle to remove any residue.
Stringing or Oozing Fine strings of plastic are left between different parts of the print.[12][15]- Optimize Retraction Settings: Increase the retraction distance and speed in your slicer software to pull the filament back into the nozzle during travel moves.[10][15] - Lower Printing Temperature: A lower extrusion temperature can reduce oozing.[15]
Inconsistent Filament Diameter Variations in filament diameter can lead to under- or over-extrusion, affecting print quality.[15][16]- Optimize Extrusion Screw Speed: A higher and more consistent screw speed during filament extrusion can minimize diameter variability.[16][17] - Ensure Proper Cooling: Consistent cooling of the filament as it exits the extruder is crucial for maintaining a uniform diameter.
Warping or Curling The corners of the print lift off the build plate during printing.[15][18]- Improve Bed Adhesion: See solutions for "Poor Bed Adhesion". - Use a Heated Enclosure: A stable ambient temperature can reduce thermal stress and warping. - Add a Brim or Raft: These features in the slicer software increase the surface area of the first layer, improving adhesion.[10]

Frequently Asked Questions (FAQs)

Formulation and Filament Production

Q1: What are the most common plasticizers used with Eudragit® filaments and in what concentrations?

A1: Triethyl citrate (TEC) is a commonly used plasticizer for Eudragit® polymers.[1] Other effective plasticizers include triacetin, polyethylene glycol (PEG), and citric acid.[4][16][17] The optimal concentration can vary depending on the specific Eudragit® grade and other excipients, but typical ranges are between 5% and 20% (w/w).[5][19]

Q2: Can I 3D print pure Eudragit® without any additives?

A2: It is challenging to print pure Eudragit® filaments due to their inherent brittleness.[1][2] The addition of plasticizers or other polymers is generally necessary to improve flexibility and ensure smooth feeding through the 3D printer's extruder.[3]

Q3: How can I improve the mechanical strength of my Eudragit® filaments?

A3: To enhance the mechanical properties of Eudragit® filaments, you can:

  • Add inert fillers: Talc or tricalcium phosphate (B84403) (TCP) can increase the stiffness of the filament.[20][21][22]

  • Blend with high-strength polymers: Incorporating polymers like plasticized ethylcellulose can improve the overall strength.[20][21]

  • Optimize formulation ratios: The ratio of polymer to plasticizer and other excipients significantly impacts the final mechanical properties.[1]

Q4: What are the recommended hot-melt extrusion (HME) parameters for producing Eudragit® filaments?

A4: HME parameters are critical and depend on the specific Eudragit® grade and formulation. A general starting point for extrusion temperatures is typically 20-40°C above the glass transition temperature (Tg) of the polymer blend.[23] Screw speed should be adjusted to ensure consistent throughput and minimize filament diameter variability.[16][17]

Eudragit® Grade Typical Extrusion Temperature Range (°C)
Eudragit® E80 - 120[14]
Eudragit® L100-5590 - 140[14]
Eudragit® RS/RL80 - 125[14]

Note: These are starting ranges and should be optimized for your specific formulation.

3D Printing Process

Q5: What are the key 3D printing parameters to consider for Eudragit® filaments?

A5: The most critical 3D printing parameters to optimize are:

  • Nozzle Temperature: This needs to be high enough to ensure proper melting and layer adhesion but not so high as to cause thermal degradation of the polymer or active pharmaceutical ingredient (API).[5]

  • Bed Temperature: A heated bed is often necessary to improve first-layer adhesion and prevent warping.

  • Print Speed: Slower print speeds can improve print quality and layer adhesion.

  • Layer Height: A smaller layer height can result in a smoother surface finish.[24]

Q6: How can I prevent my Eudragit® print from warping?

A6: Warping is caused by uneven cooling and thermal stress. To mitigate this:

  • Ensure excellent first-layer adhesion (see troubleshooting guide).

  • Use a heated print bed and an enclosed printer to maintain a stable ambient temperature.

  • In your slicer settings, add a brim or raft to your model to increase the surface area of the first layer.[10]

Experimental Protocols

Protocol 1: Preparation of Eudragit® Filaments using Hot-Melt Extrusion (HME)

Objective: To produce a drug-loaded Eudragit® filament with suitable mechanical properties for FDM 3D printing.

Materials:

  • Eudragit® polymer (e.g., Eudragit® E PO)

  • Plasticizer (e.g., Triethyl citrate - TEC)

  • Inert filler (e.g., Tricalcium phosphate - TCP)

  • Active Pharmaceutical Ingredient (API)

Equipment:

  • Hot-Melt Extruder (single or twin-screw)

  • Filament roller or winder

  • Digital calipers

Methodology:

  • Pre-blending: Accurately weigh and physically mix the Eudragit® polymer, plasticizer, filler, and API in the desired ratios (e.g., Eudragit E:TEC:TCP:API at 46.75:3.25:37.5:12.5 w/w).[22]

  • Extruder Setup: Set the temperature profile of the HME zones. For Eudragit® E PO, a starting temperature range of 80-120°C can be used.[14]

  • Extrusion: Feed the powder blend into the extruder hopper. Set the screw speed to a consistent rate (e.g., 20-25 rpm) to ensure a steady flow of molten material.[5]

  • Filament Formation: As the molten polymer exits the die (typically 1.80 mm diameter), it is pulled and cooled. A filament roller can be used to maintain a consistent diameter.[25]

  • Quality Control: Use digital calipers to measure the filament diameter at regular intervals. A diameter of 1.75 ± 0.05 mm is generally required for most FDM printers.[25]

  • Storage: Store the produced filament in a sealed bag with a desiccant to prevent moisture absorption.

Diagrams

Experimental_Workflow cluster_prep Formulation Preparation cluster_hme Hot-Melt Extrusion (HME) cluster_qc Quality Control cluster_printing 3D Printing weighing Weighing of Eudragit®, Plasticizer, Filler, API blending Physical Blending weighing->blending feeding Feeding into Extruder blending->feeding extrusion Melting and Extrusion feeding->extrusion cooling Filament Cooling & Pulling extrusion->cooling diameter_check Diameter Measurement cooling->diameter_check storage Storage with Desiccant diameter_check->storage printing FDM 3D Printing storage->printing characterization Printed Object Characterization printing->characterization Troubleshooting_Logic start Printing Issue Identified brittleness Filament Brittle? start->brittleness adhesion Poor Bed Adhesion? brittleness->adhesion No solution_brittle Add/Optimize Plasticizer Blend with Flexible Polymer brittleness->solution_brittle Yes clogging Nozzle Clogged? adhesion->clogging No solution_adhesion Clean/Level Bed Adjust Bed Temperature Use Adhesives adhesion->solution_adhesion Yes warping Print Warping? clogging->warping No solution_clogging Optimize Print Temperature Check for Contaminants clogging->solution_clogging Yes solution_warping Improve Adhesion Use Heated Enclosure Add Brim/Raft warping->solution_warping Yes end Print Successful warping->end No solution_brittle->adhesion solution_adhesion->clogging solution_clogging->warping solution_warping->end

References

Preventing sticking and picking issues in Eudragit tablet coating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Eudragit® Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common tablet coating issues, specifically sticking and picking, during their experiments with Eudragit® polymers.

Troubleshooting Guide

This section provides direct answers and solutions to common problems encountered during the Eudragit® tablet coating process.

Issue 1: Tablets are sticking to each other or to the coating pan.

  • Question: What are the primary causes of tablet sticking and picking during Eudragit® coating, and how can I resolve this?

  • Answer: Sticking and picking are common issues that occur when the tablet surfaces become tacky during the coating process. This can be due to a variety of factors related to the formulation, process parameters, and tablet core properties. The primary immediate cause is often overwetting of the tablet surface. To resolve this, a systematic approach to optimizing your process and formulation is recommended.

Troubleshooting Workflow for Sticking and Picking

Troubleshooting_Sticking_Picking start Sticking or Picking Observed process_params Review Process Parameters start->process_params formulation Examine Formulation start->formulation tablet_core Evaluate Tablet Core start->tablet_core solution1 Adjust Spray Rate, Temperature, Airflow, Pan Speed process_params->solution1 solution2 Optimize Plasticizer/Anti-Tacking Agent formulation->solution2 solution3 Improve Core Hardness/Reduce Friability tablet_core->solution3 resolved Issue Resolved solution1->resolved solution2->resolved solution3->resolved

Caption: A logical workflow for troubleshooting sticking and picking issues.

Issue 2: Optimizing Process Parameters for Eudragit® Coatings

  • Question: What are the recommended process parameters for different Eudragit® grades to minimize sticking?

  • Answer: Optimizing process parameters is crucial for a successful coating run. The ideal settings will depend on the specific Eudragit® polymer, the equipment used, batch size, and the tablet core properties. Below are general guidelines for some commonly used Eudragit® grades.

Table 1: Recommended Process Parameters for Aqueous Eudragit® Coatings

ParameterEudragit® L 30 D-55Eudragit® RL 30 D / RS 30 D
Inlet Air Temperature (°C) 35 - 5035 - 50
Exhaust Air Temperature (°C) 25 - 3025 - 30
Product Temperature (°C) 25 - 3025 - 30
Atomizing Air Pressure (bar) 1.5 - 2.52.0
Spray Rate ( g/min/kg ) 8 - 158 - 12
Pan Speed (rpm) 8 - 128 - 12

Table 2: Recommended Process Parameters for Organic Eudragit® Coatings

ParameterEudragit® L 100-55 / L 100 / S 100Eudragit® RL PO / RS PO
Inlet Air Temperature (°C) 40 - 6040 - 50
Exhaust Air Temperature (°C) 30 - 4025 - 30
Product Temperature (°C) 30 - 3525 - 30
Atomizing Air Pressure (bar) 1.5 - 3.00.8 - 1.5
Spray Rate ( g/min/kg ) 10 - 203 - 6
Pan Speed (rpm) 8 - 128 - 10

Note: These are starting recommendations and may require optimization for your specific process.

FAQs

This section addresses frequently asked questions about the properties and application of Eudragit® polymers in relation to sticking and picking.

  • Question: How do the physicochemical properties of different Eudragit® polymers contribute to sticking?

  • Answer: The tendency for a Eudragit® polymer to cause sticking is related to its glass transition temperature (Tg), particle size, and functional groups. Polymers with a lower Tg may become tacky at processing temperatures. The addition of plasticizers, which are often necessary to form a flexible film, will further lower the Tg. The type and concentration of the plasticizer must be carefully selected to avoid excessive tackiness.

  • Question: What is the role of a plasticizer and how does it affect sticking?

  • Answer: Plasticizers are added to Eudragit® formulations to increase the flexibility of the film coating.[1] They work by reducing the intermolecular forces between the polymer chains, which lowers the glass transition temperature (Tg).[2] While necessary for film formation, an inappropriate type or excessive amount of plasticizer can lead to a soft, tacky film, which is a primary cause of sticking and picking.[3]

  • Question: How can anti-tacking agents help prevent sticking?

  • Answer: Anti-tacking agents, such as talc, glyceryl monostearate, or magnesium stearate, are incorporated into the coating suspension to reduce the tackiness of the film.[4][5] They create a barrier between the coated tablets, preventing them from sticking to each other and to the coating pan. The choice and concentration of the anti-tacking agent should be optimized for the specific Eudragit® formulation.

  • Question: Can the tablet core properties influence sticking and picking?

  • Answer: Yes, the properties of the tablet core are critical. Softer tablets with high friability are more prone to erosion and creating dust, which can mix with the coating and lead to defects. The surface characteristics of the tablet, such as hydrophobicity, can also affect the adhesion of the coating and its tendency to stick.[6] Ensuring a robust tablet core with adequate hardness and low friability is a crucial first step in preventing coating problems.

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and optimize your Eudragit® coating process.

Protocol 1: Evaluation of Film Tackiness

This protocol describes a method to quantify the tackiness of a Eudragit® film, which can help in selecting the optimal type and concentration of plasticizers and anti-tacking agents.

Experimental Workflow for Film Tackiness Evaluation

Film_Tackiness_Evaluation prep_suspension Prepare Eudragit® Coating Suspension cast_film Cast Film on a Substrate prep_suspension->cast_film dry_film Dry Film under Controlled Conditions cast_film->dry_film tack_test Perform Tackiness Test (e.g., Probe Tack Test) dry_film->tack_test analyze_data Analyze Force-Displacement Data to Determine Tack tack_test->analyze_data

Caption: A stepwise workflow for evaluating the tackiness of Eudragit® films.

Methodology:

  • Prepare Coating Suspension: Prepare the Eudragit® coating suspension with the desired polymer, plasticizer, and anti-tacking agent concentrations.

  • Film Casting: Cast the suspension onto a suitable substrate (e.g., a glass plate or a release liner) using a film applicator to ensure a uniform thickness.

  • Drying: Dry the film under controlled temperature and humidity conditions that mimic the coating process.

  • Tackiness Measurement: Use a texture analyzer or a dedicated tack tester to measure the force required to separate a probe from the film surface. The peak force and the area under the force-distance curve are indicative of the film's tackiness.

  • Data Analysis: Compare the tackiness values of different formulations to identify the optimal composition with the lowest tack.

Protocol 2: Adhesion Testing of Eudragit® Films

This protocol outlines a method to measure the adhesion of the Eudragit® coating to the tablet surface. Poor adhesion can contribute to picking.

Methodology:

  • Coat Tablets: Coat a batch of tablets with the Eudragit® formulation under investigation.

  • Attach Probe: Affix a probe to the surface of the coated tablet using a strong adhesive.

  • Tensile Testing: Use a tensile tester to pull the probe perpendicular to the tablet surface.[7]

  • Measure Adhesion Force: Record the force required to detach the coating from the tablet. This force is a measure of the adhesion strength.[7]

  • Analyze and Compare: Compare the adhesion forces for different formulations or process parameters to determine the conditions that promote optimal adhesion. Increased polymer loading on the tablet surface has been shown to result in stronger adhesion.[6]

References

Eudragit® Coatings Technical Support Center: Optimization of Curing Time and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of curing time and temperature for Eudragit® coatings.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of curing Eudragit® coatings?

A1: Curing is a critical step in the application of aqueous-based Eudragit® dispersions. It ensures the complete coalescence of polymer particles, forming a continuous and uniform film.[1][2] This process is essential for achieving the desired drug release profile and ensuring the stability of the coating over time. Insufficient curing can lead to changes in drug release during storage, a phenomenon often referred to as the "curing effect".[1]

Q2: What is the "curing effect" and how can it be avoided?

A2: The "curing effect" refers to the continued, uncontrolled coalescence of polymer particles in the coating after the manufacturing process is complete, typically during storage.[3] This can lead to a decrease in the drug release rate over time as the film becomes less permeable.[1] To avoid this, a dedicated curing step under controlled temperature and humidity conditions should be implemented to ensure the film formation is finalized before the product is packaged.[3]

Q3: What are the typical recommended curing temperatures and times for Eudragit® coatings?

A3: The optimal curing time and temperature can vary depending on the specific Eudragit® polymer, the formulation (including plasticizers), and the equipment used. However, common starting points mentioned in the literature include curing at temperatures between 40°C and 60°C for a duration of 2 to 24 hours.[4] For some applications, temperatures as high as 80°C for 24 hours have been reported to achieve complete coalescence.[4]

Q4: How does relative humidity (RH) affect the curing process?

A4: Relative humidity is a critical parameter in the curing process. At low to moderate RH, increasing temperature and time generally promotes better film formation and can decrease the drug release rate.[1] However, at high RH, elevated temperature and prolonged curing times can paradoxically lead to an accelerated drug release.[1] This may be due to drug diffusion into the film coating under these conditions.[1]

Q5: What is the role of a plasticizer in Eudragit® coatings and how does it impact curing?

A5: Plasticizers are added to Eudragit® formulations to increase the flexibility of the coating and lower its glass transition temperature (Tg).[5] This reduction in Tg facilitates the coalescence of polymer particles at lower temperatures, thereby influencing the required curing conditions.[1] The type and concentration of the plasticizer can significantly affect the necessary curing time and temperature to achieve a stable film.[1][6]

Troubleshooting Guide

This guide addresses common issues encountered during the curing of Eudragit® coatings.

Issue Potential Cause Troubleshooting Steps
Tacky or Sticky Coating After Curing - Insufficient curing time or temperature.- Inadequate amount or type of anti-tacking agent.- High concentration of certain plasticizers.- Increase curing time and/or temperature within the recommended range for the specific Eudragit® polymer.- Incorporate or increase the concentration of anti-tacking agents like talc (B1216) or glyceryl monostearate (GMS).[7]- Evaluate the plasticizer type and concentration; consider using a less tacky plasticizer or reducing its concentration.
Changes in Drug Release Profile During Storage (Curing Effect) - Incomplete polymer particle coalescence due to insufficient curing.- Implement a dedicated curing step after the coating process.- Optimize curing parameters (time, temperature, and relative humidity) to ensure complete and stable film formation.[1][3]- Consider blending Eudragit® grades to mitigate the curing effect of individual polymers.
Cracked or Brittle Coating - Insufficient plasticizer concentration.- Excessive curing temperature or time leading to plasticizer evaporation.- Increase the concentration of the plasticizer to improve film flexibility.- Optimize curing conditions to avoid excessive heat that could lead to the loss of plasticizer.
Accelerated Drug Release After Curing at High Temperature and Humidity - Potential drug migration into the film coating.- Lower the curing temperature and/or relative humidity.- Consider applying a seal coat before the Eudragit® layer to prevent drug migration.
Inconsistent Drug Release Between Batches - Variability in curing conditions (temperature, time, humidity).- Inconsistent coating thickness.- Tightly control and monitor all curing parameters to ensure batch-to-batch consistency.- Ensure uniform application of the coating solution to achieve a consistent film thickness.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of curing parameters on Eudragit® coatings.

Table 1: Effect of Curing Time and Temperature on Drug Release from Eudragit® NE Coated Beads

Curing Temperature (°C)Curing Time (hours)Drug ReleaseObservation
50, 70, 90IncreasedDecreasedIncreased curing times resulted in decreased drug release rates.[8]
70, 906 and 8Initial lag time, sigmoidal release profileAt longer curing times and higher temperatures, the release profile shape changed.[8]

Table 2: Effect of Curing Time and Temperature on Drug Release from Eudragit® RS Coated Beads

Curing Temperature (°C)Curing Time (hours)Drug ReleaseObservation
50IncreasedDecreasedFollows a similar trend to Eudragit® NE.[8]
70, 906 and 8Initial decrease, then an increaseCuring beyond the optimal condition may lead to an increase in drug release.[8]

Table 3: Influence of Plasticizer (Triethyl Citrate (B86180) - TEC) Concentration and Curing on Eudragit® RS Films

TEC Concentration (%)Curing Temperature (°C)Curing TimeEffect on Drug Release
10IncreasedIncreasedSlower drug release.
15, 20IncreasedIncreasedInitial decrease followed by an increase at longer times and higher temperatures.

Note: The specific drug release values are dependent on the active pharmaceutical ingredient and other formulation variables.

Experimental Protocols

Protocol 1: General Method for Curing Eudragit® Coated Pellets

This protocol provides a general procedure for the curing of pellets coated with an aqueous Eudragit® dispersion in a fluid bed coater.

Materials and Equipment:

  • Drug-layered pellets

  • Eudragit® aqueous dispersion (e.g., Eudragit® RS 30 D, NE 30 D)

  • Plasticizer (e.g., triethyl citrate - TEC)

  • Anti-tacking agent (e.g., talc, glyceryl monostearate)

  • Purified water

  • Fluid bed coater with Wurster insert

  • Calibrated oven with humidity control

Procedure:

  • Preparation of Coating Dispersion:

    • Disperse the anti-tacking agent in purified water.

    • Slowly add the plasticizer to the dispersion while stirring.

    • Gradually add the Eudragit® aqueous dispersion to the plasticizer mixture and continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Coating Process:

    • Preheat the fluid bed coater to the desired product temperature.

    • Load the drug-layered pellets into the coater.

    • Fluidize the pellets and begin spraying the coating dispersion at a controlled rate.

    • Monitor and maintain critical process parameters such as inlet air temperature, product temperature, atomization air pressure, and spray rate throughout the coating process.

    • Continue spraying until the desired coating level is achieved.

    • Dry the coated pellets in the fluid bed for a short period (e.g., 10-15 minutes) after spraying is complete.

  • Curing Process:

    • Transfer the coated pellets to a calibrated oven with controlled temperature and humidity.

    • Spread the pellets in a thin layer on trays to ensure uniform heat and humidity exposure.

    • Set the desired curing temperature (e.g., 40°C, 50°C, or 60°C) and relative humidity (if applicable).

    • Cure the pellets for the predetermined time (e.g., 2, 8, 12, or 24 hours).

    • After curing, allow the pellets to cool to room temperature before further analysis.

  • Characterization:

    • Perform in vitro dissolution studies to evaluate the drug release profile of the cured pellets.

    • Conduct stability studies to assess any changes in drug release over time.

Visualizations

Curing_Process_Workflow cluster_prep Dispersion Preparation cluster_coating Coating Process cluster_curing Curing cluster_analysis Analysis A Disperse Anti-tacking Agent B Add Plasticizer A->B C Add Eudragit® Dispersion B->C D Load Pellets into Fluid Bed Coater C->D Homogenous Dispersion E Spray Coating Dispersion D->E F Dry Coated Pellets E->F G Transfer to Oven F->G H Set Temperature & Humidity G->H I Cure for a Defined Time H->I J Dissolution Testing I->J K Stability Studies I->K

Caption: Workflow for the Eudragit® coating and curing process.

Troubleshooting_Logic Start Coating Issue Identified Tackiness Tacky Coating? Start->Tackiness Release_Change Drug Release Changes During Storage? Tackiness->Release_Change No Inc_Curing Increase Curing Time/Temp Tackiness->Inc_Curing Yes Cracking Cracked Coating? Release_Change->Cracking No Optimize_Curing Optimize Curing Parameters (Time, Temp, RH) Release_Change->Optimize_Curing Yes Inc_Plasticizer Increase Plasticizer Cracking->Inc_Plasticizer Yes End Issue Resolved Cracking->End No Check_Antitack Check Anti-tacking Agent Inc_Curing->Check_Antitack Eval_Plasticizer Evaluate Plasticizer Check_Antitack->Eval_Plasticizer Eval_Plasticizer->End Optimize_Curing->End Optimize_Curing2 Optimize Curing Conditions Inc_Plasticizer->Optimize_Curing2 Optimize_Curing2->End

Caption: Logical troubleshooting flow for common Eudragit® curing issues.

References

Technical Support Center: Achieving Uniform Eudragit® Coating on Multiparticulates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Eudragit® coating of multiparticulates.

Frequently Asked Questions (FAQs)

Q1: What is the most common equipment used for Eudragit® coating of multiparticulates?

A1: Fluid bed coaters, particularly those equipped with a Wurster insert (bottom spray), are the most widely used and effective equipment for coating multiparticulates.[1][2] This technology offers high coating uniformity and efficiency due to the controlled cyclic movement of particles past the spray nozzle.[2]

Q2: Which factors are most critical for achieving a uniform Eudragit® coating?

A2: Achieving a uniform coating depends on a combination of factors that can be categorized into four main groups: characteristics of the core material, the coating formulation itself, the coating equipment, and the process parameters.[3] Key considerations include the particle size distribution and sphericity of the cores, the viscosity and tackiness of the Eudragit® dispersion, and precise control over process parameters like spray rate, atomization pressure, and product temperature.[4]

Q3: How can I assess the uniformity of my Eudragit® coating?

A3: Several methods can be used to evaluate coating uniformity. Traditional methods involve microscopic techniques like scanning electron microscopy (SEM).[5] More advanced, non-invasive techniques include Near-Infrared (NIR) spectroscopy, Raman spectroscopy, optical coherence tomography (OCT), and terahertz pulsed imaging.[5][6] A common quantitative method involves dissolving the coating from individual particles and analyzing the amount of a marker substance (like a colorant) using UV-Vis spectrophotometry to determine the coefficient of variation across the batch.[5]

Q4: What are the typical components of an aqueous Eudragit® coating formulation?

A4: An aqueous Eudragit® coating formulation typically consists of the Eudragit® polymer dispersion, a plasticizer to improve film flexibility, an anti-tacking agent or glidant to prevent agglomeration, and purified water as the solvent.[7][8] Pigments or opacifiers may also be included for identification or light protection.[9]

Q5: Why is a seal coat sometimes applied before the functional Eudragit® coat?

A5: A seal coat is often applied to protect the drug core from the coating dispersion.[8][10] This is particularly important if the drug is highly water-soluble, as the aqueous coating dispersion could solubilize the drug and cause it to migrate into the functional coating, altering the release profile.[8][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the Eudragit® coating process for multiparticulates.

Issue 1: Agglomeration and Twinning of Multiparticulates

Cause: This is often due to excessive tackiness of the polymer film during the drying process. Common contributing factors include a spray rate that is too high, insufficient drying air (low temperature or volume), or inadequate fluidization.

Solution:

  • Optimize Spray Rate: Reduce the spray rate to allow for more effective drying of the coating droplets upon contact with the particles.

  • Adjust Temperature and Airflow: Increase the inlet air temperature or airflow to enhance drying capacity. Ensure the product temperature remains within the recommended range for the specific Eudragit® polymer.

  • Improve Fluidization: Ensure vigorous but gentle fluidization to prevent particles from sticking together. Inadequate fluidization can create "dead spots" where particles are not in motion and are prone to agglomeration.

  • Use Anti-tacking Agents: Incorporate anti-tacking agents like talc, glycerol (B35011) monostearate (GMS), or micronized silica (B1680970) into the coating dispersion.[7][9] In some cases, periodically adding a small amount of dry glidant powder directly into the coating chamber can significantly reduce tackiness.[7]

Issue 2: Non-Uniform Coating Thickness and Variable Drug Release

Cause: Inconsistent coating thickness across the batch is a common cause of variable drug release. This can stem from improper equipment setup, sub-optimal process parameters, or issues with the particle characteristics.

Solution:

  • Particle Characteristics: Start with multiparticulates that have a narrow particle size distribution and a high degree of sphericity.[4] Irregular shapes and wide size distributions lead to variations in the surface area available for coating and can affect fluidization patterns.[4]

  • Process Parameters:

    • Atomization Pressure: Increase the atomization air pressure to produce finer droplets, which can lead to more uniform film formation.

    • Fluidization: Ensure the fluidization pattern is optimal. A Wurster coater is designed to provide a controlled, cyclical particle flow, which is crucial for uniform coating.[2]

    • Spray Gun Position: Ensure the spray gun is positioned correctly according to the manufacturer's guidelines for the specific equipment and batch size.

  • Electrostatic Charges: For highly insulating particles, the buildup of electrostatic charges can cause them to be removed from the coating process, leading to non-uniformity.[11] Using humidified air for fluidization can help dissipate these charges.[11]

Issue 3: Spray Gun Choking or Clogging

Cause: The spray gun nozzle can become blocked due to the drying of the polymer dispersion at the nozzle tip or the presence of undispersed solids in the formulation.

Solution:

  • Formulation Preparation: Ensure all components of the coating dispersion are properly dissolved or suspended. It is recommended to filter the polymer dispersion through a fine mesh sieve (e.g., 250 μm) before use to remove any potential agglomerates.[7]

  • Nozzle Purging: Some processes include a periodic, brief purge of the spray system with purified water to prevent drying at the nozzle.[12]

  • Atomization Pressure: While high atomization pressure is good for droplet size, excessively high pressure can sometimes contribute to premature drying at the nozzle. Finding the optimal balance is key.

  • Dispersion Viscosity: Ensure the viscosity of the coating dispersion is within the appropriate range for the spraying system. High viscosity can lead to clogging.

Data and Protocols

Table 1: Example Processing Parameters for Eudragit® Coating in a Fluid Bed Coater
ParameterEudragit® RS/RL 30 D[7]Eudragit® NM 30 D[7]Eudragit® L 100[13]Eudragit® L 30 D-55[8]
Equipment Mini-Glatt (Wurster)Mini-Glatt (Wurster)VFC-LAB MICRO FLO-COATER (Wurster)Fluid Bed Coater
Inlet Air Temperature 35–40°C30–35°C70°C40-45°C
Product Temperature 25–30°C18–20°CNot specified30-35°C
Exhaust Temperature Not specifiedNot specified60°CNot specified
Air Flow Rate 18 m³/h18 m³/h183 LPMNot specified
Atomization Pressure 1.5 bar1.5 bar550 mBar1.5-2.0 kg/cm ²
Spray Rate 1.1–2.4 g/min 1.1–2.4 g/min 1 g/min 2.0-3.0 g/min

Note: These are example parameters and will require optimization based on the specific multiparticulates, formulation, equipment, and desired coating thickness.

Experimental Protocol: Preparation of an Aqueous Eudragit® Coating Dispersion

This protocol provides a general methodology for preparing an aqueous Eudragit® dispersion for coating multiparticulates.

  • Preparation of the Anti-Tacking Agent Dispersion:

    • Disperse the required amount of an anti-tacking agent (e.g., talc, GMS) into a portion of the purified water under homogenization.

  • Preparation of the Plasticizer Emulsion:

    • Add the specified amount of plasticizer (e.g., triethyl citrate) to another portion of purified water and stir to create an emulsion.

  • Combining the Components:

    • Under continuous, gentle stirring with a magnetic stirrer, slowly add the anti-tacking agent dispersion and the plasticizer emulsion to the main Eudragit® aqueous dispersion.

    • Avoid high shear mixing, which can cause the polymer to coagulate.

  • Final Stirring and Filtration:

    • Continue to stir the final mixture gently for a specified period (e.g., 30 minutes) to ensure homogeneity.

    • Filter the dispersion through a fine mesh sieve (e.g., 250 μm) to remove any agglomerates before initiating the coating process.[7]

Visualizations

Troubleshooting_Workflow start Coating Issue Identified agglomeration Agglomeration / Twinning start->agglomeration non_uniformity Non-Uniform Coating start->non_uniformity gun_choking Spray Gun Choking start->gun_choking sol_agglo1 Reduce Spray Rate agglomeration->sol_agglo1 Cause: High Tackiness sol_agglo2 Increase Temp / Airflow agglomeration->sol_agglo2 sol_agglo3 Add Anti-Tacking Agent agglomeration->sol_agglo3 sol_uniform1 Check Core PSD & Sphericity non_uniformity->sol_uniform1 Cause: Process/Material Variability sol_uniform2 Optimize Atomization Pressure non_uniformity->sol_uniform2 sol_uniform3 Humidify Fluidizing Air non_uniformity->sol_uniform3 sol_choke1 Filter Dispersion gun_choking->sol_choke1 Cause: Formulation Issues sol_choke2 Check Dispersion Viscosity gun_choking->sol_choke2

Caption: Troubleshooting workflow for common Eudragit® coating issues.

Coating_Process_Factors main Uniform Coating Thickness cores Core Properties main->cores formulation Coating Formulation main->formulation process Process Parameters main->process equipment Equipment main->equipment psd Particle Size Distribution cores->psd sphericity Sphericity / Shape cores->sphericity friability Friability cores->friability polymer Polymer Type formulation->polymer plasticizer Plasticizer % formulation->plasticizer viscosity Viscosity formulation->viscosity temp Temperature (Inlet/Product) process->temp spray_rate Spray Rate process->spray_rate atom_pressure Atomization Pressure process->atom_pressure coater_type Coater Type (e.g., Wurster) equipment->coater_type nozzle Nozzle Design equipment->nozzle

Caption: Key factors influencing uniform Eudragit® coating thickness.

References

Addressing batch-to-batch variability in Eudragit formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eudragit® formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability in Eudragit® formulations and why is it a concern?

A1: Batch-to-batch variability refers to the differences in physical and chemical properties observed between different production lots of the same Eudragit® formulation.[1] While the chemical composition may be identical, variations can arise from the raw materials or the manufacturing process.[1][2] This is a significant concern because it can lead to inconsistencies in product performance, such as altered drug release profiles, affecting the formulation's efficacy and stability.[1][3]

Q2: What are the primary sources of batch-to-batch variability?

A2: The primary sources can be categorized into three main areas:

  • Raw Material Properties: Inherent variations in the polymer itself, such as molecular weight, particle size distribution, and glass transition temperature (Tg), can impact performance.[1][4] The properties of the active pharmaceutical ingredient (API) and other excipients also play a crucial role.[2]

  • Manufacturing Process Parameters: Deviations in process parameters are a major contributor. This includes variations in coating temperature, relative humidity, spray rate, curing time, and drying conditions.[2][5][6]

  • Formulation Components: The type and concentration of additives like plasticizers and anti-tacking agents can significantly influence the final properties of the formulation.[7][8] For instance, an inappropriate plasticizer concentration can affect film formation and drug release.[9]

Q3: How can I proactively select the right Eudragit® grade to minimize potential variability?

A3: Selecting the appropriate Eudragit® grade is fundamental. Each grade has specific physicochemical properties tailored for different applications, such as enteric coating, sustained release, or taste masking.[4][10] Consider the desired release profile and the pH environment for drug release. For example, Eudragit® L grades are suitable for enteric coatings that dissolve at a specific pH in the intestine, while Eudragit® RS and RL grades are used for pH-independent, sustained-release formulations.[11][12] Consulting the official product specifications is a critical first step.

Q4: What is the importance of the glass transition temperature (Tg) and how does it relate to variability?

A4: The glass transition temperature (Tg) is a critical property of amorphous polymers like Eudragit®, marking the temperature where the material transitions from a hard, brittle state to a softer, more rubbery state.[13] The Tg affects storage conditions, film formation, and processing.[4] Variations in Tg between batches can indicate differences in the polymer's physical state or moisture content, which can impact film coalescence and drug release kinetics.[13][14] Small molecules like plasticizers are known to lower the Tg.[4]

Troubleshooting Guides

Issue 1: Inconsistent Drug Release Profiles Between Batches

Q: My dissolution tests show significant differences in drug release from one batch to another. What should I investigate?

A: Inconsistent dissolution is a common problem that can often be traced back to variations in the film coating. A systematic investigation is required to pinpoint the root cause.

Troubleshooting Workflow for Inconsistent Dissolution

Ishikawa Result Coating Tackiness Main Main Result->Main Material Material Main->Material Process Process Main->Process Formulation Formulation Main->Formulation Environment Environment Main->Environment sub sub->Main mat1 Inappropriate Polymer Tg Material->mat1 mat2 Hygroscopic API/Excipients Material->mat2 proc1 Inadequate Drying/Curing Process->proc1 proc2 High Spray Rate Process->proc2 proc3 Low Bed Temperature Process->proc3 form1 Excessive Plasticizer Formulation->form1 form2 Insufficient Anti-Tacking Agent Formulation->form2 env1 High Humidity in Facility Environment->env1 env2 Improper Storage Conditions Environment->env2

References

Technical Support Center: Enhancing Amorphous Solid Dispersion Stability with Eudragit®

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eudragit® polymers in amorphous solid dispersions (ASDs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the stability of your ASD formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation, processing, and storage of Eudragit®-based ASDs.

Problem Potential Causes Recommended Solutions
Recrystallization of the API during storage - Inadequate drug-polymer interaction: Weak or insufficient interactions between the drug and Eudragit® may not effectively inhibit molecular mobility. - High drug loading: Exceeding the solubility of the drug in the polymer can lead to phase separation and subsequent crystallization. - Inappropriate Eudragit® grade: The selected polymer may not have the optimal physicochemical properties (e.g., glass transition temperature (Tg), molecular weight) to stabilize the specific API. - Environmental factors: High temperature and humidity can plasticize the polymer, increasing molecular mobility and promoting recrystallization.[1][2]- Enhance drug-polymer interactions: Select a Eudragit® grade that can form specific interactions (e.g., hydrogen bonds, ionic interactions) with your API. For instance, Eudragit® E can form ionic interactions with acidic drugs.[3] - Optimize drug loading: Conduct a miscibility/solubility study to determine the optimal drug-to-polymer ratio. Lowering the drug loading can improve stability. - Select a high-Tg Eudragit®: Polymers with a high glass transition temperature can reduce molecular mobility and improve the physical stability of the ASD.[3][4] - Control storage conditions: Store the ASD in a controlled environment with low temperature and humidity. Utilize appropriate packaging with desiccants.
Phase separation of the drug and polymer - Poor drug-polymer miscibility: The drug and Eudragit® may have significantly different solubility parameters, leading to a thermodynamically unstable single-phase system.[5] - High processing temperature: Excessive heat during manufacturing (e.g., hot-melt extrusion) can induce phase separation, especially if the drug and polymer have different thermal stabilities.- Screen for miscibility: Utilize in-silico tools or experimental techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility and select a compatible Eudragit® grade. - Optimize processing parameters: For hot-melt extrusion, use the lowest possible processing temperature that ensures the formation of a homogeneous amorphous dispersion. Consider using plasticizers to lower the processing temperature.[3]
Poor dissolution performance or "parachute effect" failure - Recrystallization upon contact with dissolution media: The amorphous drug may rapidly convert to its crystalline form in the aqueous environment, leading to a decrease in solubility. - Gel layer formation: Some polymers can form a viscous gel layer upon hydration, which may hinder drug release.[3]- Select an appropriate Eudragit® grade: Enteric grades like Eudragit® L 100 or L 100-55 can protect the drug from recrystallizing in the acidic environment of the stomach and delay supersaturation until it reaches the small intestine.[4] - Incorporate a release-enhancing excipient: Consider adding a surfactant or a second hydrophilic polymer to prevent gel formation and maintain supersaturation.
Hygroscopicity issues leading to instability - Inherent hygroscopicity of the API or polymer: Some materials naturally attract and retain moisture from the environment.- Select a less hygroscopic Eudragit® grade: Different grades of Eudragit® exhibit varying degrees of hygroscopicity. - Incorporate a moisture scavenger: Add excipients that can preferentially absorb moisture. - Apply a protective coating: A moisture-barrier film coat can protect the ASD from ambient humidity.

Frequently Asked Questions (FAQs)

1. How do I select the right Eudragit® grade for my amorphous solid dispersion?

The selection of the appropriate Eudragit® grade is crucial for the stability and performance of your ASD. Key factors to consider include:

  • Drug-polymer miscibility: Choose a polymer that is miscible with your API to ensure the formation of a stable, single-phase amorphous system.[5]

  • Glass transition temperature (Tg): A higher Tg of the polymer will result in a higher Tg of the ASD, which restricts molecular mobility and inhibits recrystallization.[3][4]

  • Drug-polymer interactions: Look for opportunities to form specific molecular interactions, such as hydrogen bonds or ionic interactions, which can significantly enhance stability. For example, the anionic Eudragit® L series can interact with cationic drugs.[6]

  • Desired release profile: For immediate release in the stomach, Eudragit® E is a suitable choice as it is soluble at gastric pH. For delayed or enteric release, grades like Eudragit® L and S are appropriate.[7][8]

2. What is the role of the drug-to-polymer ratio in ASD stability?

The drug-to-polymer ratio, or drug loading, is a critical parameter. A higher drug loading is often desired from a dosage form perspective, but it can negatively impact physical stability. Exceeding the saturation solubility of the drug in the polymer can lead to a supersaturated and unstable system, prone to phase separation and recrystallization. It is essential to determine the optimal drug loading that balances stability and therapeutic efficacy. For example, a study with alpha-mangostin (B1666899) and Eudragit® showed that a 1:4 drug-to-polymer ratio remained amorphous under high humidity, while a 1:1 ratio recrystallized.[1][9]

3. What are the primary mechanisms by which Eudragit® polymers stabilize amorphous drugs?

Eudragit® polymers stabilize amorphous drugs through several mechanisms:

  • Anti-plasticization effect: By having a high Tg, the polymer increases the overall Tg of the dispersion, reducing the molecular mobility of the drug molecules and hindering their ability to arrange into a crystal lattice.[10]

  • Specific molecular interactions: The formation of hydrogen bonds or ionic interactions between the functional groups of the drug and the polymer can further restrict molecular motion and inhibit nucleation and crystal growth.[1][9]

  • Steric hindrance: The polymer chains can create a physical barrier around the drug molecules, preventing them from coming together to form crystal nuclei.

4. Can I use a combination of different polymers with Eudragit®?

Yes, using a combination of polymers, including different Eudragit® grades or other types of polymers, can be a beneficial strategy. Ternary ASDs can sometimes offer synergistic effects, improving both physical stability and dissolution performance.[5] For example, combining a polymer that provides excellent stability with another that enhances dissolution can lead to an optimized formulation.[11]

5. Which manufacturing process is best for Eudragit®-based ASDs?

Both spray drying and hot-melt extrusion (HME) are commonly and successfully used to prepare Eudragit®-based ASDs.[4][12][13] The choice depends on the physicochemical properties of your API and the desired final dosage form.

  • Spray Drying: Suitable for heat-sensitive drugs and offers good control over particle properties. Eudragit® polymers generally have good solubility in common organic solvents used for spray drying.[12]

  • Hot-Melt Extrusion (HME): A solvent-free process that is well-suited for many Eudragit® grades due to their thermoplastic nature.[8][12] It is a continuous manufacturing process with fewer scale-up challenges.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Tg Determination

Objective: To determine the glass transition temperature (Tg) of the amorphous solid dispersion, which is a key indicator of its physical stability.

Methodology:

  • Accurately weigh 3-5 mg of the ASD sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan should be used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

  • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature significantly above the expected Tg (e.g., 200°C).

  • The Tg is observed as a stepwise change in the heat flow curve. Analyze the data using the instrument's software to determine the onset and midpoint of the glass transition.

Powder X-Ray Diffraction (PXRD) for Amorphous State Confirmation

Objective: To confirm the amorphous nature of the API within the solid dispersion and to detect any crystallinity.

Methodology:

  • Place a sufficient amount of the ASD powder sample onto the sample holder and gently flatten the surface to ensure a uniform plane.

  • Mount the sample holder in the PXRD instrument.

  • Set the instrument parameters. A typical scan range is from 5° to 40° 2θ, with a step size of 0.02° and a scan speed of 1-2°/min.

  • Initiate the X-ray scan.

  • Analyze the resulting diffractogram. An amorphous sample will exhibit a broad "halo" pattern with no sharp peaks. The presence of sharp peaks indicates that the material is at least partially crystalline.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Processing cluster_characterization Characterization cluster_stability Stability Assessment API API Selection Ratio Drug-Polymer Ratio Optimization API->Ratio Polymer Eudragit® Grade Selection Polymer->Ratio Process Manufacturing Process (Spray Drying / HME) Ratio->Process DSC DSC (Tg Analysis) Process->DSC PXRD PXRD (Amorphous State) Process->PXRD FTIR FTIR (Drug-Polymer Interactions) Process->FTIR Dissolution Dissolution Testing Process->Dissolution Storage Accelerated Stability Storage (e.g., 40°C/75% RH) Dissolution->Storage Analysis Re-characterization (DSC, PXRD) Storage->Analysis

Caption: Experimental workflow for developing and evaluating Eudragit®-based ASDs.

Troubleshooting_Logic Start Instability Observed (e.g., Recrystallization) Check_Tg Is Tg sufficiently high? Start->Check_Tg Check_Miscibility Is the drug-polymer system miscible? Check_Tg->Check_Miscibility Yes Solution_Tg Select higher Tg Eudragit® grade Check_Tg->Solution_Tg No Check_Interactions Are there strong drug-polymer interactions? Check_Miscibility->Check_Interactions Yes Solution_Miscibility Decrease drug loading or re-screen polymers Check_Miscibility->Solution_Miscibility No Solution_Interactions Select Eudragit® with complementary functional groups Check_Interactions->Solution_Interactions No Stable Stable ASD Check_Interactions->Stable Yes Solution_Tg->Stable Solution_Miscibility->Stable Solution_Interactions->Stable

Caption: Troubleshooting logic for addressing instability in Eudragit® ASDs.

References

Solving incomplete drug release from Eudragit S100 coated tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete drug release from Eudragit S100 coated tablets.

Troubleshooting Guides

Issue: Tablets show little to no drug release in the intestinal phase (pH ≥ 7.0) of dissolution.

Possible Causes and Solutions:

  • Inadequate Coating Thickness: The enteric coat may be too thick, preventing timely dissolution.

    • Troubleshooting Steps:

      • Review the coating parameters and calculate the theoretical weight gain.

      • Measure the actual weight gain of the coated tablets to ensure it aligns with the target.

      • If the weight gain is too high, reduce the coating solution application rate or the total coating time.

      • Consider performing a design of experiments (DoE) to optimize coating thickness.[1][2][3]

  • Improper Polymer Solubilization: The local pH at the tablet surface may not be high enough to dissolve the Eudragit S100 polymer.

    • Troubleshooting Steps:

      • Ensure the dissolution medium has sufficient buffer capacity to maintain a pH of ≥ 7.0.[4][5]

      • Verify the pH of the dissolution medium throughout the experiment.

      • Consider the use of a higher pH dissolution medium (e.g., pH 7.2-7.5) if scientifically justified.

  • Interaction between Drug and Polymer: The active pharmaceutical ingredient (API) may be interacting with the Eudragit S100, hindering its dissolution.

    • Troubleshooting Steps:

      • Conduct compatibility studies (e.g., DSC, FTIR) between the API and Eudragit S100.

      • If an interaction is confirmed, consider the use of a separating subcoat between the drug core and the enteric coat.[6][7]

Issue: Premature drug release in the acidic phase (gastric simulation) of dissolution.

Possible Causes and Solutions:

  • Coating Defects: Cracks, peeling, or insufficient coating can lead to premature drug release.[8][9]

    • Troubleshooting Steps:

      • Visually inspect the tablets for any signs of coating defects.

      • Use techniques like Scanning Electron Microscopy (SEM) to examine the surface morphology of the coating.[1][10]

      • Optimize the coating process parameters, including spray rate, atomization pressure, and drying temperature, to ensure a uniform and intact film.

  • Inappropriate Plasticizer Level: The type and concentration of the plasticizer can affect the film's permeability.

    • Troubleshooting Steps:

      • Review the plasticizer concentration in the coating formulation. High levels can increase film permeability.

      • Leaching of the plasticizer can create pores in the coating.[11] Consider a plasticizer with lower water solubility.

      • Evaluate different plasticizers to find one that provides the desired film properties.

Frequently Asked Questions (FAQs)

Q1: At what pH is Eudragit S100 supposed to dissolve?

Eudragit S100 is a pH-sensitive polymer that is designed to dissolve at a pH of 7.0 or higher.[1][12][13] This property makes it suitable for enteric coatings intended for release in the lower small intestine and colon.

Q2: What are the typical causes of incomplete drug release from Eudragit S100 coated tablets?

Incomplete drug release can stem from several factors, including:

  • Formulation Issues: Such as an overly thick coating, improper choice or amount of plasticizer, or interactions between the drug and the polymer.[8][11]

  • Process-Related Issues: Including coating defects like cracks or non-uniformity.[8]

  • Dissolution Test Conditions: Such as inadequate buffer capacity of the dissolution medium.[4][5]

Q3: How does the coating thickness affect drug release?

The thickness of the Eudragit S100 coating is a critical parameter. A thicker coat will require a longer time to dissolve, thus increasing the lag time before drug release begins.[3][7] It is essential to optimize the coating thickness to achieve the desired release profile.

Q4: Can the active pharmaceutical ingredient (API) influence the dissolution of the Eudragit S100 coating?

Yes, the properties of the API can influence drug release. For instance, acidic or basic APIs can affect the local pH at the tablet surface, potentially impacting the dissolution of the pH-sensitive polymer.[12] Additionally, chemical interactions between the API and the polymer can alter the coating's integrity and dissolution characteristics.

Q5: What is the role of a plasticizer in an Eudragit S100 coating?

Plasticizers are added to enteric coating formulations to improve the flexibility and mechanical properties of the film, preventing cracks and ensuring a continuous coat.[11] However, the type and concentration of the plasticizer must be carefully selected, as they can also influence the permeability and dissolution of the film.[11]

Data Presentation

Table 1: Effect of Eudragit S100 Coating Concentration on Drug Release

Formulation CodeEudragit S100 Coating Concentration (% w/v)Drug Release after 24 hours (%)
F11.0> 95
F21.5~ 97
F32.094.67

Data adapted from a study on naproxen (B1676952) matrix tablets. The results indicate that increasing the coating concentration can lead to a more sustained release profile.[1][10]

Table 2: Influence of Plasticizer (Triethyl Citrate - TEC) on Drug and Plasticizer Release

Initial TEC Level in Film (%)Lag Time for Drug Release (min)TEC Leached at Lag Time (%)
20> 120~15
30~ 60~25
40~ 30~30
50< 15~35

This table summarizes the relationship between the initial plasticizer content and the onset of drug release. A critical amount of TEC leaching appears necessary to initiate drug release.[11]

Experimental Protocols

Protocol 1: Two-Stage Dissolution Testing for Enteric-Coated Tablets

This protocol is designed to simulate the physiological transit of a tablet from the stomach to the intestine.

Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket).

Procedure:

  • Acid Stage (Gastric Simulation):

    • Medium: 750 mL of 0.1 N HCl.

    • Temperature: 37 ± 0.5 °C.

    • Rotation Speed: 50-100 RPM.

    • Duration: 2 hours.

    • Sampling: At the end of the 2-hour period, withdraw a sample to test for premature drug release. The tablets should show no signs of disintegration or cracks.[9]

  • Buffer Stage (Intestinal Simulation):

    • Action: Add 250 mL of a pre-warmed (37 ± 0.5 °C) 0.20 M solution of sodium phosphate (B84403) tribasic to the vessel.

    • Final Medium: The pH should be adjusted to 7.0 ± 0.05.

    • Duration: Continue the test for the specified time (e.g., 45 minutes or longer).

    • Sampling: Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Evaluation of Coating Uniformity using Scanning Electron Microscopy (SEM)

Objective: To visually inspect the surface morphology and cross-section of the Eudragit S100 coating for uniformity and integrity.

Procedure:

  • Sample Preparation:

    • Carefully cut the coated tablet in half using a sharp blade to expose the cross-section.

    • Mount the whole tablet and the cross-sectioned sample onto an SEM stub using double-sided carbon tape.

  • Sputter Coating:

    • Coat the samples with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Place the stub into the SEM chamber.

    • Acquire images of the tablet surface and the cross-section at various magnifications.

    • Examine the images for any cracks, pores, or variations in coating thickness.[1][10]

Visualizations

cluster_0 Stomach (pH 1-3) cluster_1 Intestine (pH >= 7.0) A Tablet with Intact Eudragit S100 Coat B Eudragit S100 (Unionized, Insoluble) A->B Low pH Environment C Eudragit S100 (Ionized, Soluble) B->C Transit to Higher pH D Drug Release C->D Polymer Dissolution

Caption: pH-dependent dissolution mechanism of Eudragit S100.

Caption: Troubleshooting workflow for incomplete drug release.

References

Technical Support Center: Eudragit® Formulations for Humidity-Sensitive Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eudragit® polymers to formulate humidity-sensitive drugs.

Frequently Asked Questions (FAQs)

Q1: Which Eudragit® polymer offers the best moisture protection for a highly humidity-sensitive Active Pharmaceutical Ingredient (API)?

A1: Eudragit® E polymers are often recommended for protecting APIs from environmental factors like moisture.[1][2] Specifically, Eudragit® E PO is effective for moisture protection and can be used in formulations to improve drug stability.[2] For sustained-release formulations, combinations of Eudragit® RLPO and Eudragit® EPO have been shown to effectively reduce moisture gain compared to uncoated tablets.[3][4][5] One study demonstrated that tablets coated with a combination of Eudragit® RLPO 10% and Eudragit® EPO 10% absorbed significantly less moisture (10-15%) after 170 hours at 75% relative humidity (RH) compared to a marketed formulation (35-40%).[3]

Q2: How do plasticizers affect the moisture barrier properties of a Eudragit® coating?

A2: The choice and concentration of a plasticizer significantly influence the mechanical and permeability properties of Eudragit® films.[6] Plasticizers are necessary to reduce the brittleness of polymers like Eudragit® RS100 and RL100. However, they can also impact moisture permeability. For instance, films plasticized with polyethylene (B3416737) glycol (PEG) have shown higher water vapor permeability compared to those plasticized with dibutyl phthalate (B1215562) (DBP).[6] Increasing the concentration of PEG can enhance the permeability, potentially due to the leaching of PEG, which may form pores in the film.[6] Conversely, increasing the concentration of DBP has been found to decrease the permeability of the film to drugs.[6] It is crucial to optimize the plasticizer type and concentration to achieve a balance between film flexibility and moisture protection.

Q3: Can high humidity during the coating process affect the quality of the Eudragit® film?

A3: Yes, high humidity during the coating process can significantly impact the film quality. A more humid coating process (e.g., 86% RH vs. 67% RH) can promote the surface dissolution and physical mixing of tablet ingredients with the forming film.[7] This can affect the film-tablet interface and the drug release performance.[7] If the humidity is too high, water evaporates more slowly, which can lead to coating defects.[7] Conversely, if the humidity is too low, the film may dry too quickly, also resulting in defects.[7] Therefore, maintaining optimal temperature and humidity is crucial for a successful coating process.[8]

Q4: My Eudragit®-coated tablets are showing signs of cracking. What could be the cause and how can I fix it?

A4: Cracking of enteric coatings on hygroscopic cores can be caused by several factors related to the tablet core properties, coating formulation, and process parameters. Enteric polymers like Eudragit® L100-55 are inherently brittle in a dry state.[9][10] High humidity can actually have a plasticizing effect on Eudragit® L films, significantly increasing their flexibility and elongation (from ~3% in a dry state to ~140% at high humidity), which can help prevent cracking upon compression of coated pellets.[9][10]

For tablet coatings, cracking can occur if the plasticizer concentration is insufficient to overcome the brittleness of the polymer. The selection of an appropriate plasticizer and its concentration is critical. Additionally, stress induced by the expansion of a hygroscopic tablet core upon moisture absorption can lead to cracks in the coating. Ensuring the core formulation is optimized for low hygroscopicity is an important first step.

Q5: What is "moisture plasticization" and how does it relate to Eudragit® formulations?

A5: "Moisture plasticization" refers to the process where water molecules are absorbed by a polymer, increasing its flexibility and reducing its glass transition temperature (Tg). This phenomenon is particularly relevant for certain Eudragit® polymers. For example, the mechanical properties of Eudragit® L100-55 improve dramatically with increased humidity, as moisture acts as a highly effective plasticizer.[9][10] The elongation of the film can increase from approximately 3% in a dry state to about 140% at high humidity.[9] This effect can be beneficial, for instance, in the compression of coated pellets into tablets, as it makes the coating less prone to fracture.[9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Increased Tablet Stickiness/Tackiness During Coating - High humidity in the coating pan.- Inappropriate plasticizer type or concentration.- Optimize and control the relative humidity during the coating process.[7]- Evaluate different plasticizers or adjust the concentration. Talc or glyceryl monostearate can be added to reduce tackiness.[7]
Compromised Drug Stability (Degradation) - Ineffective moisture barrier from the coating.- High water vapor permeability of the chosen Eudragit® grade or formulation.- Select a Eudragit® grade with lower water vapor permeability. Eudragit® E polymers are often used for moisture protection.[1][2]- Optimize the coating formulation by adjusting the plasticizer type and concentration to minimize permeability.[6]- Increase the coating thickness, as this generally decreases water vapor transmission.[6]
Variable Drug Release Profiles - Inconsistent film thickness.- Interaction between the tablet core and the coating due to high humidity during the process.[7]- Incomplete film formation (coalescence of polymer particles).- Ensure uniform coating application by optimizing spray rate, atomization pressure, and pan speed.- Control the micro-environmental conditions (temperature and humidity) within the coating pan.[7]- For aqueous dispersions, ensure proper curing conditions (temperature and time) to allow for complete film formation.[11]
"Orange Peel" Effect or Rough Coating Surface - Coating formulation drying too quickly.- High product temperature or excessive inlet air volume during coating.[11]- Adjust the solvent system to include slower-drying solvents.[8]- Optimize the coating process parameters, particularly the product bed temperature, to prevent spray drying.[11]

Quantitative Data Summary

Table 1: Moisture Absorption of Ranitidine HCl Tablets with Different Coatings

Coating FormulationMoisture Gained (%) at 75% RH (170 hours)Reference
Uncoated Tablets45-50% (at 350 hours)[3]
Marketed Formulation (RANTEC 300)35-40%[3]
Eudragit® RLPO 10% & Eudragit® E PO 10% Coated10-15%[3]

Table 2: Water Vapor Permeability of Different Enteric Polymers

PolymerPermeable CoefficientReference
HPMCP0.253[12]
HP-500.254[12]
HP-550.266[12]
Eudragit® (unspecified type)0.056[12]

Experimental Protocols

Methodology for Water Vapor Transmission Rate (WVTR) Testing

This protocol is a generalized procedure for evaluating the moisture barrier properties of a free polymer film.

  • Film Preparation: Cast the Eudragit® formulation (with plasticizer and other excipients) onto a flat, non-stick surface (e.g., Teflon-coated plate) using a casting knife to ensure uniform thickness. Allow the film to dry completely under controlled temperature and humidity.

  • Sample Mounting: Securely mount the prepared film as a barrier over the opening of a permeability cup (e.g., Payne cup) containing a desiccant (e.g., anhydrous calcium chloride) to create a zero-humidity environment inside the cup.

  • Environmental Chamber: Place the assembled permeability cup into a controlled environmental chamber set to a specific temperature and high relative humidity (e.g., 25°C and 75% RH).

  • Weight Measurement: Periodically remove the cup from the chamber and weigh it with an analytical balance at predetermined time intervals.

  • Calculation: The rate of weight gain is used to calculate the WVTR, typically expressed in g/m²/day. The calculation takes into account the area of the film exposed and the rate of moisture ingress.

Methodology for Moisture Absorption Study

This protocol outlines a method to assess the hygroscopicity of coated tablets.

  • Sample Preparation: Prepare tablets with the humidity-sensitive drug and coat them with the desired Eudragit® formulation. Use uncoated tablets as a control.

  • Initial Weighing: Accurately weigh the initial mass of the coated and uncoated tablets.

  • Stability Chamber: Place the tablets in a stability chamber with controlled high relative humidity (e.g., 75% RH) and temperature (e.g., 30°C).

  • Periodic Weighing: At specific time points (e.g., 24, 48, 72 hours, etc.), remove the tablets and re-weigh them.

  • Calculation: Calculate the percentage of moisture gain at each time point relative to the initial weight of the tablets. This data provides a moisture uptake profile.

Visualizations

Experimental_Workflow_WVTR cluster_prep Film Preparation cluster_testing Testing cluster_analysis Data Analysis prep1 Cast Eudragit® Formulation prep2 Dry Film Under Controlled Conditions prep1->prep2 test1 Mount Film on Permeability Cup prep2->test1 test2 Place in High Humidity Chamber test1->test2 test3 Weigh Periodically test2->test3 analysis1 Calculate Rate of Weight Gain test3->analysis1 analysis2 Determine WVTR (g/m²/day) analysis1->analysis2

Caption: Workflow for Water Vapor Transmission Rate (WVTR) Testing.

Troubleshooting_Logic start Issue: Coating Defect with Humidity-Sensitive Drug q1 Is the issue 'Sticking/Tackiness'? start->q1 q2 Is the issue 'Cracking'? q1->q2 No sol1 Action: - Control RH during coating - Adjust plasticizer - Add glidant (e.g., talc) q1->sol1 Yes q3 Is the issue 'Rough Surface'? q2->q3 No sol2 Action: - Increase plasticizer level - Evaluate core hygroscopicity - Utilize 'moisture plasticization' q2->sol2 Yes sol3 Action: - Optimize product temperature - Adjust solvent system - Reduce inlet air volume q3->sol3 Yes end Optimized Formulation sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting common coating defects.

References

Refinement of Eudragit-based microparticle size distribution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of Eudragit-based microparticle size distribution. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during microparticle fabrication.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for preparing Eudragit-based microparticles with a controlled size?

A1: The two most common and well-documented methods for fabricating Eudragit-based microparticles are the solvent evaporation technique and the spray-drying technique.[1][2] The solvent evaporation method involves emulsifying a polymer-drug solution in an immiscible phase, followed by the removal of the solvent to form solid microparticles.[2][3][4] Spray-drying, on the other hand, involves atomizing a polymer-drug solution into a hot gas stream, which rapidly evaporates the solvent to produce dry particles.[1][5][6]

Q2: How can I reduce the average size of my Eudragit microparticles?

A2: To decrease microparticle size, you can modify several process and formulation parameters.

  • For Solvent Evaporation: Increasing the stirring rate during emulsification is a key factor; higher agitation speeds create smaller emulsion droplets, leading to smaller final particles.[2] Additionally, using a lower polymer concentration can reduce the viscosity of the organic phase, facilitating the formation of smaller droplets.[3] The type and concentration of the emulsifier (e.g., polyvinyl alcohol - PVA) also play a crucial role.[4][7]

  • For Spray-Drying: Increasing the air-drying temperature can lead to a reduction in microparticle dimensions.[1][5][8] A lower polymer feed rate and a higher atomizing airflow rate can also produce smaller particles.[1][6]

Q3: My microparticles have a very broad size distribution (high polydispersity). How can I make them more uniform?

A3: Achieving a narrow size distribution, or low polydispersity index (PDI), requires precise control over the fabrication process.

  • In Solvent Evaporation: Ensure a consistent and high stirring speed to create a uniform emulsion. A pre-emulsion step using a homogenizer can create a fine, uniform microemulsion before the main process, leading to more monodisperse particles.[4] The choice of surfactant and its concentration is also critical for stabilizing the droplets and preventing coalescence.[9]

  • In Spray-Drying: Optimizing parameters is key. Using appropriate solvents that evaporate efficiently (like pure acetonitrile) can yield particles with a narrow dimensional distribution and good morphology.[1][5] Ensuring the polymer solution is homogenous and free of precipitates before spraying is also essential.

Q4: Why are my microparticles irregularly shaped instead of spherical?

A4: Particle morphology is heavily influenced by the formulation and process conditions.

  • Solvent Evaporation: Irregular shapes can result from inadequate dispersion of the polymer solution, which can be caused by a stirring speed that is too low.[10] The choice of dispersing agent is also important; for instance, magnesium stearate (B1226849) has been shown to simplify the formation of spherical microcapsules.[2]

  • Spray-Drying: The choice of solvent is a major factor. For example, using ethanol/water or methanol/water mixtures can sometimes result in irregular shapes and agglomeration, whereas pure acetonitrile (B52724) has been shown to produce spherical particles.[1][5] A low feed rate generally yields the best results for microparticle morphology.[1][8]

Q5: My microparticles are clumping together (agglomerating). What is the cause and how can I prevent it?

A5: Agglomeration is often due to incomplete drying or suboptimal surface properties.

  • During Solvent Evaporation: Droplets may coalesce if the viscosity increases too quickly before they can be separated by the stirring force.[2] Using an effective dispersing agent at an optimal concentration can prevent this by reducing the interfacial tension between the phases.[2][11]

  • During Spray-Drying: Agglomeration can occur if the particles are not sufficiently dried before they come into contact with each other or the chamber walls. Adjusting the drying temperature and aspiration rate can help ensure particles are solid and dry. Certain solvent systems, like those containing water, may also increase the tendency for agglomeration.[1][5]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Mean particle size is too large Solvent Evaporation: Stirring speed is too low; Polymer concentration is too high, increasing viscosity.[3] Spray-Drying: Polymer feed rate is too high; Air drying temperature is too low.[1][5]Solvent Evaporation: Increase the stirring speed (e.g., >500 rpm); Decrease the Eudragit concentration in the organic phase.[3][10] Spray-Drying: Decrease the solution feed rate (e.g., to 0.5 ml/min); Increase the air-drying (inlet) temperature.[1][8]
High Polydispersity Index (PDI) Solvent Evaporation: Inefficient or inconsistent emulsification; Droplet coalescence. Spray-Drying: Suboptimal atomization; Inconsistent drying conditions.Solvent Evaporation: Use a homogenizer for a pre-emulsion step[4]; Optimize surfactant type and concentration.[9] Spray-Drying: Optimize nozzle settings and airflow rate; Ensure stable temperature and aspiration throughout the run.[1]
Irregular or collapsed particle morphology Solvent Evaporation: Inadequate dispersion of the organic phase.[10] Spray-Drying: Inappropriate solvent system; Polymer concentration is too high, leading to wrinkled surfaces.[1][5]Solvent Evaporation: Increase stirring speed to ensure adequate shear force.[10] Spray-Drying: Use a solvent in which the polymer is highly soluble and that evaporates cleanly (e.g., acetonitrile)[1]; Decrease the polymer concentration.[5]
Particle Agglomeration Solvent Evaporation: Insufficient stabilization of emulsion droplets. Spray-Drying: Particles are still "wet" or "sticky" upon collision.Solvent Evaporation: Increase the concentration of the dispersing/emulsifying agent.[11] Spray-Drying: Increase drying temperature or aspiration flow rate to enhance solvent removal.[1]
Low Product Yield Solvent Evaporation: Adherence of particles to glassware or stirrer. Spray-Drying: Particles are too fine and are carried away by the exhaust air; Adherence to the drying chamber walls.Solvent Evaporation: Consider siliconizing glassware; Optimize the formulation to reduce stickiness. Spray-Drying: Decrease the aspiration rate; Optimize temperature to prevent melting or sticking.[1]

Experimental Protocols

Protocol 1: Eudragit Microparticle Preparation via Solvent Evaporation (O/W Emulsion)

This protocol is a generalized procedure based on common practices.[4]

1. Preparation of Organic Phase:

  • Dissolve the specified amount of Eudragit polymer (e.g., Eudragit RS) and the active pharmaceutical ingredient (API) in a suitable organic solvent (e.g., dichloromethane, acetone).[2][4]

  • For example, dissolve 800 mg of Eudragit® RS and 200 mg of the model drug in 5 ml of dichloromethane.[4]

2. Preparation of Aqueous Phase:

  • Prepare an aqueous solution containing an emulsifying agent.

  • For example, dissolve polyvinyl alcohol (PVA) in deionized water to a final concentration of 0.1-1.0% (w/v). The volume can range from 200 mL to 600 mL.[4]

3. Emulsification:

  • (Optional but Recommended) Homogenize the organic phase using a high-shear homogenizer (e.g., Ultra-Turrax) at ~11,000 rpm for 30 seconds to create a fine pre-emulsion.[4]

  • Slowly pour the organic phase into the continuously stirred aqueous phase. The stirring rate should be maintained at a constant, high speed (e.g., 500-1500 rpm) using a propeller stirrer.[2]

4. Solvent Evaporation:

  • Continue stirring the emulsion at room temperature for several hours (e.g., 3-5 hours) to allow for the complete evaporation of the organic solvent.[2][3]

5. Harvesting and Washing:

  • Collect the solidified microparticles by vacuum filtration.

  • Wash the collected microparticles multiple times with a non-solvent (e.g., n-hexane) and deionized water to remove residual emulsifier and unencapsulated drug.[2]

6. Drying:

  • Dry the washed microparticles at room temperature or in a desiccator for 24 hours.[2]

Protocol 2: Eudragit Microparticle Preparation via Spray-Drying

This protocol is a generalized procedure based on established methods.[1][5][6]

1. Preparation of Polymer Solution:

  • Dissolve the Eudragit polymer (e.g., Eudragit RS at 12.5% w/w) and the API in a suitable volatile solvent (e.g., acetonitrile, ethanol, or methanol).[1]

  • Ensure the polymer and drug are completely dissolved to form a homogenous solution.

2. Setting Spray-Dryer Parameters:

  • Set the key operating parameters. These are critical for controlling particle size and morphology.

  • Inlet Temperature (Heating): 70-100°C (must be appropriate for the solvent's boiling point).[1]

  • Solution Feed Rate (Pump): 0.5 - 2.0 mL/min (lower feed rates often produce better morphology).[1][8]

  • Atomizing Air Flow Rate: 400 - 800 L/hr.[1]

  • Aspiration Rate: ~28-35 m³/hr (a lower flow of drying air is often preferred for optimal morphology).[1][5]

3. Spray-Drying Process:

  • Feed the polymer solution into the spray dryer. The solution is atomized into fine droplets by the nozzle.

  • The droplets enter the drying chamber where the hot air rapidly evaporates the solvent, forming solid microparticles.

4. Particle Collection:

  • The dried microparticles are separated from the air stream by a cyclone separator and collected in a collection vessel.

5. Post-Processing:

  • Store the collected microparticle powder in a desiccator to prevent moisture absorption.

Data and Visualizations

Parameter Effects on Microparticle Size

The following tables summarize the impact of key process variables on the final mean diameter of Eudragit microparticles based on data from cited literature.

Table 1: Effect of Spray-Drying Parameters on Eudragit RS Microparticle Size [1]

ParameterLevel 1Mean Diameter (µm)Level 2Mean Diameter (µm)Trend
Pump Feed Rate 0.5 ml/min~4.05 ml/min~20.0Increasing feed rate increases particle size
Air Flow Rate 400 l/hr~5.0600 l/hr~3.5Higher airflow can slightly decrease particle size
Heating Temp. 70°C~8.0100°C~4.0Increasing temperature decreases particle size
Polymer Conc. 12.5% w/w~4.520% w/w~10.0Increasing concentration increases particle size

Table 2: Effect of Solvent Evaporation Parameters on Eudragit Microparticle Size [3][4]

ParameterCondition 1Mean Diameter (µm)Condition 2Mean Diameter (µm)Trend
Polymer Conc. 1:1 (Drug:Polymer)247 ± 131:3 (Drug:Polymer)286 ± 16Increasing polymer concentration increases particle size
Aqueous Phase Vol. 200 mlLarger600 mlSmallerIncreasing aqueous phase volume decreases particle size
Emulsifier (PVA) Conc. 0.1%Larger1.0%SmallerIncreasing emulsifier concentration decreases particle size

Process Diagrams

Solvent_Evaporation_Workflow cluster_prep Phase Preparation cluster_process Core Process cluster_harvest Harvesting P1 Dissolve Eudragit & API in Solvent E1 Emulsification (High-Speed Stirring) P1->E1 Organic Phase P2 Prepare Aqueous Phase with Emulsifier P2->E1 Aqueous Phase E2 Solvent Evaporation (Continuous Stirring) E1->E2 H1 Filtration E2->H1 H2 Washing H1->H2 H3 Drying H2->H3 Output Output H3->Output Final Microparticles

Workflow for the Solvent Evaporation Method.

Spray_Drying_Workflow P1 Prepare Homogenous Polymer-API Solution S1 Set Process Parameters (Temp, Flow Rate, Pump) P1->S1 A1 Atomization (Nozzle) S1->A1 D1 Drying in Chamber (Solvent Evaporation) A1->D1 C1 Particle Collection (Cyclone) D1->C1 Output Final Microparticles C1->Output

Workflow for the Spray-Drying Method.

Parameter_Influence_Diagram Size Microparticle Size & Distribution Stir Stirring Speed Stir->Size  ++ Shear -- Size Polymer Polymer Conc. Polymer->Size ++ Viscosity ++ Size Emulsifier Emulsifier Conc. Emulsifier->Size -- Interfacial Tension -- Size Temp Drying Temp. Temp->Size ++ Evaporation Rate -- Size Feed Feed Rate Feed->Size ++ Droplet Size ++ Size Solvent Solvent Type Solvent->Size Affects Morphology & Uniformity

Key Parameters Influencing Microparticle Size.

References

Technical Support Center: Enhancing Mucoadhesive Properties of Eudragit E PO Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for enhancing the mucoadhesive properties of Eudragit® E PO formulations.

Troubleshooting Guide

This section addresses common problems encountered during the formulation and testing of Eudragit® E PO-based mucoadhesive systems.

ProblemPossible CausesRecommended Solutions
Low or Inconsistent Mucoadhesion Strength Suboptimal Polymer Combination: Eudragit® E PO alone may not provide sufficient mucoadhesion. Its cationic nature is key, but blending with other polymers is often necessary.[1]Solution: Blend Eudragit® E PO with anionic polymers like Carbopol or neutral polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinyl Alcohol (PVA).[2][3] These create a more robust polymer matrix, enhancing interaction with the mucus layer. Start with established ratios from literature and optimize.
Incorrect pH of the Formulation or Test Medium: Eudragit® E PO is a cationic copolymer with dimethylaminoethyl groups that are soluble in acidic conditions up to pH 5.0.[4] At higher pH values, the polymer is not fully protonated, reducing electrostatic interaction with the negatively charged mucus.Solution: Ensure the formulation's surface pH is maintained in a range that allows for optimal polymer-mucus interaction, typically between pH 5.5 and 6.8 for buccal or nasal applications.[2] Verify the pH of your simulated mucosal fluids.
Insufficient Polymer Hydration: The mucoadhesive process requires the polymer to swell and for its chains to interpenetrate the mucus layer.[5] Inadequate hydration time can lead to poor adhesion.Solution: Allow the formulation to hydrate (B1144303) for an adequate period upon contact with the mucosal surface during testing. The optimal hydration time can vary; some hydrogels show increased adhesion after 30 minutes of hydration compared to 10 minutes.[5]
Presence of Incompatible Excipients: Certain excipients, such as some plasticizers or fillers, may interfere with the polymer's ability to interact with mucin.Solution: Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy to screen for interactions between Eudragit® E PO, other polymers, and excipients.[6]
Formulation Disintegrates Too Quickly Weak Polymer Matrix: The formulation lacks the structural integrity to remain intact upon hydration.Solution: Increase the concentration of matrix-forming polymers like HPMC or Carbopol in combination with Eudragit®.[2] Consider incorporating a small amount of a cross-linking agent if compatible with your application.
High Swelling Index: Excessive swelling can weaken the matrix, leading to rapid erosion or dissolution.Solution: Optimize the ratio of hydrophilic polymers. While some swelling is necessary for mucoadhesion, excessive amounts of highly soluble polymers like PVA can accelerate disintegration.[3]
Poor Drug Release Profile (e.g., Burst Release) Rapid Polymer Dissolution: The cationic Eudragit® E PO dissolves quickly at acidic pH.Solution: Formulate an inter-polyelectrolyte complex (IPEC) by combining the cationic Eudragit® E PO with an anionic Eudragit® (e.g., Eudragit® L100). This creates a more stable, insoluble matrix that can provide sustained release.[1]
Formulation Inhomogeneity: Uneven distribution of the drug and polymers within the matrix.Solution: Ensure thorough mixing during the formulation process. For solvent casting methods, stir the polymer solution at a low RPM for an extended period (e.g., 1 hour) to ensure a homogenous, bubble-free solution before casting.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mucoadhesion for Eudragit® E PO?

A1: The primary mechanism is electrostatic interaction. Eudragit® E PO is a cationic polymer due to its dimethylaminoethyl methacrylate (B99206) groups.[4] Mucus contains sialic acid and other negatively charged glycoproteins. The positively charged Eudragit® E PO adheres to the negatively charged mucosal surface, forming a strong adhesive bond.[1]

Q2: Which polymers are most compatible with Eudragit® E PO for enhancing mucoadhesion?

A2: Eudragit® E PO is often combined with other polymers to improve mucoadhesive strength and modify drug release. Commonly used compatible polymers include:

  • Carbopol (e.g., 934p): An anionic polymer that forms strong hydrogen bonds and electrostatic interactions.[2][3]

  • Hydroxypropyl Methylcellulose (HPMC): A non-ionic, hydrophilic polymer that provides excellent swelling and matrix-forming properties.[2]

  • Polyvinyl Alcohol (PVA): A hydrophilic polymer that can enhance the flexibility and swelling of the formulation.[2]

  • Anionic Eudragits (e.g., L100, S100): Can form interpolyelectrolyte complexes (IPECs) with Eudragit® E PO to create a pH-stable, sustained-release matrix.[1][7]

Q3: How does pH affect the performance of Eudragit® E PO mucoadhesive formulations?

A3: pH is a critical factor. Eudragit® E PO is soluble in acidic media up to pH 5.0.[4] Above this pH, its cationic charge decreases, which can weaken the electrostatic interaction with mucus. Therefore, for applications like buccal or nasal delivery where the pH is typically higher than 5.0, combining it with other mucoadhesive polymers is essential to ensure strong adhesion.

Q4: Can Eudragit® E PO be chemically modified to enhance mucoadhesion?

A4: Yes, chemical modification is a viable strategy. For instance, acrylation of Eudragit® E PO (reacting it with acryloyl chloride) has been shown to significantly enhance its mucoadhesive properties, facilitating greater retention on mucosal surfaces compared to the unmodified polymer.[8]

Q5: What are the key characterization tests for Eudragit® E PO mucoadhesive formulations?

A5: Key tests include:

  • Ex-Vivo Mucoadhesive Strength: Measures the force required to detach the formulation from a section of animal mucosal tissue.

  • Swelling Index: Determines the hydration capacity of the formulation, which is crucial for mucoadhesion.[3]

  • Surface pH: Ensures the formulation is non-irritating to the mucosa.[2]

  • In-Vitro Drug Release: Evaluates the rate and extent of drug release from the formulation in simulated biological fluids.[2]

  • Folding Endurance: Assesses the physical robustness and flexibility of patch or film formulations.[2]

Quantitative Data Summary

The following tables summarize data from various studies on Eudragit®-based mucoadhesive formulations.

Table 1: Formulation Composition and Performance of Salbutamol (B1663637) Sulfate (B86663) Buccal Patches [2]

Formulation CodePolymer Composition (Eudragit L-100 : HPMC : PVA)PlasticizerMucoadhesive Strength (g)Residence Time (min)In-Vitro Release after 120 min (%)
F7 7.5 mL : 15 mL : 7.5 mLPropylene Glycol18.26 ± 0.6105 ± 4.097.53
F12 7.5 mL : - : 7.5 mL (with 15 mL Carbopol)Propylene Glycol24.16 ± 0.4110 ± 3.599.93
E7 7.5 mL : 15 mL : 7.5 mLPEG-40017.92 ± 0.5101 ± 3.096.84
E12 7.5 mL : - : 7.5 mL (with 15 mL Carbopol)PEG-40023.84 ± 0.7108 ± 2.598.68

Table 2: Influence of Hydration on Work of Adhesion for a Hydrogel Formulation [5]

Hydrogel FormulationHydration TimeWork of Adhesion (J·m⁻²)
Hydrogel E 10 min5.0
Hydrogel E 30 min17.5

Experimental Protocols

Protocol 1: Preparation of Mucoadhesive Films by Solvent Casting [2]

  • Polymer Solution Preparation:

    • Accurately weigh the required amounts of Eudragit® E PO and other mucoadhesive polymers (e.g., HPMC, Carbopol).

    • Dissolve Eudragit® E PO in a suitable organic solvent or solvent mixture (e.g., ethanol).

    • Dissolve the other polymers in their respective recommended solvents (e.g., HPMC in an ethanol:acetone mixture, PVA in water).

  • Blending:

    • Combine the polymer solutions in the desired ratio. Add a surfactant (e.g., 0.05% Tween 80) if necessary to improve miscibility.

    • Add a plasticizer (e.g., Propylene Glycol or PEG-400) to the mixture.

    • Stir the final mixture on a magnetic stirrer at a low speed for approximately 1 hour to achieve a clear, homogenous, and bubble-free solution.

  • Drug Incorporation:

    • Dissolve the accurately weighed active pharmaceutical ingredient (API) in a small amount of solvent and add it to the polymer solution.

    • Continue stirring until the drug is uniformly distributed.

  • Casting and Drying:

    • Pour the final solution into a Teflon-coated petri dish or a suitable casting mold.

    • Initially, dry the film at room temperature for 2-4 hours to allow for slow evaporation of the solvent.

    • Transfer the dish to a hot air oven and dry at a controlled temperature (e.g., 40°C) for 18-24 hours.

    • For final solvent removal, place the film in a vacuum desiccator at room temperature for at least 4 hours.

  • Film Characterization:

    • Once dried, carefully remove the film and cut it into the required dimensions for further evaluation (e.g., mucoadhesion, drug content, release studies).

Protocol 2: Evaluation of Ex-Vivo Mucoadhesive Strength

  • Mucosal Tissue Preparation:

    • Obtain fresh mucosal tissue (e.g., porcine buccal mucosa) from a local slaughterhouse and transport it to the lab in simulated saliva or an appropriate buffer solution.

    • Carefully separate the mucosal layer from the underlying tissue. Use within 2 hours of slaughter.

  • Apparatus Setup:

    • Use a texture analyzer or a modified two-arm balance for the measurement.

    • Fix a section of the prepared mucosal tissue onto a glass slide or the lower platform of the apparatus.

  • Sample Application:

    • Attach the prepared mucoadhesive film/patch to the upper probe/pan of the apparatus using a cyanoacrylate adhesive, ensuring the mucoadhesive side faces the mucosal tissue.

  • Measurement:

    • Moisten the mucosal surface with a small, controlled volume of simulated saliva (pH ~6.8).

    • Bring the upper probe with the formulation into contact with the mucosal tissue.

    • Apply a light, constant force (e.g., fingertip pressure for 20-30 seconds) to ensure intimate contact.

    • Initiate the detachment process by moving the upper probe upwards at a constant speed.

    • Record the force (in grams or Newtons) required to detach the formulation from the mucosa. This value represents the mucoadhesive strength.

    • Perform the experiment in triplicate and report the average value.

Visualizations

Experimental_Workflow cluster_2 Phase 3: Optimization D D E E D->E Dried Film F F D->F Dried Film G G D->G Dried Film H H D->H Dried Film I I D->I Dried Film J Data Analysis & Optimization G->J H->J A A J->A Refine Formulation

Mucoadhesion_Mechanism cluster_mucus Mucus Layer (Negatively Charged) cluster_eudragit Eudragit E PO Formulation (Positively Charged) MUCUS Mucin Glycoproteins (Sialic Acid Residues: COO⁻) CONTACT CONTACT MUCUS->CONTACT EUDRAGIT Eudragit E PO Polymer (Dimethylaminoethyl Groups: NR₂H⁺) EUDRAGIT->CONTACT INTERACTION INTERACTION CONTACT->INTERACTION Polymer Chain Interpenetration ADHESION ADHESION INTERACTION->ADHESION Formation of Ionic Bonds

References

Validation & Comparative

Eudragit L100 vs. Eudragit S100: A Comparative Guide for Enteric Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of targeted drug delivery, the Eudragit family of polymers stands as a cornerstone for enteric coating, shielding acid-labile drugs from the harsh environment of the stomach and ensuring their release in the desired segment of the intestine. Among the most utilized anionic polymethacrylates are Eudragit L100 and Eudragit S100. While chemically similar, their subtle structural differences lead to distinct pH-dependent solubility profiles, making the choice between them a critical parameter in formulation development. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal polymer for their specific application.

Chemical and Physical Properties: The Basis of Differential Performance

Eudragit L100 and Eudragit S100 are both copolymers of methacrylic acid and methyl methacrylate.[1][2] The key distinction lies in the ratio of these two monomers. Eudragit L100 possesses a 1:1 ratio of methacrylic acid to methyl methacrylate, while Eudragit S100 has a 1:2 ratio.[1][3] This higher proportion of the acidic comonomer in Eudragit L100 results in a greater number of free carboxyl groups.[4] These carboxyl groups are protonated and thus unionized at the low pH of the stomach, rendering the polymer insoluble. As the pH rises in the small intestine, these groups ionize, leading to polymer dissolution and drug release.[5][6]

The differing ratios of the monomers directly influence the pH at which these polymers begin to dissolve. Eudragit L100 is designed to dissolve at a pH of 6.0 and above, targeting drug release in the jejunum and ileum.[4][6] In contrast, Eudragit S100, with its lower content of methacrylic acid, requires a higher pH of 7.0 for dissolution, making it suitable for targeted delivery to the terminal ileum and colon.[4][6][7]

Comparative Performance Data

The following table summarizes the key properties and performance characteristics of Eudragit L100 and Eudragit S100 based on available experimental data.

PropertyEudragit L100Eudragit S100Reference
Chemical Composition Poly(methacrylic acid-co-methyl methacrylate) 1:1Poly(methacrylic acid-co-methyl methacrylate) 1:2[1][3]
Methacrylic Acid Content Approximately 48.3%Approximately 29.2%[4]
Dissolution pH ≥ 6.0≥ 7.0[4][6]
Targeted Release Site Jejunum, IleumTerminal Ileum, Colon[6]
Mechanical Properties Stiffer and more brittleHigher tensile strength, reduced flexibility[2][8]
Dissolution Profile Comparison

Studies have demonstrated the distinct dissolution behaviors of these two polymers. In one study, films of Eudragit L100 dissolved rapidly at pH 7.2, showing a 90% mass loss within 60 minutes.[2] Conversely, Eudragit S100 exhibited minimal dissolution at lower pH values but dissolved significantly at pH 8.0, with a 64.5% mass loss over 180 minutes.[2] This highlights the sharper pH-dependent solubility of Eudragit L100 compared to the more delayed dissolution of Eudragit S100.

Experimental Protocols

To evaluate the enteric protection and subsequent drug release from formulations coated with Eudragit L100 or S100, a standardized in-vitro dissolution test is typically employed. The following is a representative methodology based on common pharmacopeial procedures.

In-Vitro Dissolution Testing for Enteric-Coated Formulations

Objective: To assess the integrity of the enteric coat in simulated gastric fluid and to determine the drug release profile in simulated intestinal fluid.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

Media:

  • Acid Stage (Simulated Gastric Fluid): 0.1 N Hydrochloric (HCl) acid, pH 1.2.

  • Buffer Stage (Simulated Intestinal Fluid): Phosphate (B84403) buffer, pH 6.8 for Eudragit L100-coated formulations or pH 7.2-7.5 for Eudragit S100-coated formulations.

Procedure:

  • Place the coated dosage form (e.g., tablet or capsule) in a vessel of the dissolution apparatus containing 900 mL of 0.1 N HCl.

  • Stir the medium at a specified speed (e.g., 75 RPM) at 37 ± 0.5 °C for 2 hours.

  • After 2 hours, withdraw a sample of the medium to analyze for any premature drug release. The enteric coat is expected to remain intact with minimal drug release.

  • Remove the dosage form from the acidic medium and transfer it to a vessel containing 900 mL of the appropriate phosphate buffer (pH 6.8 or higher).

  • Continue stirring at the same speed and temperature.

  • Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed buffer to maintain a constant volume.

  • Analyze the collected samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Logical Relationship of Polymer Properties and Performance

The selection between Eudragit L100 and S100 is a logical process based on the desired drug release site, which is dictated by the polymer's chemical structure and resulting pH-dependent solubility.

G cluster_0 Polymer Properties cluster_1 Physicochemical Characteristics cluster_2 Performance Outcome cluster_3 Targeted Drug Release A Eudragit L100 (MAA:MMA 1:1) C Higher Carboxyl Group Content A->C leads to B Eudragit S100 (MAA:MMA 1:2) D Lower Carboxyl Group Content B->D leads to E Dissolution at pH >= 6.0 C->E results in F Dissolution at pH >= 7.0 D->F results in G Jejunum / Ileum E->G enables H Terminal Ileum / Colon F->H enables

Caption: Polymer selection workflow for targeted intestinal drug delivery.

pH-Dependent Dissolution in the GI Tract

The differential dissolution of Eudragit L100 and S100 along the gastrointestinal tract is crucial for achieving site-specific drug delivery. The following diagram illustrates this pH-dependent behavior.

GI_Tract_Dissolution cluster_GI Gastrointestinal Tract Stomach Stomach (pH 1-3) Duodenum Duodenum (pH 5-6) L100 Eudragit L100 Stomach->L100 Insoluble S100 Eudragit S100 Stomach->S100 Insoluble Jejunum Jejunum (pH 6-7) Ileum Ileum (pH 7-8) Colon Colon (pH 6-7) L100->Jejunum Starts Dissolving (pH > 6.0) S100->Ileum Starts Dissolving (pH > 7.0)

References

A Comparative Guide to Eudragit RL 100 and RS 100 for Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudragit RL 100 and Eudragit RS 100 are widely utilized cationic copolymers of acrylic and methacrylic acid esters, integral to the formulation of sustained-release oral dosage forms. Their versatility allows for applications in matrix tablets and as coatings for multiparticulates.[1] While both polymers facilitate pH-independent drug release, their differing permeability characteristics, dictated by the number of quaternary ammonium (B1175870) groups in their structures, lead to distinct release profiles. This guide provides a comprehensive comparison of Eudragit RL 100 and RS 100, supported by experimental data and protocols, to aid researchers in selecting the optimal polymer for their specific drug delivery needs.

Physicochemical and Performance Characteristics

Eudragit RL 100 and RS 100 are chemically similar, primarily composed of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups.[2][3] The fundamental difference lies in the molar ratio of these quaternary ammonium groups, which are present as salts and are responsible for the polymers' permeability.[2] Eudragit RL (high permeability) contains a higher concentration of these hydrophilic groups compared to Eudragit RS (low permeability).[1] This structural variance directly impacts their swelling, permeability, and subsequent drug release kinetics.[1][4]

Water can permeate more rapidly into Eudragit RL 100 than Eudragit RS 100 due to its greater hydrophilicity.[4] Consequently, formulations with RL 100 exhibit faster drug release.[5][6] Conversely, the lower permeability of RS 100 results in a more retarded and sustained drug release profile.[4][7] Both polymers are insoluble in aqueous media but swell in a pH-independent manner.[1][8]

The selection between Eudragit RL 100 and RS 100, or a combination of the two, allows for the precise modulation of drug release. By adjusting the ratio of these polymers, formulators can achieve a desired permeability and, consequently, a specific rate of intestinal absorption.[1][8]

Data Summary
PropertyEudragit RL 100Eudragit RS 100Reference
Synonyms Ammonio Methacrylate Copolymer, Type AAmmonio Methacrylate Copolymer, Type B[9]
Chemical Composition Copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups.Copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups.[2][3]
Permeability HighLow[1][10]
Swelling pH-independent, high water uptakepH-independent, low water uptake[4][8]
Drug Release Rate FasterSlower[5][6]
Glass Transition Temp. 70 °C70 °C[11]
Molecular Weight ~32,000 g/mol ~32,000 g/mol [11]
Primary Application Sustained-release coatings and matrices requiring higher release rates.Sustained-release coatings and matrices requiring more prolonged release.[1][12]

Experimental Data: Drug Release Profiles

A study comparing the release of Ropinirole HCl from microparticles formulated with Eudragit RL 100 and RS 100 demonstrated their distinct release-modifying capabilities. The formulation containing only Eudragit RS 100 exhibited a more sustained release compared to the one with Eudragit RL 100 alone.[4] Increasing the polymer concentration in the formulations led to a more sustained drug release.[4]

Another study on Diclofenac Sodium microcapsules also highlighted that Eudragit RS 100 provides a slower release rate compared to RL 100.[13] The increased permeability and hydrophilicity of Eudragit RL 100, due to its higher content of quaternary ammonium groups, was cited as the reason for the faster drug release.[7]

FormulationDrugKey FindingsReference
Ropinirole HCl MicroparticlesRopinirole HClEudragit® RS 100 alone achieved a better sustained release than in combination with Eudragit® RL 100 or Eudragit® RL 100 alone. Within 8 hours, the drug release was in the range of 47.48-98.78%.[4]
Diclofenac Sodium MicrocapsulesDiclofenac SodiumFormulations with Eudragit RS 100 showed slower drug release compared to those with Eudragit RL 100.[7][13]
Stavudine Matrix TabletsStavudineEudragit RS 100 based SR matrix tablets could not sustain the release for more than 6 hours without the addition of a binder like PVPK90.[14]
Fluvastatin Sodium Microspheres in SR TabletsFluvastatin SodiumA combination of Eudragit RS 100 and RL 100 in the matrix tablet successfully sustained drug release over 24 hours.[10]

Experimental Protocols

Preparation of Sustained-Release Matrix Tablets by Direct Compression

This protocol describes a general method for preparing sustained-release matrix tablets using Eudragit RL 100 or RS 100.

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • Eudragit RL 100 or RS 100

    • Diluent (e.g., Microcrystalline cellulose)

    • Lubricant (e.g., Magnesium stearate)

    • Glidant (e.g., Talc)

  • Procedure:

    • Accurately weigh all materials.

    • Pass the API, polymer, and diluent through a suitable mesh sieve to ensure uniformity.

    • Mix the sieved powders in a blender for a specified time (e.g., 15 minutes) to achieve a homogenous blend.

    • Add the lubricant and glidant to the powder blend and mix for a shorter duration (e.g., 5 minutes).

    • Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling.[14][15]

Preparation of Sustained-Release Microparticles by Solvent Evaporation

This protocol outlines a common method for preparing drug-loaded microparticles.

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • Eudragit RL 100 or RS 100

    • Organic solvent (e.g., Dichloromethane, Acetone)

    • Aqueous phase (e.g., Water with a surfactant like Polyvinyl alcohol)

    • Stirring apparatus

  • Procedure:

    • Dissolve the API and the Eudragit polymer in the organic solvent to form the organic phase.

    • Disperse the organic phase in the aqueous phase under continuous stirring to form an oil-in-water (o/w) emulsion.

    • Continue stirring to allow for the evaporation of the organic solvent, leading to the formation of solid microparticles.

    • Collect the microparticles by filtration or centrifugation, wash with distilled water, and dry.[4][13]

Visualizations

Polymer_Selection_Workflow Start Define Desired Drug Release Profile Decision1 Need for Rapid Initial Release followed by Sustained Release? Start->Decision1 Decision2 Desired Release Duration? Decision1->Decision2  No Combination Use a Combination of Eudragit RL 100 and RS 100 Decision1->Combination  Yes RL100 Use Eudragit RL 100 Decision2->RL100 < 12 hours RS100 Use Eudragit RS 100 Decision2->RS100 > 12 hours

Caption: Polymer selection workflow based on desired drug release characteristics.

Tablet_Preparation_Workflow Weighing Weigh API, Polymer, and Excipients Sieving Sieve Powders Weighing->Sieving Blending1 Blend API, Polymer, and Diluent Sieving->Blending1 Blending2 Add Lubricant/Glidant and Blend Blending1->Blending2 Compression Compress into Tablets Blending2->Compression

Caption: Experimental workflow for sustained-release tablet preparation.

Polymer_Permeability_Pathway RL_Structure High Content of Quaternary Ammonium Groups RL_Permeability High Water Permeability and Swelling RL_Structure->RL_Permeability RL_Release Faster Drug Release RL_Permeability->RL_Release RS_Structure Low Content of Quaternary Ammonium Groups RS_Permeability Low Water Permeability and Swelling RS_Structure->RS_Permeability RS_Release Slower Drug Release RS_Permeability->RS_Release

References

A Comparative Guide to the Quantitative Analysis of Eudragit® Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of Eudragit® polymers, essential functional excipients in pharmaceutical formulations. The selection of an appropriate analytical technique is critical for quality control, formulation development, and ensuring the performance of drug delivery systems. This document outlines the experimental protocols and performance data for key analytical methods, offering a comprehensive resource for professionals in the field.

Comparison of Analytical Methods for Eudragit® Quantification

The following table summarizes the performance of validated analytical methods for the quantification of various Eudragit® polymers.

MethodEudragit® TypePrincipleLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
SEC-CAD Eudragit® L100Size exclusion chromatography with charged aerosol detection0.1 - 1.0 mg/mL[1][2]88.0 - 91.1%[1][2]2.7%[1][2]0.0015 mg/mL[1][2]0.0040 mg/mL[1][2]
Colorimetric Method Eudragit® RS100 & RL100Ion-pair complexation with a dye, followed by spectrophotometryData not availableGood[3]Good[3]Sufficient for single dose units[3]Data not available
Potentiometric Titration Eudragit® RL/RS & L/S seriesAcid-base titration of functional groupsData not availableHigh (Pharmacopoeial method)High (Pharmacopoeial method)Data not availableData not available

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Size-Exclusion Chromatography with Charged-Aerosol Detection (SEC-CAD) for Eudragit® L100

This method is suitable for the quantification of Eudragit® L100 in enteric-coated tablet formulations.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Size-Exclusion Chromatography (SEC) columns: Waters Ultrahydrogel 1000 (7.8 x 300 mm, 10 µm) and Waters Ultrahydrogel 120 (7.8 x 300 mm, 6 µm) in series[1]

  • Charged-Aerosol Detector (CAD)[1]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a 44.75 mM aqueous ammonium acetate buffer and adjust the pH to 6.6 with 10% ammonium hydroxide solution. The mobile phase consists of this buffer and acetonitrile in a 90:10 (v/v) ratio.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve Eudragit® L100 in methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of standard solutions with concentrations ranging from 0.1 to 1.0 mg/mL.[1]

  • Sample Preparation:

    • For enteric-coated tablets, carefully peel off and grind the coating layer.

    • Transfer the ground coating to a volumetric flask and dissolve in methanol with the aid of sonication.

    • Centrifuge the solution to remove any insoluble excipients.

    • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Columns: Waters Ultrahydrogel 1000 and Waters Ultrahydrogel 120 in series[1]

    • Mobile Phase: 90:10 (v/v) 44.75 mM aqueous ammonium acetate buffer (pH 6.6) and acetonitrile[1]

    • Flow Rate: 0.8 mL/min[1]

    • Column Temperature: 40 °C

    • Detector: Charged-Aerosol Detector[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas from the CAD.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of Eudragit® L100 in the sample solution from the calibration curve.

Colorimetric Method for Eudragit® RS100 and RL100

This method provides a simple and rapid way to quantify Eudragit® RS100 and RL100 based on the formation of an ion-pair complex.[3]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Tropaeolin OOO dye

  • Organic solvent (e.g., chloroform (B151607) or dichloromethane)

  • Buffer solutions (pH 4.5 - 9.0)

Procedure:

  • Standard Solution Preparation: Prepare a series of standard solutions of Eudragit® RS100 or RL100 in an appropriate solvent.

  • Sample Preparation: Dissolve the sample containing the Eudragit® polymer in a suitable solvent.

  • Complex Formation:

    • To a known volume of the standard or sample solution, add the Tropaeolin OOO dye solution.

    • Adjust the pH of the mixture to be within the range of 4.5 to 9.0.[3]

    • The quaternary ammonium groups in the Eudragit® polymers will form an ion-pair complex with the dye.[3]

  • Extraction: Extract the colored ion-pair complex into a water-immiscible organic solvent.

  • Measurement: Measure the absorbance of the organic phase at 484 nm using a UV-Vis spectrophotometer.[3]

  • Quantification: Create a calibration curve by plotting the absorbance values against the concentrations of the standard solutions. Use this curve to determine the concentration of Eudragit® in the sample.

Potentiometric Titration for Eudragit® RL/RS and L/S Series

This is a pharmacopoeial method for the assay of the functional groups in Eudragit® polymers.[4][5]

Instrumentation:

  • Potentiometer with a suitable electrode

Reagents for Eudragit® RL/RS (Ammonio Methacrylate (B99206) Units): [4]

  • Glacial acetic acid

  • Water

  • Mercury (II) acetate solution (5% in glacial acetic acid)

  • 0.1 N Perchloric acid (titrant)

Reagents for Eudragit® L/S (Methacrylic Acid Units): [5]

  • Isopropyl alcohol

  • Water

  • 0.5 N Sodium hydroxide (titrant)

Procedure for Eudragit® RL/RS:

  • Sample Preparation: Dissolve a precisely weighed amount of Eudragit® RL or RS polymer in a mixture of glacial acetic acid and water.[4]

  • Titration: Add mercury (II) acetate solution and titrate with 0.1 N perchloric acid, monitoring the endpoint potentiometrically.[4]

  • Calculation: The content of ammonio methacrylate units is calculated from the volume of titrant consumed. 1 mL of 0.1 N perchloric acid corresponds to 20.772 mg of ammonio methacrylate units.[4]

Procedure for Eudragit® L/S:

  • Sample Preparation: Dissolve a known quantity of Eudragit® L or S polymer in a mixture of isopropyl alcohol and water, with gentle heating if necessary.[5]

  • Titration: Titrate the solution with 0.5 N sodium hydroxide, determining the endpoint potentiometrically. A blank titration should also be performed.[5]

  • Calculation: The amount of methacrylic acid units is determined from the volume of sodium hydroxide used. 1 mL of 0.5 N NaOH is equivalent to 43.045 mg of methacrylic acid units.[5]

Analytical Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of analytical methods for Eudragit® quantification.

Analytical Method Validation Workflow start Define Analytical Method and Requirements development Method Development and Optimization start->development protocol Write Validation Protocol development->protocol execution Execute Validation Studies protocol->execution specificity Specificity specificity->execution linearity Linearity & Range linearity->execution accuracy Accuracy accuracy->execution precision Precision (Repeatability & Intermediate) precision->execution lod_loq LOD & LOQ lod_loq->execution robustness Robustness robustness->execution report Prepare Validation Report execution->report implementation Method Implementation for Routine Use report->implementation

Analytical method validation workflow.

This guide provides a foundational understanding of the analytical methods available for the quantification of Eudragit® polymers. The choice of method will depend on the specific Eudragit® type, the formulation matrix, and the available instrumentation. It is recommended that any chosen method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

A Comparative Guide to the In Vivo Evaluation of Eudragit-Coated Colon Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The colon, as a drug delivery target, offers significant advantages for both local and systemic therapies. Eudragit polymers, a family of pH-sensitive polymethacrylates, are extensively utilized to achieve targeted drug release in the colon. This guide provides an objective comparison of the in vivo performance of various Eudragit-coated systems against other colon-targeting technologies, supported by experimental data and detailed methodologies.

Overview of Colon-Targeted Drug Delivery Strategies

Effective colon-targeted drug delivery systems must protect the drug from the harsh environment of the upper gastrointestinal (GI) tract and ensure its release in the lower intestine. The primary strategies to achieve this include:

  • pH-Dependent Systems: These systems utilize polymers that dissolve at the higher pH of the lower small intestine and colon. Eudragit polymers are the most common choice in this category.

  • Time-Dependent Systems: These formulations release the drug after a predetermined lag time corresponding to the transit time to the colon.

  • Microbiota-Dependent Systems: These employ polysaccharides that are specifically degraded by the enzymes produced by colonic bacteria.

  • Combined Approaches: Many modern systems combine two or more of the above strategies to enhance targeting specificity.[1][2]

Eudragit-coated systems primarily rely on the pH gradient of the GI tract. Different Eudragit grades have different pH dissolution thresholds, allowing for targeted release at various points in the intestine. For instance, Eudragit L100-55 dissolves at pH > 5.5, Eudragit L100 at pH > 6.0, and Eudragit S100 and FS30D at pH > 7.0, making the latter more suitable for colon targeting.[3]

Comparative In Vivo Performance of Eudragit-Coated Systems

The in vivo performance of Eudragit-coated systems is often evaluated against other Eudragit formulations or alternative colon-targeting technologies.

2.1. Comparison of Different Eudragit Polymers

Studies have compared the in vivo performance of different Eudragit polymers to determine the most effective coating for colon-specific delivery. For example, a study comparing Eudragit FS30D and Eudragit S100 for diclofenac (B195802) delivery found that both coatings successfully delivered the tablet to the cecum region. However, Eudragit FS30D-coated tablets started to release the drug at pH 6.8 after a suitable lag time, corresponding to arrival in the colon, while Eudragit S100 released the drug only at a higher pH, typical of the transverse colon. This suggests that Eudragit FS30D may be more suitable for diseases where a more proximal colonic drug release is desired.[4]

2.2. Eudragit-Coated Systems vs. Polysaccharide-Based Systems

Polysaccharide-based systems, which rely on enzymatic degradation by colonic microflora, represent a major alternative to Eudragit coatings.

  • Chitosan (B1678972): Chitosan, a natural polysaccharide, has been investigated for colon targeting. In vivo studies in rats have demonstrated significant accumulation of 5-ASA-loaded chitosan pellets in diseased colonic tissue due to mucoadhesion.[5] A study using granulated chitosan for compression coating of 5-fluorouracil (B62378) tablets showed resistance to the stomach and small intestine environment with selective disintegration in the large bowel, as confirmed by X-ray imaging in beagle dogs.[6]

  • Amylose (B160209): An in vivo study in humans directly compared an amylose and ethylcellulose (EC) blend with Eudragit S100 for theophylline (B1681296) delivery. The starch-based coating demonstrated more specific colonic release, with drug release occurring only within the colon. In contrast, the Eudragit S100-coated pellets showed premature drug release in the small intestine and greater inter-patient variability.[5]

  • Pectin: Pectin-based formulations have also shown promise. A study on pectin/EC blend coated minispheres for cyclosporine A delivery in pigs demonstrated enhanced delivery and uptake in the colon.[5]

  • Guar Gum: Guar gum-based matrix tablets have been evaluated for colon-targeted delivery of various drugs, with gamma scintigraphic studies in healthy human volunteers confirming their colon-targeting ability.[5]

2.3. Eudragit in Combination Systems

To overcome the limitations of a single targeting mechanism, Eudragit polymers are often combined with other polymers or strategies.

  • Dual Eudragit Coatings: A dual-layer coating of Eudragit RL/RS (for time-controlled release) and Eudragit FS 30D (for pH-dependent release) has been shown to provide more consistent ileocaecal delivery compared to a pH-only system.[5]

  • Eudragit with Polysaccharides: Combining Eudragit coatings with a polysaccharide core can offer a dual-triggering mechanism. For instance, chitosan microcores entrapped within Eudragit microspheres have been shown to achieve pH-dependent release profiles.[7]

  • Eudragit with PLGA: Dual-functional nanoparticles composed of Eudragit FS30D and PLGA have been developed for cyclosporine A delivery. This combination minimizes burst release in the upper GI tract and provides sustained release in the colon, leading to improved drug distribution to the colon in mice compared to single polymer nanoparticles.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative in vivo studies.

Table 1: Pharmacokinetic Parameters of Eudragit-Coated Etoricoxib Nanoparticles vs. Commercial Tablets in Healthy Volunteers

FormulationTmax (h)MRT0-∞ (h)Relative Oral Bioavailability
Eudragit S100-coated PLGA Nanoparticles (E-M14C)634.74.23-fold increase
Commercial Etoricoxib Tablets2.524.4-

Data from a study on Eudragit®-S100 Coated PLGA Nanoparticles for Colon Targeting of Etoricoxib.[10]

Table 2: In Vitro Drug Release from Eudragit S100-Coated PLGA Nanoparticles

Formulation% Drug Released at 2h (pH 1.2)% Drug Released at 4h% Drug Released at 12h
Uncoated Nanoparticles (M14)43.4147.3464.96
Eudragit S100-coated Nanoparticles in Capsules (E-M14C)10.128.6065.45

Data from a study on Eudragit®-S100 Coated PLGA Nanoparticles for Colon Targeting of Etoricoxib.[10]

Table 3: In Vivo Efficacy of Eudragit-Coated Prednisolone Formulations in a Rat Model of Colitis

FormulationColitis Activity Score (CAS)
Control (TNBS-induced colitis)High
Prednisolone (PD)Reduced
Eudragit S100 Microparticles (ES-MP)Significantly Reduced
Eudragit S100-coated Chitosan-Succinyl-Prednisolone Conjugate Microparticles (Ch-MP/ES)Most Significantly Reduced

Qualitative summary based on a study comparing Eudragit microparticles and Eudragit-coated chitosan conjugate microparticles.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies.

4.1. In Vivo Pharmacokinetic Studies

  • Objective: To determine the rate and extent of drug absorption from the colon-targeted formulation.

  • Protocol Example (Etoricoxib study in healthy volunteers):

    • Subjects: Healthy human volunteers are recruited after obtaining informed consent.

    • Study Design: A randomized, crossover design is typically used, where each subject receives both the test formulation (Eudragit-coated system) and a reference formulation (e.g., commercial immediate-release tablet) with a washout period in between.

    • Dosing: A single oral dose of the formulation is administered to fasting subjects.

    • Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48 hours) post-dosing.

    • Plasma Analysis: Plasma is separated from the blood samples, and the drug concentration is quantified using a validated analytical method (e.g., HPLC or LC-MS/MS).

    • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis.[10]

4.2. In Vivo Imaging Studies (X-ray and Gamma Scintigraphy)

  • Objective: To visualize the in vivo transit and disintegration of the dosage form in the GI tract.

  • Protocol Example (X-ray imaging in beagle dogs):

    • Formulation Preparation: A radio-opaque marker (e.g., barium sulfate) is incorporated into the placebo tablets.

    • Animal Model: Beagle dogs are often used due to their physiological similarities to humans. The animals are fasted overnight before the experiment.

    • Dosing: The radio-opaque tablet is administered orally with a specified volume of water.

    • Imaging: X-ray images of the abdominal region are taken at regular intervals to track the location and integrity of the tablet as it transits through the stomach, small intestine, and colon.

    • Data Analysis: The time and location of tablet disintegration are determined from the series of X-ray images.[4][6]

    • Gamma Scintigraphy: This technique involves labeling the formulation with a gamma-emitting radionuclide (e.g., 99mTc). The transit and drug release can be monitored in real-time using a gamma camera. This method can provide more quantitative information on drug release patterns compared to X-ray imaging.[5]

4.3. In Vivo Efficacy Studies (Animal Models of Colitis)

  • Objective: To evaluate the therapeutic efficacy of the colon-targeted formulation in a disease model.

  • Protocol Example (TNBS-induced colitis in rats):

    • Induction of Colitis: Colitis is induced in rats by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

    • Treatment Groups: The animals are divided into several groups: a healthy control group, a colitis control group (receiving no treatment), a group receiving the free drug, and groups receiving different test formulations (e.g., Eudragit-coated microparticles).

    • Dosing: The treatments are administered orally for a specified period.

    • Efficacy Assessment: The severity of colitis is evaluated based on:

      • Macroscopic Scoring: Visual assessment of the colon for signs of inflammation, ulceration, and damage.

      • Histological Analysis: Microscopic examination of colon tissue sections to assess tissue damage and inflammatory cell infiltration.

      • Biochemical Markers: Measurement of inflammatory markers such as myeloperoxidase (MPO) activity in the colon tissue.

      • Clinical Signs: Monitoring of body weight, stool consistency, and rectal bleeding.[11]

Visualizations

Experimental Workflow for In Vivo Evaluation

G cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Outcome formulation Colon-Targeted Formulation (e.g., Eudragit-Coated) invitro In Vitro Dissolution Testing (Simulated GI Fluids) formulation->invitro Characterization animal_model Animal Model Selection (e.g., Rat, Dog, Pig) invitro->animal_model Proceed if promising imaging Imaging Studies (X-ray / Gamma Scintigraphy) animal_model->imaging pk_study Pharmacokinetic (PK) Study animal_model->pk_study efficacy_study Efficacy Study (Disease Model) animal_model->efficacy_study imaging_results Transit & Disintegration Profile imaging->imaging_results pk_results Drug Absorption Profile (Cmax, Tmax, AUC) pk_study->pk_results efficacy_results Therapeutic Outcome (e.g., Reduced Inflammation) efficacy_study->efficacy_results comparison Comparative Analysis vs. Alternatives imaging_results->comparison pk_results->comparison efficacy_results->comparison

Caption: Workflow for the in vivo evaluation of colon-targeted drug delivery systems.

Logical Relationship of Colon-Targeting Strategies

G cluster_strategies Targeting Strategies start Oral Administration stomach Stomach (Low pH) start->stomach small_intestine Small Intestine (Increasing pH, Low Bacteria) stomach->small_intestine colon Colon (High pH, High Bacteria) small_intestine->colon release Drug Release colon->release ph pH-Dependent (Eudragit) ph->colon Triggered by pH > 7.0 time Time-Dependent time->colon Triggered after lag time microbiota Microbiota-Dependent (Polysaccharides) microbiota->colon Triggered by enzymes

Caption: Triggering mechanisms for different colon-targeted drug delivery strategies.

Conclusion

Eudragit-coated systems are a well-established and versatile platform for colon-targeted drug delivery. The choice of a specific Eudragit polymer or its combination with other technologies depends on the desired drug release profile and the specific pathological conditions of the colon. While pH-dependent systems are effective, in vivo comparative studies highlight that they can be susceptible to inter-patient variability in GI pH and transit times. Polysaccharide-based systems and combined approaches, such as dual coatings or polymer blends, often demonstrate enhanced targeting specificity and more consistent in vivo performance. The selection of the most appropriate in vivo evaluation methods, including pharmacokinetic, imaging, and efficacy studies, is critical to accurately assess and compare the performance of these advanced drug delivery systems.

References

Eudragit vs. HPMC: A Comprehensive Comparison for Controlled-Release Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the development of oral controlled-release tablet formulations, the choice of the rate-controlling polymer is a critical determinant of the drug's therapeutic efficacy. Among the most widely utilized polymers are the Eudragit® family of polymethacrylates and Hypromellose (Hydroxypropyl Methylcellulose, HPMC). This guide provides a detailed, data-driven comparison of these two classes of polymers to assist researchers, scientists, and drug development professionals in selecting the optimal excipient for their formulation needs.

Chemical and Physical Properties: A Tale of Two Polymer Classes

Eudragit and HPMC differ fundamentally in their chemical structure, which in turn governs their physical properties and mechanisms of drug release. Eudragit polymers are synthetic copolymers of methacrylic acid and its esters, offering a range of grades with varying solubility profiles dependent on the pH of the surrounding media.[1][2] This pH-dependent solubility is a key feature for enteric coating and targeted drug delivery.[1][3] HPMC, on the other hand, is a semi-synthetic, hydrophilic polymer derived from cellulose.[3] Its grades are primarily differentiated by viscosity, which dictates the rate of hydration and subsequent drug release.[4]

Table 1: Comparison of Key Chemical and Physical Properties of Eudragit and HPMC

PropertyEudragit (Representative Grades: L100-55, S100, RS100)HPMC (Representative Grades: K4M, K15M, K100M)
Chemical Nature Anionic copolymers of methacrylic acid and ethyl acrylate (B77674) (e.g., L100-55) or methyl methacrylate (B99206) (e.g., S100).[1][5] Cationic and neutral grades also exist (e.g., RS100 is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groups).[4]Non-ionic, semi-synthetic ether of cellulose.[3]
Solubility pH-dependent. Anionic grades are insoluble in acidic media and dissolve at specific pH values (e.g., Eudragit L100-55 dissolves at pH > 5.5, Eudragit S100 at pH > 7.0).[1][6] Neutral grades (e.g., RS100) are insoluble but permeable.[4]Soluble in cold water, forming a viscous gel. Insoluble in hot water. Stable over a wide pH range (pH 3-11).[3]
Release Mechanism Primarily pH-triggered dissolution for enteric grades. Swelling and diffusion for insoluble but permeable grades.[3][4]Swelling, diffusion, and erosion of the hydrated gel layer.[3]
Molecular Weight Varies by grade (e.g., Eudragit L100-55 is ~320,000 g/mol , Eudragit L100 is ~125,000 g/mol ).[2][5]Varies by viscosity grade.
Appearance Typically a white powder with a faint characteristic odor.[3]White to off-white, odorless, and tasteless powder.

Drug Release Kinetics: Tailoring Release Profiles

The distinct properties of Eudragit and HPMC allow for the formulation of tablets with diverse drug release profiles. Eudragit polymers are particularly advantageous for targeted drug delivery, such as protecting acid-labile drugs from the gastric environment or delivering drugs to the colon.[7][8] HPMC is a versatile polymer for achieving sustained drug release over a prolonged period, with the release rate being modulated by the polymer's viscosity and concentration.[4][7]

Table 2: Comparative Drug Release Characteristics

ParameterEudragit FormulationsHPMC Formulations
pH-Dependent Release Eudragit L100-55 and S100 provide enteric protection, with drug release initiated at pH 5.5 and 7.0, respectively.[1][3][6]Generally pH-independent release, as HPMC is stable over a wide pH range.[3]
Sustained Release Eudragit RS and RL grades provide sustained release through pH-independent swelling and diffusion.[4][8]Higher viscosity grades (e.g., K100M) lead to slower drug release compared to lower viscosity grades (e.g., K4M).[4]
Release Kinetics Can follow zero-order, Higuchi, or Korsmeyer-Peppas models depending on the formulation and Eudragit grade. Enteric-coated systems often exhibit a lag time followed by drug release.[3][9]Typically follows Higuchi and Korsmeyer-Peppas models, indicating diffusion and swelling-controlled release.[3][10]

A study comparing release-controlling efficiency showed that Eudragit S100 produced a pulsed release with a lag time, while HPMC also resulted in a pulsed release, with the lag time being dependent on the viscosity grade.[9] In contrast, Eudragit RS100 produced a sustained release profile.[9]

Mechanical Properties: Ensuring Tablet Integrity

The mechanical strength of a tablet is crucial for withstanding the stresses of manufacturing, packaging, and handling. Both Eudragit and HPMC can be used to produce tablets with acceptable mechanical properties.

Table 3: Comparative Mechanical Properties of Tablets

PropertyEudragit-based TabletsHPMC-based Tablets
Hardness Can be formulated to achieve a wide range of hardness values, often improving the compaction properties of the drug.[11]Hardness can be modulated by the polymer concentration and viscosity grade.[10]
Friability Formulations generally exhibit low friability (<1%), indicating good mechanical strength.[3]Tablets typically show friability values well within the acceptable pharmacopeial limits (<1%).[3][10]
Tensile Strength Films made from Eudragit S100 have been shown to have higher tensile strength than those made from HPMC.[9]The tensile strength of HPMC films is generally lower than that of Eudragit S100.[9]

Stability: Maintaining Product Quality Over Time

Stability studies are essential to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. Both Eudragit and HPMC are stable polymers and can be used to formulate robust controlled-release tablets.

In a study on guanfacine-loaded extended-release tablets, an optimized formulation containing both HPMC K4M and Eudragit L100-55 was found to be stable for 3 months under various storage conditions (25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[3] Another study on lansoprazole (B1674482) pellets showed that a blend of Eudragit L and HPMCAS as an enteric coating significantly improved drug stability compared to pellets coated with either polymer alone. After 6 months at 40°C/75% RH, drug degradation in the blend-coated pellets was less than 5%, compared to 15.9% and 10% for the single-polymer coated pellets.[12]

Experimental Protocols

Preparation of Controlled-Release Matrix Tablets (Wet Granulation)
  • Blending: The active pharmaceutical ingredient (API), polymer (Eudragit or HPMC), and other excipients (e.g., fillers like microcrystalline cellulose) are accurately weighed and blended in a suitable mixer for 15-20 minutes.

  • Granulation: A binder solution (e.g., 5% w/v PVP K-30 in ethanol (B145695) for Eudragit-based tablets or water for HPMC-based tablets) is slowly added to the powder blend with continuous mixing to form a wet mass.[8][10]

  • Sieving: The wet mass is passed through a sieve (e.g., #12 mesh) to form granules.

  • Drying: The granules are dried in a hot air oven at a controlled temperature (e.g., 40-50°C) until the desired moisture content is achieved.

  • Sizing: The dried granules are passed through a smaller mesh sieve (e.g., #16 or #20) to obtain uniform granule size.

  • Lubrication: The sized granules are lubricated by blending with a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc, colloidal silicon dioxide) for 5 minutes.

  • Compression: The lubricated granules are compressed into tablets using a tablet compression machine with appropriate punches and dies.

In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle method) is commonly used.[3]

  • Dissolution Medium: For HPMC-based tablets, a single pH buffer (e.g., pH 6.8 or 7.4 phosphate (B84403) buffer) is often used for the entire duration of the test.[10] For enteric-coated Eudragit tablets, a sequential pH change is employed, typically starting with 0.1 N HCl (pH 1.2) for 2 hours, followed by a higher pH buffer (e.g., pH 6.8 or 7.4) for the remaining time.[8] The volume of the dissolution medium is typically 900 mL.

  • Temperature and Speed: The temperature of the dissolution medium is maintained at 37 ± 0.5°C, and the paddle speed is typically set at 50 or 100 rpm.[3][10]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with an equal volume of fresh, pre-warmed medium.

  • Analysis: The concentration of the dissolved drug in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing the Comparison: Diagrams

Eudragit_vs_HPMC cluster_Eudragit Eudragit cluster_HPMC HPMC Eudragit Synthetic Polymethacrylates E_props pH-Dependent Solubility Enteric Protection Targeted Delivery Eudragit->E_props leads to CR_Tablet Controlled-Release Tablet Formulation E_props->CR_Tablet Application in HPMC Semi-Synthetic Cellulose Derivative H_props pH-Independent Swelling Viscosity-Controlled Release Sustained Release HPMC->H_props leads to H_props->CR_Tablet Application in Experimental_Workflow start API and Excipient Selection blending Dry Blending start->blending granulation Wet Granulation blending->granulation drying Drying granulation->drying sizing Granule Sizing drying->sizing lubrication Lubrication sizing->lubrication compression Tablet Compression lubrication->compression evaluation Tablet Evaluation (Hardness, Friability, etc.) compression->evaluation dissolution In Vitro Dissolution Testing evaluation->dissolution end Data Analysis and Formulation Optimization dissolution->end

References

A Comparative Guide to the Biocompatibility of Eudragit® Grades for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate excipients is a critical step in formulating safe and effective drug delivery systems. Eudragit® polymers, a versatile family of polymethacrylates, are widely used for enteric coatings, controlled release, and targeted drug delivery.[1][2] This guide provides an objective comparison of the biocompatibility of different Eudragit® grades, supported by experimental data and detailed methodologies to aid in the selection of the most suitable grade for your application.

Eudragit® polymers are generally considered non-irritating and non-toxic.[3] Their biocompatibility is a key factor in their widespread use in pharmaceutical formulations.[1][4][5] Different grades of Eudragit® are synthesized from various monomers, resulting in a range of physicochemical properties that influence their interaction with biological systems.[1][2] This guide will delve into the biocompatibility profiles of commonly used Eudragit® grades.

Comparative Biocompatibility Data

The following tables summarize quantitative data from various studies on the biocompatibility of different Eudragit® grades. These tables provide a comparative overview of their effects on cell viability and other biocompatibility markers.

Table 1: Cytotoxicity of Eudragit® Grades on Various Cell Lines

Eudragit® GradeCell LineAssayKey FindingsReference
Eudragit® RS/RL HT1376 (Bladder Cancer Cells)Cell Viability AssayNo significant decrease in cell viability after 24 hours of incubation with coated specimens.[6]
Eudragit® NE HT1376 (Bladder Cancer Cells)Cell Viability AssayNo significant decrease in cell viability after 24 hours of incubation with coated specimens.[6]
Eudragit® L-100 NCI-H60 (Lung Carcinoma Cells)MTT AssayCisplatin-loaded Eudragit® L-100 nanoparticles showed higher cytotoxicity than the free drug, indicating effective delivery. The polymer itself is considered biocompatible.[7]
Eudragit® L100, S100, RL100 Caco-2 (Colon Adenocarcinoma Cells)Cell Viability AssayNo significant impact on Caco-2 cell viability after 24 hours of exposure.[8]
Eudragit® S100 Vero (Kidney Epithelial Cells)MTT Cytotoxicity AssayNanocapsules coated with Eudragit® S100 were found to be non-toxic to Vero cells, with an IC50 value of 536μg/mL.[9]

Table 2: In Vivo and Other Biocompatibility Assessments

Eudragit® GradeStudy TypeKey FindingsReference
Eudragit® S100 Genotoxicity (Comet Assay on Vero cells)Nanocapsules exerted no significant genotoxic effect at 100μg/mL.[9]
Eudragit® S100 Genotoxicity (Allium cepa root assay)Nanocapsules showed no significant genotoxic effect at concentrations up to 1000μg/mL.[9]
PLGA with Eudragit® S100 coating Human Pharmacokinetic StudyFound to be a biocompatible and biodegradable polymer system for colon targeting.[10][11]

Experimental Protocols

Detailed methodologies are crucial for interpreting biocompatibility data and for designing further studies. Below are outlines of common experimental protocols used to assess the biocompatibility of Eudragit® polymers.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Culture: Plate cells (e.g., Caco-2, HT1376, Vero) in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Expose the cells to different concentrations of Eudragit® polymers (or formulations containing them) for a defined period (e.g., 24, 48 hours). A negative control (untreated cells) and a positive control (a known cytotoxic agent) are included.

  • MTT Incubation: After the treatment period, remove the medium and add MTT solution to each well. Incubate for a few hours, allowing viable cells to convert the soluble MTT into insoluble formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Genotoxicity Assessment (e.g., Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol Outline:

  • Cell Treatment: Expose cells to the test substance (e.g., Eudragit®-coated nanocapsules).

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: Lyse the cells using a detergent solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Electrophoresis: Subject the slides to electrophoresis at a specific voltage and for a defined time. Damaged DNA (with strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of biocompatibility testing for Eudragit®-based formulations, the following diagram illustrates a typical experimental workflow.

Biocompatibility_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_evaluation Biocompatibility Evaluation start Eudragit®-based Formulation cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Ames) start->genotoxicity hemocompatibility Hemocompatibility (Hemolysis Assay) start->hemocompatibility cell_morphology Cell Morphology (Microscopy) start->cell_morphology data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis genotoxicity->data_analysis hemocompatibility->data_analysis cell_morphology->data_analysis acute_toxicity Acute Systemic Toxicity implantation Implantation Studies (Local Tissue Response) acute_toxicity->implantation sensitization Sensitization Assays implantation->sensitization biodegradation Biodegradation/ Clearance sensitization->biodegradation risk_assessment Risk Assessment biodegradation->risk_assessment data_analysis->acute_toxicity conclusion Conclusion on Biocompatibility risk_assessment->conclusion

Caption: A typical workflow for assessing the biocompatibility of Eudragit®-based formulations.

Conclusion

The available data consistently indicate that various grades of Eudragit® polymers exhibit a high degree of biocompatibility, making them suitable for a wide range of pharmaceutical applications. In vitro studies generally show high cell viability and a lack of significant cytotoxic or genotoxic effects. The choice of a specific Eudragit® grade should be based on the desired drug release profile and the specific application, with the assurance of a good safety profile. For novel formulations or applications, it is always recommended to conduct specific biocompatibility testing following established protocols to ensure safety and regulatory compliance.

References

A Comparative Analysis of Eudragit® and Shellac Enteric Coatings: Dissolution Profiles and Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences, the effective delivery of active pharmaceutical ingredients (APIs) to their target site within the gastrointestinal tract is paramount. Enteric coatings play a crucial role in this process by protecting acid-labile drugs from the harsh environment of the stomach and preventing gastric irritation from certain APIs. This guide provides a detailed comparison of the dissolution profiles of two commonly used enteric coating materials: Eudragit®, a family of synthetic methacrylate (B99206) polymers, and shellac, a natural resin. This analysis is supported by a compilation of experimental data from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Dissolution Data

The dissolution behavior of enteric coatings is highly dependent on the pH of the surrounding medium. Eudragit® polymers are designed to dissolve at specific pH values, offering a range of options for targeted drug release. Shellac, being a natural polymer, also exhibits pH-dependent solubility. The following table summarizes the dissolution characteristics of various Eudragit® types and shellac at different pH levels, as reported in several studies.

Coating MaterialpH 1.2 (Simulated Gastric Fluid)pH 5.5pH 6.0pH 6.8pH 7.0pH > 7.2
Eudragit® L 100 InsolubleInsolubleBegins to dissolveSolubleSolubleSoluble
Eudragit® L 100-55 InsolubleBegins to dissolveSolubleSolubleSolubleSoluble
Eudragit® S 100 InsolubleInsolubleInsolubleInsolubleBegins to dissolveSoluble
Eudragit® FS 30 D InsolubleInsolubleInsolubleInsolubleBegins to dissolveSoluble
Shellac InsolubleInsolubleInsolubleLow to negligible dissolutionBegins to dissolveComplete dissolution

Note: The dissolution profiles can be influenced by the specific formulation, including the type and amount of plasticizers used, and the coating thickness.

A study on different Eudragit® polymers highlighted their distinct pH-dependent dissolution. For instance, Eudragit® L 100-55 is designed to dissolve in the duodenum (pH > 5.5), while Eudragit® S 100 targets the terminal ileum and colon by dissolving at pH > 7.0.[1][2] Combinations of different Eudragit® polymers can be used to achieve tailored release profiles for specific regions of the gastrointestinal tract.[1] The dissolution of Eudragit® L 30 D-55 and FS 30 D is triggered by a change in the environmental pH, with complete dissolution typically achieved within 30 minutes at a pH of 0.5 units above their respective dissolution pH thresholds.[3][4]

Shellac, a natural polymer, generally requires a higher pH for dissolution compared to some Eudragit® grades.[5][6] Its dissolution is pH-dependent, with increased dissolution rates observed at higher pH values.[5] Complete dissolution of shellac is typically observed at pH values above 7.2 to 7.4.[5] However, the dissolution properties of shellac can be affected by its age and the type of solvent used in its preparation, with aqueous solutions showing better stability.[5]

Experimental Protocols

The following is a generalized experimental protocol for conducting a two-step dissolution test for enteric-coated dosage forms, based on USP <711> guidelines and common practices found in the literature.[7]

Apparatus: USP Apparatus 1 (basket) or 2 (paddle)

Temperature: 37 ± 0.5 °C

Rotation Speed: Typically 50 or 100 rpm

Procedure:

  • Acid Stage (Simulated Gastric Fluid):

    • Place the dosage form in the dissolution vessel containing 0.1 N HCl (pH 1.2).

    • Operate the apparatus for 2 hours.

    • At the end of the 2-hour period, withdraw a sample to determine the amount of drug released. For an effective enteric coating, drug release in this stage should be minimal (typically less than 10%).[7]

  • Buffer Stage (Simulated Intestinal Fluid):

    • After the acid stage, the medium is changed to a phosphate (B84403) buffer with a specific pH (e.g., pH 6.8) to simulate the intestinal environment.[7] This can be achieved by either replacing the entire medium or by adding a concentrated buffer solution to the existing acid medium to adjust the pH.

    • Continue the dissolution test for a specified period (e.g., 45-60 minutes or longer for extended-release formulations), withdrawing samples at predetermined time intervals.

    • Analyze the samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved API.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative dissolution study of enteric coatings.

Caption: Experimental workflow for comparing the dissolution profiles of Eudragit and shellac coatings.

Conclusion

Both Eudragit® and shellac serve as effective enteric coating materials, each with its own set of characteristics. Eudragit® polymers offer the advantage of well-defined, specific pH-dependent dissolution profiles, allowing for precise targeting of drug release within the gastrointestinal tract. Shellac, as a natural polymer, is also a viable option, particularly for applications where a higher pH for dissolution is desired. However, its properties can be more variable. The choice between Eudragit® and shellac will ultimately depend on the specific requirements of the drug product, including the desired release profile, the physicochemical properties of the API, and regulatory considerations. The experimental data and protocols presented in this guide provide a foundation for making informed decisions in the development of enteric-coated dosage forms.

References

Assessing the performance of Eudragit E PO in taste masking compared to other polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of oral pharmaceuticals, particularly for pediatric and geriatric populations, masking the unpleasant taste of active pharmaceutical ingredients (APIs) is a critical factor for patient compliance. Among the various polymers utilized for this purpose, Eudragit E PO, a cationic copolymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate, has emerged as a prominent choice.[1][2] This guide provides an objective comparison of Eudragit E PO's taste-masking performance against other polymers, supported by experimental data and detailed methodologies.

Eudragit E PO's efficacy in taste masking stems from its pH-dependent solubility. It is soluble in acidic environments (up to pH 5.0) but is insoluble at the neutral pH of saliva (approximately pH 6.8-7.4).[1][3] This property allows for the creation of a barrier around the drug particles in the oral cavity, preventing their interaction with taste buds.[4][5] Upon reaching the stomach, the acidic environment facilitates the polymer's dissolution and subsequent drug release.[1]

Comparative Performance Analysis

The taste-masking performance of Eudragit E PO is often evaluated based on the drug release in simulated salivary fluid (SSF) and through in vivo taste assessment by human panels. Low drug release in SSF within the first few minutes is indicative of effective taste masking.

Table 1: In Vitro Drug Release in Simulated Salivary Fluid (pH 6.8)

DrugPolymer SystemDrug:Polymer RatioManufacturing Method% Drug Release in SSF (Time)Reference
AzithromycinEudragit E PO 2:1Solvent Evaporation<2% (60 seconds)[3]
AzithromycinEudragit S100 -Solvent Evaporation-[3]
AzithromycinEudragit E PO -Supercritical Fluid Technology6% (60 seconds)[3]
Diclofenac SodiumEudragit E PO 1:0.25Rotary EvaporationLow (data not quantified)[6]
Diclofenac SodiumEudragit E PO 1:1Rotary EvaporationLower than 1:0.25 ratio[6]
Tramadol HClEudragit E PO 1:8Coacervation5-6% (60 minutes)[7]
Cetirizine DihydrochlorideKollicoat® SmartSeal 30 D 0.5:1--[8]

Table 2: In Vivo Taste Assessment (Human Taste Panel)

DrugPolymer SystemManufacturing MethodBitterness Score (vs. Pure Drug)Reference
AzithromycinEudragit E PO Solvent Evaporation0.3 (vs. 3.0 for pure drug after 30s)[3]
Paracetamol & CaffeineEudragit E PO Fluidized Bed CoatingSignificant bitterness suppression[9]
Tramadol HClEudragit E PO CoacervationDecreased bitterness score[7]
IbuprofenEudragit E PO Hot-Melt ExtrusionNo bitter taste
OrnidazoleKollicoat® SmartSeal 30 D Fluid Bed ProcessorEffective taste masking[8]

From the data, it is evident that Eudragit E PO consistently demonstrates effective taste-masking capabilities, characterized by low drug release in simulated saliva and significantly reduced bitterness perception in human volunteers.[3][7][9] The manufacturing method and drug-to-polymer ratio can influence the taste-masking efficiency. For instance, the solvent evaporation technique with Eudragit E PO showed superior performance in masking the taste of Azithromycin compared to the supercritical fluid technology, with less than 2% drug release in 60 seconds.[3] Increasing the polymer ratio of Eudragit E PO has also been shown to enhance taste masking by further inhibiting drug release in SSF.[6]

When compared to other polymers, Eudragit E PO holds a strong position. For example, while Kollicoat® SmartSeal 30 D is also an effective taste-masking agent, Eudragit E PO has been extensively studied and proven effective for a wide range of bitter drugs.[8]

Experimental Protocols

The assessment of taste-masking performance involves a combination of in vitro and in vivo methodologies.

1. In Vitro Drug Release in Simulated Salivary Fluid (SSF)

  • Objective: To quantify the amount of drug released from the polymer-coated particles in an environment simulating the oral cavity.

  • Methodology:

    • Preparation of SSF: A solution with a pH of 6.8 is prepared to mimic human saliva.

    • Dissolution Test: A specific amount of the taste-masked formulation (e.g., granules, microspheres) is added to a small volume of SSF (e.g., 10 mL) under gentle agitation.[6]

    • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 30, 60, 120 seconds).

    • Analysis: The drug concentration in the samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Data Interpretation: A low percentage of drug release within the initial minutes indicates successful taste masking.

2. In Vivo Taste Assessment by Human Taste Panel

  • Objective: To evaluate the perceived bitterness of the formulation in human volunteers.

  • Methodology:

    • Volunteer Selection: A panel of trained healthy human volunteers is selected.

    • Protocol:

      • Volunteers hold a specific amount of the formulation in their mouth for a defined period (e.g., 30-60 seconds) without swallowing.[3]

      • The sample is then spit out, and the mouth is rinsed with water.

    • Bitterness Evaluation: Volunteers rate the perceived bitterness on a predefined scale (e.g., a numerical scale from 0 to 5, where 0 is tasteless and 5 is extremely bitter).

    • Comparison: The bitterness scores of the taste-masked formulation are compared to those of the pure, unmasked drug.

Logical Workflow for Taste-Masking Assessment

The following diagram illustrates the typical workflow for assessing the taste-masking performance of a polymer like Eudragit E PO.

Taste_Masking_Workflow cluster_Formulation Formulation Development cluster_Evaluation Performance Evaluation cluster_Outcome Outcome API Bitter API Selection Method Manufacturing Method (e.g., Spray Drying, HME) API->Method Polymer Polymer Selection (e.g., Eudragit E PO) Polymer->Method Formulation Preparation of Taste-Masked Formulation Method->Formulation InVitro In Vitro Drug Release (Simulated Saliva) Formulation->InVitro Test Sample InVivo In Vivo Taste Assessment (Human Panel) Formulation->InVivo Test Sample Data Data Analysis & Comparison InVitro->Data InVivo->Data Result Optimized Taste-Masked Product Data->Result Successful Taste Masking

Caption: Workflow for the development and evaluation of taste-masked pharmaceutical formulations.

References

A Comparative Guide to Eudragit-Based Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudragit® polymers, a family of polymethacrylates, are widely utilized in the development of nanoparticle drug delivery systems due to their biocompatibility, versatility, and pH-dependent solubility. These characteristics allow for the targeted and controlled release of therapeutic agents, enhancing their efficacy and reducing side effects. This guide provides an objective comparison of various Eudragit-based nanoparticle formulations, supported by experimental data, to aid in the selection of optimal systems for specific drug delivery applications.

Performance Comparison of Eudragit-Based Nanoparticles

The performance of Eudragit-based nanoparticles is critically dependent on the choice of polymer, formulation method, and the physicochemical properties of the encapsulated drug. The following tables summarize key quantitative data from various studies, offering a comparative overview of different Eudragit systems.

Eudragit TypeDrugPreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Eudragit L100 Diclofenac SodiumNanoprecipitation274 ± 0.19--1.53 ± 3.1062.0 ± 2.4114.26 ± 1.60[1]
Eudragit L100/PLGA (50:50) Diclofenac SodiumNanoprecipitation263 ± 0.12--1.27 ± 2.8153.1 ± 2.7312.21 ± 3.00[1]
Eudragit L100 Ketorolac TromethamineSpontaneous Emulsification153.8 - 217--10.8 to -40.7--[2]
Eudragit L100 Rosuvastatin CalciumNanoprecipitation66.5 ± 2.50.231 ± 0.02-6.1 ± 0.558.5 ± 9.1-[3]
Eudragit RL 100 Ketotifen (B1218977) Fumarate (B1241708)Solvent Diffusion (O/W)182 - 314.3< 0.3+6.58 to +13.4093.95 - 95.235.94 - 11.03[4]
Eudragit RS100 DesloratadineSpray Drying--+15.40 to +28.8064.07 - 88.50-[5]
Eudragit RS100/RL100 CiprofloxacinW/O/W Emulsification--+21 to +25--[6]
Eudragit S100/PLGA EtoricoxibNano-spray Drying488--91.2-[7]

Table 1: Physicochemical Properties of Various Eudragit-Based Nanoparticles. This table provides a comparative summary of particle size, polydispersity index (where available), zeta potential, encapsulation efficiency, and drug loading for nanoparticles formulated with different Eudragit polymers and drugs.

Eudragit TypeDrugRelease ConditionsRelease ProfileReference
Eudragit L100 Diclofenac SodiumpH 6.8Up to 92% release at 12 h[1][8]
Eudragit L100/PLGA (20:80) Diclofenac SodiumpH 6.856% cumulative release at 72 h[1][8]
Eudragit L100/PLGA (30:70) Diclofenac SodiumpH 6.869% cumulative release at 72 h[1][8]
Eudragit L100/PLGA (50:50) Diclofenac SodiumpH 6.881% cumulative release at 72 h[1][8]
Eudragit L100 Rosuvastatin CalciumpH 7.4 (PBS)Sustained release[3]
Eudragit RL 100 Ketotifen FumarateSimulated Lacrimal Fluid (pH 6.8)65.51% - 88.82% release after 24 h[4]
Eudragit RS100 DesloratadineSimulated Intestinal Fluid (pH 7.4)Slower release compared to intact drug[5]
Eudragit S100/PLGA Etoricoxib0.1N HCl (2h) then pH 6.810.1% at 2h, 28.6% at 4h, 65.45% at 12h[7]

Table 2: In Vitro Drug Release Profiles of Eudragit-Based Nanoparticles. This table compares the drug release characteristics of different Eudragit nanoparticle formulations under various pH conditions, highlighting their potential for controlled and targeted drug delivery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the formulation and characterization of Eudragit-based nanoparticles, based on commonly employed techniques.

Nanoparticle Formulation via Nanoprecipitation

The nanoprecipitation method, also known as the solvent displacement method, is a widely used technique for preparing Eudragit nanoparticles.[9]

  • Organic Phase Preparation: Dissolve the Eudragit polymer and the drug in a suitable water-miscible organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., polyvinyl alcohol (PVA), Poloxamer 188) to prevent particle aggregation.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, typically using a rotary evaporator under reduced pressure.

  • Purification: Separate the nanoparticles from the unentrapped drug and excess stabilizer by centrifugation or ultracentrifugation, followed by washing and redispersion in a suitable medium.

Characterization of Nanoparticles

Particle Size and Polydispersity Index (PDI): Particle size and PDI are determined using Dynamic Light Scattering (DLS). The sample is diluted in an appropriate medium (e.g., deionized water) and analyzed. The PDI value indicates the uniformity of the particle size distribution, with values below 0.3 generally considered acceptable.[3]

Zeta Potential: Zeta potential is measured using Laser Doppler Anemometry to assess the surface charge of the nanoparticles, which is a key indicator of their stability in suspension. High absolute zeta potential values (typically > ±20 mV) suggest good physical stability due to electrostatic repulsion between particles.[5][9]

Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the nanoparticles from the aqueous phase containing the free drug by ultracentrifugation.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study: The drug release profile is typically evaluated using a dialysis bag diffusion method.[4]

  • A known amount of the nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline) that mimics physiological conditions (pH, temperature).

  • The entire setup is kept under constant agitation.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The amount of drug released is quantified using an appropriate analytical technique.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the development and validation of Eudragit-based nanoparticles.

Nanoparticle_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Eudragit Eudragit Polymer Mix1 Dissolution Eudragit->Mix1 Drug Active Drug Drug->Mix1 Solvent Organic Solvent Solvent->Mix1 Injection Nanoprecipitation (Stirring) Mix1->Injection Injection Water Water Mix2 Dissolution Water->Mix2 Stabilizer Stabilizer (e.g., PVA) Stabilizer->Mix2 Mix2->Injection Evaporation Solvent Evaporation Injection->Evaporation Nanoparticle Suspension Purification Purification (Centrifugation) Evaporation->Purification FinalProduct Characterization Purification->FinalProduct Final Nanoparticles

Caption: Workflow for Eudragit nanoparticle formulation by nanoprecipitation.

Nanoparticle_Characterization_Workflow cluster_physicochemical Physicochemical Characterization NP_Suspension Nanoparticle Suspension DLS Dynamic Light Scattering (DLS) NP_Suspension->DLS LDA Laser Doppler Anemometry NP_Suspension->LDA UC Ultracentrifugation NP_Suspension->UC Size_PDI Particle Size Polydispersity Index (PDI) DLS->Size_PDI Determines Zeta Zeta Potential (Surface Charge & Stability) LDA->Zeta Measures Supernatant Supernatant (Free Drug) UC->Supernatant Separates Pellet Pellet UC->Pellet Nanoparticle Pellet Quantification Quantification Supernatant->Quantification Analyzed by HPLC/UV-Vis Release_Study In Vitro Drug Release Study (Dialysis Method) Pellet->Release_Study Used for EE_DL Encapsulation Efficiency (EE) Drug Loading (DL) Quantification->EE_DL Calculates Profile Release Profile Release_Study->Profile Influence_of_Parameters cluster_inputs Formulation Variables cluster_outputs Nanoparticle Properties Polymer_Conc Eudragit Concentration Particle_Size Particle Size Polymer_Conc->Particle_Size Drug_Polymer_Ratio Drug:Polymer Ratio EE Encapsulation Efficiency Drug_Polymer_Ratio->EE Release_Rate Drug Release Rate Drug_Polymer_Ratio->Release_Rate Stabilizer_Conc Stabilizer Concentration Stabilizer_Conc->Particle_Size Zeta_Potential Zeta Potential Stabilizer_Conc->Zeta_Potential Solvent_Type Organic Solvent Type Solvent_Type->Particle_Size Solvent_Type->EE

References

The Role of Eudragit® Formulations in Achieving In Vitro-In Vivo Correlation (IVIVC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro dissolution and in vivo bioavailability is a cornerstone of efficient drug development. In vitro-in vivo correlation (IVIVC) provides a critical link, and the choice of formulation excipients plays a pivotal role in its success. This guide offers an objective comparison of various Eudragit® polymer formulations in establishing IVIVC, supported by experimental data and detailed protocols.

Eudragit® polymers, a family of polymethacrylates, are widely utilized in oral solid dosage forms to control the release of active pharmaceutical ingredients (APIs). Their diverse range of pH-dependent and -independent soluble members allows for targeted drug delivery to specific regions of the gastrointestinal (GI) tract. This targeted release is fundamental to developing a successful IVIVC. This guide will delve into comparative studies of different Eudragit® formulations, providing a clear overview of their performance.

Comparative In Vitro Dissolution and In Vivo Pharmacokinetics

The following tables summarize quantitative data from studies comparing different Eudragit® formulations for various drugs. These examples highlight how the choice of Eudragit® polymer can significantly impact both the in vitro release profile and the in vivo performance of a drug product.

Case Study 1: Diclofenac (B195802) Sodium for Colonic Delivery

A comparative study evaluated Eudragit® FS 30 D and Eudragit® S100 for colon-specific delivery of diclofenac sodium tablets. The goal was to achieve drug release in the colon, which is beneficial for treating local conditions like inflammatory bowel disease.

Table 1: In Vitro Dissolution of Diclofenac Sodium Tablets

Eudragit® Polymer (10% w/w coating)In Vitro Lag Time (hours)pH at Drug ReleaseTime to 100% Drug Release after Lag Time (hours)
Eudragit® FS 30 D~66.81.5 - 2.5
Eudragit® S100>6>7.0Slower release

Table 2: In Vivo Performance of Diclofenac Sodium Tablets in Human Volunteers

Eudragit® Polymer (10% w/w coating)Site of Disintegration
Eudragit® FS 30 DCecum
Eudragit® S100Cecum

In this study, X-ray imaging was used to determine the in vivo disintegration site. Both polymers successfully delivered the tablet to the colon. However, Eudragit® FS 30 D initiated drug release at a lower pH (6.8) compared to Eudragit® S100, which may be advantageous in the proximal colon where the pH can be slightly lower.[1][2]

Case Study 2: Naproxen (B1676952) Mini-Tablets for Ileocolonic Delivery

A study on naproxen aimed to develop an ileocolonic-targeted delivery system using a combination of Eudragit® L100 and Eudragit® S100. This approach is designed to delay drug release until the dosage form reaches the lower small intestine and colon.

Table 3: In Vitro Dissolution of Naproxen Mini-Tablets

Eudragit® Coating (1:2 ratio of L100:S100, 20% coating level)In Vitro Lag Time (hours)Cumulative Release at 8 hours (%)
Optimized Formulation5.02 ± 0.4099.40 ± 0.40

Table 4: In Vivo Pharmacokinetics of Naproxen in Rabbits

FormulationCmax (µg/mL)Tmax (hours)AUC (0-t) (µg·h/mL)
Pure Naproxen Suspension8.499 ± 0.0291.139 ± 0.010-
Eudragit® Coated Mini-Tablets6.814 ± 0.0378.042 ± 0.069-

The Eudragit® L100 and S100 combination coating successfully delayed the in vivo absorption of naproxen, as indicated by the significantly longer Tmax compared to the pure drug suspension.[3][4] This delayed release is consistent with the in vitro dissolution profile, suggesting a good potential for establishing a Level A IVIVC.

Case Study 3: Theophylline (B1681296) Controlled-Release Pellets

Theophylline, a drug for respiratory diseases, often requires a controlled-release formulation to maintain therapeutic plasma concentrations. This study compared different ratios of Eudragit® RS and Eudragit® RL for coating theophylline pellets.

Table 5: In Vitro Dissolution of Theophylline Pellets

Eudragit® RS:RL Ratio (15% coating)% Drug Released at 12 hoursSimilarity Factor (f2) vs. Marketed Product
3:1~95%98.27
2:1>95% (faster release)Not reported

The ratio of Eudragit® RS (low permeability) to Eudragit® RL (high permeability) is a critical factor in modulating the drug release rate. A higher proportion of Eudragit® RS resulted in a more sustained release profile that closely matched the marketed product.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable data for IVIVC. Below are representative methodologies for the key experiments cited in this guide.

In Vitro Dissolution Testing for Enteric-Coated Formulations

This protocol is a general representation for testing pH-dependent release formulations, such as those coated with Eudragit® L, S, or FS polymers.

  • Apparatus: USP Apparatus II (Paddle) or Apparatus I (Basket).

  • Dissolution Media:

    • Acid Stage: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours to simulate gastric fluid.

    • Buffer Stage: After 2 hours, the medium is changed to a phosphate (B84403) buffer of a specific pH (e.g., pH 6.8 or 7.4) to simulate intestinal fluid.

  • Apparatus Speed: 50-100 rpm.

  • Temperature: 37 ± 0.5°C.

  • Sampling: Aliquots are withdrawn at predetermined time intervals and replaced with fresh dissolution medium.

  • Analysis: The concentration of the dissolved drug is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

In Vivo Pharmacokinetic Studies in Rabbits

The rabbit is a commonly used animal model for pharmacokinetic studies of oral dosage forms.

  • Animal Model: Healthy New Zealand white rabbits are typically used. Animals are fasted overnight before the experiment.

  • Dosing: The formulation (e.g., Eudragit®-coated tablets or pellets) is administered orally.

  • Blood Sampling: Blood samples (e.g., 1-2 mL) are collected from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Separation: Plasma is separated by centrifugation.

  • Drug Analysis: The concentration of the drug in plasma is quantified using a validated bioanalytical method, such as HPLC.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated from the plasma concentration-time data.[5][6]

Visualizing the IVIVC Process and Eudragit® Functionality

To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

IVIVC_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Correlation Correlation Formulation Eudragit® Formulation Development Dissolution In Vitro Dissolution Testing Formulation->Dissolution Characterize IVIVC_Model IVIVC Model Development Dissolution->IVIVC_Model Input PK_Study In Vivo Pharmacokinetic Study Absorption In Vivo Absorption Profile PK_Study->Absorption Determine Absorption->IVIVC_Model Input Validation Model Validation IVIVC_Model->Validation Assess Validation->Formulation Feedback for Optimization

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Eudragit_pH_Response Stomach Stomach (pH 1-3) Duodenum Duodenum (pH 5.5-6.5) E_L100_55 Eudragit® L100-55 (dissolves > pH 5.5) Jejunum_Ileum Jejunum/Ileum (pH 6.5-7.5) Duodenum->E_L100_55 Release starts E_L100 Eudragit® L100 (dissolves > pH 6.0) Duodenum->E_L100 Release starts Colon Colon (pH 6.0-7.5) E_S100 Eudragit® S100 (dissolves > pH 7.0) Jejunum_Ileum->E_S100 Release starts E_FS30D Eudragit® FS 30 D (dissolves > pH 7.0) Colon->E_FS30D Targeted release

Caption: pH-dependent dissolution of different Eudragit® polymers in the GI tract.

Conclusion

The selection of the appropriate Eudragit® polymer is a critical determinant in the successful development of an IVIVC for modified-release oral dosage forms. As demonstrated by the comparative data, different Eudragit® grades offer distinct release profiles that can be tailored to the specific pharmacokinetic requirements of a drug. Eudragit® FS 30 D and S100 are effective for colonic delivery, with the former initiating release at a slightly lower pH. Combinations of Eudragit® L100 and S100 can be optimized for delayed release to the ileocolonic region. For controlled-release formulations, the ratio of high and low permeability Eudragit® polymers, such as RL and RS, allows for fine-tuning of the drug release rate. By carefully selecting the Eudragit® formulation and employing robust in vitro and in vivo testing methodologies, researchers can establish a reliable IVIVC, thereby accelerating the drug development process and ensuring product quality and performance.

References

A Comparative Guide to Aqueous vs. Organic Coating of Eudragit® Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between aqueous and organic solvent-based coating processes for Eudragit® polymers is a critical decision in the development of oral solid dosage forms. This guide provides a comprehensive comparison of the two methods, supported by experimental data, to assist in the selection of the most appropriate technique for a given application. The environmental and safety advantages of aqueous coatings are well-established, but performance differences remain a key consideration.[1][2]

Performance Comparison: Aqueous vs. Organic Coatings

The solvent system used for Eudragit® polymer application significantly influences the resulting film's mechanical properties, drug release characteristics, and stability.

Mechanical Properties:

Films prepared from organic solutions of Eudragit® polymers generally exhibit higher tensile strength and elastic modulus, but lower elongation compared to those prepared from aqueous dispersions.[1][3] This suggests that organic coatings are stronger and stiffer. However, the addition of plasticizers can reduce the differences in mechanical properties between the two types of films.[1][4] For instance, with 20% plasticizer, both aqueous and organic films of Eudragit® RL show similar mechanical properties.[1]

Drug Release Profiles:

The drug release profile from pellets or tablets coated with Eudragit® polymers is dependent on the solvent or vehicle used for coating.[1] Studies have shown that the dissolution rate of drugs can be slower from pellets coated with an organic solution of Eudragit® S100 compared to those coated with an aqueous dispersion.[1] The underlying drug release mechanisms can also be altered, as the higher mobility of macromolecules in organic solutions can lead to tougher and less permeable film coatings.[5] However, for some Eudragit® types like L100-55, films from aqueous dispersions can show similar properties to those from organic solutions in terms of thermodynamic properties and moisture permeability.[3]

Film Formation and Stability:

The mechanism of film formation differs significantly between the two methods. In organic solutions, film formation occurs through the evaporation of the solvent and subsequent interdiffusion of polymer chains.[1][2] Aqueous dispersions form films via a more complex process involving the coalescence of colloidal polymer particles as water evaporates.[1][2] This can result in a less dense film structure from aqueous dispersions compared to organic solutions.[5]

Aqueous coatings may require a curing step to ensure complete film formation and stable drug release profiles.[6] Upon storage, coatings from aqueous dispersions can exhibit changes in performance due to hydrolysis of the polymer or plasticizer, evaporation of the plasticizer, or delayed film formation.[7]

Quantitative Data Summary

The following table summarizes the key quantitative differences observed in experimental studies comparing aqueous and organic coatings of Eudragit® polymers.

ParameterAqueous CoatingOrganic CoatingEudragit® TypeKey FindingsReference
Tensile Strength (MPa) LowerHigherRL (unplasticized)Organic films are stronger.[1]
1.8 ± 0.24.9 ± 0.3RL (unplasticized)-[1]
1.1 ± 0.1 (20% PEG 400)1.2 ± 0.2 (20% PEG 400)RLPlasticizers reduce the difference.[1]
Percent Elongation (%) HigherLowerRL (unplasticized)Aqueous films are more flexible.[1]
180 ± 25 (20% PEG 400)160 ± 20 (20% PEG 400)RL-[1]
Drug Release FasterSlowerS100Slower dissolution from organic coated pellets.[1]
Coating Amount for Gastro-resistance HigherLowerHPMCAS, HP, CAP, etc.Exception: Eudragit® L 100-55 and L 30 D-55.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in this guide.

Preparation of Free Films by Casting Method

This protocol is used to prepare polymer films for the evaluation of mechanical properties.

Materials:

  • Eudragit® polymer (e.g., Eudragit® RL)

  • Solvent:

    • Aqueous: Eudragit® RL 30D dispersion, distilled water

    • Organic: Isopropyl alcohol-water (9:1)

  • Plasticizer (e.g., Polyethylene Glycol 400 (PEG 400) or Triethyl Citrate (TEC))

  • Glass beaker

  • Magnetic stirrer

  • Casting dish (e.g., Teflon)

  • Oven

Procedure:

  • Aqueous Dispersion Preparation:

    • Weigh 12 g of Eudragit® RL 30D (contains 3.6 g of polymer) into a glass beaker.

    • Dilute with distilled water to achieve a final polymer concentration of 12%.

    • Stir the mixture with a magnetic stirrer for 15 minutes.

    • For plasticized films, add the desired amount of plasticizer (e.g., 10% or 20% based on polymer weight) to the dispersion and mix for at least 2 hours to ensure proper partitioning.

  • Organic Solution Preparation:

    • Prepare a solution of Eudragit® RL in isopropyl alcohol-water (9:1).

    • For plasticized films, add the desired amount of plasticizer.

  • Film Casting:

    • Pour the prepared dispersion or solution into a casting dish.

    • Allow the solvent to evaporate at room temperature to form a film.

  • Curing (for some experiments):

    • Store the prepared films in an oven at a specific temperature and duration (e.g., 60°C for 24 hours).[4]

Mechanical Property Testing of Films

This protocol describes the evaluation of tensile strength, elastic modulus, and percent elongation.

Equipment:

  • Material testing machine

Procedure:

  • Cut the prepared films into dumbbell-shaped specimens of standard dimensions.

  • Mount the specimen in the grips of the material testing machine.

  • Apply a tensile load to the specimen at a constant crosshead speed until it breaks.

  • Record the stress-strain curve.

  • Calculate the tensile strength, elastic modulus, and percent elongation from the stress-strain data.[4]

In Vitro Drug Release Study (Dissolution Testing)

This protocol is used to determine the rate of drug release from coated pellets or tablets.

Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus II - paddle method)

  • UV-Vis Spectrophotometer

Procedure:

  • Place the coated dosage form (pellets or tablet) in the dissolution vessel containing a specified volume of dissolution medium (e.g., 0.1 M HCl for the acid stage, followed by phosphate (B84403) buffer pH 6.8 for the intestinal stage).

  • Maintain the temperature of the medium at 37 ± 0.5°C and stir at a specified speed (e.g., 100 rpm).

  • At predetermined time intervals, withdraw samples of the dissolution medium.

  • Analyze the samples for drug content using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the drug.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental Workflow for Comparison

The following diagram illustrates a typical experimental workflow for comparing aqueous and organic Eudragit® coatings.

G cluster_prep Coating Preparation cluster_app Coating Application cluster_eval Evaluation cluster_comp Comparison Aqueous Aqueous Dispersion (Eudragit® + Water + Plasticizer) AqCoat Aqueous Coating Process Aqueous->AqCoat Organic Organic Solution (Eudragit® + Organic Solvent + Plasticizer) OrgCoat Organic Coating Process Organic->OrgCoat Core Drug-loaded Core (Pellets/Tablets) Core->AqCoat Core->OrgCoat MechTest Mechanical Properties (Tensile Strength, Elongation) AqCoat->MechTest ReleaseTest Drug Release Profile (Dissolution Testing) AqCoat->ReleaseTest StabilityTest Stability Studies AqCoat->StabilityTest OrgCoat->MechTest OrgCoat->ReleaseTest OrgCoat->StabilityTest Compare Comparative Analysis MechTest->Compare ReleaseTest->Compare StabilityTest->Compare

Caption: Experimental workflow for comparing aqueous and organic Eudragit® coatings.

Factors Influencing Coating Choice

The decision between aqueous and organic coating is influenced by a variety of factors, as depicted in the diagram below.

G Choice Choice of Coating Method Aq_Pros Pros: - Environmental Safety - Reduced Toxicity - Lower Cost Choice->Aq_Pros Aq_Cons Cons: - Complex Film Formation - Potential for Slower Processing - May Require Curing Choice->Aq_Cons Org_Pros Pros: - Simpler Film Formation - Potentially Faster Processing - Tougher Films Choice->Org_Pros Org_Cons Cons: - Flammability & Explosion Hazard - Environmental Concerns - Higher Solvent Cost Choice->Org_Cons

Caption: Key factors influencing the choice between aqueous and organic Eudragit® coatings.

References

Eudragit vs. Surelease: A Head-to-Head Comparison for Sustained-Release Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a coating polymer is a critical decision in the formulation of sustained-release oral dosage forms. This guide provides an objective, data-driven comparison of two widely used coating systems: Eudragit and Surelease. By examining their performance based on experimental data, this document aims to facilitate an informed selection process for your specific drug delivery needs.

Executive Summary

Eudragit and Surelease are leading platforms for achieving sustained drug release, yet they operate on different principles and offer distinct advantages. Eudragit, a family of acrylic polymers, provides significant flexibility through a variety of grades with different permeability characteristics that can be blended to achieve highly specific release profiles. Surelease, an aqueous dispersion of ethylcellulose, offers a robust and reproducible diffusion-based release mechanism primarily controlled by the thickness of the coating.

This guide will delve into a head-to-head comparison of their performance, supported by quantitative data from a comparative study on salbutamol (B1663637) sulphate pellets. Detailed experimental protocols for the application of both coating systems are also provided to ensure reproducibility.

Performance Comparison: Quantitative Data

A comparative study was conducted to evaluate the release of salbutamol sulphate from pellets coated with various polymers, including Eudragit RL 30D, Eudragit RS 30D, Eudragit NE 30D, and Surelease. The following table summarizes the percentage of drug released at various time points.

Time (hours)Eudragit RL 30D (% Release)Eudragit RS 30D (% Release)Eudragit NE 30D (% Release)Surelease (% Release)
1 80836312
2 85887225
4 92948545
6 96979162
8 98999578
10 1001009890

Data sourced from a comparative study on salbutamol sulphate pellets.[1]

The data clearly indicates that under the tested conditions, Surelease provided a more pronounced sustained-release effect in the initial hours compared to the Eudragit polymers.[1] Eudragit RL 30D and RS 3D, being highly permeable, showed a much faster initial drug release.[1] Eudragit NE 30D, a neutral copolymer, exhibited an intermediate release profile.[1]

Mechanism of Drug Release

The fundamental difference in the drug release mechanisms of Eudragit and Surelease is a key factor in their selection.

Eudragit: The sustained-release grades of Eudragit (e.g., RL and RS series) are insoluble in digestive fluids but are permeable. They contain quaternary ammonium (B1175870) groups, with Eudragit RL having a higher content of these groups, making it more permeable than Eudragit RS. Drug release is primarily governed by diffusion through the swollen polymer matrix. The release rate can be precisely tailored by blending different ratios of high permeability (RL) and low permeability (RS) grades.

Surelease: As an aqueous dispersion of ethylcellulose, Surelease forms a water-insoluble film. The primary mechanism of drug release is diffusion through this film. The rate of diffusion, and therefore the drug release, is controlled by the thickness of the coating layer. A thicker coating results in a slower release rate.

Drug_Release_Mechanisms cluster_eudragit Eudragit (Sustained Release Grades) cluster_surelease Surelease E_Core Drug Core E_Coating Eudragit Coating (Insoluble, Permeable) E_Release Drug Release (Diffusion) E_Coating->E_Release E_GI GI Fluid E_GI->E_Coating Swelling S_Core Drug Core S_Coating Surelease Coating (Ethylcellulose Film) S_Release Drug Release (Diffusion) S_Coating->S_Release S_GI GI Fluid S_GI->S_Coating Permeation

Mechanisms of drug release for Eudragit and Surelease.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these coating systems. Below are representative protocols for Eudragit and Surelease coatings.

Eudragit RL/RS Coating Protocol for Tablets

This protocol is based on the use of Eudragit RL 100 and/or RS 100 for a sustained-release coating on tablets.

1. Preparation of the Coating Suspension:

  • Excipient Suspension: Disperse talc (B1216) (anti-tacking agent) and triethyl citrate (B86180) (plasticizer) in a portion of the diluent mixture (e.g., acetone, isopropanol, and water) using a high-shear mixer for approximately 10 minutes.

  • Polymer Solution: Slowly add the Eudragit RL/RS powder to the remaining portion of the diluent mixture and stir until the polymer is completely dissolved (approximately 30-60 minutes).

  • Final Suspension: Pour the excipient suspension slowly into the Eudragit solution while stirring with a conventional stirrer. Pass the final spray suspension through a 0.5 mm sieve.

2. Coating Parameters (Example for Accela Cota 10):

  • Drum Speed: 8-10 rpm

  • Number of Spray Guns: 1

  • Nozzle Bore: 1.2 mm

  • Distance Tablet Bed/Spray Gun: 10-15 cm

  • Atomizing Air Pressure: 0.8-1.5 bar

  • Inlet Air Temperature: 40-50 °C

  • Product Temperature: 25-30 °C

  • Spray Rate: 3-6 g/min/kg

  • Final Drying: 2 hours at 40 °C in a circulating air oven.

Eudragit_Coating_Workflow cluster_prep Coating Suspension Preparation cluster_coating Tablet Coating Process P1 Disperse Talc & Triethyl Citrate in Diluent P3 Combine Suspensions P1->P3 P2 Dissolve Eudragit RL/RS in Diluent P2->P3 P4 Sieve Final Suspension P3->P4 C3 Spray Coating Suspension P4->C3 Spray Suspension C1 Load Tablets into Coater C2 Set Coating Parameters C1->C2 C2->C3 C4 Dry Coated Tablets C3->C4

Experimental workflow for Eudragit tablet coating.
Surelease Coating Protocol for Pellets

This protocol describes the application of a Surelease coating to drug-loaded pellets.

1. Preparation of the Coating Dispersion:

  • Dilute the Surelease dispersion to the desired solid content (e.g., 15% w/v) with purified water.

  • If required, add other excipients such as a pore-former (e.g., HPMC) by first dispersing it in hot water and then diluting with cold water before mixing with the Surelease dispersion.

  • To prevent foaming, an anti-foaming agent like oleic acid can be added.

  • To prevent adhesion, a small amount of an anti-tacking agent like talc (e.g., 2% w/v) can be added to the dispersion.

  • The dispersion should be continuously stirred before and during the coating process.

2. Coating Process (Example using a Pan Coater):

  • Load a known weight of drug-loaded pellets into the coating pan.

  • The coating dispersion is sprayed onto the pellets.

  • Drying is performed concurrently by blowing hot air.

  • The process is continued until the desired coating level is achieved.

  • Curing of the coated pellets in an oven at a specific temperature and time (e.g., 40°C for 24 hours) may be necessary to ensure complete film formation and stable release profiles.

Surelease_Coating_Workflow cluster_prep_S Coating Dispersion Preparation cluster_coating_S Pellet Coating & Curing S_P1 Dilute Surelease Dispersion S_P2 Add Optional Excipients (Pore-formers, Anti-tacking agents) S_P1->S_P2 S_P3 Continuous Stirring S_P2->S_P3 S_C2 Spray & Dry Concurrently S_P3->S_C2 Coating Dispersion S_C1 Load Pellets into Coater S_C1->S_C2 S_C3 Cure Coated Pellets S_C2->S_C3

Experimental workflow for Surelease pellet coating.

Conclusion

Both Eudragit and Surelease are highly effective polymers for formulating sustained-release dosage forms. The choice between them should be guided by the specific requirements of the drug product.

  • Eudragit offers exceptional versatility for tailoring release profiles by blending different polymer grades. This makes it an excellent choice for complex release patterns or when a high degree of precision is required.

  • Surelease provides a more straightforward, diffusion-controlled release mechanism that is highly reproducible and primarily dependent on coating thickness. It is a robust option for achieving consistent, prolonged drug release.

The experimental data presented in this guide demonstrates the different release kinetics achievable with these systems. Researchers are encouraged to use the provided protocols as a starting point for their formulation development and to conduct their own comparative studies to determine the optimal coating system for their specific active pharmaceutical ingredient and therapeutic goals.

References

Performance Showdown: Validating the pH-Responsive Drug Release of Eudragit L30D-55 Against Enteric Coating Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of drug release is paramount. Eudragit L30D-55, an anionic copolymer of methacrylic acid and ethyl acrylate, is a widely utilized polymer for enteric coatings, designed to protect acid-labile drugs from the harsh environment of the stomach and facilitate their release in the higher pH of the small intestine. This guide provides an objective, data-driven comparison of Eudragit L30D-55's pH-responsive drug release performance against other common enteric polymers, supported by detailed experimental protocols and visual representations of the underlying mechanisms.

Eudragit L30D-55 is an aqueous dispersion of a copolymer with a ratio of free carboxyl groups to ester groups of approximately 1:1.[1] This composition is critical to its function, rendering the polymer insoluble in acidic gastric fluid but readily soluble in environments with a pH of 5.5 and above.[2][3] This pH-dependent solubility is the cornerstone of its application in targeted drug delivery to the upper small intestine.

Comparative Dissolution Performance

The efficacy of an enteric coating is primarily evaluated by its ability to prevent drug release in acidic conditions (simulating the stomach) and promote rapid and complete release in neutral to alkaline conditions (simulating the small intestine). The following data, derived from a comparative study on esomeprazole (B1671258) enteric-coated tablets, illustrates the performance of Eudragit L30D-55 against other commonly used enteric polymers.

Table 1: Cumulative Drug Release of Esomeprazole from Enteric-Coated Tablets
Time (minutes)pH of MediumEudragit L30D-55 (%)HPMC Phthalate (B1215562) (%)Cellulose (B213188) Acetate Phthalate (%)Acryl-EZE® (%)
1201.2 (0.1 N HCl)< 1< 1< 2< 1
1306.8 (Phosphate Buffer)~ 40~ 25~ 15~ 35
1456.8 (Phosphate Buffer)> 90~ 80~ 60> 85
1656.8 (Phosphate Buffer)> 95> 90~ 85> 95

Data compiled from a study by Nair et al. on esomeprazole tablets with an 8% weight gain of the respective enteric coating.[4]

Analysis of Results:

As evidenced by the data, all four polymers provided excellent gastro-resistance, with minimal drug release in the acidic medium over a 2-hour period.[4] However, upon transition to the pH 6.8 phosphate (B84403) buffer, significant differences in their dissolution profiles emerged. Eudragit L30D-55 and Acryl-EZE®, both methacrylic acid-based polymers, demonstrated superior and more rapid drug release compared to the cellulose-based polymers, HPMC Phthalate and Cellulose Acetate Phthalate.[4] Eudragit L30D-55, in particular, facilitated a rapid and almost complete release of the drug within 45 minutes of the pH shift.

Physicochemical Properties of Enteric Polymers

The drug release characteristics of enteric polymers are intrinsically linked to their chemical structure and physical properties.

Table 2: Comparison of Physicochemical Properties of Enteric Polymers
PropertyEudragit L30D-55HPMC Phthalate (HPMCP)Cellulose Acetate Phthalate (CAP)Acryl-EZE®
Polymer Type Anionic copolymer of methacrylic acid and ethyl acrylateHypromellose PhthalateCellulose Acetate PhthalateAqueous acrylic enteric system
Supplied Form 30% aqueous dispersion[2]PowderPowderAqueous dispersion
Dissolution pH ≥ 5.5[2]≥ 5.0-5.5≥ 6.0≥ 5.5
Mechanism Ionization of carboxylic acid groupsIonization of phthalate groupsIonization of phthalate groupsIonization of carboxylic acid groups

Mechanism of pH-Responsive Drug Release

The pH-responsive drug release from Eudragit L30D-55 is a well-understood physicochemical process. The following diagram illustrates the mechanism.

Mechanism of pH-Responsive Drug Release from Eudragit L30D-55 cluster_stomach Stomach (Low pH < 5.5) cluster_intestine Small Intestine (High pH >= 5.5) A Enteric-Coated Dosage Form B Eudragit L30D-55 coat is protonated (COOH) A->B Exposure to acidic environment E Enteric-Coated Dosage Form C Polymer is insoluble B->C Carboxylic groups are non-ionized D Drug is protected within the core C->D Prevents drug release F Eudragit L30D-55 coat is deprotonated (COO-) E->F Increase in pH G Polymer becomes soluble F->G Ionization of carboxylic groups H Rapid drug release G->H Dissolution of the coating

Caption: pH-dependent drug release mechanism of Eudragit L30D-55.

Experimental Protocols

To ensure the reproducibility and validity of drug release studies, a standardized experimental protocol is crucial. The following outlines a typical two-stage dissolution test for enteric-coated dosage forms.

Standard Operating Procedure: Two-Stage Dissolution Test

This protocol is based on the United States Pharmacopeia (USP) general chapter <711> for dissolution testing of delayed-release dosage forms.[5][6]

1. Apparatus:

  • USP Apparatus 2 (Paddle Apparatus) is commonly used.[5]

2. Dissolution Media:

  • Acid Stage: 750 mL of 0.1 N Hydrochloric Acid (HCl), to simulate gastric fluid.[6]

  • Buffer Stage: The pH is adjusted to 6.8 by adding 250 mL of a pre-heated phosphate buffer concentrate to the acid medium.

3. Test Conditions:

  • Temperature: 37 ± 0.5 °C.[5]

  • Paddle Speed: 50-100 rpm (typically 75 rpm for tablets).

  • Test Duration:

    • Acid Stage: 2 hours.

    • Buffer Stage: Typically 45-60 minutes, with multiple sampling points.

4. Procedure:

  • Acid Stage:

    • Place the dosage form in the dissolution vessel containing 750 mL of 0.1 N HCl.

    • Operate the apparatus at the specified speed for 2 hours.

    • At the end of 2 hours, withdraw a sample to analyze for any premature drug release.

  • Buffer Stage:

    • Add 250 mL of the phosphate buffer concentrate to the vessel to adjust the pH to 6.8.

    • Continue the test for the specified duration.

    • Withdraw samples at predetermined time intervals (e.g., 10, 15, 20, 30, 45, and 60 minutes after the pH shift).

5. Analysis:

  • The concentration of the active pharmaceutical ingredient (API) in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the experimental workflow for the two-stage dissolution test.

Experimental Workflow for Two-Stage Dissolution Testing start Start prep Prepare dissolution media (0.1 N HCl and Phosphate Buffer) start->prep setup Set up USP Apparatus 2 (Paddle) at 37°C prep->setup acid_stage Acid Stage: Add dosage form to 750 mL 0.1 N HCl for 2 hours setup->acid_stage sample_acid Withdraw sample at 120 min acid_stage->sample_acid buffer_stage Buffer Stage: Add 250 mL Phosphate Buffer to achieve pH 6.8 sample_acid->buffer_stage sample_buffer Withdraw samples at predefined time points buffer_stage->sample_buffer analysis Analyze samples by HPLC sample_buffer->analysis end End analysis->end

Caption: Workflow for a typical two-stage dissolution experiment.

Conclusion

The experimental data robustly validates the pH-responsive drug release from Eudragit L30D-55. Its ability to provide excellent gastro-protection and facilitate rapid and complete drug release at a pH of 5.5 and above makes it a highly reliable and effective choice for enteric coating applications. When compared to other enteric polymers, particularly cellulose derivatives, Eudragit L30D-55 demonstrates a superior dissolution profile in simulated intestinal fluid. The well-defined physicochemical properties and predictable release mechanism of Eudragit L30D-55, substantiated by standardized dissolution testing, underscore its value in the development of targeted oral drug delivery systems. For researchers and drug development professionals, a thorough understanding of these comparative performances and the underlying scientific principles is essential for rational formulation design and achieving desired therapeutic outcomes.

References

A Comparative Analysis of Eudragit® in Hot Melt Extrusion vs. Spray Drying for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective oral solid dosage forms for poorly soluble active pharmaceutical ingredients (APIs) is a persistent challenge in the pharmaceutical industry. Amorphous solid dispersions (ASDs), where the API is molecularly dispersed within a polymer matrix, have emerged as a leading strategy to enhance solubility and bioavailability. Eudragit® polymers, a versatile family of polymethacrylates, are frequently employed as the matrix carrier in ASDs due to their thermoplastic properties and pH-dependent solubility, which allows for tailored drug release profiles.[1][2]

Two of the most prominent manufacturing technologies for producing Eudragit®-based ASDs are Hot Melt Extrusion (HME) and Spray Drying (SD). The choice between these two continuous and scalable processes depends on a multitude of factors, including the physicochemical properties of the API, the desired final dosage form characteristics, and manufacturing considerations.[3][4] This guide provides an objective, data-driven comparison of HME and spray drying for the formulation of Eudragit® solid dispersions, supported by experimental protocols and performance data.

Head-to-Head: Hot Melt Extrusion vs. Spray Drying

Both HME and spray drying are capable of producing amorphous solid dispersions, yet they operate on fundamentally different principles.[4] HME is a solvent-free process that utilizes heat and mechanical shear to mix the API and polymer at a molecular level.[5][6] In contrast, spray drying is a solvent-based method where the API and polymer are dissolved in a common solvent system, which is then rapidly evaporated to form solid particles.[7][8]

The selection of a suitable Eudragit® grade is crucial and depends on the intended drug release profile. For instance, Eudragit® E PO is often used for taste-masking and immediate release in the stomach, while enteric grades like Eudragit® L 100-55 and L 100 are designed to dissolve at a pH of 5.5 and 6.0, respectively, targeting the upper small intestine.[5] For colon-targeted delivery, grades such as Eudragit® S 100, which dissolves at pH 7.0, are employed.[5]

The processing method can significantly impact the physicochemical properties and stability of the final product.[2] For example, the high processing temperatures in HME can pose a risk of thermal degradation for heat-sensitive APIs.[9] Conversely, spray drying is generally more suitable for thermolabile compounds but introduces the complexity of solvent handling and potential issues with residual solvents in the final product.[4][10]

Performance Data: A Comparative Overview

The following table summarizes key performance indicators for Eudragit®-based solid dispersions prepared by HME and spray drying. The data is a composite from various studies to illustrate the typical outcomes of each process.

ParameterHot Melt Extrusion (HME)Spray Drying (SD)Eudragit® Grade(s)Active Pharmaceutical Ingredient (API)Reference(s)
Physical State Amorphous (can be partially crystalline if API loading is high or processing temperature is too low)AmorphousEudragit® E PO, L 100-55, S 100, RLVarious (e.g., Albendazole, Hydrochlorothiazide, Ramipril)[2][9]
Drug Loading Typically up to 40% (w/w), limited by API solubility in the molten polymerTypically up to 60% (w/w), limited by solubility in the solventEudragit® E PO, L 100-55Various (e.g., Posaconazole, Curcumin)[11][12]
Particle Morphology Dense granules/pellets, requires milling for downstream processingFine, often spherical particlesEudragit® RSPrednisolone[13]
Dissolution Rate Generally slower initial release due to lower surface area of milled extrudatesFaster initial release due to smaller particle size and higher surface areaHPMCAS (similar principles apply to Eudragit®)Posaconazole[12]
Physical Stability Generally high, as the dense matrix can inhibit recrystallizationCan be susceptible to recrystallization, especially under high humidity and temperature, if not formulated optimallyKollidon® VA 64, Soluplus® (comparative principles)Hydrochlorothiazide, Ramipril[2]
API Degradation Risk of thermal degradation for heat-sensitive compoundsGenerally low risk of thermal degradation; potential for solvent-mediated degradationEudragit® E POAlbendazole[9]
Residual Solvents Not applicable (solvent-free process)A critical quality attribute that must be controlled to acceptable levelsEudragit® L 100, L 100-55CDP146[10][14]

Experimental Protocols

Detailed and controlled experimental procedures are paramount for the successful development of amorphous solid dispersions. Below are representative protocols for both hot melt extrusion and spray drying using Eudragit® polymers.

Hot Melt Extrusion (HME) Protocol

This protocol outlines the steps for preparing a solid dispersion of a model API with Eudragit® E PO.

  • Material Preparation: The API and Eudragit® E PO powder are accurately weighed and physically blended in a V-blender for 15 minutes to ensure a homogenous pre-mix.

  • Extruder Setup: A co-rotating twin-screw extruder is fitted with a 2 mm die. The temperature profile across the different barrel zones is set in a gradient, for example: 130°C → 135°C → 140°C → 145°C → 150°C → 155°C → 160°C.[11]

  • Extrusion Process: The physical blend is fed into the extruder at a controlled rate. The screw speed is set to a specific value, for instance, 100 rpm.[11] The molten extrudate is then cooled on a conveyor belt.

  • Downstream Processing: The solidified extrudate is milled into a powder of a defined particle size range using a cryo-miller or a similar size reduction technique. The resulting powder is then ready for further characterization or formulation into a final dosage form.

Spray Drying (SD) Protocol

This protocol describes the preparation of Eudragit® L 100-55 solid dispersion with a model API.

  • Solution Preparation: The API and Eudragit® L 100-55 are dissolved in a suitable solvent system, such as a 2:1 (v/v) mixture of dichloromethane (B109758) and ethanol, to a final solute concentration of 5% (w/v).[14] The solution is stirred until all components are fully dissolved.

  • Spray Dryer Setup: A laboratory-scale spray dryer equipped with a two-fluid nozzle is used. The inlet temperature is set to a value that ensures rapid solvent evaporation without degrading the API, for example, 78°C.[2] Other parameters are set as follows: aspirator rate at 100%, and airflow at 660 Nl/h.[2]

  • Spray Drying Process: The feed solution is pumped to the nozzle at a controlled rate (e.g., 20% of pump capacity).[2] The atomized droplets are dried in the drying chamber, and the solid particles are separated from the air stream by a cyclone. The outlet temperature is monitored and typically maintained between 45°C and 49°C.[2]

  • Product Collection and Post-Processing: The collected powder is dried under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent. The final product is then stored in a desiccator.

Process Visualizations

To further elucidate the operational workflows, the following diagrams, generated using Graphviz, illustrate the logical steps in both the Hot Melt Extrusion and Spray Drying processes.

HME_Workflow cluster_input Input Materials cluster_process HME Process cluster_output Output API API Blending Physical Blending API->Blending Eudragit Eudragit® Polymer Eudragit->Blending Feeding Gravimetric Feeding Blending->Feeding Extrusion Twin-Screw Extrusion (Heating & Mixing) Feeding->Extrusion Cooling Cooling Extrusion->Cooling Milling Milling/Sieving Cooling->Milling FinalProduct Milled Extrudate (Amorphous Solid Dispersion) Milling->FinalProduct

Caption: Workflow for Hot Melt Extrusion (HME).

SD_Workflow cluster_input Input Materials cluster_process Spray Drying Process cluster_output Output API API Dissolution Solution Preparation API->Dissolution Eudragit Eudragit® Polymer Eudragit->Dissolution Solvent Solvent System Solvent->Dissolution Atomization Atomization (Nozzle) Dissolution->Atomization Drying Drying Chamber (Solvent Evaporation) Atomization->Drying Separation Cyclone Separation Drying->Separation Collection Product Collection Separation->Collection FinalProduct Spray-Dried Powder (Amorphous Solid Dispersion) Collection->FinalProduct

Caption: Workflow for Spray Drying (SD).

Conclusion

Both Hot Melt Extrusion and Spray Drying are powerful and established technologies for manufacturing Eudragit®-based amorphous solid dispersions. HME offers the advantage of being a solvent-free process, which can simplify environmental and safety considerations, but it may not be suitable for thermally labile drugs. Spray drying is more versatile for heat-sensitive compounds and often produces particles with a higher surface area, potentially leading to faster dissolution. However, it requires careful management of organic solvents and control of residual solvent levels in the final product.

Ultimately, the decision between HME and spray drying is a multifaceted one that must be made on a case-by-case basis. A thorough understanding of the API's properties, the desired product performance, and the capabilities of each technology is essential for making an informed choice that will lead to a stable, effective, and manufacturable drug product. This guide serves as a foundational resource to aid researchers and formulation scientists in navigating this critical decision-making process.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Eudragit® Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Eudragit® polymers are essential tools in pharmaceutical research and development, enabling precise drug delivery formulations.[1][2][3][4] As a trusted partner in your scientific endeavors, we are committed to providing comprehensive support that extends beyond product performance to include critical safety and handling information. This guide outlines the essential procedures for the proper disposal of Eudragit® polymers, ensuring the safety of your laboratory personnel and the protection of our environment.

Immediate Safety and Logistical Information

While most Eudragit® polymers are not classified as hazardous substances, proper disposal is crucial to maintain a safe working environment and comply with local regulations.[5][6] Key safety considerations include wearing appropriate personal protective equipment (PPE), such as gloves and eye protection, when handling Eudragit® waste.[5] For certain grades, such as Eudragit® E 100, it is important to prevent entry into soil, waterways, or wastewater canals due to potential aquatic toxicity.[7]

Quantitative Data on Eudragit® Disposal

The following table summarizes the key disposal and safety information for common Eudragit® grades based on available Safety Data Sheets (SDS).

Eudragit® GradeCAS NumberHazardous ClassificationKey Disposal DirectivesEnvironmental Precautions
Eudragit® S-100 25086-15-1Not a hazardous substance or mixture.[5]Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of as unused product.[5]No special environmental precautions required.[5]
Eudragit® E 100 Not specified in resultsNot explicitly stated, but has environmental hazards.Do not allow to enter soil, waterways or waste water canal.[7]Toxic to aquatic life.[7]
Eudragit® L 100-55 Not specified in resultsNot specified in resultsConsult Safety Data Sheet for specific instructions.[8]Not specified in results
Eudragit® RL PO 67-56-1Not specified in resultsConsult Safety Data Sheet for specific instructions.[9]Not specified in results

Step-by-Step Disposal Protocol for Eudragit® Waste

This section provides a procedural guide for the disposal of various forms of Eudragit® waste generated in a laboratory setting.

1. Unused or Expired Eudragit® Polymer (Solid):

  • Step 1: Collection. Place the solid Eudragit® powder or granules in a clearly labeled, sealed container.

  • Step 2: Hazard Assessment. Although generally non-hazardous, consult the specific Safety Data Sheet (SDS) for the Eudragit® grade to confirm.

  • Step 3: Disposal. Arrange for disposal through a licensed chemical waste disposal company.[5] Do not dispose of in regular municipal waste.

2. Eudragit®-Contaminated Labware (e.g., beakers, spatulas):

  • Step 1: Decontamination. For soluble grades, rinse the labware thoroughly with an appropriate solvent (e.g., water, buffer, or organic solvent as indicated in cleaning guides). For insoluble residues like Eudragit® NE 30 D, use a suitable cleaning agent such as an alkaline or acidic detergent to soften and remove the polymer.[10]

  • Step 2: Rinse Water Disposal. The initial rinse water containing dissolved or suspended polymer should be collected as chemical waste. Do not pour down the drain, especially for grades with known aquatic toxicity.[7]

  • Step 3: Labware Disposal. Once decontaminated, the labware can typically be disposed of as regular laboratory glass or plastic waste, according to your institution's guidelines.

3. Aqueous Solutions Containing Eudragit®:

  • Step 1: Collection. Collect all aqueous solutions containing dissolved or suspended Eudragit® in a designated, labeled waste container.

  • Step 2: pH Neutralization (if applicable). For pH-sensitive Eudragit® solutions, it may be advisable to neutralize the solution before disposal, following your laboratory's standard procedures for acid/base waste.

  • Step 3: Disposal. Dispose of the collected aqueous waste through your institution's chemical waste management service.

Eudragit® Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Eudragit® waste.

Eudragit_Disposal_Workflow start Start: Eudragit® Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid (Unused/Expired Polymer) waste_type->solid_waste Solid contaminated_labware Contaminated Labware waste_type->contaminated_labware Contaminated Labware aqueous_solution Aqueous Solution waste_type->aqueous_solution Aqueous collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid decontaminate Decontaminate Labware contaminated_labware->decontaminate collect_aqueous Collect in Labeled Waste Container aqueous_solution->collect_aqueous dispose_chemical Dispose via Licensed Chemical Waste Company collect_solid->dispose_chemical rinse_water Collect Rinse Water as Chemical Waste decontaminate->rinse_water dispose_labware Dispose of Clean Labware per Lab Protocol decontaminate->dispose_labware collect_aqueous->dispose_chemical rinse_water->dispose_chemical

Caption: Workflow for Eudragit® Waste Disposal.

By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste. For further details, always refer to the specific Safety Data Sheet for the Eudragit® grade you are using and your institution's environmental health and safety guidelines.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Eudragits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with Eudragit® polymers, a family of copolymers derived from acrylic and methacrylic acids, understanding and implementing the correct safety procedures is crucial. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling Eudragits.

Personal Protective Equipment (PPE) for Eudragit Handling

The appropriate Personal Protective Equipment (PPE) forms the first line of defense against potential exposure. Based on safety data sheets, the following PPE is recommended when handling Eudragit polymers, particularly in powder form.

PPE CategoryRecommendationStandard/Specification
Respiratory Protection In case of dust or vapor formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient.[2] For prolonged exposure or significant vapor/dust generation, a self-contained breathing apparatus is advised.[1][3]NIOSH/MSHA, EN 149, N95, P1
Hand Protection Wear compatible chemical-resistant gloves.[1] Gloves should be inspected before use and proper removal techniques should be employed to avoid skin contact.[2]Consult glove manufacturer's compatibility charts for specific Eudragit grades.
Eye Protection Appropriate protective eyeglasses or chemical safety goggles are required.[1] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]OSHA, NIOSH, EN 166 (EU)
Body Protection Wear compatible chemical-resistant clothing to prevent skin exposure.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]Based on workplace risk assessment.

Experimental Protocol: Safe Handling of Eudragit Powders

Following a structured protocol is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.

  • Utilize appropriate exhaust ventilation, such as a fume hood, at places where dust is formed.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

2. Donning PPE:

  • Before handling this compound, put on all required PPE as outlined in the table above.

3. Handling the Polymer:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust formation during handling and processing.[2]

  • Avoid ingestion and inhalation.[1]

4. In Case of Exposure:

  • Skin Contact: Wash off with soap and plenty of water.[2]

  • Eye Contact: Flush eyes with water as a precaution.[2]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

5. Decontamination and Waste Disposal:

  • Wash hands thoroughly after handling.[1]

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]

  • Collect waste Eudragit in suitable, closed containers for disposal.[2]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Do not allow the material to enter soil, waterways, or drains.[3]

Logical Workflow for Safe Eudragit Handling

The following diagram illustrates the key decision points and procedural flow for safely handling Eudragit polymers in a laboratory setting.

Eudragit_Handling_Workflow start Start: Prepare to Handle Eudragit assess_task Assess Task: - Powder or Liquid? - Scale of work? - Potential for dust/aerosol? start->assess_task select_ppe Select Appropriate PPE: - Respirator (if needed) - Chemical-resistant gloves - Safety goggles/face shield - Lab coat/apron assess_task->select_ppe eng_controls Implement Engineering Controls: - Use fume hood/ventilated enclosure - Ensure access to safety shower/eyewash select_ppe->eng_controls handle_eudragit Handle Eudragit: - Minimize dust generation - Avoid skin/eye contact eng_controls->handle_eudragit exposure_check Exposure Occurred? handle_eudragit->exposure_check decontaminate Decontaminate Work Area & Self: - Clean surfaces - Wash hands thoroughly dispose_waste Dispose of Waste: - Collect in sealed, labeled containers - Follow institutional & local regulations decontaminate->dispose_waste end End of Procedure dispose_waste->end exposure_check->decontaminate No first_aid Administer First Aid: - Skin: Wash with soap & water - Eyes: Flush with water - Inhalation: Move to fresh air - Seek medical attention if necessary exposure_check->first_aid Yes first_aid->decontaminate

Caption: Workflow for the safe handling of Eudragit polymers.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.